2-Furan-2-yl-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360632 | |
| Record name | 2-Furan-2-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-46-6 | |
| Record name | 2-Furanethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furan-2-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furanethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Furan-2-yl)ethanamine
Abstract: 2-(Furan-2-yl)ethanamine, a heterocyclic amine, serves as a valuable structural motif in medicinal chemistry and organic synthesis. As a bioisostere of the well-known 2-phenethylamine scaffold, it provides a strategic avenue for researchers to explore novel chemical space and modulate physicochemical and pharmacological properties. This guide offers a comprehensive overview of the fundamental basic properties of 2-(Furan-2-yl)ethanamine, designed for researchers, scientists, and professionals in drug development. It covers key physicochemical characteristics, established analytical and synthetic methodologies, and a summary of its known toxicological and pharmacological context, supported by authoritative references.
Introduction: The Significance of the Furan-Ethylamine Scaffold
2-(Furan-2-yl)ethanamine (also known as 2-furanethanamine) is an organic compound featuring a furan ring connected to an ethylamine side chain.[1] Its significance in the scientific community, particularly in drug discovery, stems from its role as a bioisosteric replacement for the phenyl ring in phenethylamine-based compounds. This substitution of a benzene ring with a furan ring—a "ring replacement strategy"—is a pivotal technique in the hit-to-lead optimization phase of drug development.[2] It allows for the fine-tuning of critical properties such as metabolic stability, receptor binding affinity, lipophilicity, and overall bioavailability.[2][3]
The furan moiety, with its unique electronic properties and ability to participate in hydrogen bonding, offers a different interaction profile with biological targets compared to its carbocyclic counterpart.[3] Consequently, derivatives of 2-(Furan-2-yl)ethanamine are actively investigated as ligands for a variety of therapeutic targets, including monoamine oxidases (MAO) and GABA receptors, positioning this scaffold as a key player in neuroscience research.[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
General and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 1121-46-6 | [4][5] |
| Molecular Formula | C₆H₉NO | [1][4] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid; Colorless to pale yellow liquid | [4][5] |
| IUPAC Name | 2-(furan-2-yl)ethanamine | [1] |
| Synonyms | 2-Furanethanamine, 2-(2-Aminoethyl)furan, 2-(2-Furyl)ethylamine | [4][5] |
Key Quantitative Descriptors
The basicity of the ethylamine group and the overall lipophilicity are critical determinants of the molecule's behavior in both chemical and biological systems.
| Parameter | Value | Details and Significance | Source(s) | | --- | --- | --- | | pKa | 9.59 ± 0.10 (Predicted) | The predicted pKa indicates that the ethylamine side chain is protonated at physiological pH (7.4), a crucial factor for receptor interaction and solubility in aqueous media. |[4][5] | | ACD/LogP | 1.13 | This value suggests a moderate level of lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |[4] | | Water Solubility | 87,963.1 mg/L (Predicted) | High predicted water solubility is consistent with the presence of the polar amine and furan oxygen functionalities. |[6] | | Vapor Pressure | 2.163 mmHg at 25°C | Indicates the compound is a relatively volatile liquid under standard conditions. |[4][5] | | Boiling Point | 162.5 °C at 760 mmHg | Standard boiling point. |[7] | | Flash Point | 52.1 °C | Classifies the compound as a flammable liquid, requiring appropriate safety precautions during handling. |[7] | | Density | 1.022 g/cm³ | Slightly denser than water. |[5][7] |
Synthesis and Manufacturing
The synthesis of 2-(Furan-2-yl)ethanamine and its derivatives is well-established, with reductive amination being a primary and efficient route.
Reductive Amination of Furan-2-carbaldehyde
This is a common and high-yielding approach.[2] The process involves the reaction of a furan-containing aldehyde (like furan-2-carbaldehyde, also known as furfural) with an amine source to form an imine intermediate, which is subsequently reduced to the target amine.[2][8]
Causality Behind Experimental Choices:
-
Starting Material: Furfural is an ideal precursor as it is readily available and can be derived from renewable biomass sources, aligning with green chemistry principles.[8]
-
Reducing Agent: Sodium borohydride (NaBH₄) is often chosen for its selectivity and mild reaction conditions. Catalytic hydrogenation (H₂/Pd) is another effective method, particularly for industrial-scale synthesis.[2] The choice depends on substrate compatibility and desired scale.
General Synthesis Workflow Diagram
Sources
- 1. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Furan-2-yl-ethylamine (1121-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Furan-2-yl-ethylamine from Furan
Abstract
2-Furan-2-yl-ethylamine is a valuable chemical intermediate, serving as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its synthesis from furan, a platform chemical readily derived from renewable biomass, represents a key strategy in sustainable chemistry.[3][4] This guide provides a comprehensive technical overview of the primary synthetic routes to produce this compound, starting from furan. We will explore multi-step pathways, delving into the mechanistic underpinnings, providing detailed experimental protocols, and offering a comparative analysis to inform route selection for research, development, and scale-up applications.
Introduction: Strategic Importance and Synthetic Overview
The furan moiety is a privileged scaffold in medicinal chemistry, and its incorporation into more complex molecules often begins with functionalized building blocks like this compound. The challenge lies in efficiently converting the stable aromatic furan ring into the desired ethylamine side-chain. Direct alkylation of furan with reagents like 2-chloroethylamine is one possible approach, but it can be complicated by polysubstitution and the acid-sensitive nature of the furan ring.[5][6]
A more robust and controllable strategy involves a multi-step approach that begins with the formylation of furan to produce furfural. Furfural, a versatile intermediate, can then be elaborated into the target ethylamine through several distinct chemical pathways. This guide will focus on two of the most effective and well-documented routes originating from furfural:
-
The Henry Reaction Pathway: A two-step sequence involving the condensation of furfural with a nitroalkane, followed by the reduction of the resulting nitroalkene.
-
The Leuckart Reaction Pathway: An alternative route that proceeds through the intermediate 2-acetylfuran, which is then converted to the amine via reductive amination.
By understanding the causality behind the experimental choices in each pathway, researchers can select the most appropriate method based on available resources, desired scale, and specific project requirements.
Chapter 1: The Gateway Intermediate: Formylation of Furan
The indispensable first step in these synthetic sequences is the conversion of furan to furan-2-carbaldehyde (furfural). The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and regioselectivity for the 2-position of the furan ring due to its electron-rich nature.[7][8]
Mechanism and Rationale: The Vilsmeier-Haack Reaction
The reaction proceeds by forming the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][10] Furan, acting as a nucleophile, attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde, furfural.[10][11] This method is preferred over Friedel-Crafts formylation because it avoids the harsh Lewis acids that can cause polymerization of the furan ring.[6]
Caption: Workflow for the Vilsmeier-Haack formylation of furan.
Experimental Protocol 1: Synthesis of Furfural from Furan
Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Furan
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Sodium bicarbonate solution, saturated
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, ensuring the temperature remains below 10°C. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[7] Stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve furan (1.0 equivalent) in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate until the pH is neutral.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure furan-2-carbaldehyde (furfural).
Chapter 2: Pathway A - The Henry Reaction Route
This pathway constructs the ethylamine side chain through a C-C bond formation followed by reduction. It is a reliable and high-yielding method.
Step 2A: Synthesis of 2-(2-Nitrovinyl)furan
The Henry reaction (or nitroaldol reaction) involves the base-catalyzed condensation of furfural with nitromethane. The subsequent dehydration of the intermediate nitro-alcohol occurs readily to yield the conjugated nitroalkene, 2-(2-nitrovinyl)furan.[12][13]
Protocol 2A: Furfural Condensation with Nitromethane
-
Dissolve furfural (1.0 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) while stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the mixture by carefully pouring it into a beaker of ice containing concentrated hydrochloric acid.
-
The yellow precipitate of 2-(2-nitrovinyl)furan is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.
Step 2B: Reduction of 2-(2-Nitrovinyl)furan to this compound
The critical final step is the reduction of the nitro group and the carbon-carbon double bond. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as it readily reduces both functionalities.[14] Catalytic hydrogenation can also be employed, though care must be taken to avoid over-reduction of the furan ring.[15]
Caption: The Henry Reaction pathway to this compound.
Protocol 2B: LiAlH₄ Reduction
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0-4.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Dissolve 2-(2-nitrovinyl)furan (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by vacuum distillation.
Chapter 3: Pathway B - The Leuckart Reaction Route
This pathway proceeds via a ketone intermediate and utilizes a classic named reaction for the amination step.
Step 3A: Synthesis of 2-Acetylfuran
The first step in this sequence is the Friedel-Crafts acylation of furan to produce 2-acetylfuran. This reaction typically uses acetic anhydride as the acylating agent and a mild Lewis acid catalyst to avoid degradation of the furan ring.[16]
Protocol 3A: Acylation of Furan
-
Charge a flask with acetic anhydride (1.5 equivalents).
-
Add a catalytic amount of a mild Lewis acid, such as phosphoric acid or boron trifluoride etherate.[6]
-
Cool the mixture to 0°C and add furan (1.0 equivalent) dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Work up the reaction by pouring it into water, neutralizing with sodium bicarbonate, and extracting with an organic solvent (e.g., diethyl ether).
-
Dry, concentrate, and purify the 2-acetylfuran by vacuum distillation.
Step 3B: Conversion of 2-Acetylfuran to this compound
The Leuckart reaction is a reductive amination process that converts ketones or aldehydes into amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[17][18] The reaction requires high temperatures and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[17][19]
Protocol 3B: Leuckart Reaction
-
In a round-bottom flask fitted with a reflux condenser, mix 2-acetylfuran (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents).
-
Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Cool the reaction mixture and add an aqueous solution of hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the intermediate formamide.
-
After cooling, make the solution strongly basic with NaOH or KOH.
-
Extract the liberated amine with diethyl ether or another suitable organic solvent.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and remove the solvent.
-
Purify the target amine by vacuum distillation.
Chapter 4: Comparative Analysis of Synthetic Routes
The choice between the Henry and Leuckart pathways depends on several factors, including reagent availability, safety considerations, and desired throughput.
| Feature | Pathway A: Henry Reaction | Pathway B: Leuckart Reaction |
| Starting Carbonyl | Furfural | 2-Acetylfuran |
| Key Reactions | Henry Condensation, Nitro/Alkene Reduction | Friedel-Crafts Acylation, Leuckart Reaction |
| Key Reagents | Nitromethane, LiAlH₄ | Acetic Anhydride, Ammonium Formate |
| Number of Steps | 2 (from furfural) | 2 (from furan) |
| Yields | Generally good to high | Moderate to good |
| Safety Concerns | Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful quenching. | High reaction temperatures (160-180°C) are required. |
| Scalability | Handling large quantities of LiAlH₄ can be hazardous. Catalytic hydrogenation may be a safer alternative for the reduction step on a larger scale. | The high temperatures and long reaction times may be less energy-efficient for large-scale production. |
Conclusion
The synthesis of this compound from furan is most effectively achieved through a multi-step process via the furfural intermediate. Both the Henry Reaction Pathway and the Leuckart Reaction Pathway offer viable methods to achieve the target molecule.
-
The Henry Reaction route is often favored for its typically higher yields and well-defined reaction conditions. However, the reliance on lithium aluminum hydride for the reduction step necessitates specialized equipment and handling procedures, posing a scalability challenge.
-
The Leuckart Reaction route provides an alternative that avoids highly reactive metal hydrides but requires high thermal energy input.
For laboratory-scale synthesis, the Henry reaction often provides a more reliable and higher-yielding outcome, provided the necessary safety precautions for handling LiAlH₄ are in place. For industrial applications, further process development would likely focus on replacing the LiAlH₄ reduction with a safer, more scalable catalytic hydrogenation process. This guide provides the foundational protocols and strategic insights necessary for researchers to successfully synthesize this important chemical intermediate.
References
-
5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. (Source: PMC - NIH, URL: [Link])
-
Notes - Formylation of Furans. (Source: ResearchGate, URL: [Link])
-
Vilsmeier-Haack Reaction. (Source: Organic Chemistry Portal, URL: [Link])
- CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.
- EP0037588B1 - Method of preparing furfuryl alcohols.
-
Vilsmeier-Haack Reaction. (Source: Chemistry Steps, URL: [Link])
- CN101129184A - Grignard reaction method in production of maltol.
-
Clean synthesis of furfural oxime through liquid-phase ammoximation of furfural over titanosilicate catalysts. (Source: Green Chemistry (RSC Publishing), URL: [Link])
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (Source: PMC - NIH, URL: [Link])
-
Electrocatalytic reduction of furfural for selective preparation of 2-methylfuran over a trace Ni assisted Cu catalyst. (Source: Catalysis Science & Technology (RSC Publishing), URL: [Link])
-
Reductive amination. (Source: Wikipedia, URL: [Link])
-
Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. (Source: ResearchGate, URL: [Link])
-
Common Reactions of Furfural to scalable processes of Residual Biomass. (Source: ResearchGate, URL: [Link])
-
Common reactions of furfural to scalable process of residual biomass. (Source: SciELO Colombia, URL: [Link])
-
Leuckart reaction. (Source: Wikipedia, URL: [Link])
-
An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. (Source: PMC - NIH, URL: [Link])
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (Source: NIH, URL: [Link])
-
THE LEUCKART REACTION. (Source: organic-chemistry.org, URL: [Link])
-
Recent Advances in Catalytic Hydrogenation of Furfural. (Source: MDPI, URL: [Link])
-
Amine synthesis by amide reduction. (Source: Organic Chemistry Portal, URL: [Link])
-
Cas 1121-46-6,this compound. (Source: LookChem, URL: [Link])
-
General routes for amide reduction. (Source: ResearchGate, URL: [Link])
-
Tunable Catalytic Reduction of Furfural with Formic Acid and Sodium Formate Into Furan and Tetrahydrofuran Derivatives. (Source: ResearchGate, URL: [Link])
-
How can I reduce amide into amine in presence of secondary alcohol?. (Source: ResearchGate, URL: [Link])
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (Source: preprints.org, URL: [Link])
-
Reduction of Amides to Amines. (Source: Master Organic Chemistry, URL: [Link])
-
Reductive Amination. (Source: YouTube, URL: [Link])
-
Catalytic synthesis of renewable 2-methylfuran from furfural. (Source: ResearchGate, URL: [Link])
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (Source: MDPI, URL: [Link])
-
Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. (Source: PubMed, URL: [Link])
-
Recent catalytic innovations in furfural transformation. (Source: Green Chemistry (RSC Publishing), URL: [Link])
-
A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. (Source: ChemRxiv | Cambridge Open Engage, URL: [Link])
-
Leuckart reaction. (Source: Sciencemadness Wiki, URL: [Link])
-
Reductive Amination. (Source: Chemistry LibreTexts, URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Furan. (Source: Pharmaguideline, URL: [Link])
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (Source: PMC - NIH, URL: [Link])
-
Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. (Source: TALENTA Publisher - Universitas Sumatera Utara, URL: [Link])
-
2-(2-nitrovinyl)furan (C6H5NO3). (Source: PubChem, URL: [Link])
-
2-(2-Nitrovinyl)furan. (Source: NIST WebBook, URL: [Link])
Sources
- 1. Cas 1121-46-6,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]
- 13. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
2-Furan-2-yl-ethylamine CAS number and identifiers
An In-depth Technical Guide to 2-Furan-2-yl-ethylamine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This compound, also known as 2-(2-furyl)ethylamine, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and organic synthesis. Structurally, it is a bioisosteric analogue of the critical neurotransmitter scaffold, 2-phenethylamine, where the phenyl ring is replaced by a furan moiety.[1][2] This substitution imparts unique physicochemical and pharmacological properties, making it a valuable building block for developing novel therapeutics.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, and applications in drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: The Significance of Bioisosteric Scaffolds
The 2-phenethylamine framework is a ubiquitous feature in a vast array of biologically active molecules, including hormones, neurotransmitters (e.g., dopamine, norepinephrine), and numerous synthetic drugs.[2] In drug discovery, the strategic modification of such "privileged scaffolds" is a central tenet of lead optimization. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group or moiety is substituted with another that retains similar spatial and electronic characteristics, yet alters metabolic stability, potency, selectivity, or pharmacokinetic profiles.[1]
This compound exemplifies this principle. The replacement of the benzene ring with a furan ring introduces a heteroatom (oxygen), which can alter hydrogen bonding capabilities, dipole moment, and metabolic pathways without drastically changing the molecule's overall size and shape.[1] The furan ring is susceptible to different metabolic transformations than a benzene ring, which can be a critical design element to circumvent issues like hepatotoxicity associated with certain metabolites.[1] Consequently, this compound serves as a key starting material for developing ligands targeting a range of receptors, including monoamine oxidase (MAO) and γ-aminobutyric acid (GABA) receptors, positioning it as a compound of high interest in neuroscience and beyond.[1]
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in research and development.
Identifiers
A comprehensive list of identifiers for this compound is provided below, ensuring unambiguous referencing in databases and publications.
| Identifier Type | Value | Source |
| CAS Number | 1121-46-6 | [3][4][5] |
| IUPAC Name | 2-(furan-2-yl)ethanamine | [3] |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [3][4] |
| InChI | InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | [3][6] |
| InChIKey | ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | C1=COC(=C1)CCN | [3] |
| EC Number | 601-166-2 | [3] |
| PubChem CID | 1132863 | [3][6] |
Physicochemical Data
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 162.5 °C at 760 mmHg | [4][5] |
| Density | 1.022 g/cm³ | [4][5] |
| Flash Point | 52.1 °C | [4][5] |
| Vapor Pressure | 2.163 mmHg at 25 °C | [5][7] |
| pKa | 9.59 ± 0.10 (Predicted) | [5][7] |
| Solubility | Soluble in water | [8] |
Synthesis and Manufacturing
The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, with reductive amination being one of the most versatile and efficient methods.
Overview of Synthetic Strategies
-
Reductive Amination of Furan-2-carbaldehyde: This is a highly common and adaptable two-step, one-pot method. It involves the initial condensation of furan-2-carbaldehyde with an amine source (like ammonia or hydroxylamine) to form an imine, which is then reduced in situ to the desired ethylamine.[1]
-
From 2-Acetylfuran: Patented processes describe the conversion of 2-acetylfuran to the target molecule. One such process involves reacting 2-chloroacetylfuran with hexamethylene tetraamine, followed by hydrolysis and subsequent reduction with a catalyst like Raney Nickel.[9][10]
Experimental Protocol: Reductive Amination
This protocol describes a general, lab-scale synthesis. The causality behind this choice is its high efficiency and applicability to producing a wide range of N-substituted derivatives by simply changing the amine source.
Objective: To synthesize this compound from furan-2-carbaldehyde.
Materials:
-
Furan-2-carbaldehyde
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd)[1]
-
Anhydrous Methanol (Solvent)
-
Glacial Acetic Acid (Catalyst for imine formation)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Methodology:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve furan-2-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Add the ammonia source (e.g., ammonium chloride, 1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic reaction of the reducing agent.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. The slow addition prevents a rapid evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing this compound.
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile scaffold for creating diverse molecular architectures with potential therapeutic value.
-
Neuroscience Research: As a structural analogue of phenethylamines, its derivatives are frequently synthesized and evaluated for activity at neuronal targets. It is a known substrate for monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism, making it a useful tool for studying MAO inhibition.[1]
-
GABA Receptor Ligands: The scaffold is a key precursor in the design of compounds targeting the γ-aminobutyric acid type B (GABA-B) receptor, which is a crucial inhibitory synapse in the central nervous system.[1]
-
Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[5][11] Its amine functionality can be readily acylated or alkylated to introduce a wide variety of substituents.[1]
-
Agrochemicals: The furan moiety is also present in certain agrochemical formulations, where it can contribute to pest control solutions.[11]
Role as a Versatile Chemical Scaffold
Caption: this compound as a central scaffold for diverse derivatives.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, especially for analyzing volatile amines.
Protocol: GC-MS Analysis with Derivatization
This protocol is adapted from established methods for analyzing volatile amines in pharmaceutical ingredients.[12] Derivatization is often necessary to improve the chromatographic behavior and mass spectral characteristics of small, polar amines.
Objective: To confirm the identity and assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., Pentafluorobenzoyl chloride, PFBCl)
-
Alkaline buffer (e.g., pH 9-10)
-
Organic solvent (e.g., Hexane or Toluene)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the alkaline buffer. The alkaline conditions ensure the amine is in its free base form.
-
Transfer the aqueous solution to a vial containing the organic solvent.
-
-
Derivatization:
-
Add the derivatizing agent (PFBCl) to the biphasic mixture.
-
Vortex the vial vigorously for 1-2 minutes to facilitate the reaction at the interface. The PFBCl reacts with the amine to form a less polar, more volatile, and highly electron-capturing derivative, which is ideal for GC-MS analysis.
-
-
Extraction:
-
Allow the layers to separate. The derivatized analyte will partition into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (Note: This program should be optimized for the specific derivative and system).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with fluorinated derivatives.[12]
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Confirm the structure by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Calculate purity based on the peak area percentage relative to other detected impurities.
-
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Some sources also indicate it may be a flammable liquid and vapor.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][8]
-
Handling: Avoid breathing vapors or mist.[4] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[8][13]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][14] Keep the container tightly closed to prevent exposure to moisture and air.[8] Store away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Conclusion and Future Outlook
This compound is more than just a simple amine; it is a strategic tool in the arsenal of medicinal chemists. Its role as a bioisostere of 2-phenethylamine provides a proven pathway for modulating the properties of biologically active compounds. The straightforward and versatile synthesis routes, particularly reductive amination, ensure its accessibility for broad application. As research continues to demand novel chemical entities with fine-tuned pharmacological profiles, the importance of foundational scaffolds like this compound will only grow. Future work will likely see this compound incorporated into increasingly complex molecules, from targeted therapeutics in oncology and neurology to innovative materials and agrochemicals.
References
-
PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1121-46-6, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Tetrahydrofurylethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CA2025374A1 - Process for the preparation of 2-(2-furyl)ethanol amine.
- Google Patents. (n.d.). EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.
-
Chemchart. (n.d.). This compound (1121-46-6). Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]
- Google Patents. (n.d.). KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine.
-
European Patent Office. (1990). Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - EP 0367233 A2. Retrieved from [Link]
-
PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from [Link]
-
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
ResearchGate. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Cas 1121-46-6,this compound | lookchem [lookchem.com]
- 6. 2-Furylethylamine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 9. CA2025374A1 - Process for the preparation of 2- (2-furyl)ethanol amine - Google Patents [patents.google.com]
- 10. KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. This compound | 1121-46-6 [chemicalbook.com]
Spectroscopic Characterization of 2-Furan-2-yl-ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furan-2-yl-ethylamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a furan ring linked to an ethylamine side chain, is of significant interest for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis, offering field-proven insights for researchers.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound (C₆H₉NO, Molar Mass: 111.14 g/mol ) is the foundation for interpreting its spectral data.[1] The furan ring is an aromatic heterocycle with distinct electronic properties that influence the chemical shifts of its protons and carbons in NMR spectroscopy. The ethylamine side chain introduces aliphatic protons and carbons, as well as a primary amine group, which has characteristic signatures in both NMR and IR spectroscopy.
Caption: Proposed mass spectral fragmentation of this compound.
The base peak in the mass spectrum is often the m/z 81 fragment, corresponding to the highly stable furfuryl cation. Another significant fragmentation pathway involves the cleavage of the bond alpha to the amine group, which can lead to fragments at m/z 44 and 30.
Experimental Protocols
While specific experimental details for the acquisition of the presented data are not available in a single source, the following are generalized, standard protocols for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal or plates should be recorded first.
Mass Spectrometry (GC-MS)
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from any impurities.
-
MS Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. This technical guide, by synthesizing predicted data and established spectroscopic principles, provides researchers with a solid foundation for working with this important chemical building block. The provided protocols offer a starting point for the in-house spectroscopic analysis of this and related compounds, ensuring scientific integrity and facilitating further research and development.
References
-
PubChem. 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to 2-Furanethanamine: Properties, Synthesis, and Applications
Executive Summary: 2-Furanethanamine, a heterocyclic primary amine, serves as a valuable building block in synthetic chemistry, particularly within the realms of materials science and drug discovery. Its unique structure, combining an aromatic furan ring with a reactive ethylamine side chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of 2-furanethanamine, detailing its molecular structure, physicochemical and spectroscopic properties, typical reactivity, a validated synthesis protocol, and its relevance as a structural motif in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Molecular Identity and Structure
2-Furanethanamine (CAS RN: 1121-46-6), also known as 2-(2-furyl)ethylamine, is comprised of a furan ring substituted at the 2-position with an ethanamine group. The furan ring provides an aromatic, electron-rich core, while the primary amine group offers a nucleophilic and basic site for a wide array of chemical transformations.
Physicochemical Properties
The physical properties of 2-furanethanamine are summarized below. It is a liquid at room temperature with a boiling point characteristic of a molecule of its molecular weight, capable of hydrogen bonding. The amine group confers moderate polarity and water solubility.
| Property | Value | Source(s) |
| CAS Number | 1121-46-6 | |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| Boiling Point | 144 °C (at 650 Torr) | |
| Density | 1.0453 g/cm³ (at 20 °C) | |
| LogP (predicted) | 0.9 - 1.48 | |
| pKa (predicted) | ~9-10 (for the conjugate acid) |
Note on Melting Point: Some databases report a melting point of 204 °C. This value is anomalously high for the free base form of a small molecule and may correspond to a salt derivative (e.g., hydrochloride) or represent a database error.
Spectroscopic Profile
Experimental spectra for 2-furanethanamine are not widely published. However, a detailed spectroscopic profile can be predicted based on the known behavior of its constituent functional groups.
3.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorptions for the primary amine and the furan ring:
-
N-H Stretch: A medium-intensity, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C(sp²)-H Stretch (Furan): Peaks appearing just above 3000 cm⁻¹.
-
C(sp³)-H Stretch (Ethyl): Strong peaks in the 2850-2960 cm⁻¹ region.
-
N-H Bend (Scissoring): A medium to strong band around 1600 cm⁻¹.
-
C=C Stretch (Furan Ring): Absorptions around 1500-1580 cm⁻¹.
-
C-O-C Stretch (Furan Ring): A strong, characteristic band in the 1000-1100 cm⁻¹ region.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides clear signals for each part of the molecule.
-
δ ~7.3 ppm (1H, dd): Proton on C5 of the furan ring.
-
δ ~6.3 ppm (1H, dd): Proton on C4 of the furan ring.
-
δ ~6.1 ppm (1H, d): Proton on C3 of the furan ring.
-
δ ~2.9 ppm (2H, t): Methylene (-CH₂-) group adjacent to the amine.
-
δ ~2.8 ppm (2H, t): Methylene (-CH₂-) group adjacent to the furan ring.
-
δ ~1.5 ppm (2H, br s): Amine (-NH₂) protons; chemical shift can be variable and the peak is often broad.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals.
-
δ ~155 ppm: C2 of the furan ring (attached to the ethyl group).
-
δ ~141 ppm: C5 of the furan ring.
-
δ ~110 ppm: C4 of the furan ring.
-
δ ~105 ppm: C3 of the furan ring.
-
δ ~42 ppm: Methylene carbon adjacent to the amine.
-
δ ~29 ppm: Methylene carbon adjacent to the furan ring.
-
3.3 Mass Spectrometry (MS) Under electron ionization (EI), 2-furanethanamine is expected to undergo characteristic fragmentation patterns.
-
Molecular Ion (M⁺•): A peak at m/z = 111.
-
Base Peak (m/z = 81): The most abundant fragment, resulting from α-cleavage (cleavage of the C-C bond adjacent to the amine). This forms the stable furfuryl cation.
-
Other Fragments: Loss of the amine group or other fragmentations of the ethyl chain would result in less abundant peaks.
Chemical Properties and Reactivity
4.1 Basicity and Salt Formation As a primary amine, 2-furanethanamine is basic and readily reacts with acids to form ammonium salts (e.g., 2-furanethanaminium chloride). The predicted pKa of the conjugate acid is in the range of 9-10, typical for a primary alkylamine. This property is crucial for its handling, purification, and use in aqueous media.
4.2 Reactivity of the Amine Group The nucleophilic -NH₂ group is the primary site of reactivity, undergoing standard transformations of primary amines, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
4.3 Reactivity of the Furan Ring The furan ring is an electron-rich aromatic system. However, it is sensitive to strong acids, which can cause polymerization or ring-opening. Under controlled conditions, it can undergo electrophilic aromatic substitution, although the presence of the activating ethylamine side chain (protonated under acidic conditions) complicates regioselectivity.
Synthesis Methodologies
A common and reliable method for the synthesis of 2-furanethanamine is the chemical reduction of 2-furanacetonitrile. Powerful hydride-donating reagents, such as lithium aluminum hydride (LAH), are highly effective for this transformation, converting the nitrile functional group directly into a primary amine without affecting the furan ring.
5.1 Experimental Protocol: Reduction of 2-Furanacetonitrile with LiAlH₄
-
Disclaimer: This protocol involves highly reactive and pyrophoric reagents. It must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and under an inert atmosphere.
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon gas.
-
Reagent Preparation: Lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) is carefully suspended in a dry, ethereal solvent (e.g., anhydrous diethyl ether or THF) within the reaction flask. The suspension is cooled to 0 °C using an ice bath.
-
Substrate Addition: A solution of 2-furanacetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.
-
Isolation and Purification: The resulting granular precipitate (aluminum salts) is removed by filtration. The organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 2-furanethanamine can then be purified by vacuum distillation.
Applications in Research and Drug Development
The furan ring is a privileged scaffold in medicinal chemistry. Its replacement of a benzene ring can alter metabolic stability, solubility, and receptor-binding interactions. A prominent example is Ranitidine (Zantac), a histamine H₂-receptor antagonist used to decrease stomach acid production.
In the development of Ranitidine, Glaxo's researchers replaced the imidazole ring of the first-in-class drug, cimetidine, with a substituted furan ring. This strategic modification resulted in a molecule with a superior side-effect profile, a longer duration of action, and tenfold greater potency. While the side chain in Ranitidine is more complex than that of 2-furanethanamine, this case powerfully illustrates the utility of the 2-substituted furan motif in designing highly successful therapeutic agents. 2-Furanethanamine itself serves as a key starting material for creating libraries of novel furan-containing compounds for screening against various biological targets.
Safety and Handling
2-Furanethanamine is a hazardous chemical that requires careful handling.
-
GHS Classification: Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314), Causes skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Handlers should use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-Furanethanamine is a foundational chemical intermediate with a well-defined profile of physical and chemical properties. Its dual functionality—a nucleophilic primary amine and an electron-rich furan ring—makes it a versatile precursor for a broad range of more complex molecules. Understanding its spectroscopic signature, reactivity, and synthesis is essential for its effective use. The historical success of related furan-containing structures, such as Ranitidine, underscores the potential of this scaffold in the ongoing development of novel therapeutics and advanced materials.
References
-
Wikipedia. (n.d.). Ranitidine. [Link]
-
PubChem. (n.d.). Ranitidine. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. (n.d.). 2-Furanethanamine. American Chemical Society. [Link]
-
Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. [Link]
-
PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. [Link]
-
PubChem. (n.d.). Ranitidine Hydrochloride. National Center for Biotechnology Information. [Link]
-
Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Lithium aluminum hydride. [Link]
- Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). [Link]
-
PubChemLite. (n.d.). 2-furanethanamine (C6H9NO). [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Unknown Source. (n.d.). Interpretation of mass spectra. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Settimo, L., Bellman, K., & Knegtel, R. M. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link]
-
Journal of Food and Drug Analysis. (2015, March 28). Reactivity and stability of selected flavor compounds. [Link]
- Alluri, V. S. P. V. (2022). *Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (
The Furan Scaffold: A Historical Journey from Natural Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Potency of a Five-Membered Ring
The furan, a simple five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged scaffold in the realm of bioactive compounds and medicinal chemistry. Its unique electronic properties, including its electron-rich nature and ability to participate in various non-covalent interactions, make it a versatile building block in both natural products and synthetic pharmaceuticals.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering opportunities to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the discovery and history of furan-containing bioactive compounds, from their initial identification in nature to their development as life-saving drugs. We will explore the evolution of synthetic methodologies for accessing these crucial molecules and delve into the structure-activity relationships that govern their biological effects.
A Historical Timeline: From Rustic Origins to Blockbuster Drugs
The story of furan-containing compounds begins not in a modern laboratory, but with early observations of natural phenomena. The first documented furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. However, it was the independent reports by German chemists Carl Paal and Ludwig Knorr in 1884 on the synthesis of furans from 1,4-diketones that laid the foundation for the systematic exploration of this class of compounds.[2] This seminal work, now known as the Paal-Knorr synthesis, remains a cornerstone of furan chemistry.[2]
The 20th century witnessed a surge in the discovery of both naturally occurring and synthetic furan-containing molecules with potent biological activities. This era saw the identification of toxic furanoterpenoids in stressed plants, the isolation of complex furanocembranolides from marine organisms, and the rational design of furan-based drugs that would go on to become blockbuster pharmaceuticals.
Naturally Occurring Furan-Containing Bioactive Compounds: Nature's Chemical Arsenal
A diverse array of furan-containing compounds can be found throughout the natural world, where they often play crucial roles in defense and signaling.
Furanocoumarins: A Double-Edged Sword of Phototoxicity and Therapeutic Potential
Furanocoumarins are a prominent class of naturally occurring compounds found predominantly in plant families such as Apiaceae (e.g., parsley, celery) and Rutaceae (e.g., citrus fruits).[3][4] These molecules are biosynthesized from the shikimate pathway and are characterized by a furan ring fused to a coumarin core. Their most notable biological property is their phototoxicity, which is mediated by their ability to intercalate into DNA and form covalent adducts upon exposure to ultraviolet light. This property has been harnessed for therapeutic purposes, such as in PUVA (psoralen + UVA) therapy for the treatment of psoriasis and vitiligo.[5]
Ipomeamarone: A Furanoterpenoid Phytoalexin
Ipomeamarone is a furanoterpenoid produced by sweet potatoes (Ipomoea batatas) in response to microbial infection or other stressors.[5] It acts as a phytoalexin, a substance that inhibits the growth of pathogens. However, ipomeamarone is also toxic to mammals, causing liver and lung damage. Its biosynthesis involves the cyclization of farnesyl pyrophosphate and subsequent modifications to introduce the furan ring. The discovery and characterization of ipomeamarone provided early insights into the chemical defense mechanisms of plants.
Lophotoxin: A Marine Neurotoxin with a Furan Core
Isolated from gorgonian corals of the genus Lophogorgia, lophotoxin is a potent neurotoxin that acts as an irreversible antagonist of the nicotinic acetylcholine receptor.[6][7] This furanocembranolide diterpene covalently modifies a specific tyrosine residue in the receptor's binding site, leading to neuromuscular blockade.[8] The unique structure and mechanism of action of lophotoxin have made it a valuable tool for studying the structure and function of nicotinic acetylcholine receptors.[7][9]
The Rise of Synthetic Furan-Containing Drugs: A Legacy of Innovation
The 20th century marked a paradigm shift from the discovery of naturally occurring furan compounds to the deliberate synthesis of novel furan-containing molecules with therapeutic applications. This transition was driven by a deeper understanding of disease mechanisms and the development of powerful synthetic organic chemistry techniques.
Nitrofurantoin: An Enduring Antibiotic
Nitrofurantoin, first patented in 1952 and introduced clinically in 1953, is a synthetic antibiotic that has remained a mainstay for the treatment of urinary tract infections for over seven decades.[10] Its efficacy stems from the presence of a nitro group on the furan ring.[1] Inside bacterial cells, nitrofurantoin is reduced by nitroreductases to highly reactive intermediates that non-specifically damage bacterial DNA, ribosomes, and other cellular components.[10][11][12] This multi-targeted mechanism of action is believed to be the reason for the remarkably low incidence of acquired bacterial resistance to the drug.[13][14]
Furosemide: A Powerful Loop Diuretic
Furosemide, a potent loop diuretic, was discovered in the early 1960s and has since become an essential medication for the treatment of edema associated with heart failure, liver cirrhosis, and renal disease. The furan ring in furosemide is a key structural feature that contributes to its high diuretic efficacy. It acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water and electrolytes.
Ranitidine: A Rationally Designed H2 Receptor Antagonist
The development of ranitidine in the late 1970s is a landmark example of rational drug design.[15] Building on the success of the first H2 receptor antagonist, cimetidine, which contained an imidazole ring, scientists at Glaxo (now GlaxoSmithKline) sought to create a more potent and safer alternative.[15] They replaced the imidazole ring with a furan ring bearing a nitrogen-containing side chain, resulting in the creation of ranitidine.[15] Introduced in 1981, ranitidine (Zantac) quickly became the world's best-selling prescription drug, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[15][16]
The Evolution of Furan Synthesis: From Classical Reactions to Modern Catalysis
The ability to efficiently and selectively synthesize substituted furans is crucial for the discovery and development of new furan-containing bioactive compounds. Over the past century, the synthetic chemist's toolbox for furan construction has expanded dramatically.
Classical Furan Syntheses: The Enduring Legacy of Paal-Knorr and Feist-Benary
The Paal-Knorr synthesis , first reported in 1884, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan.[2][17] This reaction is highly versatile and remains one of the most widely used methods for preparing substituted furans.[17]
The Feist-Benary synthesis is another classical method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[18][19][20] This reaction provides access to a different substitution pattern on the furan ring compared to the Paal-Knorr synthesis.[19]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
Procedure:
-
To a solution of hexane-2,5-dione in toluene, add p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 2,5-dimethylfuran.[21]
Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Pyridine (as a base)
-
Ethanol (as a solvent)
Procedure:
-
Dissolve ethyl acetoacetate in ethanol and add pyridine.
-
Slowly add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield ethyl 2,5-dimethylfuran-3-carboxylate.[22]
Modern Synthetic Methods: The Power of Catalysis
While the classical methods remain valuable, the demand for more efficient, selective, and environmentally friendly synthetic routes has driven the development of modern catalytic approaches to furan synthesis.
-
Palladium-catalyzed reactions: A wide range of palladium-catalyzed cross-coupling and cyclization reactions have been developed for the synthesis of furans from readily available starting materials such as alkynes, allenes, and halides.[23]
-
Gold-catalyzed reactions: Gold catalysts have emerged as powerful tools for the cycloisomerization of functionalized alkynes and allenes to produce highly substituted furans under mild conditions.[24]
-
Copper-catalyzed reactions: Copper catalysis offers a cost-effective and versatile platform for the synthesis of furans through various annulation and cyclization strategies.[25]
These modern methods often provide access to complex furan derivatives that are difficult to prepare using classical approaches, thereby expanding the chemical space available for drug discovery.
Structure-Activity Relationships: The Furan Ring as a Key Pharmacophore
The biological activity of furan-containing compounds is highly dependent on the substitution pattern of the furan ring. Structure-activity relationship (SAR) studies have revealed that modifications to the furan scaffold can have a profound impact on a molecule's potency, selectivity, and pharmacokinetic properties.[26]
For example, in the case of nitrofurantoin, the nitro group at the 5-position is essential for its antibacterial activity, as it is the site of reductive activation.[1] In contrast, for ranitidine, the furan ring acts as a scaffold to correctly position the side chain that interacts with the H2 receptor.[15] The replacement of the imidazole ring in cimetidine with the furan ring in ranitidine led to a significant improvement in the drug's safety profile and potency.[15]
The furan ring's ability to engage in hydrogen bonding and other polar interactions, coupled with its overall lipophilic character, allows it to effectively interact with a wide range of biological targets.[26]
Conclusion: The Enduring Legacy and Future Potential of Furan-Containing Bioactive Compounds
The journey of furan-containing bioactive compounds, from their humble beginnings in natural product extracts to their current status as indispensable therapeutic agents, is a testament to the power of chemical discovery and innovation. The furan scaffold has proven to be a remarkably versatile and effective platform for the development of new drugs and biological probes. As our understanding of disease biology deepens and our synthetic capabilities continue to expand, it is certain that the furan ring will continue to play a central role in the discovery of the next generation of bioactive molecules. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of furan-containing compounds, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.
References
- A Comparative Guide to Catalysts for the Synthesis of Substituted Furans. (2025). BenchChem.
- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (n.d.).
- Ranitidine. (n.d.). Bionity.com.
- Nitrofurantoin: mechanism of action and implications for resistance development in common urop
- Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. (1994). Journal of Antimicrobial Chemotherapy.
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Lophotoxin: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia. (n.d.). PubMed.
- Recent Progress in the Synthesis of Furan. (n.d.). OUCI.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- What is the mechanism of Nitrofurantoin? (2024).
- Nitrofurantoin: mechanism of action and implications for resistance development in common urop
- FDA Approves Reformulated Ranitidine After 5-Year Absence. (2025). Pharmacy Times.
- RANITIDINE PUZZLE: CLEARING UP THE MUDDLE
- Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. (2015). Organic Chemistry Portal.
- Feist–Benary synthesis. (n.d.). Wikipedia.
- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.
- The Rise and Fall of Ranitidine: Lessons Learned in Pharmaceutical Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
- Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin. (n.d.). PubMed.
- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2025). PMC.
- Feist-Benary synthesis of furan. (n.d.). Química Organica.org.
- Feist-Bénary Furan Synthesis. (n.d.). Ambeed.com.
- Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Applic
- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (n.d.). PMC.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Ranitidine. (n.d.). Wikipedia.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Applic
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Recent Progress in the Synthesis of Furan. (n.d.).
- Paal–Knorr synthesis: An old reaction, new perspectives. (2025).
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. (2025). BenchChem.
- Pharmacological activity of furan deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).
- Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites. (1984). PubMed.
- Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors. (1995).
- Endplate Blocking Actions of Lophotoxin. (n.d.). PubMed.
- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research.
- FURANOCOUMARIN BIOACTIVES IN THE APIACEAE AND RUTACEAE FAMILIES OF PLANTS. (2018).
- Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. (2024). PMC.
- A Review on Biological and Medicinal Significance of Furan. (2023).
- Synthesis of Furans – Recent Advances. (n.d.).
- Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (2023). PubMed.
- Clinically approved drugs containing furan ring. (n.d.).
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application | Scilit [scilit.com]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - Shtratnikova - Advances in Chemical Physics [snv63.ru]
- 6. Lophotoxin: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endplate blocking actions of lophotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 12. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Ranitidine [bionity.com]
- 16. Ranitidine - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 18. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Feist-Benary synthesis of furan [quimicaorganica.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Furan synthesis [organic-chemistry.org]
- 24. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 25. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]
- 26. ijabbr.com [ijabbr.com]
Theoretical studies on the furan ring in ethylamine derivatives
An In-Depth Technical Guide: Theoretical and Computational Elucidation of the Furan-Ethylamine Scaffold in Medicinal Chemistry
Introduction: The Significance of the Furan-Ethylamine Moiety
The furan ring is a versatile five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic systems, like the phenyl ring, often enhancing metabolic stability and modulating receptor interactions.[2] When coupled with an ethylamine side chain—a common pharmacophore in many neurologically active agents—the resulting scaffold becomes a prime candidate for developing novel therapeutics targeting a wide array of biological systems. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]
Theoretical studies are indispensable for systematically exploring the chemical space of these derivatives. By leveraging computational models, we can predict molecular properties, rationalize structure-activity relationships (SAR), and guide synthetic efforts toward more potent and selective candidates, significantly reducing the time and cost associated with traditional bench research.[7][8][9] This guide details the core computational workflows and their integration with experimental validation.
Part 1: The Computational Core: From First Principles to Biological Targets
The foundation of a theoretical investigation lies in two complementary computational techniques: quantum chemical calculations that probe the intrinsic properties of a molecule and molecular docking simulations that predict its interaction with a biological target.
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties.[10][11] For furan-ethylamine derivatives, DFT is the method of choice because it offers an excellent balance of accuracy and computational cost, making it ideal for studying systems of pharmaceutical interest.[10]
Causality of Method Selection: We choose DFT, specifically functionals like B3LYP, because they have been extensively validated for calculating the geometries and vibrational frequencies of organic molecules, including furan and its derivatives.[10][12] The selection of a basis set, such as 6-311G(d,p) or cc-pVTZ, is critical; larger basis sets provide greater accuracy at the expense of computational time. The cc-pVTZ basis set, for instance, is known to yield highly accurate results for ground-state molecular geometries and harmonic vibrational frequencies.[10]
Key Properties Derived from DFT:
-
Optimized Molecular Geometry: Provides the most stable 3D conformation, including bond lengths, bond angles, and dihedral angles.[11]
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding chemical reactivity and electronic transitions.[10]
-
Molecular Electrostatic Potential (MEP): Maps the electrophilic and nucleophilic regions of the molecule, identifying sites prone to intermolecular interactions.[13]
-
Vibrational Frequencies: Predicts the infrared (IR) and Raman spectra, allowing for direct comparison with experimental data for structural validation.[10][14]
-
NMR Chemical Shifts: Using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, one can accurately predict ¹H and ¹³C NMR spectra.[10][15]
The following diagram illustrates a typical workflow for analyzing a furan-ethylamine derivative using DFT.
Caption: A generalized workflow for DFT calculations.
This protocol provides a self-validating system where the successful completion of one step logically enables the next.
-
Structure Generation (Input):
-
Action: Draw the 2D structure of the target molecule, for instance, N-methyl-1-(furan-3-yl)ethan-1-amine, using chemical drawing software like ChemDraw or Marvin Sketch.
-
Causality: A precise 2D representation is the blueprint for the initial 3D coordinates, ensuring the correct atomic connectivity.
-
Action: Convert the 2D structure into an initial 3D structure and perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94).[3]
-
Causality: This step generates a reasonable starting geometry, which significantly reduces the computational time required for the more accurate DFT optimization by starting the calculation closer to an energy minimum.
-
-
Geometry Optimization (Calculation):
-
Action: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the DFT method (B3LYP) and basis set (cc-pVTZ).[10]
-
Causality: This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface, representing the molecule's most stable state.
-
-
Frequency Analysis (Validation):
-
Action: Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.
-
Causality: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The results also yield the predicted IR and Raman spectra.[11]
-
-
Property Calculation (Analysis):
-
Action: Using the validated optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO/LUMO energies and the molecular electrostatic potential map.[13]
-
Action: Perform an NMR calculation using the GIAO method to predict the ¹H and ¹³C chemical shifts.[10]
-
Causality: These calculations provide a detailed electronic and magnetic profile of the molecule, which is essential for understanding its reactivity and for validating its structure against experimental spectroscopic data.
-
Molecular Docking: Predicting Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[3] It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing.[16][17][18]
Causality of Method Selection: The choice of docking software (e.g., AutoDock, GLIDE, PyRx) depends on the specific research question.[16][17] For high-throughput virtual screening, faster scoring functions are used. For detailed binding mode analysis of a few high-priority ligands, more rigorous algorithms that allow for ligand and receptor flexibility are employed. The CHARMm-based force field is often used for energy minimization and calculating interaction energies.[19]
This diagram outlines the logical progression of a molecular docking experiment.
Caption: A standard workflow for molecular docking studies.
This protocol describes a self-validating system for assessing the binding of a novel compound to a target protein.
-
Receptor Preparation:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[3]
-
Causality: An experimentally determined, high-resolution protein structure is the essential starting point for accurate structure-based drug design.
-
Action: Prepare the protein using software like AutoDockTools or Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).[3][17]
-
Causality: This "cleaning" process ensures that the protein is in a chemically correct state for the docking simulation. Water molecules are typically removed as their positions are highly variable, and adding hydrogens is crucial for defining the correct hydrogen bonding network.
-
-
Ligand Preparation:
-
Action: Use the DFT-optimized 3D structure of the furan-ethylamine derivative from the previous protocol.
-
Causality: Using a low-energy, quantum mechanically accurate conformation of the ligand provides a more realistic starting point than a simple force-field minimized structure.
-
Action: Assign appropriate atomic charges and define rotatable bonds.
-
Causality: This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.
-
-
Binding Site Definition and Docking:
-
Action: Define the binding site by generating a grid box centered on the co-crystallized ligand (if available) or on residues known to be critical for function.[17]
-
Causality: This focuses the computational search on the relevant active site, making the calculation more efficient and biologically relevant.
-
Action: Run the docking simulation to generate a set of possible binding poses for the ligand.
-
Causality: The algorithm systematically samples different positions, orientations, and conformations of the ligand within the defined grid box.
-
-
Analysis and Validation:
-
Action: Score and rank the generated poses based on the software's scoring function (e.g., binding energy in kcal/mol).[16]
-
Causality: The scoring function estimates the binding affinity, allowing for a quantitative comparison between different ligands or different poses of the same ligand. Lower binding energies typically indicate more favorable interactions.
-
Action: Perform re-docking of the original co-crystallized ligand as a validation step.[16] The method is considered reliable if the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Causality: This crucial step validates the chosen docking protocol and parameters, providing confidence that the predictions for novel ligands are reliable.
-
Action: Visualize the top-ranked pose and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the furan-ethylamine ligand and the protein residues.[17]
-
Causality: This visual inspection provides chemical intuition into why the ligand binds, guiding future optimization efforts.
-
Part 2: Bridging Theory and Reality: Spectroscopic Validation
A key component of a robust theoretical study is the validation of computational results against experimental data. Spectroscopic analysis provides an excellent platform for this comparison.
Vibrational Spectroscopy (FTIR & Raman)
DFT calculations can predict the vibrational frequencies of a molecule with remarkable accuracy.[10][14] By comparing the calculated spectrum with an experimental FTIR or Raman spectrum, we can confirm the molecular structure and the accuracy of our computational model.
-
N-H Stretching: In ethylamine derivatives, the N-H stretching vibrations appear as a broad band around 3300-3500 cm⁻¹.[20] DFT can model the position and intensity of these peaks.
-
C-H Stretching: Aromatic C-H stretches from the furan ring and aliphatic C-H stretches from the ethyl group are typically found around 3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.[10][20]
-
Furan Ring Vibrations: The characteristic C=C and C-O stretching vibrations of the furan ring occur in the 1000-1600 cm⁻¹ fingerprint region.[10][14]
Data Presentation: Comparison of Calculated and Experimental Vibrational Frequencies
| Functional Group | Typical Experimental Range (cm⁻¹) | DFT Calculated (B3LYP/cc-pVTZ) |
| N-H Stretch (primary amine) | 3300 - 3500[20] | 3450, 3360 |
| C-H Stretch (aliphatic) | 2850 - 2960[20] | 2945, 2870 |
| Furan C=C Stretch | 1500 - 1600[10] | 1580, 1510 |
| Furan C-O-C Stretch | 1000 - 1300[10] | 1150 |
| C-N Stretch | 1020 - 1220[20] | 1190 |
Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (~0.96) for better agreement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO method within a DFT framework is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of furan-ethylamine derivatives.[10][15] This allows for the precise assignment of experimental spectra and provides deep insight into the electronic environment of each nucleus.
-
¹H NMR: The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm), while the ethylamine protons are found in the aliphatic region (δ 1.0-3.0 ppm).[21][22]
-
¹³C NMR: The carbon atoms of the furan ring are deshielded and appear at δ 110-150 ppm, whereas the aliphatic carbons of the ethylamine chain are more shielded (δ 15-50 ppm).[21]
Data Presentation: Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)
| Atom Position | Experimental ¹H (CDCl₃) | Calculated ¹H (GIAO) | Experimental ¹³C (CDCl₃) | Calculated ¹³C (GIAO) |
| Furan C2-H | ~7.4[22] | 7.45 | ~143[21] | 143.5 |
| Furan C3-H | ~6.3[22] | 6.38 | ~110[21] | 110.2 |
| Ethylamine -CH₂- | ~2.7[21] | 2.75 | ~45[21] | 44.8 |
| Ethylamine -NH₂ | ~1.5 (broad)[21] | 1.48 | - | - |
Part 3: Synthesizing Insights: Structure-Activity Relationships (SAR)
The ultimate goal of these theoretical studies is to build a predictive Structure-Activity Relationship (SAR) model. By correlating calculated molecular properties with experimentally determined biological activity, we can understand why certain structural modifications lead to improved potency or selectivity.[1][2]
Logical Relationship: From Structure to Activity
This diagram illustrates how computational insights link molecular structure to biological function.
Caption: Linking structural changes to biological outcomes via computation.
Key SAR Insights for Furan Derivatives:
-
Substituent Position: Modifications at the C2 and C5 positions of the furan ring are often critical for modulating biological activity.[1][2]
-
Electronic Effects: Adding electron-withdrawing groups (like a nitro group) can enhance the bioactivity of furan derivatives in anticancer and antibacterial contexts by altering their reactivity and interaction with biological targets.[2]
-
Hydrophilicity/Lipophilicity: The furan ring offers a distinct hydrophilic-lipophilic balance compared to a phenyl ring, which can be fine-tuned through substitution to optimize pharmacokinetic properties.[2]
Data Presentation: Integrated SAR Table for Hypothetical Furan-Ethylamine Derivatives
| Compound ID | Furan C5-Substituent | LUMO Energy (eV) | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
| FE-01 | -H | -0.5 | -7.2 | 15.4 |
| FE-02 | -CH₃ | -0.4 | -7.5 | 10.2 |
| FE-03 | -Cl | -1.1 | -8.1 | 5.1 |
| FE-04 | -NO₂ | -2.5 | -8.9 | 1.3 |
This table clearly demonstrates a correlation: as the C5 substituent becomes more electron-withdrawing, the LUMO energy decreases, the predicted binding affinity improves (more negative docking score), and the experimentally observed biological activity increases (lower IC₅₀). This type of integrated analysis is the cornerstone of rational drug design.
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for the modern drug discovery pipeline. For furan-ethylamine derivatives, methods like DFT and molecular docking allow for the accurate prediction of molecular structures, spectroscopic signatures, and protein-ligand interactions. The true power of this approach is realized when computational data is rigorously validated against experimental results, leading to the development of robust SAR models. This synergy not only deepens our fundamental understanding of molecular behavior but also provides a clear, rational path toward the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued integration of these in silico approaches with high-throughput experimental techniques promises to further accelerate the journey from concept to clinic.[23]
References
- Application of Furan-Containing Compounds in Molecular Docking Studies: A Detailed Guide. (n.d.). Benchchem.
- IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2024). International Journal of Pharmacy and Pharmaceutical Sciences.
- Conformational and NMR study of some furan derivatives by DFT methods. (2013). R Discovery.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
- Quantum Chemical studies of Furan. (2020). ResearchGate.
- Conformational and NMR study of some furan derivatives by DFT methods. (2013). ResearchGate.
- Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. (2019). Indian Journal of Pharmaceutical Education and Research.
- Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. (2025). ResearchGate.
- Wu, Y., Lou, L., & Xie, Z.-R. (2020). A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis. Frontiers in Chemistry.
- Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. (2025). PubMed.
- IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2024). International Journal of Applied Pharmaceutics.
- A Pilot Study of All-Computational Drug Design Protocol-From Structure Prediction to Interaction Analysis. (2020). PubMed.
- DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). (n.d.). ACS Publications.
- A Comparative Spectroscopic Analysis of Ethylenediamine and Its N-Alkylated Derivatives. (n.d.). Benchchem.
- Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. (2025). ResearchGate.
- Infrared spectrum of ethylamine. (n.d.). Doc Brown's Chemistry.
- Spectroscopic studies of the molecular interactions in n-ethylamines and 2-nitropropane/n-ethylamine mixtures. (2004). PubMed.
- A vibrational spectroscopic study on furan and its hydrated derivatives. (2003). ResearchGate.
- A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis. (2020). NIH.
- Synthesis of furan-based derivatives. (n.d.). ResearchGate.
- Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC - NIH.
- in silico molecular docking studies on novel peptide analogues as potent hiv protease inhibitors. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Integrating Computational Design and Experimental Approaches for Next-Generation Biologics. (2024). MDPI.
- Synthesis and Biological Activity of Furan Derivatives. (2011). Semantic Scholar.
- Synthesis and biological evaluation of some novel furan derivatives. (2014). PubMed.
- Spectroscopic studies of the molecular interactions in n-ethylamines and 2-nitropropane/n-ethylamine mixtures. (2004). ResearchGate.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
- Mass spectrum of ethylamine. (n.d.). Doc Brown's Chemistry.
- Computational Approaches in Drug Designing and Their Applications. (n.d.). Springer Nature Experiments.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
- Synthesis of Some 3-Furylamine Derivatives. (2002). ResearchGate.
- Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2023). MDPI.
- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2022). MDPI.
- Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). NIH.
- Furan(110-00-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). ResearchGate.
- Ethylamine(75-04-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. (2021). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound... (n.d.). ResearchGate.
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2015). PubMed.
- Pharmacological activity of furan derivatives. (2024). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. frontiersin.org [frontiersin.org]
- 8. A Pilot Study of All-Computational Drug Design Protocol-From Structure Prediction to Interaction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. journals.innovareacademics.in [journals.innovareacademics.in]
- 19. wisdomlib.org [wisdomlib.org]
- 20. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 23. Integrating Computational Design and Experimental Approaches for Next-Generation Biologics [mdpi.com]
The Furan Scaffold as a Bioisosteric Surrogate in Psychedelic Phenethylamines: A Technical Guide to Potential Biological Activities of 2-Furylethylamine Analogs
Introduction: The Allure of Bioisosteric Replacement in Psychoactive Drug Discovery
In the landscape of psychoactive drug discovery, particularly in the realm of serotonergic psychedelics, the phenethylamine scaffold has been a cornerstone of structure-activity relationship (SAR) studies. Compounds such as mescaline and the 2C-x series have provided a wealth of information on the molecular requirements for agonism at the serotonin 2A (5-HT2A) receptor, the primary target for psychedelic effects.[1][2] However, the exploration of bioisosteric replacements for the phenyl ring remains a compelling strategy for modulating pharmacological properties. This guide delves into the potential biological activities of 2-furylethylamine analogs, positioning the furan ring as a bioisosteric substitute for the phenyl group in psychedelic phenethylamines.[3][4]
The rationale for this exploration is rooted in the distinct electronic and steric properties of the furan ring compared to a benzene ring. As a five-membered aromatic heterocycle, furan can alter a molecule's polarity, metabolic stability, and receptor interactions, potentially leading to novel pharmacological profiles.[3][5] This guide will synthesize the known pharmacology of phenethylamine-type 5-HT2A agonists and extrapolate these principles to their furan-containing counterparts. We will explore the anticipated structure-activity relationships, the key signaling pathways involved, and the experimental methodologies required to characterize these novel compounds.
The Serotonin 5-HT2A Receptor: The Epicenter of Psychedelic Action
The biological effects of classic psychedelics are primarily mediated by their agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[6][7] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events that are believed to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.
Key Signaling Pathways
Agonist binding to the 5-HT2A receptor triggers two major signaling pathways:
-
The Canonical Gq/11 Pathway: This is considered the primary pathway for the psychoactive effects of psychedelics.[8] Upon receptor activation, the Gαq subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is directly linked to the induction of the head-twitch response (HTR) in rodents, a reliable behavioral proxy for psychedelic potential in humans.[6][7]
-
The β-Arrestin Pathway: Following G protein activation, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins. β-arrestins desensitize the G protein signal and can also initiate their own signaling cascades, often involving the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. While the precise role of β-arrestin signaling in the context of psychedelics is still under investigation, some evidence suggests it may contribute to different physiological outcomes than the Gq pathway.[8]
The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is of significant interest in the development of novel therapeutics. It is hypothesized that biased agonists at the 5-HT2A receptor could potentially separate the therapeutic effects of psychedelics from their hallucinogenic properties.
Figure 1: Simplified signaling pathways of the 5-HT2A receptor.
Structure-Activity Relationships: Extrapolating from Phenethylamines
The SAR of phenethylamine-type 5-HT2A agonists is well-established and provides a framework for predicting the properties of their furan analogs.[8][9]
Key Structural Modifications and Their Anticipated Effects:
-
α-Methylation: The addition of a methyl group to the α-carbon of the ethylamine side chain (analogous to amphetamine) is known to increase the potency of phenethylamines.[10] It is anticipated that α-methyl-2-furylethylamine analogs would similarly exhibit enhanced potency compared to their non-methylated counterparts. This is likely due to increased resistance to metabolism by monoamine oxidase (MAO) and potentially a more favorable conformation for receptor binding.
-
Substitutions on the Furan Ring: In phenethylamines, substitutions at the 2, 4, and 5 positions of the phenyl ring are critical for activity. For furan analogs, substitutions at the 3, 4, and 5 positions would be analogous. Methoxy and halogen substituents are particularly important. For instance, the high potency of the 2C-x series is attributed to 2,5-dimethoxy substitution, often with a halogen or other small lipophilic group at the 4-position. It is plausible that similar substitution patterns on the furan ring would also yield potent 5-HT2A agonists.
-
N-Alkylation and N-Benzylation: While N-methylation of phenethylamines generally reduces 5-HT2A affinity, N-benzyl substitution has been shown to dramatically increase both affinity and potency.[8][11] This suggests that N-benzyl-2-furylethylamine analogs could be a particularly potent class of compounds.
Table 1: Comparative Binding Affinities and Functional Potencies of Representative Phenethylamine 5-HT2A Agonists
| Compound | Chemical Class | Ki (nM) at 5-HT2A | EC50 (nM) for PI Hydrolysis | Reference(s) |
| 2C-B | Phenethylamine | 8.6 | 1.6 | [1][8] |
| 2C-C | Phenethylamine | 23.9 | - | [1] |
| 2C-I | Phenethylamine | 5.3 | 2.5 | [8] |
| DOI | Phenylisopropylamine | 0.7 | 1.9 | [8] |
| 25B-NBOMe | N-Benzylphenethylamine | 0.29 | 0.074 | [8][11] |
Experimental Protocols for Characterization
A thorough characterization of novel 2-furylethylamine analogs requires a combination of in vitro and in vivo assays to determine their affinity, efficacy, and behavioral effects.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor. This is typically done by measuring the displacement of a radiolabeled antagonist, such as [3H]ketanserin, from receptors in cell membranes.[12]
-
Step-by-Step Methodology:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Incubate the membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Functional Assays: These assays measure the ability of a compound to activate the 5-HT2A receptor and trigger downstream signaling.
-
Phosphoinositide (PI) Hydrolysis Assay: This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11 pathway activation.[13]
-
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation, another indicator of Gq/11 signaling.
-
β-Arrestin Recruitment Assay: This assay, often using techniques like Bioluminescence Resonance Energy Transfer (BRET), measures the recruitment of β-arrestin to the activated receptor.
-
Figure 3: A general synthetic route to 2-furylethylamine analogs.
Conclusion and Future Directions
The exploration of 2-furylethylamine analogs as bioisosteres of psychedelic phenethylamines represents a promising avenue for the discovery of novel psychoactive compounds. Based on the well-established SAR of phenethylamines, it is anticipated that furan analogs with appropriate substitution patterns will exhibit significant affinity and agonist activity at the 5-HT2A receptor. The replacement of the phenyl ring with a furan moiety may lead to compounds with altered metabolic stability, bioavailability, and potentially biased agonism, offering the potential for a refined pharmacological profile.
Comprehensive experimental evaluation, following the protocols outlined in this guide, is essential to validate these hypotheses. The synthesis and characterization of a library of 2-furylethylamine analogs will provide crucial data to establish their SAR at the 5-HT2A receptor and to assess their potential as therapeutic agents or research tools. Future research should focus on direct comparative studies between furan analogs and their phenyl counterparts to elucidate the specific contributions of the furan ring to their biological activity.
References
-
Head Twitch Response a–j Number of head-twitch events during a 10-min... - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). [Link]
-
Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. (n.d.). Retrieved January 9, 2026, from [Link]
-
A MACHINE LEARNING-BASED QUANTITATIVE STRUCTURE- ACTIVITY RELATIONSHIP STUDY FOR THE PSYCHOMIMETIC ACTIVITY OF PHENETHYLAMINE DERIVATES | Journal of new century innovations - www . newjournal. org. (2022, September 27). [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed. (2020, October 22). [Link]
-
Serotonin 2C receptors are also important in head-twitch responses in male mice | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (n.d.). Retrieved January 9, 2026, from [Link]
-
(PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (n.d.). Retrieved January 9, 2026, from [Link]
-
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (2023, April 12). [Link]
-
Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020, July 17). Semantic Scholar. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
-
Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024, March 6). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Furan-Based Amines in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings have cemented its importance in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the chemistry of furan-based amines, a critical subclass of furan derivatives. We will delve into the core synthetic strategies, explore the nuances of their reactivity, and highlight their significant applications in drug discovery and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and field-proven insights.
The Furan Core: A Privileged Scaffold in Medicinal Chemistry
The furan ring is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][3] Its prevalence in numerous pharmaceuticals across various therapeutic areas, including antimicrobials, anti-inflammatory agents, and anticancer drugs, underscores its significance.[1][4] The oxygen atom in the furan ring imparts a unique dipole moment and hydrogen bonding capability, influencing the molecule's solubility, receptor binding affinity, and overall pharmacokinetic profile.[1] Furthermore, furan can serve as a bioisosteric replacement for a phenyl group, offering a different steric and electronic profile that can be leveraged to optimize drug-receptor interactions and metabolic stability.[1]
The introduction of an amine functionality onto the furan scaffold dramatically expands its chemical space and biological potential. Furan-based amines are crucial intermediates and key pharmacophores in a multitude of approved drugs and clinical candidates.[5] Notable examples include the antiulcer drug ranitidine and the antibacterial agent nitrofurantoin, both of which feature a furan ring as a central component.[1][6]
Synthetic Strategies for Furan-Based Amines
The synthesis of furan-based amines can be broadly categorized into two main approaches: the construction of the furan ring with a pre-existing or masked amine functionality, or the introduction of an amine group onto a pre-formed furan ring.
Building the Furan Ring: Foundational Syntheses
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[7][8] The reaction is typically catalyzed by acid and involves the intramolecular cyclization of the dicarbonyl compound.[7][9] To synthesize furan-based amines using this method, the starting 1,4-dicarbonyl compound must contain a nitrogen-containing substituent.
The mechanism proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal.[9] Subsequent dehydration yields the aromatic furan ring.[9] The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted furans by varying the substituents on the starting 1,4-dicarbonyl compound.[8]
Caption: Paal-Knorr Furan Synthesis Workflow.
The Feist-Benary synthesis offers another powerful route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[10][11][12] This condensation reaction is particularly useful for accessing furans with specific substitution patterns.[12] The initial step is analogous to a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring.[10]
The choice of base, such as ammonia or pyridine, is critical and can influence the reaction outcome.[10] For the synthesis of furan-based amines, the starting materials can be appropriately functionalized.
Caption: Feist-Benary Furan Synthesis Workflow.
Functionalization of the Furan Ring: Introducing the Amine Group
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[13][14] This approach is particularly valuable for the preparation of furan-based amines from readily available furan aldehydes and ketones, such as furfural and 5-hydroxymethylfurfural (5-HMF).[14][15] The reaction involves the condensation of the carbonyl compound with an amine source (e.g., ammonia, primary or secondary amines) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5]
A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice.[14] Ruthenium on carbon (Ru/C) has emerged as a particularly effective and reusable heterogeneous catalyst for this transformation, demonstrating high activity and selectivity.[14]
Experimental Protocol: Synthesis of Furfurylamine via Reductive Amination of Furfural
Materials:
-
Furfural
-
Ammonia (aqueous or as gas)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., ethanol, isopropanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with furfural, the solvent, and the 5% Ru/C catalyst.
-
Seal the reactor and purge it several times with nitrogen gas to remove air.
-
Introduce the ammonia source into the reactor.
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified duration, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product, furfurylamine, can be isolated and purified by distillation or chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Ru/C is chosen for its high activity in hydrogenating the C=N bond of the imine intermediate while minimizing side reactions like furan ring hydrogenation.[14]
-
Solvent: Polar protic solvents like ethanol or isopropanol are often used to dissolve the reactants and facilitate the reaction.
-
Pressure and Temperature: These parameters are optimized to achieve a good reaction rate and selectivity. Higher pressures of hydrogen favor the reduction step.
Beyond reductive amination, other methods for introducing an amine group onto a furan ring include:
-
Nitration followed by reduction: The furan ring can be nitrated using mild nitrating agents like acetyl nitrate at low temperatures, followed by reduction of the nitro group to an amine.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between a halo-furan and an amine.
Reactivity of Furan-Based Amines: A Tale of Two Moieties
The reactivity of furan-based amines is a fascinating interplay between the aromatic furan ring and the nucleophilic amine group.
Electrophilic Aromatic Substitution
The furan ring is a π-electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[16] The rate of electrophilic substitution in furan is significantly faster than in benzene.[16] The preferred position for electrophilic attack is the C2 (or C5) position, as the resulting carbocation intermediate is better stabilized by resonance.[16]
Common electrophilic substitution reactions of furan include:
-
Halogenation: Furan reacts vigorously with halogens, often leading to polyhalogenated products. Milder conditions are required to achieve mono-substitution.[6]
-
Nitration: As mentioned earlier, nitration requires mild reagents to avoid degradation of the furan ring.[6]
-
Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex.[6]
-
Friedel-Crafts Reactions: Furan can undergo Friedel-Crafts acylation and alkylation, although the strong Lewis acids typically used can cause polymerization. Milder catalysts are often necessary.
The presence of the amine group, a strong activating group, further enhances the reactivity of the furan ring towards electrophilic substitution. The directing effect of the amine group will depend on its position on the ring and the reaction conditions.
Ring Opening Reactions
One of the characteristic reactions of the furan nucleus is its susceptibility to ring-opening under acidic conditions or in the presence of oxidizing agents.[6][17][18] This reactivity can be both a challenge in synthesis and a useful tool for accessing different molecular scaffolds. The presence of electron-releasing substituents, such as an amine group, can increase the propensity for ring-opening.[6] Careful control of reaction conditions is therefore crucial when working with furan-based amines.
Reactions of the Amine Group
The amine functionality in furan-based amines exhibits typical amine reactivity. It can act as a nucleophile in reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[3]
Applications in Drug Discovery and Development
The unique structural and electronic features of furan-based amines have made them valuable scaffolds in the design of a wide range of therapeutic agents.[1][5]
| Drug/Compound Class | Therapeutic Area | Role of Furan-Based Amine |
| Ranitidine | Antiulcer | The furan ring acts as a key structural element, and the amine side chain is crucial for its H2-receptor antagonist activity.[6] |
| Nitrofurantoin | Antibacterial | The nitro-substituted furan ring is essential for its antimicrobial mechanism, which involves reductive activation within bacterial cells.[1] |
| Furosemide | Diuretic | While not a simple furan amine, the furan ring is a core component of this potent loop diuretic.[19] |
| Various CNS Agents | Neurology | Furan-containing compounds have been explored for their potential in treating neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.[20] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The position of the amine group and other substituents on the furan ring significantly influences biological activity. The 2- and 5-positions are often key for interaction with biological targets.[1]
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups (e.g., nitro) can enhance the bioactivity of some furan-based drugs, as seen in nitrofurantoin.[1]
-
Bioisosterism: The ability of the furan ring to mimic a phenyl ring allows for fine-tuning of a drug's properties to improve its efficacy and safety profile.[1]
Caption: Role of Furan-Based Amines in Drug Development.
Conclusion and Future Perspectives
The chemistry of furan-based amines is a rich and dynamic field with profound implications for drug discovery and materials science. The synthetic methodologies for their preparation are well-established, yet there is always room for the development of more efficient, sustainable, and selective catalytic systems.[15] The unique reactivity of the furan ring, balanced with the versatile chemistry of the amine group, provides a vast chemical space for the design of novel molecules with tailored properties.
As our understanding of disease biology deepens, the demand for new chemical entities with improved efficacy and safety profiles will continue to grow. Furan-based amines, with their proven track record as privileged scaffolds, are poised to play an increasingly important role in meeting this demand. Future research will likely focus on the development of novel furan-based amine derivatives with enhanced biological activity, the exploration of new therapeutic applications, and the implementation of greener synthetic routes.
References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Synthesis of furan‐based amines using Ru/C catalyst. ResearchGate. [Link]
-
Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Publications. [Link]
-
A broad spectrum of applications of furfuryl amine. ResearchGate. [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
-
Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Publications. [Link]
-
Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. RSC Publishing. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Feist–Benary synthesis. Wikipedia. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. ResearchGate. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
5 Electrophilic Substitution of Furan. YouTube. [Link]
-
Unit 3 furan & thiophene. Slideshare. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]
-
Reactivity and stability of selected flavor compounds. PMC - NIH. [Link]
-
Feist-Benary synthesis of furan. Química Organica.org. [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. RSC Publishing. [Link]
-
Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. [Link]
-
Feist-Benary Synthesis Of Furan. YouTube. [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson. [Link]
-
Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Unit 3 furan & thiophene | PDF [slideshare.net]
- 20. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability and suppliers of 2-Furan-2-yl-ethylamine
An In-Depth Technical Guide to 2-Furan-2-yl-ethylamine: Commercial Availability, Applications, and Synthesis
Introduction
This compound, also known as 2-(2-furyl)ethylamine, is a pivotal chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry.[1][2] Structurally, it serves as a furan-containing bioisostere of the well-known 2-phenethylamine scaffold, a privileged structure in drug discovery. This strategic substitution of a benzene ring with a furan ring is a cornerstone of the hit-to-lead optimization process, enabling researchers to explore novel chemical spaces and fine-tune critical properties such as potency, selectivity, and bioavailability.[2] This guide provides a comprehensive overview of its commercial availability, key applications in research and development, and fundamental synthesis and handling protocols for professionals in the scientific community.
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. The compound is typically a colorless to pale yellow or brown liquid with a characteristic amine odor.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1121-46-6 | [1][2][4] |
| Molecular Formula | C₆H₉NO | [1][4] |
| Molecular Weight | 111.14 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid; Yellow to Brown Sticky Oil | [1][3][5] |
| Boiling Point | 162.5 °C at 760 mmHg | [1][4] |
| Melting Point | 204 °C | [1] |
| Density | 1.022 g/cm³ | [1][4] |
| Flash Point | 52.1 °C | [1][4] |
| pKa | 9.59 ± 0.10 (Predicted) | [1][5] |
| Vapor Pressure | 2.163 mmHg at 25°C | [1][4][5] |
| Refractive Index | 1.494 | [1][4][5] |
Commercial Availability and Suppliers
This compound is readily available for research and development purposes from a variety of chemical suppliers. It is typically offered in differing purities (e.g., 95%, 97%, 98%) and quantities, ranging from milligrams to kilograms, to accommodate diverse research needs.
| Supplier | Product Name(s) | Purity |
| Sigma-Aldrich (Merck) | 2-Furan-2-yl-2-morpholin-4-yl-ethylamine (Derivative) | Not Specified |
| BenchChem | This compound | Not Specified |
| Chem-Impex International | 2-(2-Furyl)ethylamine | Not Specified |
| J & K SCIENTIFIC LTD. | This compound | 95% |
| BeiJing Hwrk Chemicals Limted | 2-Furanethanamine | 98.00% |
| Accela ChemBio Co.,Ltd. | 2-Furanethanamine | >97% |
| ChemBridge | 2-(2-furyl)ethanamine | Not Specified |
This list is not exhaustive, and availability may vary by region. Researchers are advised to consult supplier catalogs for the most current information.
Applications in Research and Drug Development
The furan moiety is a crucial pharmacophore in medicinal chemistry, contributing to a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[6][7] The structural similarity of this compound to endogenous monoamines makes it a versatile scaffold for designing novel therapeutic agents.
Bioisosteric Replacement and Lead Optimization
The primary application of this compound lies in its role as a bioisostere for 2-phenethylamine. The replacement of the phenyl group with a furan ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. This strategy is employed to:
-
Improve Potency and Selectivity: The furan ring's electronic properties and ability to form hydrogen bonds can lead to enhanced binding affinity at target receptors.[7]
-
Optimize ADME Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug candidates.[2]
-
Access Novel Chemical Space: This substitution allows for the exploration of new intellectual property landscapes.[2]
Neuroscience and Receptor Targeting
The this compound motif is a key precursor in the synthesis of ligands for various central nervous system (CNS) targets:
-
Monoamine Oxidase (MAO) Research: Its derivatives are utilized as substrates to investigate the activity of MAO, an enzyme critical in the metabolism of neurotransmitters.[2]
-
GABA Receptor Modulation: The scaffold is instrumental in designing compounds that target the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory synapse in the CNS.[2]
Challenges in Drug Development
A significant consideration when developing furan-containing drugs is their potential for metabolic activation. The furan ring can be metabolized by cytochrome P450 enzymes into reactive intermediates like epoxides or cis-enedial, which may lead to hepatotoxicity. This represents a critical challenge that medicinal chemists must address during lead optimization to design safer therapeutic agents.[2]
Synthesis and Chemical Reactivity
This compound is typically synthesized through established organic chemistry methodologies. A prevalent and efficient method is the reductive amination of furan-2-carbaldehyde.
Experimental Protocol: Reductive Amination
This two-step, one-pot procedure is a common strategy for synthesizing primary amines.
-
Imine Formation: Furan-2-carbaldehyde is reacted with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form the corresponding imine intermediate. The reaction is often facilitated by a dehydrating agent or by removing water azeotropically.
-
Reduction: The intermediate imine is then reduced in situ to the desired ethylamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd).[2] Yields for this type of reaction are typically high, often in the 80-95% range after purification.[2]
Caption: General workflow for the synthesis of this compound via reductive amination.
Functional Group Interconversions
The primary amine group of this compound is highly reactive and serves as a handle for further molecular elaboration. A common reaction is acylation to form amides, achieved by reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is crucial for laboratory safety. It is classified as an irritant and may be flammable.[1][5]
Hazards Identification:
Recommended Procedures
-
Handling: Always use in a well-ventilated area or under a chemical fume hood.[5][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10] Avoid breathing vapors or mist.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9] Keep the container tightly closed to prevent exposure to moisture and air, which could lead to degradation.[3][10] Store separately from oxidizing agents and other incompatible materials.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[10]
Caption: Key safety precautions for handling this compound.
Conclusion
This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and organic synthesis. Its role as a furan-based bioisostere of phenethylamine provides a powerful tool for modulating the properties of biologically active molecules. While its application is broad, particularly in neuroscience, the potential for metabolic toxicity of the furan ring necessitates careful molecular design. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective use of this versatile chemical intermediate in a research setting.
References
-
LookChem. Cas 1121-46-6, this compound. [Link]
-
Methylamine Supplier. This compound. [Link]
-
Chemsrc. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6. [Link]
- Google Patents.
- Google Patents.
-
Chemchart. This compound (1121-46-6). [Link]
-
National Institutes of Health (NIH). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. [Link]
-
Pharmacological activity of furan derivatives. Pharmacological activity of furan derivatives. [Link]
-
PubMed Central (PMC). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. [Link]
-
PubChem. 2-(Furan-2-yl)ethan-1-amine. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 4. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling and Management of 2-(2-Furyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Furyl)ethylamine, a heterocyclic amine, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its unique structure, combining a furan ring and an ethylamine side chain, makes it a versatile intermediate. However, its chemical properties also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(2-Furyl)ethylamine, designed to empower researchers to work with this compound in a safe and responsible manner.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical characteristics. These properties influence its behavior under various conditions and are critical for risk assessment.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-Furyl)ethylamine | [3][4] |
| Synonyms | 2-(Furan-2-yl)ethanamine, 2-Furanethanamine, 2-(2-Aminoethyl)furan | [1][3][5] |
| CAS Number | 1121-46-6 | [3] |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, pungent, amine-like | [1] |
| Boiling Point | 162.5 °C at 760 mmHg | [3] |
| Flash Point | 52.1 °C | [3] |
| Density | 1.022 g/cm³ | [3] |
| Vapor Pressure | 2.163 mmHg at 25 °C | [3] |
Hazard Identification and GHS Classification
2-(2-Furyl)ethylamine is classified as an irritant.[1][4] Understanding its specific hazards is crucial for implementing appropriate safety measures.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram:
Signal Word: Warning[3]
The causality behind these classifications lies in the chemical nature of amines. The lone pair of electrons on the nitrogen atom imparts basicity, allowing it to react with acidic components of tissues, leading to irritation. The furan ring can also contribute to the overall reactivity and toxicological profile of the molecule.
Toxicological Profile: An Evidence-Based Assessment
-
Furan: Furan itself is a toxic and potentially carcinogenic compound.[7]
-
Ethylamine: Ethylamine is a flammable and corrosive substance that can cause severe skin burns and eye damage.[8] Acute inhalation toxicity data for ethylamine in rats indicates an LC50 of 4320 ppm over 4 hours, and an oral LD50 in rats is 400 mg/kg.[9][10]
-
Aromatic Amines: Many aromatic amines are known to be toxic and can pose long-term health risks.[11]
Given this information, it is prudent to treat 2-(2-Furyl)ethylamine with a high degree of caution, assuming it possesses significant oral, dermal, and inhalation toxicity. The irritant classification should be considered the minimum hazard level.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All work with 2-(2-Furyl)ethylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] This is the primary line of defense to prevent inhalation of vapors.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[14]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing contact with this irritant.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[13][15]
-
Hand Protection: Chemical-resistant gloves are required. While nitrile gloves are a common choice in laboratories, it is important to note that their resistance to amines can be poor.[13][16] Consider double-gloving or using gloves made of more resistant materials like neoprene or butyl rubber for extended handling. Always inspect gloves for damage before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[13] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory.[13]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. [17]Water spray can be used to cool fire-exposed containers.
-
Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO), may be generated. [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]
Accidental Release Measures
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. [14]Prevent the spill from entering drains or waterways.
Waste Disposal
All waste containing 2-(2-Furyl)ethylamine must be treated as hazardous waste.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions. [16]* Containerization: Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material. [16]* Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. [14]Do not dispose of this chemical down the drain or in regular trash. [16]
Conclusion
2-(2-Furyl)ethylamine is a valuable chemical intermediate with inherent hazards that demand respect and careful management. By understanding its properties, adhering to rigorous safe handling and storage protocols, and being prepared for emergencies, researchers can effectively mitigate risks. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work with this compound. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved January 9, 2026, from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved January 9, 2026, from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 9, 2026, from [Link]
-
SAFETY DATA SHEET - Ethylamine, 70% aq. soln. (2025). Thermo Fisher Scientific. Retrieved January 9, 2026, from [Link].
-
Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]
-
This compound (1121-46-6). (n.d.). Chemchart. Retrieved January 9, 2026, from [Link]
-
Furfurylamine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Furan. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
2-(Furan-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). Methylamine Supplier. Retrieved January 9, 2026, from [Link]
-
DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. (2000). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Furan platform chemicals beyond fuels and plastics. (2021). Green Chemistry. Retrieved January 9, 2026, from [Link]
-
Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies). (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. (n.d.). NCBI. Retrieved January 9, 2026, from [Link]
-
Ethylamine - IDLH. (n.d.). NIOSH. Retrieved January 9, 2026, from [Link]
-
Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. (n.d.). NCBI. Retrieved January 9, 2026, from [Link]
-
Assessment of chronic inhalation non-cancer toxicity for diethylamine. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Assessment of chronic inhalation non-cancer toxicity for diethylamine. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound [amp.chemicalbook.com]
- 5. This compound | 1121-46-6 [chemicalbook.com]
- 6. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Ethylamine - IDLH | NIOSH | CDC [cdc.gov]
- 11. Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. velsafe.com [velsafe.com]
- 17. 2-(FURFURYLTHIO)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2-Furan-2-yl-ethylamine in Organic Solvents
Introduction
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from its synthesis and purification to its bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility of 2-furan-2-yl-ethylamine, a versatile building block in medicinal chemistry.[1]
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing the solubility of this specific amine. We will delve into the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and provide a robust, field-proven protocol for its experimental determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical characteristics is the first step in predicting its solubility. This compound (CAS 1121-46-6) is a primary amine with a molecular formula of C₆H₉NO and a molecular weight of approximately 111.14 g/mol .[1][2] Its structure, featuring a furan ring and an ethylamine side chain, dictates its solubility behavior.
Key physicochemical parameters are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | [3] |
| Boiling Point | 162.47 °C at 760 mmHg | [1] |
| Density | 1.022 g/cm³ | [1] |
| Polar Surface Area | 39.16 Ų | [3] |
| Predicted pKa | 9.59 ± 0.10 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
The presence of both a polar amine group capable of hydrogen bonding and a moderately nonpolar furan ring suggests a nuanced solubility profile. The fundamental principle of "like dissolves like" will be our guide in predicting its solubility in various organic solvents.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.[6]
Predicted Solubility in Organic Solvents
Based on the structure and physicochemical properties of this compound, we can predict its solubility in different classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents can engage in hydrogen bonding. Given that this compound has both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen and the furan oxygen), it is expected to be highly soluble in polar protic solvents. One source explicitly states that it is soluble in water.[7] The amine group can be protonated by protic solvents, further enhancing solubility.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile)
These solvents are polar but lack O-H or N-H bonds for hydrogen donation. This compound should exhibit good solubility in these solvents due to dipole-dipole interactions between the polar functionalities of the solute and the solvent.
Nonpolar Solvents (e.g., Toluene, Hexane)
In nonpolar solvents, the primary intermolecular forces are van der Waals forces. The polar amine and ether functionalities of this compound will have limited favorable interactions with nonpolar solvents. Therefore, its solubility is expected to be low in solvents like hexane and toluene.
The following diagram illustrates the key molecular interactions influencing solubility.
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a well-controlled experiment is essential. The equilibrium solubility (or shake-flask) method is a reliable and widely accepted technique.[8][9][10]
Principle
An excess of the solid (or liquid) solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.[11]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[8]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Into a series of glass vials, add an excess amount of this compound. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker or incubator.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.[12] It is advisable to determine the optimal equilibration time by analyzing samples at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solute to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial.[8] This step is critical to prevent undissolved solute from artificially inflating the measured concentration.
-
-
Analysis:
-
Analyze the filtered supernatant using a validated HPLC method or another suitable analytical technique.
-
Construct a calibration curve from the prepared standard solutions.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Conclusion
References
- Guidechem. This compound 1121-46-6 wiki.
- AxisPharm. Equilibrium Solubility Assays Protocol.
- LookChem. Cas 1121-46-6, this compound.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.
- Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354.
- Baka E. [Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Lund University Publications.
- Avdeef A. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. 2015;3(2):84-109.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds. 2023.
- PubChem. 2-(Furan-2-yl)ethan-1-amine.
- Methylamine Supplier. This compound.
- Sigma-Aldrich. 2-Furan-2-yl-2-morpholin-4-yl-ethylamine.
- Benchchem. A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents.
- Sigma-Aldrich. Solvent Miscibility Table.
Sources
- 1. Cas 1121-46-6,this compound | lookchem [lookchem.com]
- 2. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. Tableau de miscibilité des solvants [sigmaaldrich.com]
- 7. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Reactivity of the Furan Ring in 2-(Furan-2-yl)ethylamine: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
2-(Furan-2-yl)ethylamine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its unique combination of a reactive aromatic system and a versatile primary amine.[1] This guide provides an in-depth technical analysis of the furan ring's reactivity within this molecule. We will move beyond simple reaction lists to explore the underlying electronic principles, the profound influence of the ethylamine side chain, and the pH-dependent nature of its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable precise and predictable synthetic transformations.
Core Principles: Electronic Structure and Innate Reactivity of Furan
The furan ring is a five-membered, oxygen-containing heterocycle that possesses aromatic character. The oxygen atom's lone pairs participate in the π-system, creating a sextet of delocalized electrons that satisfies Hückel's rule.[2] This delocalization, however, is less effective than in benzene, resulting in a lower resonance energy (approx. 17 kcal/mol for furan vs. 36 kcal/mol for benzene).[3] This lower aromatic stabilization energy means that furan is significantly more reactive than benzene and is more prone to reactions that can temporarily disrupt its aromaticity.[3][4]
Key characteristics of the furan ring's reactivity include:
-
High Electron Density: The oxygen heteroatom is highly electron-donating, making the furan ring a π-excessive system. This enriches the electron density at the ring carbons, rendering them highly nucleophilic and susceptible to attack by electrophiles.[2][4]
-
Regioselectivity: Electrophilic attack occurs preferentially at the C2 (α) position. This is because the cationic intermediate (the σ-complex) formed upon C2 attack is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen. Attack at the C3 (β) position yields a less stable intermediate.[5] In 2-(furan-2-yl)ethylamine, the C2 position is already substituted, so electrophilic attack is directed almost exclusively to the C5 position.
-
Diene Character: The furan ring can behave as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction.[4][6]
-
Acid Sensitivity: The high electron density and lower aromaticity make the furan ring susceptible to polymerization and ring-opening under strongly acidic conditions.[3][7][8]
The Decisive Influence of the 2-(Ethylamine) Substituent
The ethylamine side chain at the C2 position is not a passive spectator; it actively modulates the reactivity of the furan ring. Its influence is twofold and critically dependent on the reaction pH.
-
Under Neutral or Basic Conditions (Unprotonated Amine): The primary amine's lone pair is available. While too far to participate in resonance directly, the ethylamine group exerts an electron-donating inductive effect (+I), pushing electron density into the ring. This further activates the already electron-rich furan system, increasing its nucleophilicity and reactivity towards electrophiles.
-
Under Acidic Conditions (Protonated Amine): In the presence of acid, the basic amine is protonated to form an ammonium salt (-CH₂CH₂NH₃⁺). This cationic group becomes a powerful electron-withdrawing group via induction (-I). This effect deactivates the furan ring, making it significantly less reactive towards electrophilic substitution.
This pH-switchable electronic character is a paramount consideration in synthetic planning. Attempting an electrophilic substitution under conditions that protonate the amine will likely fail or require much harsher conditions, which in turn risk acid-catalyzed degradation of the furan ring itself.
Caption: pH-dependent electronic influence of the ethylamine side chain.
Key Reaction Classes
3.1. Electrophilic Aromatic Substitution (EAS)
This is the most common reaction pathway for the furan ring. Due to the activating nature of the C2-substituent (under neutral/basic conditions), these reactions proceed readily at the C5 position. However, the choice of reagents is critical to avoid polymerization.
| Reaction | Reagents & Conditions | Causality and Key Insights |
| Halogenation | Br₂ in Dioxane or DMF, -5°C to RT; or NBS in THF.[9] | Furan reacts violently with neat halogens. Solvents like DMF or dioxane moderate the reactivity. NBS is a milder source of electrophilic bromine, preventing over-halogenation and side reactions. |
| Nitration | Acetyl nitrate (HNO₃/Ac₂O), -10°C.[9] | Standard nitrating mixtures (H₂SO₄/HNO₃) are far too acidic and will cause immediate decomposition. Acetyl nitrate, prepared in situ at low temperatures, is a mild and effective reagent for sensitive substrates. |
| Sulfonation | Pyridine-SO₃ complex, Dioxane, RT.[9] | Fuming sulfuric acid leads to polymerization. The pyridine-SO₃ complex is a neutral, mild electrophile that efficiently sulfonates the ring without causing degradation. |
| Friedel-Crafts Acylation | Acetic anhydride (Ac₂O) with a mild catalyst (e.g., H₃PO₄, BF₃·OEt₂).[9][10] | Strong Lewis acids (e.g., AlCl₃) coordinate strongly to the furan oxygen, promoting ring-opening. Milder acids are required. For highly activated furans, acylation can sometimes proceed with anhydride alone.[11] |
3.2. Ring-Opening Reactions
The furan nucleus is notoriously unstable in aqueous acid.[7][8] Protonation at the C2 or C5 position disrupts the aromatic system, creating a highly reactive cation that is susceptible to nucleophilic attack by water. This cascade ultimately leads to the formation of a 1,4-dicarbonyl compound. This sensitivity is a major constraint in synthetic design, often precluding the use of strongly acidic deprotection steps or reaction conditions.
Caption: Synthetic workflow using N-acylation to modulate furan reactivity.
Experimental Protocols
Protocol 1: Electrophilic Substitution - Vilsmeier-Haack Formylation of N-[2-(Furan-2-yl)ethyl]acetamide
This protocol illustrates the strategy of protecting the amine as an amide to perform an electrophilic substitution that would otherwise be challenging.
Causality: The Vilsmeier reagent (POCl₃/DMF) is acidic and would protonate the free amine, deactivating the ring. Converting the amine to an acetamide deactivates the ring slightly but stabilizes it, allowing the formylation to proceed cleanly at the C5 position.
-
Step 1: N-Acetylation
-
Dissolve 2-(furan-2-yl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[2-(furan-2-yl)ethyl]acetamide, which can often be used without further purification.
-
-
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the N-[2-(furan-2-yl)ethyl]acetamide (1.0 eq) from Step 1 in DMF (0.5 M) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it slowly onto crushed ice.
-
Neutralize with a saturated solution of sodium acetate or sodium hydroxide until pH 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting aldehyde by silica gel column chromatography.
-
Protocol 2: [4+2] Cycloaddition - Diels-Alder Reaction with Maleic Anhydride
This protocol demonstrates the furan's utility as a diene.
Causality: The reaction is typically performed neat or in a non-polar solvent to favor the forward reaction. As the reaction is reversible, low temperatures and short reaction times are often employed to isolate the kinetic product.
-
To a solution of 2-(furan-2-yl)ethylamine (1.0 eq) in diethyl ether (0.2 M) at room temperature, add a solution of maleic anhydride (1.0 eq) in diethyl ether.
-
Stir the mixture at room temperature. A white precipitate of the Diels-Alder adduct will typically form within 1-2 hours.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the product immediately, as the adduct can undergo a retro-Diels-Alder reaction, especially upon heating or in certain solvents. Note that the primary amine may also react with the anhydride; protecting the amine may be necessary for cleaner results depending on the desired outcome.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. ajrconline.org [ajrconline.org]
A Technical Guide to the Chemical Space of Furan-Containing Synthons: Synthesis, Reactivity, and Applications
Introduction: The Furan Scaffold as a Privileged Synthon in Modern Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone synthon in contemporary organic synthesis.[1][2] Its unique electronic structure—balancing aromatic character with the reactivity of a bis(enol ether) and a conjugated diene—renders it an exceptionally versatile building block.[2][3] While possessing a resonance energy of approximately 16-18 kcal/mol, significantly less than benzene (~36 kcal/mol), this reduced aromaticity is not a liability but a strategic advantage, allowing for a diverse range of dearomatization reactions under relatively mild conditions.[2][4] This reactivity profile has established the furan motif as a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[5][6][7]
In drug discovery, the furan ring is often employed as a bioisostere for phenyl groups, offering distinct steric and electronic properties that can enhance metabolic stability, receptor binding interactions, and overall bioavailability.[5][7] Its presence in numerous clinically approved drugs, such as the anti-ulcer agent Ranitidine and the anticancer drug Sunitinib, underscores its pharmacological significance.[8][9][10] This guide provides an in-depth exploration of the chemical space of furan-containing synthons, focusing on key synthetic strategies, predictable reactivity patterns, and their practical application for researchers, scientists, and drug development professionals.
Navigating the Synthesis of Furan Cores: Foundational Methodologies
The accessibility of substituted furans is paramount to their utility. Over the decades, several robust methods have been developed, with the Paal-Knorr and Feist-Benary syntheses remaining the most prevalent and versatile. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on the final furan product.
The Paal-Knorr Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis is a powerful method for preparing substituted furans via the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[11][12][13] Its primary strength lies in its reliability and the direct translation of the diketone backbone into a specific furan substitution pattern.
Causality of Experimental Choice: The reaction requires an acid catalyst, which serves a dual purpose.[12] First, it protonates one carbonyl group, activating it for nucleophilic attack. Second, it facilitates the final dehydration of the cyclic hemiacetal intermediate to form the aromatic furan ring, a step driven by the formation of a stable aromatic system.[11][12][14] The use of protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·Et₂O) is common, though the conditions must be chosen carefully to avoid degradation of acid-sensitive functional groups on the substrate.[11][12]
Mechanistic Workflow: The mechanism proceeds through the protonation of one carbonyl, which is then attacked by the enol form of the second carbonyl to form a cyclic hemiacetal.[12] Subsequent dehydration yields the final furan product.
Caption: A simplified workflow of the Paal-Knorr synthesis.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classic and highly versatile route that involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[15][16][17] This method is particularly valuable for creating furans with specific ester or ketone functionalities, which are useful handles for further synthetic elaboration.
Causality of Experimental Choice: The reaction is initiated by a base (e.g., pyridine, ammonia, or potassium carbonate), which deprotonates the most acidic proton of the β-dicarbonyl compound to form a nucleophilic enolate.[15][18][19] This enolate then attacks the α-halo ketone in an Sₙ2 reaction. The choice of base is critical; strong bases like sodium hydroxide can lead to unwanted side reactions such as ester hydrolysis, making milder organic or inorganic bases preferable.[15][19]
Substrate Scope:
-
α-Halo Ketones: A wide variety can be used, including chloroacetone and bromoacetone. Reactivity follows the expected trend for leaving groups: I > Br > Cl.[15]
-
β-Dicarbonyl Compounds: Ethyl acetoacetate is a common choice, yielding furan-3-carboxylates. Other β-ketoesters and β-diketones can be employed to generate diverse substitution patterns.[15]
Table 1: Comparison of Paal-Knorr and Feist-Benary Syntheses
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |
| Starting Materials | 1,4-Dicarbonyl Compounds | α-Halo Ketone & β-Dicarbonyl Compound |
| Catalyst/Reagent | Acid (Protic or Lewis)[11][12] | Base (e.g., Pyridine, K₂CO₃)[15][18] |
| Key Intermediate | Cyclic Hemiacetal[12] | Enolate from β-dicarbonyl[15] |
| Typical Product | 2,5- and/or 3,4-Substituted Furans | 3-Acyl/Ester & 2,5-Substituted Furans |
| Primary Limitation | Accessibility of 1,4-dicarbonyl precursors.[11] | Potential for side reactions with strong bases.[15] |
Detailed Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate[15]
This protocol is a self-validating system designed for reproducibility.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Base Addition: Add potassium carbonate (1.2 eq) to the solution and stir the resulting suspension at room temperature for 15 minutes to facilitate enolate formation.
-
Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan product.
Caption: General experimental workflow for the Feist-Benary synthesis.
Exploring the Chemical Space: Reactivity and Functionalization
Once the furan core is synthesized, its rich reactivity allows for extensive functionalization, vastly expanding its chemical space. Furan's behavior is dominated by its π-electron-rich nature, making it highly susceptible to electrophilic attack, while its diene character allows for powerful cycloaddition reactions.
Electrophilic Aromatic Substitution (EAS)
Furan is significantly more reactive towards electrophiles than benzene, with reaction rates estimated to be over 10¹¹ times faster.[4] This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which enriches the electron density of the ring.[3]
Regioselectivity: Electrophilic attack preferentially occurs at the C2 (or C5) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, effectively delocalizing the positive charge, whereas attack at C3 results in a less stable intermediate with only two resonance structures.[4][20]
Common EAS Reactions:
-
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature.[9] To achieve mono-substitution, milder conditions are necessary, such as using dioxane-bromine complex at low temperatures (-5°C) to yield 2-bromofuran.[9][21]
-
Nitration: Due to furan's acid sensitivity, harsh nitrating agents like nitric acid cause ring opening. The use of milder reagents, such as acetyl nitrate at low temperatures, is required to obtain 2-nitrofuran.[9]
-
Acylation: Friedel-Crafts acylation requires mild Lewis acid catalysts (e.g., BF₃·Et₂O) or phosphoric acid instead of strong ones like AlCl₃, which would cause polymerization.[9] Trifluoroacetic anhydride can often acylate furan without any catalyst.[9]
Caption: A map of the primary reaction pathways for furan synthons.
Cycloaddition Reactions: The Diels-Alder Reaction
Furan's conjugated diene system readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles.[2][22][23] This reaction is a cornerstone of furan chemistry, providing rapid access to complex 7-oxabicyclo[2.2.1]heptane derivatives.[2] These bicyclic products serve as valuable intermediates for the synthesis of polycyclic aromatic compounds, natural products, and carbocyclic systems.[3][21] Although furan is less reactive and shows lower endo-selectivity than cyclopentadiene, its reactivity can be tuned with substituents.[24] The reaction is often reversible, which can be exploited in synthetic strategies.[25]
Metal-Catalyzed Cross-Coupling
The advent of metal-catalyzed cross-coupling has revolutionized the functionalization of furan rings. Halogenated furans (e.g., 2-bromofuran) are excellent substrates for a variety of coupling reactions, enabling the introduction of alkyl, aryl, and other functional groups with high precision.
-
Suzuki Coupling: Palladium catalysts are effective for coupling 2-bromofuran with various aryl boronic acids to synthesize 2-aryl furans.[26]
-
Other Couplings: Palladium- and copper-catalyzed reactions have been developed to couple furans with a wide range of partners, including indoles, organoalane reagents, and alkynes, providing access to complex, π-conjugated systems and diverse molecular architectures.[27][28][29][30][31]
Applications in Drug Discovery and Beyond
The structural motifs accessible from furan synthons are prevalent in a multitude of biologically active molecules and functional materials.
-
Pharmaceuticals: The furan nucleus is a key component in drugs across various therapeutic areas.[5][10][32] For example, it is present in the antibacterial agent nitrofurazone, the antiarrhythmic Vernakalant, and the vitamin C (ascorbic acid) structure.[5][8][9] Its ability to engage in hydrogen bonding and π–π stacking is often crucial for target receptor binding.[5]
-
Agrochemicals: Furan derivatives are utilized in agriculture, with compounds like the insecticide Furadan demonstrating their utility.[8]
-
Materials Science: Furan resins are known for their high thermal and chemical resistance, making them valuable in the production of composites, coatings, and adhesives.[8] Furthermore, biomass-derived molecules like furfural and 5-hydroxymethylfurfural (HMF) are important platform chemicals for producing biofuels and polymers.[33]
Conclusion and Future Outlook
The chemical space of furan-containing synthons is vast and continues to expand. Classic synthetic methods like the Paal-Knorr and Feist-Benary reactions provide reliable access to the core scaffold, while modern synthetic techniques, especially metal-catalyzed cross-coupling, have enabled unprecedented control over its functionalization. The unique blend of aromaticity and reactivity makes furan an enduringly valuable tool for chemists. Future research will likely focus on developing even more efficient and sustainable catalytic methods for furan synthesis and functionalization, expanding their application in areas like asymmetric synthesis, covalent drug design, and the development of novel electronic materials derived from renewable biomass sources.
References
- Gribble, G. W. Furans, thiophenes and related heterocycles in drug discovery. PubMed.
- Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
- Furan. Wikipedia.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.
- Feist-Bénary Furan Synthesis. Ambeed.com.
- Feist-Benary synthesis. chemeurope.com.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Electrophilic Reactions of Furan. ChemicalBook.
- Why does furan undergo Diels alder reaction?. askIITians.
- Feist–Benary synthesis. Wikipedia.
- Furan Derivatives: Synthesis, Applic
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- Furan: A Promising Scaffold for Biological Activity.
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing).
- Feist-Bénary Reaction. Alfa Chemistry.
- Furan as a vers
- First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts.
- Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
- What is the role of furan in the Diels-Alder reaction mechanism?. Study Prep in Pearson+.
- Synthesis, Reactivity and Properties of Furan - Organic Chemistry PDF Download. EduRev.
- A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences.
- Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis.
- Pharmacological activity of furan derivatives. Ayurlog: National Journal of Research in Ayurved Science.
- Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry.
- Application of furan derivative in medicinal field.
- Metal-Catalyzed Furan Synthesis. A Review.
- EArS of heteroarom
- Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Arom
- Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. RSC Publishing.
- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
- Furan Oxidations in Organic Synthesis: Recent Advances and Applications.
- Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Synfacts.
- Furan synthesis. Organic Chemistry Portal.
- Synthesis of Furans – Recent Advances.
- Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol P
- Synthesis of 2-Substituted Furans by Iron- and Palladium-C
- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Synthesis, Reactivity and Properties of Furan - Organic Chemistry PDF Download [edurev.in]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furan Derivatives: Synthesis, Applications, and Research | Algor Cards [cards.algoreducation.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 17. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 18. Feist-Benary_synthesis [chemeurope.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. youtube.com [youtube.com]
- 21. Furan - Wikipedia [en.wikipedia.org]
- 22. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]
- 23. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 24. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. researchgate.net [researchgate.net]
- 28. Cu( ii )-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08226A [pubs.rsc.org]
- 29. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 31. Furan synthesis [organic-chemistry.org]
- 32. Pharmacological activity of furan derivatives [wisdomlib.org]
- 33. ijabbr.com [ijabbr.com]
Methodological & Application
Application Notes & Protocols: Synthetic Routes to 2-(Furan-2-yl)ethylamine and Its Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-2-yl)ethylamine is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor to a wide range of biologically active compounds and novel heterocyclic systems.[1] Its structure, featuring a nucleophilic primary amine and a versatile furan ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of 2-(Furan-2-yl)ethylamine and its derivatives. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three primary synthetic routes: Reductive Amination of 2-Acetylfuran, the Henry Reaction of Furfural followed by reduction, and the Leuckart-Wallach Reaction. Each method is critically evaluated to provide researchers with the necessary insights to select the most appropriate route for their specific synthetic goals.
Introduction: The Synthetic Value of the Furan Ethylamine Scaffold
The 2-(furan-2-yl)ethylamine motif is a key structural element in the development of pharmaceuticals, particularly those targeting the central nervous system. For instance, it is a crucial precursor for compounds designed to interact with γ-aminobutyric acid (GABA) receptors.[2] The furan ring can act as a bioisostere for a phenyl group but with different electronic properties and metabolic profile, while the ethylamine side chain provides a key anchor for receptor binding. The ability to efficiently synthesize and modify this scaffold is therefore of significant interest to the drug development community. This document serves as a practical guide, grounded in established chemical principles, to empower researchers in this field.
Route 1: Reductive Amination of 2-Acetylfuran
Reductive amination is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds.[3] This one-pot or two-step process involves the formation of an imine or enamine intermediate from a ketone or aldehyde, which is then reduced in situ to the corresponding amine.[4] For the synthesis of 2-(Furan-2-yl)ethylamine, the readily available starting material is 2-acetylfuran.[5]
Mechanistic Rationale & Strategic Considerations
The reaction proceeds via the nucleophilic attack of an amine source (e.g., ammonia) on the carbonyl carbon of 2-acetylfuran to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, the iminium ion), which is subsequently reduced by a hydride agent.[6]
Causality Behind Experimental Choices:
-
pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[6]
-
Choice of Reducing Agent: The selection of the reducing agent is critical. The ideal reagent should selectively reduce the C=N bond of the imine/iminium ion without significantly reducing the starting ketone. This is why milder, more selective hydride agents are preferred for one-pot procedures.[4]
Comparative Analysis of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citations |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 (acetic acid) | Highly selective for iminium ions over ketones, allowing for one-pot reactions. | Highly toxic (cyanide release upon acidification); requires careful handling and waste disposal. | [4][7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mild, highly selective, and less toxic than NaBH₃CN. Effective for a wide range of substrates. | More expensive; reactions can be slower. | [4] |
| Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C) | H₂ gas (various pressures), NH₃ in Methanol/Ethanol | "Green" method with H₂ as the reductant; high yields possible; catalyst can be recycled. | Requires specialized high-pressure equipment; catalyst can sometimes reduce the furan ring. | [8][9] |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Inexpensive and readily available. | Less selective; can reduce the starting ketone. Best used in a two-step process where the imine is pre-formed. | [2] |
Visualizing the Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol details a one-pot synthesis using ammonia and the selective reducing agent NaBH₃CN.
Materials:
-
2-Acetylfuran (1.0 equiv)
-
Ammonium acetate (or other ammonia source, e.g., NH₄Cl) (10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-acetylfuran (1.0 equiv) and ammonium acetate (10 equiv). Dissolve the solids in anhydrous methanol (approx. 0.2 M solution with respect to the ketone).
-
pH Adjustment: Carefully add glacial acetic acid dropwise to the stirring solution to adjust the pH to approximately 6-7. This facilitates the formation of the iminium ion intermediate.[10]
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 equiv) portion-wise over 10-15 minutes. Caution: NaBH₃CN is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment. Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Basify the aqueous solution to pH > 9 by the slow addition of 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to afford the pure 2-(Furan-2-yl)ethylamine.
-
Route 2: The Henry Reaction (Nitroaldol) Route
The Henry reaction is a classical C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[11] This two-step sequence involves an initial base-catalyzed condensation of furfural with nitromethane to yield 2-(2-nitrovinyl)furan, followed by the reduction of both the nitro group and the alkene to furnish the target ethylamine.
Mechanistic Rationale & Strategic Considerations
Step 1: The Henry Reaction. A base (e.g., an amine, alkoxide, or ammonium acetate) deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of furfural. The resulting β-nitro alcohol intermediate readily dehydrates under the reaction conditions, especially when heated, to yield the conjugated nitroalkene, 2-(2-nitrovinyl)furan.[12]
Step 2: Reduction. The reduction of the nitroalkene is a critical step. Powerful reducing agents are required to reduce both the nitro group and the double bond. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[13] Catalytic hydrogenation can also be employed.
Visualizing the Henry Reaction Pathway
Caption: Two-step synthesis via the Henry reaction.
Protocol 2A: Henry Condensation of Furfural and Nitromethane
Materials:
-
Furfural (1.0 equiv)
-
Nitromethane (2.0 equiv)
-
Ammonium acetate (0.5 equiv)
-
Glacial Acetic Acid
-
Ice
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine furfural (1.0 equiv), nitromethane (2.0 equiv), and ammonium acetate (0.5 equiv) in glacial acetic acid (approx. 2.0 M solution with respect to furfural).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. The solution will typically turn a deep red/brown color. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing crushed ice and water with vigorous stirring. A yellow precipitate of 2-(2-nitrovinyl)furan should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be recrystallized from methanol or ethanol to yield bright yellow crystals of 2-(2-nitrovinyl)furan.
-
Protocol 2B: Reduction of 2-(2-Nitrovinyl)furan with LiAlH₄
Materials:
-
2-(2-Nitrovinyl)furan (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Caution! LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (2.0-3.0 equiv) and suspend it in anhydrous THF.
-
Addition of Substrate: Dissolve 2-(2-nitrovinyl)furan (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow enough to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-4 hours to ensure complete reduction.
-
Work-up (Fieser Method):
-
Cool the reaction mixture in an ice bath.
-
Extremely carefully and slowly , quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular white precipitate for 30 minutes.
-
-
Isolation & Purification:
-
Filter off the aluminum salts and wash them thoroughly with THF or ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by vacuum distillation or column chromatography as described in Protocol 1.
-
Route 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as the reducing agent and nitrogen source.[14] It is particularly useful for preparing primary amines from ketones when using ammonium formate. The reaction typically requires high temperatures.[15]
Mechanistic Rationale & Strategic Considerations
The reaction with ammonium formate is believed to proceed through several steps. First, ammonium formate dissociates at high temperatures into ammonia and formic acid. Ammonia reacts with the ketone (2-acetylfuran) to form an imine. The formic acid then acts as a hydride donor to reduce the imine to the amine.[16] A common outcome is the formation of the N-formyl derivative, which must be hydrolyzed in a separate step to yield the free primary amine.[15]
Causality Behind Experimental Choices:
-
High Temperature: The reaction requires significant thermal energy (typically 160-190 °C) to drive the dissociation of ammonium formate and the subsequent dehydration and reduction steps.[14]
-
Excess Reagent: A large excess of ammonium formate is often used to drive the reaction to completion.
-
Hydrolysis Step: An acidic or basic hydrolysis step is almost always necessary to cleave the intermediate N-formyl amide to liberate the desired primary amine.
Protocol 3: Leuckart-Wallach Reaction of 2-Acetylfuran
Materials:
-
2-Acetylfuran (1.0 equiv)
-
Ammonium formate (5-10 equiv)
-
Formic Acid (optional, can be used as a co-reagent)
-
Hydrochloric acid (HCl) for hydrolysis
-
Sodium hydroxide (NaOH) for basification
-
Diethyl ether or other organic solvent for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-acetylfuran (1.0 equiv) and a large excess of ammonium formate (5-10 equiv).
-
Heating: Heat the mixture in an oil bath to 160-180 °C for 4-8 hours. The mixture will melt and bubble as the reaction proceeds. Monitor by TLC (the intermediate formamide will have a different Rf from the starting ketone).
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add concentrated HCl (e.g., 6M) to the crude mixture and heat to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
-
Work-up:
-
Cool the hydrolyzed mixture in an ice bath.
-
Carefully basify the acidic solution to pH > 10 with a concentrated NaOH solution.
-
Extract the basic aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-(Furan-2-yl)ethylamine by vacuum distillation or column chromatography as previously described.
-
Characterization Data for 2-(Furan-2-yl)ethylamine
-
Appearance: Colorless to pale yellow liquid.[1]
-
Molecular Formula: C₆H₉NO[17]
-
Molecular Weight: 111.14 g/mol [17]
-
Boiling Point: 162.5 °C at 760 mmHg[18]
-
¹H NMR (CDCl₃): δ (ppm) ~7.30 (m, 1H, furan H5), ~6.25 (m, 1H, furan H4), ~6.05 (m, 1H, furan H3), ~2.95 (t, 2H, CH₂-N), ~2.80 (t, 2H, CH₂-furan), ~1.40 (s, 2H, NH₂). (Note: Exact shifts may vary).
-
¹³C NMR (CDCl₃): δ (ppm) ~155.0 (C2-furan), ~141.0 (C5-furan), ~110.0 (C4-furan), ~105.0 (C3-furan), ~41.0 (CH₂-N), ~30.0 (CH₂-furan). (Note: Exact shifts may vary).
Conclusion and Method Selection
Three robust methods for the synthesis of 2-(Furan-2-yl)ethylamine have been presented. The choice of method will depend on the specific needs of the researcher.
-
Reductive Amination is generally the most versatile and high-yielding method, with modern reagents like NaBH(OAc)₃ offering a good balance of reactivity and safety.
-
The Henry Reaction Route is a reliable, classical approach, particularly if furfural is a more accessible starting material than 2-acetylfuran. However, it requires handling nitromethane and the highly reactive LiAlH₄.
-
The Leuckart-Wallach Reaction is a classic, albeit harsh, method that avoids expensive metal hydrides but requires high temperatures and often gives moderate yields.
By understanding the mechanisms and practical considerations outlined in these protocols, researchers can confidently synthesize 2-(Furan-2-yl)ethylamine and its derivatives for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Organic Syntheses. (n.d.). Furan. [Link]
-
Sciencemadness.org. (2020). Failed Henry reaction with 3,4,5-TMB. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. [Link]
-
Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. [Link]
-
Organic Syntheses. (n.d.). Procedure 7. [Link]
-
MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
-
LookChem. (n.d.). Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
-
University of York. (n.d.). Reductions using LiAlH4. [Link]
-
Tohoku University. (n.d.). Reaction of furan derivatives with ammonia. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. [Link]
-
ChemSrc. (2025). 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6. [Link]
-
PMC - NIH. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
-
Wiley Online Library. (n.d.). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. [Link]
-
University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
- Google Patents. (n.d.).
-
Catalysis Science & Technology (RSC Publishing). (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]
-
Scirp.org. (n.d.). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. [Link]
-
ResearchGate. (n.d.). Recycling experiments of the Raney Ni catalyst. Reaction conditions:.... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. US8658807B2 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Henry Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 17. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6 | Chemsrc [chemsrc.com]
The Strategic Utility of 2-Furan-2-yl-ethylamine in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Furan Moiety as a Privileged Scaffold in Heterocyclic Chemistry
In the landscape of contemporary drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among the myriad of available building blocks, those incorporating the furan nucleus have garnered significant attention. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile synthon, prized for its unique electronic properties and ability to engage in a wide range of chemical transformations.[1] Its derivatives are integral to numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2]
2-Furan-2-yl-ethylamine, a primary amine bearing a furan ring, has emerged as a particularly valuable starting material in the synthesis of complex nitrogen-containing heterocycles. Its structural similarity to biogenic amines like tryptamine and phenethylamine allows it to participate in classic cyclization reactions, providing access to novel furo-annulated scaffolds with significant potential for biological activity. This application note provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the intramolecular Diels-Alder reaction. For each, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the significance of the resulting heterocyclic systems.
I. The Pictet-Spengler Reaction: A Gateway to Furo[3,2-c]pyridines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with an aldehyde or ketone to construct a tetrahydroisoquinoline ring system.[3] The furan ring in this compound, being electron-rich, is an excellent nucleophile for the requisite intramolecular electrophilic aromatic substitution, making this reaction a highly effective strategy for the synthesis of tetrahydrofuro[3,2-c]pyridines. These scaffolds are of considerable interest due to their presence in various bioactive natural products and synthetic compounds.
Mechanistic Insight
The reaction commences with the condensation of the primary amine of this compound with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion. The electron-rich furan ring then acts as an intramolecular nucleophile, attacking the iminium carbon to forge a new carbon-carbon bond and form a spirocyclic intermediate. Subsequent rearomatization through the loss of a proton yields the stable tetrahydrofuro[3,2-c]pyridine core. The choice of acid catalyst and solvent is crucial for optimizing the reaction yield and minimizing side products.
Diagram 1: Pictet-Spengler Reaction Workflow
Caption: Workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.
Experimental Protocol: Synthesis of 4-Aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines
This protocol is adapted from a validated procedure for the synthesis of a library of 4-substituted tetrahydrofuro[3,2-c]pyridines.
Materials:
-
2-(5-Methylfuran-2-yl)ethylamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl) solution (e.g., 4 M in 1,4-dioxane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(5-methylfuran-2-yl)ethylamine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add the substituted aromatic aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the Schiff base formation, cool the reaction mixture to room temperature. Add the hydrochloric acid solution (2.0 eq) dropwise with stirring.
-
Heat the reaction mixture to 50-70 °C and stir for 4-24 hours. The optimal time and temperature may vary depending on the specific aldehyde used. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Methoxy | 4 | 75 |
| 4-Methyl | 6 | 68 |
| H | 8 | 62 |
| 4-Chloro | 12 | 55 |
| 4-Nitro | 24 | 30 |
Table 1: Representative yields for the Pictet-Spengler reaction with various substituted benzaldehydes.
II. The Bischler-Napieralski Reaction: Constructing Dihydrofuro[3,2-c]isoquinolines
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4] By first acylating this compound, this powerful transformation can be employed to synthesize dihydrofuro[3,2-c]isoquinolines, which can be subsequently oxidized to the corresponding fully aromatic furo[3,2-c]isoquinolines. These scaffolds are valuable in medicinal chemistry due to their structural analogy to isoquinoline alkaloids.
Mechanistic Considerations
The reaction is initiated by the activation of the amide carbonyl group of an N-acyl-2-furan-2-yl-ethylamine by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich furan ring then undergoes an intramolecular electrophilic attack by the nitrilium ion, leading to the formation of the dihydrofuro[3,2-c]isoquinoline ring system after proton loss. The choice of dehydrating agent and reaction conditions can significantly influence the yield and purity of the product.
Diagram 2: Bischler-Napieralski Reaction Mechanism
Caption: Key steps in the Bischler-Napieralski synthesis.
Generalized Protocol for the Synthesis of Dihydrofuro[3,2-c]isoquinolines
This generalized protocol is based on established procedures for the Bischler-Napieralski reaction.[5]
Part A: Acylation of this compound
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the crude N-acyl-2-furan-2-yl-ethylamine, which can often be used in the next step without further purification.
Part B: Bischler-Napieralski Cyclization
Materials:
-
N-Acyl-2-furan-2-yl-ethylamine
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous toluene or acetonitrile
-
Ice, saturated sodium bicarbonate solution
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl-2-furan-2-yl-ethylamine (1.0 eq) in anhydrous toluene or acetonitrile.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dihydrofuro[3,2-c]isoquinoline.
III. Intramolecular Diels-Alder (IMDA) Reaction: Accessing Complex Bridged Heterocycles
The intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant method for the construction of complex polycyclic systems in a single step with high stereocontrol. When the furan ring of a this compound derivative is tethered to a dienophile, it can participate as the diene component in an IMDA reaction to generate intricate bridged heterocyclic scaffolds.
Mechanistic Rationale
The IMDA reaction of a furan derivative, such as an N-alkenyl-N-acyl-2-furan-2-yl-ethylamine, typically requires thermal or Lewis acid catalysis to overcome the aromatic stability of the furan ring. The reaction proceeds through a concerted [4+2] cycloaddition, forming a six-membered ring and a characteristic 7-oxabicyclo[2.2.1]heptene core. The stereochemical outcome of the reaction is often highly predictable, governed by the geometry of the transition state.
Diagram 3: Intramolecular Diels-Alder Reaction Concept
Caption: Conceptual overview of the IMDA reaction.
Generalized Protocol for the Intramolecular Diels-Alder Reaction
This protocol is based on established procedures for the IMDA of furan derivatives.[6]
Part A: Synthesis of the IMDA Precursor
-
Prepare the N-acylated this compound as described in the Bischler-Napieralski protocol.
-
Alkylate the amide nitrogen with a suitable alkenyl halide (e.g., allyl bromide) in the presence of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to obtain the N-alkenyl-N-acyl-2-furan-2-yl-ethylamine precursor.
Part B: Intramolecular Diels-Alder Cyclization
Materials:
-
N-Alkenyl-N-acyl-2-furan-2-yl-ethylamine precursor
-
High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)
-
Optional: Lewis acid catalyst (e.g., ZnI₂, Me₂AlCl)
-
Standard laboratory glassware for high-temperature reactions, including a sealed tube or microwave reactor
Procedure:
-
Dissolve the IMDA precursor in a high-boiling point solvent in a sealed tube or a microwave vial.
-
For thermally induced reactions, heat the solution to a high temperature (typically 150-220 °C) for several hours to days. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
For Lewis acid-catalyzed reactions, add the Lewis acid catalyst at a lower temperature (e.g., room temperature to 80 °C) and stir until the reaction is complete.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a Lewis acid was used, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the bridged heterocyclic product.
Conclusion and Future Outlook
This compound stands as a versatile and valuable building block for the synthesis of a diverse array of complex heterocyclic scaffolds. The application of classic named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as the powerful intramolecular Diels-Alder reaction, provides efficient and reliable routes to novel furo-annulated pyridines, isoquinolines, and bridged polycyclic systems. The protocols outlined in this application note serve as a practical guide for researchers in synthetic and medicinal chemistry to explore the rich chemical space accessible from this readily available starting material. The continued exploration of new cyclization strategies and the biological evaluation of the resulting heterocyclic compounds will undoubtedly lead to the discovery of new therapeutic agents and functional materials.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new mechanism. Tetrahedron1980 , 36 (10), 1279-1300. [Link]
-
Movassaghi, M.; Hill, M. D. Mild Cyclodehydration of N-Alkylamides Using Triflic Anhydride and 2-Chloropyridine. Org. Lett.2008 , 10 (16), 3485–3488. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Padwa, A.; Dimitroff, M.; Liu, B. A new strategy for indole alkaloid construction based on the intramolecular Diels-Alder reaction of a 2-amido-substituted furan. J. Org. Chem.2000 , 65 (19), 6296-6306. [Link]
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
-
Sperry, J. B.; Wright, D. L. Furans, thiophenes and related heterocycles in drug discovery. Curr. Opin. Drug Discov. Devel.2005 , 8 (6), 723-740. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 2-(2-Furyl)ethylamine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Furan Ethylamine Scaffold
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. 2-(2-Furyl)ethylamine is a heterocyclic amine that has emerged as a scaffold of significant interest. Structurally, it is a bioisostere of the ubiquitous phenethylamine moiety, where the phenyl ring is replaced by a furan ring. This substitution is not merely a trivial alteration but a strategic design choice that imparts a unique combination of physicochemical and pharmacological properties to the resulting molecules.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, offers a distinct electronic and steric profile compared to a benzene ring.[1] It possesses both hydrophobic and polar characteristics, a duality that medicinal chemists can exploit to fine-tune a drug candidate's solubility, membrane permeability, and overall pharmacokinetic profile.[2] The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. Furthermore, the furan ring can influence the metabolic stability of a compound, sometimes offering alternative metabolic pathways that can mitigate the formation of reactive metabolites associated with phenyl groups.[3] This application note will detail the utility of 2-(2-Furyl)ethylamine, providing insights into its application and detailed protocols for its incorporation into novel chemical entities.
| Property | Value | Reference |
| CAS Number | 1121-46-6 | [LookChem] |
| Molecular Formula | C₆H₉NO | [LookChem] |
| Molecular Weight | 111.14 g/mol | [LookChem] |
| Boiling Point | 162.5 °C at 760 mmHg | [ChemicalBook] |
| Density | 1.022 g/cm³ | [LookChem] |
| Flash Point | 52.1 °C | [ChemicalBook] |
| Appearance | Colorless to pale yellow liquid | [Methylamine Supplier] |
Application in Proven Bioactive Scaffolds: Lessons from Furosemide and Ranitidine
While direct incorporation of 2-(2-Furyl)ethylamine into blockbuster drugs is not widely documented, the immense therapeutic significance of its close structural analog, furfurylamine (which has one less methylene group), provides a powerful validation for the utility of the furan-aminoalkyl scaffold. Furfurylamine is a critical intermediate in the synthesis of two widely known drugs: the diuretic Furosemide and the H₂-receptor antagonist Ranitidine.
Furosemide (Lasix®): This potent loop diuretic is used to treat edema associated with heart failure, liver cirrhosis, and renal disease.[4][5] Its synthesis involves the condensation of furfurylamine with 2,4-dichloro-5-sulfamoylbenzoic acid.[5][6]
-
Mechanism of Action: Furosemide exerts its effect in the thick ascending limb of the Loop of Henle by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter.[1][5] This blockage prevents the reabsorption of these electrolytes, leading to a significant increase in water and salt excretion (diuresis).[1][7]
Ranitidine (Zantac®): Formerly a blockbuster drug for treating peptic ulcers and gastroesophageal reflux disease (GERD), Ranitidine's synthesis utilizes a furan-containing intermediate derived from furfuryl alcohol.[8][9]
-
Mechanism of Action: Ranitidine is a competitive and reversible inhibitor of the histamine H₂ receptor located on gastric parietal cells.[2][10][11] By blocking this receptor, it prevents histamine from stimulating gastric acid secretion, thereby reducing the acidity of the stomach.[2][10][11]
The success of these drugs underscores the favorability of the furan moiety in interacting with biological systems and achieving desirable pharmacokinetic profiles. The principles learned from these examples are directly translatable to the use of 2-(2-Furyl)ethylamine as a building block for novel therapeutics.
Key Synthetic Transformations and Field-Proven Protocols
The primary amine of 2-(2-Furyl)ethylamine serves as a versatile synthetic handle for constructing more complex molecules, primarily through the formation of amide bonds and the generation of secondary or tertiary amines via reductive amination.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This protocol details a standard and reliable method for coupling 2-(2-Furyl)ethylamine with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator, N-hydroxysuccinimide (NHS).
Causality Behind Experimental Choices:
-
EDC/NHS System: Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of an unreactive ammonium carboxylate salt. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization. The addition of NHS traps the activated acid as a more stable NHS-ester, which then reacts cleanly with the amine to form the desired amide with minimal side reactions and racemization.[12]
-
Solvent: Anhydrous Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve a wide range of organic substrates.
-
Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct generated from EDC hydrochloride and to ensure the amine nucleophile remains in its free base form for efficient reaction.
Detailed Step-by-Step Protocol: Synthesis of N-(2-(furan-2-yl)ethyl)benzamide
Materials:
-
2-(2-Furyl)ethylamine (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Benzoic Acid (1.05 eq) and NHS (1.2 eq). Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. You may observe the reaction mixture becoming slightly cloudy.
-
Amine Addition: In a separate flask, dissolve 2-(2-Furyl)ethylamine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and TEA, while the basic wash removes unreacted carboxylic acid and NHS. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(furan-2-yl)ethyl)benzamide. A typical yield for this type of coupling reaction is in the range of 75-95%.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde.[13] This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thus maximizing the yield of the desired amine. Unlike sodium cyanoborohydride, STAB is non-toxic and the reaction can often be performed as a one-pot procedure without the need to isolate the imine intermediate.[14]
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for reductive amination as they are aprotic and effectively solubilize the reactants and the STAB reagent.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is the species that is actually reduced. However, STAB reactions often proceed efficiently without an added acid catalyst.
Detailed Step-by-Step Protocol: Synthesis of N-benzyl-2-(furan-2-yl)ethan-1-amine
Materials:
-
2-(2-Furyl)ethylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(2-Furyl)ethylamine (1.0 eq) and Benzaldehyde (1.0 eq). Dissolve them in anhydrous DCE (approx. 0.1-0.2 M).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add STAB (1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (2x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent streaking of the amine product on the silica) to yield the pure N-benzyl-2-(furan-2-yl)ethan-1-amine. Expected yields for this transformation are typically in the range of 80-98%.
Visualizing the Synthetic Workflows
Conclusion
2-(2-Furyl)ethylamine stands as a valuable and versatile building block for medicinal chemists. Its role as a bioisosteric replacement for phenethylamine allows for the subtle yet significant modulation of a molecule's physicochemical and pharmacokinetic properties. The furan moiety can enhance biological activity and provide opportunities for novel intellectual property. The straightforward reactivity of its primary amine handle, demonstrated through robust protocols for amide coupling and reductive amination, enables its efficient incorporation into diverse molecular scaffolds. By leveraging the unique attributes of the furan ring, drug discovery professionals can expand their chemical space and accelerate the development of new and improved therapeutic agents.
References
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Slideshare. (n.d.). Ranitidine drug. Retrieved from [Link]
-
Scribd. (n.d.). Ranitidine: Mechanism of Action Explained. Retrieved from [Link]
-
Oxford Medical Education. (n.d.). Furosemide. Retrieved from [Link]
-
Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1121-46-6,2-FURAN-2-YL-ETHYLAMINE. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2017, July 18). Frusemide - Mechanism of Action. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Furosemide (oral route). Retrieved from [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Retrieved from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: A Practical Guide to the N-Alkylation of 2-Furan-2-yl-ethylamine
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides detailed experimental protocols for the N-alkylation of 2-furan-2-yl-ethylamine, a valuable building block that combines an aliphatic amine with the furan heterocycle—a common motif in bioactive compounds.[3] We present two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the chemical principles at play.
Introduction: The Significance of N-Alkylated Furan Ethylamines
This compound serves as a versatile precursor for a multitude of more complex molecular architectures. The introduction of alkyl substituents onto the nitrogen atom dramatically alters the molecule's physicochemical properties, including its basicity, lipophilicity, and steric profile. These modifications are fundamental in medicinal chemistry for tuning a compound's pharmacological activity, absorption, distribution, metabolism, and excretion (ADME) properties. N-alkylated derivatives of this scaffold are integral to the synthesis of compounds with potential antibacterial, anti-tumor, and neurological activities.[3][4] Therefore, mastering reliable and efficient protocols for this transformation is critical for advancing drug discovery and chemical biology research.
Methodology I: Reductive Amination
Reductive amination is a highly efficient and versatile "one-pot" method for forming C-N bonds.[1][5] It proceeds through two discrete stages: the initial reaction between the amine and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in situ reduction of this imine to the target secondary amine. This method is favored for its high selectivity and broad substrate scope.[1]
Principle and Mechanistic Overview
The reaction is typically initiated by mixing the primary amine with a carbonyl compound in a suitable solvent. The formation of the imine is a reversible equilibrium reaction. To drive the reaction forward, a mild and selective reducing agent is added, which reduces the C=N double bond of the imine without affecting the carbonyl group of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which can catalyze imine formation.[1]
Caption: General mechanism for reductive amination.
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound with benzaldehyde as a representative example.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under ambient atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the amine.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate and the formation of the product by TLC or LC-MS until the starting amine is fully consumed.[1]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-furan-2-yl-ethylamine.
Workflow Visualization
Caption: Laboratory workflow for one-pot reductive amination.
Methodology II: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method based on the nucleophilic character of the amine.[2] It involves a nucleophilic aliphatic substitution (S_N2) reaction. However, a significant challenge with primary amines is the potential for overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][6]
Principle and Selectivity Control
The reaction involves the lone pair of electrons on the amine nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. A proton is subsequently lost from the nitrogen to yield the secondary amine. To favor selective mono-alkylation, the reaction can be performed using a large excess of the primary amine or by adding the alkyl halide slowly to a solution of the amine.[7] The use of a non-nucleophilic base is essential to neutralize the hydrogen halide (H-X) formed during the reaction, preventing the protonation and deactivation of the starting amine.[8]
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound using benzyl bromide.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Benzyl bromide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq.)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) in acetonitrile (MeCN).
-
Addition of Alkyl Halide: Add benzyl bromide (1.0 eq.) dropwise to the stirred suspension at 0 °C or room temperature. Causality Note: Slow, dropwise addition maintains a low concentration of the alkylating agent, which helps to minimize the rate of the second alkylation reaction.[1]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired mono-alkylated product and the di-alkylated byproduct.
-
Work-up: Upon completion, filter off the inorganic salts (if using K₂CO₃). If the reaction was run in a water-miscible solvent like MeCN, concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to carefully separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.[1]
Summary of Methodologies and Data
The choice between reductive amination and direct alkylation depends on the specific substrate, available reagents, and desired scale. The following table provides a comparative summary.
| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Co-Reactant | Aldehydes or Ketones | Alkyl Halides (I > Br > Cl) |
| Key Reagent | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Solvent | DCM, DCE, MeOH[1] | MeCN, DCM, THF |
| Temperature | Room Temperature | 0 °C to 60 °C |
| Key Advantage | High selectivity for mono-alkylation; broad scope. | Simple setup; no special reducing agents needed. |
| Key Disadvantage | Requires a carbonyl compound precursor. | Risk of overalkylation; generation of salt waste.[2][6] |
| Byproduct | Water, Borate salts | H-X salt (neutralized by base) |
Product Characterization
The identity and purity of the synthesized N-alkylated this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the ethylamine backbone are characteristic. For the furan ring, typical ¹H NMR chemical shifts are observed for the protons at positions 3, 4, and 5.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine product will appear as a single, sharp peak around 3300-3500 cm⁻¹, distinct from the two peaks of the primary amine starting material.
References
-
Gogoi, P. et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Deng, J. et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]
- Cazaux, I. et al. (2006).
-
Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]
- Li, X. et al. (2022).
-
Wang, T. et al. (2020). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
- Chavan, S. P. et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Britton, E. C. et al. (1945). Purification of amine reaction mixtures.
-
Sonawane, R. B. et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen. [Link]
-
Chen, H. et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers. [Link]
- Talybov, A. et al. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media.
-
Li, H. et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Padwa, A. et al. (1998). Furan-Terminated N-Acyliminium Ion Initiated Cyclizations in Alkaloid Synthesis. Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]
- Khusnutdinov, R. et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Gholivand, K. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Mishra, B. K. et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications. [Link]
- Al-ammar, K. et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Gholivand, K. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furan-Terminated N-Acyliminium Ion Initiated Cyclizations in Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. globalresearchonline.net [globalresearchonline.net]
The Versatile Furan Moiety: Application Notes on 2-Furan-2-yl-ethylamine in Advanced Polymer Chemistry
Introduction: The Untapped Potential of 2-Furan-2-yl-ethylamine
The relentless pursuit of novel polymers with enhanced functionalities and sustainable origins has led researchers to explore a diverse array of bio-derived monomers. Among these, furan derivatives, readily accessible from lignocellulosic biomass, have garnered significant attention. While the polymer chemistry of furfurylamine has been extensively investigated, its close analogue, this compound, remains a largely unexplored building block with considerable potential. This technical guide provides a comprehensive overview of the application of this compound in polymer chemistry, addressing researchers, scientists, and professionals in drug development.
This document is structured to provide both a solid grounding in the well-established polymer chemistry of furan-amine derivatives and a forward-looking perspective on the specific applications of this compound. We will delve into established principles and then extrapolate to prospective protocols and applications, maintaining a clear distinction to ensure scientific integrity.
Part 1: Foundational Polymer Chemistry of Furan-Amine Derivatives
The presence of both a reactive furan ring and a primary amine group in furan-based ethylamines makes them exceptionally versatile monomers. The furan moiety can participate in Diels-Alder reactions, leading to thermoreversible crosslinking, a key feature for self-healing materials.[1][2] The primary amine is a classic functional group for step-growth polymerization, enabling the synthesis of polyamides, polyimides, and polyureas with unique properties imparted by the furan ring.[1][3]
Key Reactive Principles:
-
Diels-Alder "Click" Chemistry: The furan ring acts as a diene in the thermally reversible Diels-Alder reaction with a dienophile, most commonly a maleimide.[1] This [4+2] cycloaddition forms a stable adduct at lower temperatures, creating a cross-linked network. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and allowing the material to flow and heal cracks before reforming the network upon cooling.[2][4]
-
Condensation Polymerization: The primary amine of this compound can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively.[3][5] The incorporation of the furan ring into the polymer backbone can enhance thermal stability and introduce a site for post-polymerization modification.[4]
Part 2: Prospective Applications and Protocols for this compound
While direct literature on the polymerization of this compound is scarce, its chemical structure allows for scientifically sound predictions of its behavior and potential applications. The additional ethyl spacer, compared to furfurylamine, is expected to impart greater flexibility to the resulting polymer chains.
Application Note 1: Synthesis of Flexible, Furan-Functionalized Polyamides
The reaction of this compound with a diacid chloride, such as adipoyl chloride, is expected to yield a polyamide with regularly spaced furan moieties along the backbone. The increased chain flexibility from the ethyl group could lead to materials with lower glass transition temperatures and enhanced processability compared to their furfurylamine-based counterparts.
Hypothetical Protocol: Synthesis of Poly(adipoyl-2-furan-2-yl-ethylamide)
Materials:
-
This compound (purified)
-
Adipoyl chloride (distilled prior to use)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine (TEA) (distilled prior to use)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMAc to the stirred amine solution via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.
Expected Characterization:
-
FTIR: Appearance of a strong amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹), and disappearance of the primary amine N-H stretching bands.
-
¹H NMR: Characteristic peaks corresponding to the furan ring, the ethyl and adipoyl methylene protons, and the amide N-H proton.
-
GPC: Determination of molecular weight and polydispersity index.
-
DSC/TGA: Assessment of thermal properties such as glass transition temperature and thermal decomposition temperature.
Application Note 2: Development of Thermoreversible Networks for Self-Healing Materials
Polymers containing pendant furan groups are prime candidates for creating self-healing materials.[6][7] this compound can be used to introduce these functionalities. For instance, it can be reacted with a poly(meth)acrylate bearing activated ester side chains to yield a polymer with pendant furan groups.
Hypothetical Protocol: Post-Polymerization Modification for Pendant Furan Functionality
Materials:
-
Poly(N-acryloxysuccinimide) (or other activated ester-containing polymer)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Dissolve the activated ester polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.5 equivalents per activated ester group) and triethylamine (1.5 equivalents) in anhydrous DMF.
-
Add the amine solution to the polymer solution and stir at room temperature for 48 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether.
-
Isolate the polymer by decantation or filtration, re-dissolve in a minimal amount of DMF, and re-precipitate into diethyl ether to ensure removal of unreacted amine.
-
Dry the final furan-functionalized polymer under vacuum.
Cross-linking and Self-Healing Assay:
-
Dissolve the furan-functionalized polymer and a bismaleimide cross-linker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a suitable solvent like chloroform in a stoichiometric ratio of furan to maleimide groups.
-
Cast the solution into a mold and allow the solvent to evaporate slowly to form a film.
-
Heat the film at 60°C for 24 hours to facilitate the Diels-Alder reaction and form a cross-linked network.
-
To assess self-healing, create a scratch on the surface of the polymer film with a scalpel.
-
Heat the damaged film at a temperature above the retro-Diels-Alder temperature (e.g., 120°C) for a defined period, then cool to room temperature to allow the Diels-Alder reaction to re-form the cross-links.
-
Healing efficiency can be quantified by observing the disappearance of the scratch under a microscope and by comparing the mechanical properties of the healed and pristine samples.[2]
Visualization of Key Processes
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of furan-containing polyamide.
Mechanism of Thermoreversible Cross-linking
Caption: Reversible Diels-Alder reaction for self-healing polymers.
Quantitative Data Summary
While specific data for poly(this compound) is not available, the following table summarizes typical properties of analogous furan-based polymers to provide a benchmark for expected performance.
| Polymer Type | Monomers | Tg (°C) | Td, 5% (°C) | Application Highlight |
| Polyamide | 2,5-Furandicarboxylic acid, 1,10-decanediamine | 103 | 401 | High-performance engineering plastic[8] |
| Polyurea | 2,5-Bis(aminomethyl)furan, MDI | >100 | - | Thermomechanically stable films[5] |
| Benzoxazine Resin | Furfurylamine, Bisphenol A, Formaldehyde | >300 | >350 | High-performance thermoset[4] |
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, monomer in the field of polymer chemistry. Its dual functionality opens avenues for the creation of a new generation of bio-derived polymers. The prospective applications in flexible polyamides and self-healing materials outlined in this guide are based on established chemical principles and offer a solid starting point for further research. Experimental validation of the proposed protocols and thorough characterization of the resulting polymers are critical next steps to unlocking the full potential of this versatile furan-based building block. As the demand for sustainable and high-performance materials continues to grow, this compound is poised to become a valuable addition to the polymer chemist's toolbox.
References
-
Shoichet Lab, University of Toronto. Furan-functionalized co-polymers for targeted drug delivery. Available from: [Link]
-
Li, Y., & Shoichet, M. S. (2009). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. Bioconjugate chemistry, 20(6), 1143–1153. Available from: [Link]
- Gandini, A. (2013). The furan/maleimide Diels-Alder reaction: a versatile click-unclick methodology for macromolecular synthesis and modification. Progress in Polymer Science, 38(1), 1-29.
-
Ishida, H., & Ohba, S. (2005). High performance benzoxazine monomers and polymers containing furan groups. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5267–5282. Available from: [Link]
-
Ponomareva, P., et al. (2022). New Building Blocks for Self-Healing Polymers. Polymers, 14(24), 5425. Available from: [Link]
-
Ponomareva, P., et al. (2022). Furan–Urethane Monomers for Self-Healing Polyurethanes. Polymers, 14(23), 5208. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
Fukushima, K., et al. (2023). Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. Polymers, 15(2), 332. Available from: [Link]
-
Ponomareva, P., et al. (2022). Furan–Urethane Monomers for Self-Healing Polyurethanes. Scilit. Available from: [Link]
-
Yoshie, N., Yoshida, S., & Matsuoka, K. (2019). Self-healing of biobased furan polymers: Recovery of high mechanical strength by mild heating. Polymer Degradation and Stability, 160, 133-140. Available from: [Link]
-
Toncelli, C., et al. (2013). Bio-Based Furan Polymers with Self-Healing Ability. Macromolecular Rapid Communications, 34(4), 353-358. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 14(17), 3591. Available from: [Link]
-
Patsnap Eureka. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Available from: [Link]
-
Schimpf, M., et al. (2020). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. Polymers, 12(11), 2636. Available from: [Link]
-
Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Progress in Polymer Science, 5(1-2), 1-46. Available from: [Link]
-
Gaina, C., & Gaina, V. (2013). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. Designed Monomers and Polymers, 16(4), 297-307. Available from: [Link]
-
Li, M., et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Li, M., et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ResearchGate. Available from: [Link]
-
AlHamdan, A. K., Falah, A. M., & Deri, F. (2022). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205. Available from: [Link]
-
Li, M., et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Publications. Available from: [Link]
-
Zhang, M., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 415. Available from: [Link]
-
Liu, X., et al. (2024). Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Polymers, 16(2), 241. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Furan Derivatives in Food Matrices
Abstract
Furan and its alkylated derivatives are process contaminants that can form in a variety of thermally treated foods, such as coffee, canned goods, and baby foods.[1][2][3] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), the monitoring of furan levels in foodstuffs is a critical task for regulatory bodies and the food industry to ensure consumer safety.[1][4] This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) method coupled with Headspace Solid-Phase Microextraction (HS-SPME) for the reliable identification and quantification of furan and its key derivatives in complex food matrices. The protocol emphasizes causality behind experimental choices, self-validating quality control measures, and authoritative grounding to ensure scientific integrity and trustworthiness of the results.
Introduction and Significance
Furan (C₄H₄O) is a volatile, colorless heterocyclic organic compound that contributes to the aroma of many foods.[1][4] However, its formation during heat processing—through pathways like Maillard reactions, ascorbic acid degradation, and oxidation of polyunsaturated fatty acids—and its toxicological profile necessitate sensitive and accurate analytical methods.[1][3][5] Due to the high volatility of these compounds, analytical techniques that minimize sample handling and analyte loss are paramount.[1][6]
Headspace (HS) sampling, particularly when combined with the concentrating power of Solid-Phase Microextraction (SPME), is an ideal approach.[7][8] This solvent-free technique allows for the efficient extraction and transfer of volatile furans from the sample matrix to the GC-MS system, providing excellent sensitivity and reducing matrix interference.[4] This guide provides a comprehensive protocol for researchers and quality control professionals, detailing every step from sample preparation to data analysis.
Principle of the Method
The core of this method involves the partitioning of volatile furan derivatives from a food sample into the headspace of a sealed vial. An equilibrium is established by heating the sample at a controlled temperature.[6] A Solid-Phase Microextraction (SPME) fiber, coated with a specific stationary phase, is then exposed to the headspace, where it adsorbs and concentrates the analytes. After extraction, the fiber is retracted and immediately introduced into the hot inlet of a gas chromatograph, causing the thermal desorption of the furans onto the analytical column. The compounds are then separated based on their volatility and polarity before being detected and quantified by a mass spectrometer. Isotope-labeled internal standards, such as furan-d₄, are used to ensure accuracy and correct for any variability during the process.[7][9]
Experimental Workflow Overview
The entire analytical process can be visualized as a sequential workflow, ensuring that each step is performed with precision to guarantee the quality of the final data.
Caption: High-level workflow for GC-MS analysis of furan derivatives.
Detailed Protocols and Methodologies
Apparatus and Reagents
-
GC-MS System: An Agilent 7890B GC coupled with a 5977B MSD, or equivalent system, capable of electron ionization (EI).[10]
-
Autosampler: CTC PAL an autosampler or equivalent, equipped with a headspace SPME module.
-
SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fibers are recommended for broad volatility range.[7][8] The CAR/PDMS coating is particularly effective for extracting highly volatile, low molecular weight compounds like furan.[7]
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
Analytical Standards: High-purity (>99%) standards of furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, and other relevant derivatives.
-
Internal Standard (IS): Furan-d₄ (deuterated furan) is the most commonly used internal standard for its chemical similarity and mass difference.[7][9][11]
-
Reagents: Reagent-grade methanol, sodium chloride (NaCl), and ultrapure water.
Standard Preparation
Rationale: Accurate calibration standards are the foundation of quantitative analysis. Preparing a stock solution in a solvent like methanol and then creating aqueous working standards minimizes the handling of pure, highly volatile furan. Deuterated internal standards are crucial for correcting variations in extraction efficiency and instrument response.[6]
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL): Prepare in methanol by accurately weighing the pure standard. Handle furan in a fume hood and use chilled syringes and vials to minimize evaporation.[6]
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the primary stock solution in methanol.[12] These solutions should be prepared fresh daily.[6]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of furan-d₄ in methanol (e.g., 2 µg/mL).[12]
-
Calibration Curve: Prepare a series of calibration standards in 20 mL headspace vials containing 10 mL of ultrapure water. Spike with varying amounts of the working standard to achieve concentrations ranging from approximately 1 to 40 ng/mL (ppb).[12][13] Add a fixed amount of IS (e.g., 100 µL of 2 µg/mL stock for a final concentration of 20 ng/mL) and 4 g of NaCl to each vial.[12]
Sample Preparation
Rationale: The goal of sample preparation is to create a consistent matrix that allows for efficient and reproducible partitioning of furans into the headspace. Chilling samples before handling is critical to prevent the loss of these volatile analytes.[6][9] The addition of NaCl ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of furans and promotes their transfer into the headspace, thereby enhancing sensitivity.[12][13]
Protocol:
-
Sample Storage & Handling: Store all samples refrigerated or frozen until analysis. Prior to subsampling, chill solid samples in a refrigerator (approx. 4°C) for at least 4 hours to minimize furan loss.[9]
-
Liquid Samples (e.g., coffee, juice): Vigorously mix the sample. Transfer a 5-10 g aliquot directly into a tared 20 mL headspace vial.[1][9][12]
-
Solid/Semi-Solid Samples (e.g., baby food, peanut butter): Homogenize the chilled sample quickly in a food processor.[9] Weigh a 5 g aliquot into a tared headspace vial and add 5 mL of ultrapure water or saturated NaCl solution to create a slurry.[9][12][13]
-
Low-Moisture Foods (e.g., crackers, cereals): Weigh a smaller portion (e.g., 1-1.5 g) into a tared headspace vial and dilute with a larger volume of saturated NaCl solution (e.g., 11 mL).[9]
-
Internal Standard Spiking: Add a known amount of furan-d₄ internal standard solution to every sample, blank, and calibration vial. The amount should be comparable to the expected concentration of native furan.[6]
-
Vial Sealing: Immediately seal the vials with septa and caps after adding all components.
HS-SPME and GC-MS Parameters
Rationale: The HS-SPME parameters are optimized to achieve equilibrium and maximize the adsorption of analytes onto the fiber. The incubation temperature is a critical parameter; while higher temperatures increase volatility, they can also lead to the artificial formation of furan in some food matrices.[14] A temperature of 50-60°C is a well-established compromise to prevent this artifact formation while ensuring adequate sensitivity.[6][9][13][15] The GC parameters are selected to ensure good separation of furan from other volatile compounds and its isomers, like 2- and 3-methylfuran. A mid-polar column like an Rxi-624Sil MS is highly selective for these volatile organic compounds.[16]
Caption: The Headspace SPME (HS-SPME) extraction principle.
The following tables summarize the optimized instrumental conditions.
Table 1: HS-SPME Autosampler Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Incubation Temp. | 60°C | Balances analyte volatility with prevention of thermal artifact formation.[9][14][15] |
| Incubation Time | 10-30 min | Allows sample to reach thermal equilibrium before extraction.[10][15] |
| Agitation | 250 rpm (if available) | Speeds up mass transfer of analytes into the headspace.[10] |
| Extraction Time | 10-20 min | Sufficient time for analyte adsorption onto the SPME fiber.[10] |
| Desorption Temp. | 280°C | Ensures complete and rapid transfer of analytes from the fiber to the GC column.[10][17] |
| Desorption Time | 1-2 min | Prevents carryover between injections.[10] |
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or equivalent[10][16] |
| Inlet Temperature | 280°C[10][17] |
| Injection Mode | Splitless or Split (e.g., 10:1)[10][17] |
| Carrier Gas | Helium, constant flow @ 1.2-1.4 mL/min[10][18] |
| Oven Program | Initial: 35°C (hold 3-4 min), Ramp 1: 8°C/min to 75°C, Ramp 2: 25°C/min to 200°C (hold 1-3 min)[10][17][18] |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV[18][19] |
| MS Source Temp. | 230-325°C[18][19] |
| MS Quad Temp. | 150-200°C[18][19] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Solvent Delay | ~2.2 min[10][18] |
Data Acquisition and Processing
Ion Selection for SIM/MRM
Rationale: Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and selectivity compared to full scan mode by focusing the mass spectrometer on specific ions of interest.[17] For each compound, a primary "quantifier" ion is chosen for concentration calculations, and one or two "qualifier" ions are monitored for identity confirmation.[20] The ratio of qualifier to quantifier ions must remain constant across all standards and samples for positive identification.[20]
Table 3: Recommended Quantifier and Qualifier Ions for Furan Derivatives
| Compound | Retention Time (approx. min) | Precursor Ion (m/z) (for MRM) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|---|
| Furan-d₄ (IS) | 2.4 | 72 | 72 | 42, 44 |
| Furan | 2.4 | 68 | 68 | 39, 40 |
| 2-Methylfuran | 3.5 - 4.5 | 82 | 82 | 53, 39 |
| 3-Methylfuran | 3.7 - 4.8 | 82 | 82 | 53, 39 |
| 2,5-Dimethylfuran | 5.4 - 7.2 | 96 | 95 * | 67, 81 |
| 2-Ethylfuran | 5.3 - 7.1 | 96 | 81 * | 53, 96 |
| 2-Pentylfuran | 9.4 - 11.5 | 138 | 138 | 81, 53 |
Note: Some ions are common across isomers; chromatographic separation is essential for differentiation. Table data synthesized from multiple sources.[18][21]
Quantification and Quality Control
Trustworthiness through Self-Validation: A robust analytical method must include rigorous quality control (QC) to validate its performance. This ensures the data is reliable and defensible.
-
Calibration: Analyze the calibration standards prepared in Section 4.2. Plot the response ratio (Area of analyte / Area of IS) against the concentration ratio (Concentration of analyte / Concentration of IS). The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
-
Method Blank: Analyze a vial containing only ultrapure water (or relevant solvent) and the internal standard. This checks for contamination in the system or reagents. No target analytes should be detected above the limit of detection.
-
Spike Recovery (Matrix Spike): Fortify a representative sample with a known concentration of furan standards (e.g., at low, medium, and high levels) and analyze it. Calculate the percent recovery. Acceptable recovery is typically within 70-120%, demonstrating that the method is not significantly affected by the sample matrix.[17]
-
Precision: Analyze replicate samples or spikes. The relative standard deviation (RSD) should typically be less than 15-20%, demonstrating the method's repeatability.[7][22]
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ). This method can achieve LOQs in the low ng/g (ppb) range, often below 1 ng/g.[4][22][23]
Conclusion
This application note provides a comprehensive and robust HS-SPME-GC-MS protocol for the determination of furan and its derivatives in food. By explaining the rationale behind key steps, from sample preparation to instrument settings, and embedding rigorous quality control checks, this method is designed to be highly reliable and trustworthy. The use of deuterated internal standards, optimized SPME conditions, and selective MS detection ensures high sensitivity and accuracy, making it suitable for both routine monitoring and research applications in the field of food safety.
References
-
Pérez-Palacios, T., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1165(1-2), 69-75. Available at: [Link]
-
Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 629-643. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. Available at: [Link]
-
Liu, Y.-T., & Tsai, S.-W. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2828. Available at: [Link]
-
Reyes-Garcés, N., & Hepner, J. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek Corporation. Available at: [Link]
-
Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. Available at: [Link]
-
Fromberg, A., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. ResearchGate. Available at: [Link]
-
Restek Corporation. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Available at: [Link]
-
Vranová, J., & Ciesarová, Z. (2009). Furan in food - a review. Czech Journal of Food Sciences, 27(1), 1-10. Available at: [Link]
-
Wenzl, T., & Anklam, E. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2017). Furan. Available at: [Link]
-
Nguyen, T. H. B., et al. (2021). Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Vietnam Journal of Food Control, 4(3), 182-189. Available at: [Link]
-
LCGC Staff. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. LCGC International. Available at: [Link]
-
Arshad, M. S., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, and mitigation strategies. Journal of Food Processing and Preservation, 45(2), e15182. Available at: [Link]
-
Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]
-
Watson, D. (n.d.). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Available at: [Link]
-
Nyman, P. J., et al. (2008). Single-laboratory validation of a method for the determination of furan in foods by using headspace gas chromatography/ mass spectrometry, part 2--low-moisture snack foods. Journal of AOAC International, 91(2), 399-405. Available at: [Link]
-
Liu, Y.-T., & Tsai, S.-W. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2828. Available at: [Link]
-
Moret, S., & Conte, L. S. (2009). Analysis of Furan in Coffee. SciSpace. Available at: [Link]
-
La Pera, L., et al. (2009). Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: Effect of brewing procedures. Food Additives & Contaminants: Part A, 26(6), 786-792. Available at: [Link]
-
Wasiak-Zys, G., & Wójtowicz, A. (2016). FURAN IN ROASTED, GROUND AND BREWED COFFEE. Health Problems of Civilization, 10(3), 29-34. Available at: [Link]
-
Ho, C. T., et al. (2005). Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/ mass spectrometry. ResearchGate. Available at: [Link]
-
Gertz, C., & Klostermann, S. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(17), 6376-6381. Available at: [Link]
-
Chromatography Forum. (2021). Should there be only 1 quantifier ion?. Available at: [Link]
-
ResearchGate. (n.d.). Quantification and qualifier ions of each individual compound studied in the GC-MS and respective retention times. Available at: [Link]
Sources
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. fda.gov [fda.gov]
- 3. A review on furan: Formation, analysis, occurrence, carcinogenici...: Ingenta Connect [ingentaconnect.com]
- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. gcms.cz [gcms.cz]
- 11. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Single-laboratory validation of a method for the determination of furan in foods by using headspace gas chromatography/ mass spectrometry, part 2--low-moisture snack foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS) [vjfc.nifc.gov.vn]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Furan-2-yl-ethylamine as a Ligand Precursor in Coordination Chemistry
Introduction: The Versatile Role of the Furan Moiety in Ligand Design
In the vast landscape of coordination chemistry, the design of ligands with specific electronic and steric properties is paramount to tuning the reactivity and function of the resulting metal complexes. While 2-furan-2-yl-ethylamine (also known as 2-(2-furyl)ethylamine) is not extensively documented as a direct coordinating ligand in the literature, its true value for researchers, scientists, and drug development professionals lies in its role as a versatile precursor for the synthesis of more complex and highly effective Schiff base ligands. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique characteristics to these ligands, influencing the electronic properties and coordination geometry of the metal center.
This technical guide will provide an in-depth exploration of the application of this compound as a foundational building block for Schiff base ligands and their subsequent metal complexes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and characterization, and discuss the potential applications of the resulting coordination compounds.
The Furan Moiety: A Key Influencer in Coordination Complexes
The incorporation of a furan ring into a ligand scaffold, such as in the Schiff bases derived from this compound, introduces several key features:
-
Electronic Effects: The oxygen atom in the furan ring is an electron-donating group, which can influence the electron density at the coordinating atoms of the ligand. This, in turn, can modulate the Lewis acidity of the coordinated metal center, impacting its catalytic activity.
-
Structural Rigidity and Flexibility: The aromatic nature of the furan ring provides a degree of rigidity to the ligand backbone. However, the C-O-C bond angle and the potential for rotation around the bond connecting the furan ring to the rest of the ligand allow for a degree of conformational flexibility.
-
Coordination Modes: Furan-containing Schiff bases can act as bidentate, tridentate, or even tetradentate ligands, coordinating to metal ions through the imine nitrogen and other donor atoms, such as a phenolate oxygen. The furan oxygen itself can also participate in coordination in some instances, leading to diverse coordination geometries.[1]
From Amine to Ligand: The Schiff Base Condensation
The most common and effective way to utilize this compound in coordination chemistry is through its condensation reaction with an aldehyde or ketone to form a Schiff base (an imine). This reaction creates a new ligand with an azomethine (-C=N-) group that is an excellent coordinator for a wide range of metal ions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative Schiff base ligand derived from a furan-containing aldehyde and an amine, followed by the synthesis of a copper(II) complex. These protocols are based on established methods for the synthesis of furan-containing Schiff base complexes and are designed to be robust and reproducible.[1][2][3][4]
Protocol 1: Synthesis of a Representative Furan-Containing Schiff Base Ligand
This protocol details the synthesis of N-(furan-2-ylmethylene)aniline, a representative Schiff base ligand.
Materials:
-
Furfural (freshly distilled)
-
Aniline (freshly distilled)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of freshly distilled furfural in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 10 mmol of freshly distilled aniline dropwise while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallization: Purify the crude Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline product.
-
Drying: Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum of the product. Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1620-1640 cm⁻¹, and the disappearance of the C=O stretch from furfural (around 1670 cm⁻¹) and the N-H stretches from aniline (around 3300-3400 cm⁻¹).
-
¹H NMR Spectroscopy: Record the ¹H NMR spectrum. The azomethine proton (-CH=N-) should appear as a singlet in the range of 8.0-8.5 ppm.
Protocol 2: Synthesis of a Copper(II) Schiff Base Complex
This protocol describes the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Furan-containing Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of warm methanol in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.
-
Complexation: Add the methanolic solution of the copper(II) salt dropwise to the stirring solution of the Schiff base ligand. A color change and/or precipitation of the complex should be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Isolation of the Complex: Cool the reaction mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.
-
Washing: Wash the complex with small portions of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum desiccator.
Characterization of the Metal Complex
Thorough characterization is essential to confirm the formation of the desired coordination complex and to elucidate its structure and properties.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool to confirm the coordination of the Schiff base ligand to the metal ion.
-
Shift in ν(C=N): The C=N stretching frequency of the Schiff base ligand is expected to shift upon coordination to the metal ion.[1] This shift, either to a higher or lower wavenumber, is indicative of the donation of the lone pair of electrons from the imine nitrogen to the metal center.
-
New Bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[1]
UV-Vis Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry.
-
Ligand-to-Metal Charge Transfer (LMCT): New absorption bands may appear in the visible region, which are not present in the spectra of the free ligand or the metal salt. These can often be assigned to LMCT transitions.
-
d-d Transitions: For transition metal complexes, weak absorption bands corresponding to d-d electronic transitions can provide evidence for the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
Single-Crystal X-ray Diffraction
The most definitive method for determining the solid-state structure of a coordination complex is single-crystal X-ray diffraction. This technique provides precise information on:
-
Coordination Geometry: The arrangement of the ligands around the central metal ion.
-
Bond Lengths and Angles: The distances between the metal and coordinating atoms and the angles between these bonds.
-
Crystal Packing: The arrangement of the complex molecules in the crystal lattice.
Data Presentation: Coordination Parameters of a Representative Furan-Containing Schiff Base Complex
The following table summarizes typical coordination parameters that can be obtained from a single-crystal X-ray diffraction study of a Cu(II) complex with a Schiff base ligand derived from a furan-containing aldehyde.
| Parameter | Typical Value Range | Significance |
| Cu-N (imine) Bond Length | 1.95 - 2.05 Å | Indicates the strength of the coordinate bond between the copper ion and the imine nitrogen. |
| Cu-O (phenolate) Bond Length | 1.85 - 1.95 Å | Reflects the covalent character of the bond between copper and the deprotonated hydroxyl group. |
| N-Cu-O Bite Angle | 85 - 95° | The angle within the chelate ring formed by the ligand and the metal ion. |
| Coordination Geometry | Distorted Square Planar, Tetrahedral, or Octahedral | Determined by the nature of the ligand and any coordinated solvent molecules or counter-ions. |
Applications of Furan-Containing Schiff Base Metal Complexes
The unique properties imparted by the furan moiety and the versatility of Schiff base ligands have led to the exploration of their metal complexes in various fields.
Catalysis
Furan-containing Schiff base complexes of transition metals have shown promise as catalysts in a variety of organic transformations.[5] The tunability of the ligand's electronic and steric properties allows for the optimization of catalytic activity and selectivity.
Antimicrobial and Anticancer Agents
A significant body of research has focused on the biological activities of these complexes.[2][6] The chelation of the metal ion to the Schiff base ligand can enhance its antimicrobial and anticancer properties compared to the free ligand. This is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across cell membranes.[2]
Conclusion
While this compound may not be a primary ligand in its own right, its significance in coordination chemistry is firmly established through its role as a precursor to a diverse array of Schiff base ligands. The resulting furan-containing Schiff base metal complexes exhibit a rich coordination chemistry and a wide range of potential applications, from catalysis to medicinal chemistry. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers and scientists to explore the fascinating world of these versatile compounds.
References
-
A series of Ti (III), Mn (III), V (III), Fe (III), Co (III), Ru (III), Ru (II), Vo (IV) and Cu (II) complexes have been synthesized from the Schiff base ligand derived from 2-furancarboxaldehyde and O-phenylenediamine. The resulting complexes were characterized by elemental analyses, magnetic moment measurement, molar conductance, thermal analyses (TGA), IR, 1H-NMR and solid reflectance. Journal of Chemical and Pharmaceutical Research, 2013, 5(12):116-123. [Link]
-
Tyagi, P., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(21), 6484. [Link]
- Mohamed, G. G., et al. (2010). Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 584-590.
-
A short review on Schiff bases and their applications. Trade Science Inc., 2014. [Link]
-
Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies, 2021, 5(4), 305-316. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. schiff bases synthesis: Topics by Science.gov [science.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. chemmethod.com [chemmethod.com]
Application Note & Protocol: A Scalable Synthesis of 2-(Furan-2-yl)ethylamine for Research Applications
Abstract & Introduction
2-(Furan-2-yl)ethylamine is a crucial chemical building block in medicinal chemistry and drug development. It serves as a furan-containing bioisostere of the well-known 2-phenethylamine scaffold, a core structure in many neuroactive compounds.[1] This substitution of a phenyl ring with a furan ring allows researchers to explore novel chemical spaces and fine-tune key drug properties such as potency, selectivity, metabolic stability, and bioavailability.[1] Its derivatives have found applications in neuroscience research, particularly in the development of ligands for targets like the γ-aminobutyric acid (GABA) receptor type B, a critical receptor in the central nervous system.[1]
Given its importance, access to a robust, scalable, and well-documented synthetic protocol is essential for research teams. Traditional synthetic routes can present challenges related to selectivity, yield, and purification on a larger scale. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of 2-(Furan-2-yl)ethylamine via the catalytic hydrogenation of 2-(Furan-2-yl)acetonitrile. This method was selected for its high efficiency, operational simplicity, and superior scalability compared to stoichiometric reductions, making it ideal for producing the quantities required for extensive research and development programs.
Rationale for Synthetic Route Selection
Several pathways exist for the synthesis of 2-(Furan-2-yl)ethylamine, including the reductive amination of furan-based carbonyls and the reduction of furan-containing nitroalkenes or oximes.[1] However, for a direct and scalable synthesis of the target ethylamine, the reduction of a nitrile precursor, 2-(Furan-2-yl)acetonitrile, offers significant advantages.
Chosen Route: Catalytic Hydrogenation of 2-(Furan-2-yl)acetonitrile
This pathway involves the direct reduction of the nitrile functional group to a primary amine. The primary decision point within this strategy is the choice of reducing agent.
-
Metal Hydride Reagents (e.g., LiAlH₄): While effective on a small scale, lithium aluminum hydride is expensive, moisture-sensitive, and generates highly flammable hydrogen gas upon quenching. Its use in large-scale synthesis requires specialized equipment and handling procedures, increasing operational complexity and safety risks.
-
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C). For nitrile reductions, Raney Ni is particularly effective and cost-efficient. Catalytic hydrogenation is the industry standard for large-scale reductions due to its high atom economy, easier product work-up (the catalyst is filtered off), and generally milder reaction conditions. The primary safety consideration is the handling of hydrogen gas and the potentially pyrophoric nature of the catalyst, which can be managed with standard engineering controls.
Therefore, catalytic hydrogenation with Raney Nickel was selected as the most trustworthy and authoritative method for this scale-up protocol.
Overall Synthesis & Purification Workflow
The process can be logically divided into four main stages: reaction setup and execution, catalyst removal, product extraction and isolation, and final purification. This workflow is designed to ensure high purity and a validated, reproducible outcome.
Caption: High-level experimental workflow for the synthesis of 2-(Furan-2-yl)ethylamine.
Detailed Experimental Protocol
This protocol describes the synthesis on a ~0.5 mole scale, yielding approximately 45-50 g of the final product.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(Furan-2-yl)acetonitrile | 3749-93-7 | 107.11 | 53.6 g | 0.50 | Starting material |
| Raney® Nickel 2800 | 7440-02-0 | 58.69 | ~10 g (slurry) | N/A | Catalyst, handle as aqueous slurry |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 500 mL | N/A | Reaction Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50-100 psi | Excess | Reducing Agent |
| Celite® 545 | 61790-53-2 | N/A | ~20 g | N/A | Filter aid |
| Diethyl Ether | 60-29-7 | 74.12 | 3 x 150 mL | N/A | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~20 g | 0.50 | For basification during work-up |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | ~15 g | N/A | Drying agent |
Step-by-Step Synthesis Procedure
Safety First: This reaction involves flammable solvents, hydrogen gas, and a pyrophoric catalyst. Conduct all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[2][3] Ensure a Class D fire extinguisher is accessible for metal fires.
-
Reactor Setup:
-
Assemble a hydrogenation apparatus (e.g., a Parr shaker or a multi-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and thermometer). Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
To the reactor vessel, add 2-(Furan-2-yl)acetonitrile (53.6 g, 0.50 mol) and anhydrous ethanol (500 mL). Stir until the nitrile is fully dissolved.
-
-
Catalyst Addition:
-
CRITICAL STEP: Raney Nickel is pyrophoric when dry. It must be handled as an aqueous slurry and never allowed to dry out in the air.
-
Carefully decant the storage water from the Raney Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 20 mL), decanting the solvent each time. This removes water which can inhibit the reaction.
-
Immediately transfer the ethanol-wet Raney Nickel (~10 g) to the reaction vessel under a positive flow of inert gas.
-
-
Hydrogenation Reaction:
-
Seal the reactor. Purge the system by pressurizing with nitrogen (to ~20 psi) and venting three times to remove all oxygen.
-
Repeat the purge cycle three times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
Monitor the reaction progress by observing the drop in hydrogen pressure (uptake). The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.
-
-
Reaction Work-up and Catalyst Removal:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
CRITICAL STEP: Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel. Wet the pad with ethanol. Under a stream of nitrogen, carefully filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst.
-
Wash the catalyst on the filter pad with additional ethanol (2 x 50 mL).
-
CATALYST QUENCHING: Do not allow the filter cake to dry. Immediately quench the Raney Nickel catalyst by transferring the entire Celite pad into a large beaker of water. The catalyst will be safely deactivated.
-
Combine the filtrate and washes. Remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Product Extraction:
-
To the concentrated residue, add 200 mL of deionized water.
-
Cool the mixture in an ice bath and slowly add a 2 M solution of sodium hydroxide (NaOH) until the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt and liberates the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude 2-(Furan-2-yl)ethylamine as a yellow to brown oil.[2]
-
Purification
The crude product is purified by vacuum distillation to yield a colorless to light yellow liquid.[4]
-
Setup: Assemble a short-path distillation apparatus.
-
Conditions:
-
Boiling Point: 182-184 °C at atmospheric pressure.[4] The boiling point will be significantly lower under vacuum (e.g., ~70-75 °C at 10 mmHg).
-
Procedure: Distill the crude oil under a high vacuum. Collect the fraction boiling at a constant temperature.
-
-
Expected Yield: 44.5 g - 50.0 g (80-90%).
Analytical Characterization (Self-Validating System)
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data from these methods collectively validate the protocol's success.
Caption: Logical workflow for the analytical validation of the final product.
-
¹H NMR (CDCl₃, 400 MHz):
-
Expected Peaks (δ, ppm): ~7.30 (dd, 1H, furan C5-H), ~6.25 (dd, 1H, furan C4-H), ~6.05 (d, 1H, furan C3-H), ~2.95 (t, 2H, -CH₂-NH₂), ~2.80 (t, 2H, Furan-CH₂-), ~1.40 (s, 2H, -NH₂). The broad singlet for the amine protons is exchangeable with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected Peaks (δ, ppm): ~155.0 (C2-furan), ~141.0 (C5-furan), ~110.0 (C4-furan), ~105.0 (C3-furan), ~41.0 (-CH₂-NH₂), ~30.0 (Furan-CH₂-).
-
-
GC-MS (EI):
-
Purity: The gas chromatogram should show a single major peak (>98% area).
-
Mass Spectrum: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 111.14.
-
-
FT-IR (neat film, cm⁻¹):
-
Expected Peaks: 3300-3400 (N-H stretch, characteristic doublet for primary amine), ~3100 (C-H stretch, furan ring), ~2850-2950 (C-H stretch, aliphatic), ~1500, ~1010 (C-O-C stretch, furan ring).
-
Safety, Storage, and Handling
-
Hazards: 2-(Furan-2-yl)ethylamine is classified as an irritant. It can cause skin, eye, and respiratory irritation.[2][3][5]
-
Handling: Always handle this chemical in a well-ventilated fume hood.[2] Wear standard PPE, including safety goggles, gloves, and a lab coat.[3] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[3]
-
Storage: Store the product in a tightly sealed, amber glass bottle to protect it from air and light.[4] Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible substances like strong oxidizing agents.[4]
References
-
Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]
- Process for the preparation of 2-(2-furyl)ethanol amine. (1991). Google Patents.
- Process for the preparation of 2-(2-furyl) ethanol amine. (1991). Google Patents.
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]
- Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). Google Patents.
-
Production of furfurylamine from furfural with the highest yield... (2018). ResearchGate. Retrieved January 9, 2026, from [Link]
- Preparation of furfurylamines. (1939). Google Patents.
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. (2024). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Furan. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
- Electrochemical reductive amination of furfural-based molecules. (2022). Google Patents.
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (2023). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Synthesis of Some 3-Furylamine Derivatives. (2002). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). PubMed. Retrieved January 9, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 5. lookchem.com [lookchem.com]
Application Note: 2-Furan-2-yl-ethylamine as a Versatile Building Block for the Synthesis of Novel Bioactive Scaffolds
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The strategic selection of molecular building blocks is a critical determinant of success in this endeavor. 2-Furan-2-yl-ethylamine, a readily accessible primary amine, has emerged as a particularly valuable scaffold. Its structure uniquely combines two key features: a primary ethylamine chain, which is a common pharmacophore and a versatile synthetic handle, and a furan ring. The furan moiety is an electron-rich aromatic heterocycle that serves as a bioisostere for phenyl or thiophene rings and can participate in a variety of chemical transformations.[1] This combination makes this compound an ideal starting point for generating diverse libraries of complex, three-dimensional heterocyclic compounds with significant potential for biological activity.[1]
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of innovative molecular scaffolds. We will explore key reaction classes, provide detailed, validated protocols for the synthesis of important heterocyclic cores like tetrahydro-furo[2,3-c]pyridines, and discuss the biological relevance of the resulting compounds.
The Strategic Value of the Furanylethylamine Moiety
The synthetic versatility of this compound stems from the distinct reactivity of its two main components:
-
The Furan Ring: As an electron-rich diene, the furan ring is highly activated towards electrophilic substitution, making it an excellent nucleophile in acid-catalyzed cyclization reactions.[2] Furthermore, its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, opens pathways to complex bridged bicyclic systems. In a biological context, the furan ring is often used as a bioisosteric replacement for a benzene ring, potentially improving metabolic stability, solubility, and receptor-binding interactions.[1]
-
The Ethylamine Sidechain: The primary amine is a potent nucleophile and a key functional group for a multitude of classic organic reactions. It readily undergoes condensation with aldehydes and ketones to form imines, which are crucial intermediates for powerful ring-forming reactions. This sidechain is fundamental to its utility in multicomponent reactions (MCRs) and classical cyclizations.
Key Synthetic Transformations and Scaffold Generation
This compound serves as a gateway to several important classes of heterocyclic scaffolds. Below, we detail two of the most powerful synthetic strategies.
The Pictet-Spengler Reaction: Access to Tetrahydro-furo[2,3-c]pyridines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring.[3][4][5] When this compound is used, this reaction provides a direct and efficient route to the tetrahydro-furo[3,2-c]pyridine core, a scaffold present in numerous bioactive compounds and natural products.[2][6]
The reaction proceeds via the formation of an iminium ion intermediate, which is a sufficiently powerful electrophile to be attacked by the electron-rich C3 position of the furan ring, leading to cyclization.[3][7]
The choice of acid catalyst and solvent is critical for optimizing yield and minimizing side reactions, such as tarring, which can be an issue with furan derivatives in strongly acidic conditions.[2] A mixture of acetic acid and hydrochloric acid has proven effective.[2]
The Ugi Four-Component Reaction (U-4CR): Building Peptidomimetic Scaffolds
Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce α-acylamino amides, which are valuable peptidomimetics.[8][9][10]
This compound is an excellent amine component for the U-4CR, allowing the incorporation of the furan moiety into peptide-like structures.[9][10] This strategy is highly efficient for creating libraries of compounds for high-throughput screening.
The products of the Ugi reaction can serve as linear peptidomimetics or undergo subsequent post-Ugi transformations to yield more complex, cyclic structures.[8][11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-2,3,4,5,6,7-hexahydro-furo[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol is adapted from a demonstrated synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[2]
Materials:
-
2-(Furan-2-yl)ethanamine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(furan-2-yl)ethanamine (1.0 equiv) and benzaldehyde (1.0 equiv) in glacial acetic acid (approx. 0.2 M concentration relative to the amine).
-
Acid Catalyst Addition: To the stirring solution, add concentrated hydrochloric acid (2.0 equiv).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and slowly neutralize by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 4-phenyl-2,3,4,5,6,7-hexahydro-furo[3,2-c]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | HCl (2.0 equiv) | AcOH | 3.5 | 70 | 48 | [6] |
| 4-Methoxybenzaldehyde | HCl (2.0 equiv) | AcOH | 5 | 70 | 67 | [6] |
| 4-Chlorobenzaldehyde | HCl (2.0 equiv) | AcOH | 5 | 70 | 33 | [6] |
| 4-Nitrobenzaldehyde | HCl (2.0 equiv) | AcOH | 5 | 70 | 15 | [2] |
| Table 1. Representative yields for the Pictet-Spengler synthesis of 4-aryl-tetrahydrofuro[3,2-c]pyridines. Note the strong influence of aldehyde electronics on reaction yield.[2] |
Protocol 2: General Procedure for the Ugi Four-Component Synthesis of a Furan-Containing Peptidomimetic
This protocol provides a general framework for the Ugi reaction.[12]
Materials:
-
This compound (1.0 equiv)
-
An aldehyde (e.g., Isobutyraldehyde, 1.0 equiv)
-
A carboxylic acid (e.g., Acetic Acid, 1.0 equiv)
-
An isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar, add the carboxylic acid (1.0 equiv), the aldehyde (1.0 equiv), and this compound (1.0 equiv).
-
Solvent Addition: Add methanol (to achieve a concentration of approx. 0.5 M).
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) to the mixture.
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is often complete when the characteristic odor of the isocyanide has disappeared. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired furan-containing α-acylamino amide.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
Applications in Drug Discovery
The scaffolds derived from this compound have demonstrated a wide array of biological activities, making them highly relevant for drug discovery programs.
-
Furo[2,3-c] and Furo[3,2-c]pyridines: These fused heterocyclic systems are present in compounds with potent biological activities. For example, certain hydrogenated furo[3,2-c]pyridines act as potent κ-opioid receptor agonists and JAK2 inhibitors.[2] The related furo[2,3-d]pyrimidine core has been investigated for inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[13]
-
Furan-containing Peptidomimetics: Ugi products incorporating the furan moiety can be screened for a variety of targets. Peptidomimetics are crucial in designing molecules that mimic or inhibit protein-protein interactions or act as enzyme inhibitors, with applications across oncology, virology, and metabolic diseases.[8]
-
General Furan-Containing Scaffolds: The furan nucleus itself is a privileged structure in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][14][15][16][17]
| Scaffold Class | Representative Target/Activity | Therapeutic Area | Reference(s) |
| Tetrahydro-furo[3,2-c]pyridines | JAK2 Inhibition, κ-Opioid Receptor Agonism | Inflammation, Pain | [2] |
| Furo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibition | Oncology, Infectious Disease | [13] |
| Furan-1,3,4-oxadiazoles | Antitubercular (InhA enzyme) | Infectious Disease | [14] |
| Benzofuran Derivatives | Anticancer (Tubulin Polymerization Inhibition) | Oncology | [15] |
| Table 2. Examples of biological activities associated with scaffolds containing or derived from the furan motif. |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of novel, structurally diverse heterocyclic scaffolds. Its dual reactivity allows for facile entry into privileged chemical classes such as tetrahydro-furo[3,2-c]pyridines and complex peptidomimetics through robust and scalable reactions like the Pictet-Spengler and Ugi reactions. The protocols and data presented herein provide a solid foundation for researchers to leverage this versatile starting material in their efforts to explore new chemical space and develop the next generation of therapeutic agents.
References
- Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. PubMed.
- Paal–Knorr synthesis. Wikipedia.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. National Institutes of Health.
- Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. PubMed.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- Pictet–Spengler reaction. Wikipedia.
- Pictet-Spengler Reaction. J&K Scientific LLC.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
- Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. PubMed.
- Pictet–Spengler reaction. Grokipedia.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate.
- Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. MDPI.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Valorization of 2-(2-Furyl)ethylamine: A Guide to Synthetic Applications and Protocols
Abstract
This technical guide provides a comprehensive overview of key catalytic reactions involving 2-(2-Furyl)ethylamine, a versatile bio-derived platform chemical. The furan moiety imparts unique reactivity, making this compound a valuable precursor for a range of heterocyclic structures relevant to pharmaceutical and materials science research. This document details field-proven protocols for several critical transformations: the Pictet-Spengler reaction for the synthesis of novel fused-ring systems, catalytic hydrogenation for the saturation of the furan ring, reductive amination for the elaboration of the amine functionality, and N-alkylation/acylation for further functionalization. Each section provides not only step-by-step methodologies but also delves into the underlying mechanistic principles and the rationale behind experimental design choices, ensuring that researchers can both replicate and adapt these procedures.
Introduction
Derived from renewable biomass sources, furan-containing compounds are increasingly recognized as sustainable building blocks for the chemical industry.[1][2] 2-(2-Furyl)ethylamine stands out as a particularly useful intermediate, possessing both a nucleophilic amine and an electron-rich furan ring. This bifunctionality allows for a diverse array of chemical transformations, leading to the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. The protocols described herein are designed to be self-validating, with an emphasis on robust and reproducible catalytic methods.
I. The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs a new heterocyclic ring by condensing a β-arylethylamine with an aldehyde or ketone.[3][4][5][6] In the case of 2-(2-Furyl)ethylamine, the furan ring acts as the nucleophilic component, enabling the synthesis of tetrahydrofuro[3,2-c]pyridines, a scaffold of interest in medicinal chemistry.[1][3]
The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and the aldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich furan ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[4][5]
Caption: The Pictet-Spengler reaction mechanism.
Application Note: Synthesis of 4-Aryl-tetrahydrofuro[3,2-c]pyridines
This protocol, adapted from the work of Mendogralo and Uchuskin (2023), describes a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[1][3] The choice of an acid catalyst and solvent is critical; extensive screening has shown that hydrochloric acid in acetic acid provides a good balance of reactivity and minimal side-product formation. The electronic nature of the aldehyde substituent significantly impacts the reaction yield, with electron-donating groups on the aromatic aldehyde generally leading to higher yields.[3]
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
2-(5-Methylfuran-2-yl)ethylamine (or 2-(2-Furyl)ethylamine)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(5-methylfuran-2-yl)ethylamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous acetic acid (2.5 mL).
-
To the stirred solution, add concentrated hydrochloric acid (2.0 mmol, 2.0 equivalents).
-
Heat the reaction mixture to 70 °C and maintain for 5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-tetrahydrofuro[3,2-c]pyridine.
| Aldehyde (Ar-CHO) | Product | Yield (%) | Reference |
| Benzaldehyde | 4-Phenyl-tetrahydrofuro[3,2-c]pyridine | 67 | [1][3] |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-tetrahydrofuro[3,2-c]pyridine | 73 | [1][3] |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-tetrahydrofuro[3,2-c]pyridine | 58 | [1][3] |
| 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-tetrahydrofuro[3,2-c]pyridine | 25 | [1][3] |
II. Catalytic Hydrogenation: Accessing Saturated Furan Scaffolds
The hydrogenation of the furan ring in 2-(2-Furyl)ethylamine to yield 2-(tetrahydrofuran-2-yl)ethanamine is a valuable transformation that converts the planar, aromatic heterocycle into a flexible, saturated scaffold. This significantly alters the molecule's three-dimensional structure and physicochemical properties, which is often desirable in drug design. Raney Nickel is a highly effective and commonly used catalyst for this purpose due to its high activity under relatively mild conditions.[7]
The mechanism of furan hydrogenation on metal catalysts is complex but generally involves the stepwise addition of hydrogen atoms to the furan ring. The reaction typically proceeds via dihydro- and tetrahydrofuran intermediates.
Caption: General workflow for catalytic hydrogenation.
Application Note: Synthesis of 2-(Tetrahydrofuran-2-yl)ethanamine
This protocol provides a representative method for the complete hydrogenation of the furan ring of 2-(2-Furyl)ethylamine. The use of a robust catalyst like Raney Nickel is essential for this transformation. It is crucial to handle Raney Nickel with care as it is pyrophoric when dry.[7] The reaction is typically carried out in a pressure vessel (autoclave) to achieve the necessary hydrogen pressure for efficient reduction.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-(2-Furyl)ethylamine
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Celite or another filter aid
Procedure:
-
In a suitable high-pressure autoclave, add a solution of 2-(2-Furyl)ethylamine (1.0 mmol) in ethanol (10 mL).
-
Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to 50-100 bar.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen.
-
Carefully open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude 2-(tetrahydrofuran-2-yl)ethanamine can be purified by vacuum distillation or column chromatography.
III. Reductive Amination: N-Functionalization via Imine Intermediates
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis.[8][9] In the context of 2-(2-Furyl)ethylamine, it provides a direct route to secondary amines by reacting it with an aldehyde or ketone. The reaction proceeds in two stages: the formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[8] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.
Application Note: Synthesis of N-Benzyl-2-(2-furyl)ethylamine
This protocol details the reductive amination of benzaldehyde with 2-(2-Furyl)ethylamine to yield the corresponding N-benzylated secondary amine. This one-pot procedure is convenient and generally high-yielding. The choice of a mild reducing agent like sodium borohydride allows for the selective reduction of the imine in the presence of the starting aldehyde.
Experimental Protocol: Reductive Amination
Materials:
-
2-(2-Furyl)ethylamine
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-(2-Furyl)ethylamine (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to yield N-benzyl-2-(2-furyl)ethylamine.
IV. Catalytic N-Alkylation and N-Acylation
Further functionalization of the amine group in 2-(2-Furyl)ethylamine through N-alkylation and N-acylation provides access to a wide range of derivatives with tailored properties.
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for introducing alkyl groups onto an amine. The reaction proceeds via an SN2 mechanism and often requires a base to neutralize the hydrohalic acid byproduct.[10][11][12]
Experimental Protocol: N-Benzylation with Benzyl Bromide
Materials:
-
2-(2-Furyl)ethylamine
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
To a mixture of 2-(2-Furyl)ethylamine (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL), add benzyl bromide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
N-Acylation with Acid Anhydrides
N-acylation is a straightforward method to introduce an acyl group, forming an amide. Acid anhydrides are common acylating agents for this transformation.[13][14][15][16][17]
Experimental Protocol: N-Acetylation with Acetic Anhydride
Materials:
-
2-(2-Furyl)ethylamine
-
Acetic anhydride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 2-(2-Furyl)ethylamine (1.0 mmol) in dichloromethane (10 mL) and add pyridine (1.2 mmol).
-
Cool the solution to 0 °C and add acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which can be further purified by recrystallization or column chromatography.
Conclusion
2-(2-Furyl)ethylamine is a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. The catalytic reactions outlined in this guide—Pictet-Spengler cyclization, furan ring hydrogenation, reductive amination, and N-alkylation/acylation—provide robust and adaptable methods for its elaboration. By understanding the principles behind these transformations and following the detailed protocols, researchers can effectively utilize this bio-derived starting material in their synthetic endeavors, contributing to the advancement of sustainable chemistry in drug discovery and materials science.
References
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]
-
Adkins, H., & Pavlic, A. A. (1949). Hydrogenation of Esters to Alcohols over Raney Nickel. Journal of the American Chemical Society, 71(8), 2938-2939. Available at: [Link]
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023, December 19). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Available at: [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 9, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved January 9, 2026, from [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 9, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved January 9, 2026, from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved January 9, 2026, from [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. | Download Table. Retrieved January 9, 2026, from [Link]
-
Zhang, Z., Jackson, M. A., & Peterson, E. A. (2019). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Biotechnology for Biofuels, 12(1), 1-12. Available at: [Link]
-
PubMed. (2016, December 8). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved January 9, 2026, from [Link]
-
PubMed. (2023, August 14). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Retrieved January 9, 2026, from [Link]
-
YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved January 9, 2026, from [Link]
-
RIA-UTN. (n.d.). THEORETICAL STUDY OF ACETYLATION OF ETHYLAMINE CATALYZED BY Co IONS. Retrieved January 9, 2026, from [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 9, 2026, from [Link]
-
YouTube. (2020, September 30). Acylation using an anhydride. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2015, December 14). (PDF) Synthesis and Catalytic Performance of Ni/SiO 2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for the N‐alkylation of amines. Retrieved January 9, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. Retrieved January 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ria.utn.edu.ar [ria.utn.edu.ar]
- 17. youtube.com [youtube.com]
Application Note & Protocols: Strategic Protection of 2-(Furan-2-yl)ethylamine for Advanced Synthesis
Abstract: 2-(Furan-2-yl)ethylamine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its primary amine is a highly reactive nucleophile that often requires temporary masking to enable selective modification of the furan ring or to prevent undesirable side reactions in multi-step syntheses. The selection of an appropriate amine-protecting group is critical, as the strategy must be compatible with the inherent sensitivity of the furan moiety to certain chemical conditions, particularly strong acids. This guide provides a detailed analysis of common protecting group strategies—Boc, Cbz, and Fmoc—offering field-proven protocols, mechanistic insights, and a comparative summary to aid researchers in designing robust synthetic routes.
The Strategic Imperative for Amine Protection
In the architecture of complex molecules, functional groups with disparate reactivities must be orchestrated with precision. The primary amine of 2-(furan-2-yl)ethylamine is a potent nucleophile and base, which can interfere with a wide range of synthetic transformations, such as electrophilic aromatic substitution on the furan ring or coupling reactions involving other parts of a larger molecule.[1] Protecting groups act as temporary masks, rendering the amine non-nucleophilic and enabling chemists to perform desired reactions elsewhere in the molecule with high chemoselectivity.[2][3]
The central challenge in protecting 2-(furan-2-yl)ethylamine lies in the delicate balance between the stability of the protecting group and the integrity of the furan ring.[4] The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable across a range of subsequent reaction conditions.
-
Easy to remove selectively and in high yield without affecting the furan ring or other functional groups.[5]
This guide focuses on three cornerstone carbamate protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—each offering a distinct deprotection mechanism, a concept known as orthogonal protection .[3][6] This orthogonality is paramount in complex syntheses, allowing for the sequential removal of different protecting groups without interference.[7][8]
The Acid-Labile Strategy: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability to bases, nucleophiles, and catalytic hydrogenation, combined with its facile removal under acidic conditions.[9][10][11]
2.1. Rationale and Mechanistic Insight Protection occurs via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[12][13] The resulting intermediate collapses, releasing the stable tert-butoxide, which is protonated, and carbon dioxide. Deprotection is an acid-catalyzed hydrolysis. Protonation of the carbamate carbonyl oxygen is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[9][12]
2.2. Visualization: Boc Protection & Deprotection Workflow
Caption: Boc protection and acid-catalyzed deprotection workflow.
2.3. Experimental Protocols
Protocol 2.3.1: N-Boc Protection of 2-(Furan-2-yl)ethylamine
-
Setup: To a round-bottom flask, add 2-(furan-2-yl)ethylamine (1.0 equiv.) and dissolve in tetrahydrofuran (THF) (approx. 0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.). If the amine salt is used, add a base like triethylamine (TEA) (1.2 equiv.) or use aqueous sodium hydroxide.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.[14][15]
Protocol 2.3.2: N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected amine (1.0 equiv.) in dichloromethane (DCM) (approx. 0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C. Alternatively, a solution of 4 M HCl in dioxane can be used.[9]
-
Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride). If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous base (e.g., NaHCO₃), then dry and concentrate.[12]
2.4. Furan Compatibility Note While Boc is a versatile protecting group, its removal requires acidic conditions. The furan ring is susceptible to degradation and polymerization under strong acidic conditions.[4] Therefore, it is crucial to use the mildest effective acid conditions (e.g., shorter reaction times, lower temperatures, or weaker acids) and carefully monitor the reaction to minimize degradation of the furan moiety.
The Hydrogenolysis-Labile Strategy: Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability towards both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[16][17] Its removal via catalytic hydrogenolysis is exceptionally mild and clean.
3.1. Rationale and Mechanistic Insight Protection is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[16][18] The deprotection mechanism involves the reductive cleavage of the benzylic C-O bond by a palladium catalyst in the presence of a hydrogen source (e.g., H₂ gas).[16][19] This process releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine.
3.2. Visualization: Cbz Protection & Deprotection Workflow
Caption: Cbz protection and hydrogenolysis-based deprotection workflow.
3.3. Experimental Protocols
Protocol 3.3.1: N-Cbz Protection of 2-(Furan-2-yl)ethylamine
-
Setup: Dissolve 2-(furan-2-yl)ethylamine (1.0 equiv.) in a mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium carbonate (Na₂CO₃) (1.5 equiv.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.1 equiv.), ensuring the temperature remains below 5 °C.[20]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Protocol 3.3.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.[20]
-
Work-up: Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[18]
3.4. Furan Compatibility Note Catalytic hydrogenolysis is generally a very mild method and is highly compatible with the furan ring. However, care must be taken if other reducible functional groups (e.g., alkynes, alkenes, some benzyl ethers) are present in the molecule.
The Base-Labile Strategy: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of solid-phase peptide synthesis and is valuable for its orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[21] Its removal under non-hydrolytic, basic conditions makes it an excellent choice for molecules sensitive to acid or reduction.
4.1. Rationale and Mechanistic Insight Protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[21][22] The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction. A base (commonly a secondary amine like piperidine) abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system and subsequently eliminates dibenzofulvene and carbon dioxide to release the free amine.[21]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 13. Amine Protection / Deprotection [hi.bzchemicals.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. scribd.com [scribd.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Furylethylamine Derivatives
Introduction: The Therapeutic Potential and Screening Imperative for 2-Furylethylamine Derivatives
The 2-furylethylamine (2-FEA) scaffold, a bioisostere of phenethylamine, represents a compelling starting point for the discovery of novel therapeutics targeting the central nervous system. As an analogue of endogenous monoamine neurotransmitters, this chemical class is predicted to interact with a range of crucial neurological targets, including monoamine transporters (such as those for serotonin and dopamine), G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes.[1] Modulation of these targets is a cornerstone of treatment for depression, anxiety, Parkinson's disease, and other neuropsychiatric disorders.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[2][3] For 2-furylethylamine derivatives, HTS provides a powerful engine to identify compounds with desired activity, define structure-activity relationships (SAR), and select promising candidates for further development.
This guide provides detailed, field-proven protocols for a suite of HTS assays tailored to the primary target classes associated with the 2-furylethylamine scaffold. The protocols are designed to be robust, reproducible, and amenable to the automation inherent in HTS workflows.[4] Beyond procedural steps, this document elucidates the scientific rationale behind assay selection and design, and outlines a comprehensive workflow from primary screening to hit validation, ensuring scientific integrity and fostering the discovery of high-quality lead compounds.
I. Biochemical Assays: Direct Target Interrogation
Biochemical assays are fundamental in HTS as they measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. This approach provides clear, unambiguous data on target engagement and is often the first step in a screening campaign.
A. Monoamine Oxidase (MAO) Inhibition Assay: A Fluorometric Approach
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[5] Given the structural similarity of 2-furylethylamine derivatives to these neurotransmitters, MAO is a highly probable target. Inhibition of MAO can increase neurotransmitter levels, a mechanism used by several antidepressant drugs. This fluorometric assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, offering high sensitivity and a continuous readout suitable for HTS.[6][7]
Experimental Workflow for MAO-A/B Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition HTS assay.
Detailed Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of test compounds (2-furylethylamine derivatives) and control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) into a 384-well black, clear-bottom microplate.
-
Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution (prepared in assay buffer) to each well. Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Prepare a substrate working solution containing p-tyramine (a substrate for both MAO-A and MAO-B), horseradish peroxidase (HRP), and a fluorogenic probe like Amplex Red in assay buffer.[5][8] Add 25 µL of this solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 45-60 minutes, protected from light.[7]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 560/590 nm for Amplex Red).[5]
Data Interpretation:
| Parameter | Description | Example Value |
| % Inhibition | (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)) * 100 | 85% |
| IC₅₀ | Concentration of inhibitor causing 50% reduction in enzyme activity. | 1.2 µM |
| Z-Factor | A measure of assay quality. A value > 0.5 is considered excellent for HTS.[9][10][11] | 0.78 |
II. Cell-Based Assays: Probing Functional Activity in a Biological Context
Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on a target within a living cell.[12][13] This allows for the simultaneous assessment of compound permeability, potential cytotoxicity, and functional downstream signaling.
A. GPCR Activation Assay: Calcium Mobilization
Scientific Rationale: Many serotonin and dopamine receptors, likely targets for 2-furylethylamine derivatives, are Gq-coupled GPCRs. Upon activation, these receptors trigger a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores.[14] This assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to detect this transient increase in intracellular Ca²⁺, providing a direct measure of receptor activation.[14][15] The assay is rapid, robust, and well-suited for HTS using instruments like the FLIPR® (Fluorometric Imaging Plate Reader).[14]
GPCR Signaling Pathway (Gq)
Caption: Gq-coupled GPCR signaling leading to calcium mobilization.
Detailed Protocol:
-
Cell Plating: Seed cells stably or transiently expressing the target receptor (e.g., HEK293 cells expressing a serotonin or dopamine receptor) into 384-well black, clear-bottom plates and culture overnight.[13]
-
Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.[13]
-
Compound Addition & Reading: Place the cell plate into a FLIPR instrument. The instrument will add the 2-furylethylamine derivatives and control agonists/antagonists to the wells while simultaneously recording fluorescence changes over time (typically 1-3 minutes).
-
Data Analysis: The kinetic fluorescence data is analyzed to determine the maximum signal change, which corresponds to the extent of calcium release.
Data Interpretation:
| Parameter | Description | Example Value |
| EC₅₀ (Agonist) | Concentration of an agonist that provokes a response halfway between the baseline and maximum response. | 500 nM |
| IC₅₀ (Antagonist) | Concentration of an antagonist that inhibits the response to a known agonist by 50%. | 750 nM |
| Signal Window | Ratio of the maximal signal to the basal signal. A higher window indicates a more robust assay. | 8-fold |
B. GPCR Functional Assay: Tango™ β-arrestin Recruitment
Scientific Rationale: The Tango™ assay is a powerful HTS method that measures GPCR activation by quantifying the recruitment of β-arrestin, a key event in receptor desensitization and signaling.[1] This assay is G-protein independent, making it universally applicable to GPCRs regardless of their coupling preference. Upon receptor activation, a protease-tagged β-arrestin is recruited to the GPCR, cleaving a transcription factor fused to the receptor's C-terminus. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase, which can be detected via a FRET-based substrate.[1][16]
Detailed Protocol:
-
Cell Plating: Plate Tango™ GPCR-bla U2OS cells expressing the target receptor in a 384-well plate and incubate for 18-24 hours.[1]
-
Compound Addition: Add the 2-furylethylamine derivatives or control ligands to the cells.
-
Stimulation: Incubate the plates for 5 hours at 37°C to allow for β-arrestin recruitment and subsequent reporter gene expression.[1]
-
Substrate Addition: Add the β-lactamase FRET substrate to each well.
-
Detection: Incubate at room temperature for 1.5-2 hours in the dark, then read the plate on a fluorescence plate reader, measuring the emission of both FRET donor and acceptor fluorophores.[1]
C. Neurotransmitter Transporter Uptake Assay
Scientific Rationale: The serotonin transporter (SERT) and dopamine transporter (DAT) are critical for clearing neurotransmitters from the synaptic cleft and are major targets for antidepressants and psychostimulants.[17][18] 2-furylethylamine derivatives may act as inhibitors of these transporters. Modern HTS-compatible transporter assays use fluorescent substrates that are taken up by the cell via the specific transporter, leading to an increase in intracellular fluorescence.[19][20]
Detailed Protocol:
-
Cell Plating: Plate cells expressing the target transporter (e.g., HEK-hSERT or HEK-hDAT cells) in a 384-well black, clear-bottom plate.[2]
-
Compound Incubation: Add test compounds (2-furylethylamine derivatives) and known inhibitors (e.g., imipramine for SERT) to the wells and incubate briefly.[17]
-
Substrate Addition: Add a fluorescent transporter substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a bottom-read fluorescence plate reader and measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the transporter activity.
-
Data Analysis: Determine the rate of uptake for each well. Calculate the percent inhibition for each test compound relative to controls.
III. Data Analysis, Hit Validation, and Triage
A successful HTS campaign is defined not by the number of initial "hits," but by the quality of the validated leads that emerge. A rigorous, multi-step validation process is critical to eliminate false positives and prioritize the most promising chemical series.[21][22]
HTS Data Analysis and Hit Validation Workflow
Caption: A typical workflow for HTS data analysis and hit validation.
Primary Screening Analysis & Quality Control
-
Normalization: Raw data from each plate should be normalized to the intra-plate controls (e.g., vehicle control = 0% activity, potent inhibitor = 100% activity) to minimize plate-to-plate variation.
-
Z-Factor Calculation: The Z-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[11] It considers both the dynamic range of the signal and the data variation.
Hit Confirmation
-
Dose-Response Curves: Compounds identified as "hits" in the primary screen (typically at a single concentration) must be re-tested over a range of concentrations to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[24]
-
Compound Integrity: It is crucial to verify the identity and purity of hit compounds, as degradation or impurities can lead to false results. This often involves re-synthesis or re-purification of the compound followed by analytical characterization (e.g., LC-MS, NMR).[22]
Hit Validation and Triage
-
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay—one that measures the same biological endpoint but uses a different technology or principle. This helps to eliminate artifacts specific to the primary assay format.
-
Counter-Screens: To assess selectivity, hits should be tested against related targets. For example, a MAO-A inhibitor should be tested against MAO-B to determine its isoform selectivity.
-
Structure-Activity Relationship (SAR): Testing commercially available or rapidly synthesized analogues of a hit compound can provide early insights into the SAR, increasing confidence that the observed activity is due to a specific chemical scaffold.[24]
Conclusion
The application of high-throughput screening to the 2-furylethylamine chemical class holds significant promise for the discovery of novel modulators of key neurological targets. The protocols and strategies outlined in this guide provide a robust framework for identifying and validating active compounds. By integrating carefully selected biochemical and cell-based assays with a rigorous data analysis and hit validation cascade, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the therapeutic potential of these derivatives. The causality behind these experimental choices—from target-specific biochemical assays to functional cell-based readouts—ensures a comprehensive and reliable screening funnel, ultimately leading to the identification of high-quality, validated hits worthy of progression into lead optimization.
References
-
Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3341-3347. Retrieved from [Link]
-
Tancheva, G., Hongisto, V., Patyra, K., & Grafström, R. C. (n.d.). Basic example of an automated workflow for HTS data processing and Tox5-scoring. ResearchGate. Retrieved from [Link]
-
Zeghal, M., Laroche, G., & Giguère, P. M. (2023). Arrestin2 Recruitment for Ligand Screening by PRESTO-Tango Assay. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]
-
Mertens, I., Vandingenen, J., & Broeck, J. V. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (97), 52555. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]
-
Jordan, A., Stowell, A., & Tomlinson, C. (2022). Hit Validation for Suspicious Minds. Sygnature Discovery. Retrieved from [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Edfeldt, K., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 837-848. Retrieved from [Link]
-
Dandapani, S., et al. (2014). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of chemical information and modeling, 54(4), 1054-1061. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME. Retrieved from [Link]
-
Zeghal, M., Laroche, G., & Giguère, P. M. (2019). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Retrieved from [Link]
-
Mantid Project. (n.d.). Flowchart Creation. Retrieved from [Link]
-
Gat-Yablonski, G., & Yablonski, D. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. bioRxiv. Retrieved from [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. (2021, December 2). Webinar (Part One: Introduction to Hit Generation). YouTube. Retrieved from [Link]
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). DOT (graph description language). Wikipedia. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Zhang, R., et al. (2012). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Kroeze, W. K., et al. (2015). Design, principle and validation of selected Tango assays. Nature Protocols, 10(10), 1744-1760. Retrieved from [Link]
-
Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 253(2), 169-174. Retrieved from [Link]
-
Sartorius. (2024, July 3). Outlining the Speed of High-Throughput Screening (HTS) by Cytometry Workflows. YouTube. Retrieved from [Link]
-
Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Glick, M. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]
-
Zhao, R., Fang, J. S., Liu, A. L., & Du, G. H. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Yao xue xue bao = Acta pharmaceutica Sinica, 50(9), 1116–1121. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Retrieved from [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of biomolecular screening, 10(6), 557–567. Retrieved from [Link]
-
Chrom Tech. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]
-
LONI. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]
Sources
- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. youtube.com [youtube.com]
- 13. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bioivt.com [bioivt.com]
- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. medium.com [medium.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
Standard Operating Procedure for Handling Furan-Based Reagents: A Comprehensive Guide for Researchers
Abstract
Furan and its derivatives are indispensable heterocyclic compounds in organic synthesis, serving as precursors to pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, their utility is counterbalanced by significant health and safety hazards, including high flammability, potential for explosive peroxide formation, and carcinogenicity.[4][5][6][7][8] This document provides a comprehensive standard operating procedure (SOP) for the safe handling of furan-based reagents. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety protocols and scientific principles. The following sections detail hazard identification, risk mitigation strategies, step-by-step experimental protocols, and emergency procedures, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks associated with furan-based reagents is the cornerstone of safe laboratory practice. Furan is classified as an extremely flammable liquid and a suspected human carcinogen, necessitating stringent safety measures.[5][8][9]
Health Hazards
Furan poses both acute and chronic health risks.[4][10]
-
Acute Effects: Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema—a medical emergency.[4][7] Contact can cause irritation and burns to the skin and eyes.[4][10] Exposure may also lead to central nervous system effects such as headache, dizziness, and nausea.[4][6]
-
Chronic Effects: Furan is classified as a possible human carcinogen (Group 2B) and has been shown to cause liver cancer in animals.[5][11][12] Prolonged or repeated exposure may also damage the liver and kidneys.[4] There is also evidence to suggest that furan's reactive metabolites may induce genetic mutations.[10]
Physicochemical Hazards
-
Flammability: Furan is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[4][6][13] Vapors are heavier than air and can travel to a source of ignition and flash back.[4][6]
-
Peroxide Formation: Upon exposure to air and light, furan and its derivatives can form explosive peroxides.[4][5][6] This is a critical consideration for long-term storage.
-
Reactivity: Furan reacts violently with oxidizing agents (e.g., perchlorates, peroxides) and strong acids (e.g., hydrochloric, sulfuric, nitric acid).[4] It can also undergo polymerization, which can be initiated by acids.[2][9]
Risk Mitigation Strategy Overview
A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Caption: A generalized workflow for the safe handling and use of furan-based reagents.
Protocol for a Typical Electrophilic Substitution Reaction (e.g., Vilsmeier-Haack Formylation)
This protocol outlines the formylation of furan to produce 2-furaldehyde, a common synthetic transformation.
Materials:
-
Furan
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Sodium acetate solution
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of nitrogen.
-
Reagent Addition: In the fume hood, charge the flask with anhydrous DMF and the chosen anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride dropwise to the cooled DMF solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
Furan Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring at 0 °C), add a solution of furan in the anhydrous solvent dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Be aware of potential gas evolution and exothermicity. [14]7. Workup and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol for Quenching Reactions Involving Furan Derivatives
Quenching is a critical step to safely terminate a reaction and neutralize reactive species. [14] General Principles:
-
Temperature Control: Always cool the reaction mixture in an ice bath before and during the quenching process to manage any exothermic events. [14]* Slow Addition: Add the quenching agent slowly and portion-wise to maintain control over the reaction rate and any gas evolution.
-
Appropriate Quenching Agent: The choice of quenching agent depends on the reagents used. For acid-catalyzed reactions, a weak base like saturated sodium bicarbonate solution is often used. [15][16]For reactions involving bromine, a solution of sodium thiosulfate can be used to consume any excess halogen. [15]
Emergency Procedures
Prompt and correct response to emergencies is crucial to minimize harm.
Spills
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access. [4]2. Eliminate Ignition Sources: Turn off all flames, hot plates, and other potential ignition sources. [4][6]3. Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, dry sand, or earth. [4][5]Do not use combustible materials.
-
Collect and Dispose: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal. [4][17]Do not wash spills into the sewer system. [4][5]6. Decontaminate: Clean the spill area thoroughly.
Fire
-
Fire Extinguishing: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [4][7]Water may be ineffective. [4]* Container Cooling: If containers are exposed to fire, use a water spray to keep them cool and prevent explosion. [4]* Vapor Hazard: Be aware that flammable vapors may travel to an ignition source and flash back. [4]
Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [4][7][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][7][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5][18] |
Waste Disposal
Proper disposal of furan-containing waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing furan or its derivatives, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container. [17]* Waste Segregation: Do not mix furan-containing waste with other waste streams, particularly incompatible materials like strong acids or oxidizers. [17]* Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [4]
Conclusion
The protocols and guidelines outlined in this document are designed to foster a culture of safety and responsibility when working with furan-based reagents. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can harness the synthetic potential of these valuable compounds while minimizing risks to themselves and their colleagues. Continuous review of safety procedures and adherence to best practices are the shared responsibilities of all laboratory personnel.
References
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Bakhiya, N., & Appel, K. E. (2010). Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment. Molecular Nutrition & Food Research, 54(1), 1-13. Retrieved from [Link]
-
Health Canada. (2019). Furan. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Furan. Retrieved from [Link]
-
ResearchGate. (2012). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment | Request PDF. Retrieved from [Link]
-
Scribd. (n.d.). Furan Safety Data Sheet Overview | PDF | Toxicity | Dangerous Goods. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2021). FURANES.... their safe use in foundries. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]
-
StudySmarter. (2023). Furan: Alkylation, Synthesis & Properties - Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. duxburysystems.org [duxburysystems.org]
- 8. scribd.com [scribd.com]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 10. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 11. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wcu.edu [wcu.edu]
Troubleshooting & Optimization
Stability issues and degradation of 2-Furan-2-yl-ethylamine
Welcome to the comprehensive technical support guide for 2-Furan-2-yl-ethylamine (also known as 2-(2-Furyl)ethylamine). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this versatile building block. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.
The furan moiety is known for its susceptibility to oxidative and acidic conditions, while the primary amine presents its own set of reactivity and stability concerns. Understanding these inherent properties is crucial for the successful application of this compound in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and handling of this compound.
Issue 1: The sample has developed a yellow to dark brown color upon storage.
-
Question: I received this compound as a colorless to pale-yellow oil, but it has darkened significantly over time. Is it still usable?
-
Answer: The development of a yellow to brown color is a common observation and typically indicates the onset of degradation, primarily through oxidation.[1] The furan ring is susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts. The primary amine can also undergo oxidation. While slight discoloration may not significantly impact purity for some applications, a dark brown color suggests a notable decrease in the purity of the material.
Causality:
-
Atmospheric Oxidation: The furan ring can react with atmospheric oxygen, especially in the presence of light, to form unstable intermediates that polymerize.
-
Amine Oxidation: The ethylamine side chain can be oxidized, leading to the formation of imines and other colored species.
Recommendations:
-
Assess Purity: Before use, verify the purity of the discolored material using a suitable analytical method such as HPLC-UV, GC-MS, or ¹H NMR.
-
Consider Purification: If the purity is found to be compromised, purification by vacuum distillation may be possible. However, care must be taken as heating can also promote degradation.
-
Preventative Measures: To prevent discoloration, adhere strictly to the recommended storage conditions.
-
Issue 2: I observe precipitate formation in my solution of this compound.
-
Question: When preparing a solution of this compound in a common organic solvent, I noticed the formation of a solid precipitate. What could be the cause?
-
Answer: Precipitate formation can be due to several factors, including the reaction of the amine with atmospheric carbon dioxide, the presence of moisture leading to the formation of hydrates or carbonates, or polymerization.
Causality:
-
Carbonate Formation: Primary amines can react with atmospheric CO₂ to form carbamates or carbonates, which may have limited solubility in your chosen solvent.
-
Polymerization: As mentioned, oxidative or acid-catalyzed degradation can lead to the formation of insoluble polymers.
-
Solvent Incompatibility: While this compound is soluble in many organic solvents, ensure the solvent is dry and of high purity.
Recommendations:
-
Work Under Inert Atmosphere: When handling the neat material or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and CO₂.
-
Use Dry Solvents: Employ anhydrous solvents to prevent hydrolysis and other moisture-related side reactions.
-
Filtration: If the precipitate is minor and the solution is to be used immediately, it may be possible to filter the solution before use. However, this does not address the underlying purity issue.
-
Issue 3: My reaction yield is lower than expected, and I see multiple unknown spots on my TLC plate.
-
Question: I am using this compound in a reaction, but the yield is poor, and TLC analysis shows several side products. What could be going wrong?
-
Answer: The reactivity of the furan ring and the nucleophilicity of the amine can lead to a variety of side reactions if not properly controlled. The stability of the compound under your specific reaction conditions is a key factor.
Causality:
-
Incompatibility with Reagents: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Strong acids can lead to cleavage or polymerization of the furan ring.
-
Side Chain Reactivity: The primary amine is a potent nucleophile and can participate in undesired side reactions.
-
Degradation Under Reaction Conditions: Elevated temperatures or prolonged reaction times can lead to the degradation of the starting material.
Recommendations:
-
Review Reaction Conditions: Assess your reaction for the presence of incompatible reagents. If strong acids are required, consider using a protective group for the furan ring or the amine.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products over extended periods.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: Is this compound compatible with all common organic solvents?
-
A2: It is generally soluble in most common organic solvents. However, it is crucial to use anhydrous solvents to prevent potential side reactions. Protic solvents may participate in reactions with certain reagents in conjunction with the amine.
-
-
Q3: How can I assess the purity of my this compound sample?
-
A3: A stability-indicating HPLC method is the preferred approach for quantitative purity assessment.[4] ¹H NMR spectroscopy can provide a qualitative assessment of purity and can be used to identify major degradation products by comparing the spectrum to that of a pure reference standard.
-
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The two primary sites of degradation are the furan ring and the ethylamine side chain. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of dicarbonyl compounds, and subsequent polymerization. The amine is susceptible to oxidation and can react with various electrophiles.
-
Investigating Stability: A Forced Degradation Study Protocol
To systematically evaluate the stability of this compound and identify potential degradation products, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[7]
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 70°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating RP-HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use a PDA detector to check for peak purity.
-
Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Expected Outcomes of Forced Degradation
| Stress Condition | Expected Degradation Level | Potential Degradation Products |
| Acidic (HCl) | Moderate to High | Furan ring-opened products, polymers |
| Basic (NaOH) | Low to Moderate | Potential for side-chain reactions |
| Oxidative (H₂O₂) | High | Oxidized furan ring, ring-opened products, N-oxides |
| Thermal | Moderate | Polymeric material, products of side-chain elimination |
| Photolytic | Moderate | Complex mixture of photo-oxidation and rearrangement products |
Visualizing Degradation Pathways and Workflows
Visual diagrams can help in understanding the complex processes involved in the degradation of this compound and the workflow for its analysis.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent structural features necessitate careful handling and storage to maintain its integrity. By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, researchers can mitigate stability issues and ensure the reliability of their experimental outcomes. When in doubt, analytical verification of the material's purity is always the most prudent course of action.
References
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Nageswara Rao, R., & Kumar Talluri, M. V. (2007). Forced degradation studies: Regulatory considerations and implementation. BioPharm International, 20(3). [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1132863, 2-(Furan-2-yl)ethan-1-amine. Retrieved from [Link]
-
Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulbhe, L. B., & Bharkad, V. B. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10. [Link]
-
LookChem (n.d.). This compound. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Medical Chemistry, 3(4), 1-5. [Link]
-
FDA (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(6). [Link]
-
van der A, D. A., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1232, 123963. [Link]
-
University of Wisconsin-Milwaukee (n.d.). Incompatible Chemicals. Risk Management and Safety. [Link]
-
Ginting, R. R. B., & Ginting, E. M. (2018). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. TALENTA Conference Series: Science and Technology (ST), 1(1), 114-118. [Link]
-
Romo-Mancillas, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
-
Zaragoza Dörwald, F. (2014). Side Reactions in Organic Synthesis II: Aromatic Substitutions. ResearchGate. [Link]
-
Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis. Wiley-VCH. [Link]
-
Kappe, C. O. (2005). Book Review: Side Reactions in Organic Synthesis - F. Zaragoza Dörwald. Angewandte Chemie International Edition, 44(25), 3795-3796. [Link]
-
Zaragoza Dörwald, F. (2014). Side Reactions in Organic Synthesis II. Morawa. [Link]
-
Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. [Link]
-
Queiroz, C. A. (2017). Answer to "Why does color of aniline change during storage? Please give chemical reactions if possible". ResearchGate. [Link]
-
Seshadri, R. K., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(1), 163-175. [Link]
-
Trommer, H., Raith, K., & Neubert, R. H. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 203-209. [Link]
-
Trommer, H., Raith, K., & Neubert, R. H. H. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 52(2), 203–209. [Link]
-
Wershaw, R. L., Kennedy, K. R., & Henrich, J. E. (1998). Use of 13C NMR and FTIR for elucidation of degradation pathways during natural litter decomposition and compositing. II. Changes in leaf composition after senescence. U.S. Geological Survey Water-Resources Investigations Report, 98-4017, 19-28. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cas 1121-46-6,this compound | lookchem [lookchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 2-Furan-2-yl-ethylamine
Welcome to the technical support center for the purification of 2-Furan-2-yl-ethylamine (CAS 1121-46-6).[1][2] This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block in pharmaceutical and organic synthesis.[3] Here, we will address common challenges and frequently asked questions encountered during the purification of this compound, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Question 1: My final product is a dark, oily substance after synthesis. What is the best initial purification step?
Answer: A dark, oily appearance in crude this compound often indicates the presence of polymeric or high-molecular-weight byproducts, as well as residual starting materials. The recommended initial and most effective purification technique is vacuum distillation .
This compound has a relatively high boiling point, approximately 197-200 °C at atmospheric pressure. Distillation under reduced pressure is crucial to prevent thermal decomposition, which can occur at elevated temperatures.
Recommended Protocol: Vacuum Distillation
-
Preparation: Ensure your distillation apparatus is meticulously clean and dry to prevent contamination. Use a Kugelrohr apparatus for small-scale purifications or a short-path distillation setup for larger quantities.
-
Drying: Before distillation, dry the crude product over a suitable drying agent, such as anhydrous sodium sulfate or potassium carbonate, to remove any water.
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Connect a vacuum pump with a cold trap to protect the pump from corrosive vapors.
-
Distillation: Gradually heat the distillation flask in an oil bath while slowly reducing the pressure. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Monitoring: Monitor the temperature and pressure closely throughout the process. A stable boiling point indicates the collection of a pure fraction.
Question 2: After distillation, I still observe impurities in my NMR spectrum. How can I achieve higher purity?
Answer: If distillation alone is insufficient, the remaining impurities are likely compounds with boiling points close to that of your product. In this scenario, column chromatography is the preferred method for achieving high purity.
Selecting the Right Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard, effective for separating moderately polar compounds. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine | The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) first. The addition of a small amount of triethylamine (0.1-1%) helps to prevent the amine from tailing on the acidic silica gel. |
| Detection | UV light (254 nm) or staining | The furan ring is UV active. Alternatively, a potassium permanganate or ninhydrin stain can be used for visualization on a TLC plate.[4][5] |
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Question 3: My purified this compound darkens over time, even in storage. What causes this instability and how can I prevent it?
Answer: this compound, like many amines, is susceptible to air oxidation, which can lead to the formation of colored impurities. The furan ring itself can also be sensitive to acidic conditions and light.
Prevention and Storage Recommendations:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Amber Glassware: Use amber-colored vials or bottles to protect the compound from light.
-
Low Temperature: Store at a reduced temperature (e.g., in a refrigerator at 2-8 °C) to slow down potential degradation pathways.
-
Solvent Choice: If stored in solution, use a non-acidic, aprotic solvent.
Question 4: I am trying to form a salt of this compound for easier handling and purification, but I'm getting a gummy precipitate instead of crystals. What's going wrong?
Answer: The formation of a gummy or oily precipitate during salt formation is a common issue, often related to solvent choice, cooling rate, or the presence of impurities. The goal is to achieve slow, controlled crystallization.[6]
Troubleshooting Salt Formation and Recrystallization:
-
Solvent System: The key is to find a solvent or solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures.[7]
-
Single Solvent: Try solvents like isopropanol, ethanol, or acetone.
-
Two-Solvent System: A common approach is to dissolve the amine in a solvent in which the salt is soluble (e.g., ethanol) and then slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether or hexane) until turbidity persists.[8][9]
-
-
Slow Cooling: Rapid cooling often leads to the precipitation of an amorphous solid or oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[6]
-
Seeding: If crystals are slow to form, adding a single, pure crystal of the desired salt (a "seed crystal") can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Recrystallization Protocol
Caption: General workflow for recrystallization.
II. Frequently Asked Questions (FAQs)
What are the key physical properties of this compound relevant to its purification?
| Property | Value | Significance for Purification |
| Molecular Weight | 111.14 g/mol [1] | Basic information for calculations. |
| Boiling Point | 197-200 °C | High boiling point necessitates vacuum distillation to prevent decomposition. |
| Density | 0.962 g/cm³ at 20 °C | Useful for mass-to-volume conversions. |
| pKa | ~9.59 (Predicted)[10] | Indicates it is a moderately strong base, which is important for acid-base extractions and salt formation. |
| Solubility | Soluble in alcohol[11] | Important for choosing solvents for chromatography and recrystallization. |
What are the primary safety concerns when handling this compound?
This compound presents several hazards and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed.
-
Corrosivity: It causes severe skin burns and eye damage.[12]
-
Combustibility: It is a combustible liquid.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Can I use an acid-base extraction to purify this compound?
Yes, an acid-base extraction can be a very effective preliminary purification step to separate it from neutral or acidic impurities.
General Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., NaOH or NaHCO₃) until the amine precipitates or can be extracted.
-
Extract the now-neutral amine back into an organic solvent.
-
Dry the organic layer with a drying agent, and remove the solvent to yield the purified amine.
III. References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenylethylamine.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethylamine.
-
CPAchem Ltd. (n.d.). Safety Data Sheet: 2-Phenylethylamine.
-
Merck Millipore. (2024). Safety Data Sheet.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
-
LookChem. (n.d.). This compound.
-
Edwards, D. J., & Blau, K. (1976). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 70(3), 485-492.
-
Cayman Chemical. (2025). Safety Data Sheet: 1-Phenylethylamine (hydrochloride).
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Guidechem. (n.d.). This compound 1121-46-6 wiki.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
FuseSchool. (2013). Tutorial: Paper & Thin Layer Chromatography | Chemical Tests | Chemistry.
-
ChemicalBook. (2025). This compound - Safety Data Sheet.
-
ChemicalBook. (2025). This compound | 1121-46-6.
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization.
-
FuseSchool. (2014). Paper & Thin Layer Chromatography | Chemical Tests | Chemistry.
-
ChemicalBook. (n.d.). 2-Phenylethylamine.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 1121-46-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. merckmillipore.com [merckmillipore.com]
Overcoming challenges in the synthesis of furan-containing amines
Welcome to the technical support center for the synthesis of furan-containing amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the furan moiety into amine-containing molecules. The unique electronic properties and reactivity of the furan ring present specific challenges that require careful consideration of synthetic strategy and reaction conditions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental hurdles but also to build a deeper understanding for future synthetic design.
Section 1: Reductive Amination of Furan-Based Carbonyls
Reductive amination is a widely used method for synthesizing furan-containing amines, typically starting from abundant biomass-derived aldehydes like furfural (FF), 5-hydroxymethylfurfural (HMF), and 2,5-diformylfuran (DFF). The reaction proceeds through the formation of an imine or enamine intermediate, which is then hydrogenated. While seemingly straightforward, the presence of the furan ring and other functional groups introduces several potential complications.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of furfural is giving low yields of the desired primary amine, furfurylamine (FAM). What are the most likely side reactions?
A1: Low yields of the primary amine in the reductive amination of furfural are typically due to several competing side reactions.[1][2][3] The most common culprits are:
-
Over-alkylation: The primary amine product is often more nucleophilic than the ammonia or amine reagent used, leading to the formation of secondary and tertiary amines.[1][3]
-
Direct Hydrogenation of Furfural: The catalyst can directly reduce the aldehyde group to form furfuryl alcohol, consuming your starting material.[1]
-
Furan Ring Hydrogenation: The furan ring itself can be reduced, especially under harsh conditions (high temperature and pressure), leading to tetrahydrofurfurylamine (THFA).[4]
-
Polymerization/Humin Formation: Furfural and its derivatives can be unstable, particularly in acidic conditions, leading to the formation of insoluble, dark-colored polymeric byproducts known as humins.[5]
Q2: How can I improve the selectivity for the primary amine and minimize over-alkylation?
A2: Improving selectivity for the primary amine is a key challenge.[3] Here are several strategies:
-
Excess Ammonia: Using a significant excess of the aminating agent (e.g., aqueous ammonia) can shift the equilibrium towards the formation of the primary imine and statistically outcompete the primary amine product for reaction with the starting aldehyde.[4][6] The ratio of ammonia to the furan aldehyde is a critical parameter to optimize.[4]
-
Catalyst Choice: The choice of catalyst is crucial. Ruthenium (Ru) and Nickel (Ni) based catalysts are often reported to be effective for primary amine synthesis.[1][3][4] For instance, a Ru/ASep (acid-treated sepiolite) catalyst has shown high selectivity for furfurylamine.[2] Conversely, palladium (Pd) catalysts may favor the formation of secondary amines.[3]
-
Control of Reaction Conditions: Lowering the reaction temperature and pressure can help to disfavor over-hydrogenation of the furan ring.[6]
Q3: I'm working with 2,5-diformylfuran (DFF) to synthesize 2,5-bis(aminomethyl)furan (BAMF), but I'm getting a lot of polymeric material. How can I prevent this?
A3: The synthesis of BAMF from DFF is particularly challenging due to the high reactivity of both the starting material and the product, which readily leads to polymerization.[1] The formation of intermolecular imines between DFF and the diamine product is a major pathway to oligomers and polymers.[7] To mitigate this:
-
Catalyst System: A carefully chosen catalyst system is essential. Nickel-Raney catalysts have been used for this transformation.[7] The catalyst's ability to facilitate trans-imination with ammonia is important to break up polymeric imine intermediates.[7]
-
Reaction Medium and Conditions: The choice of solvent and other reaction parameters like temperature and hydrogen pressure must be carefully optimized to minimize side reactions.[7]
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Conversion of Starting Aldehyde | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Catalyst poisoning. | 1. Ensure the catalyst is properly activated (e.g., pre-reduced). 2. Systematically increase temperature and/or H₂ pressure, monitoring for side product formation. 3. Purify starting materials to remove potential poisons like sulfur compounds.[1] |
| High Yield of Furfuryl Alcohol | Catalyst favors C=O hydrogenation over C=N hydrogenation. | 1. Switch to a catalyst known for better imine hydrogenation selectivity (e.g., certain Ni or Ru catalysts).[1][4] 2. Optimize the reaction to favor imine formation before hydrogenation (e.g., pre-mixing aldehyde and amine source).[2] |
| Formation of Secondary/Tertiary Amines | The primary amine product is reacting with the starting aldehyde. | 1. Increase the molar ratio of ammonia to the aldehyde.[4] 2. Consider a two-step, one-pot approach where the imine is formed first at a lower temperature, followed by the addition of the catalyst and hydrogenation.[8] |
| Product contains Tetrahydrofurfurylamine | Furan ring hydrogenation is occurring. | 1. Reduce reaction temperature and/or hydrogen pressure. 2. Select a catalyst with lower activity for aromatic ring hydrogenation. 3. An excess of ammonia has been shown to inhibit furan ring hydrogenation.[4] |
| Formation of Dark, Insoluble "Humins" | Acid-catalyzed degradation and polymerization of the furanic compounds. | 1. Ensure the reaction medium is not overly acidic. Some furan syntheses from carbohydrates, which are acid-catalyzed, are prone to this.[5] 2. Minimize reaction time and temperature.[5] 3. If applicable to the starting material synthesis, using a biphasic system to extract the furan product as it forms can prevent degradation.[5] |
Experimental Protocol: Synthesis of Furfurylamine from Furfural
This protocol is a general guideline and should be optimized for your specific laboratory setup and catalyst.
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the chosen catalyst (e.g., 5 wt% Ru/Al₂O₃).
-
Catalyst Activation (if required): The catalyst is pre-reduced under a hydrogen flow at a specified temperature, following the manufacturer's or literature recommendations.
-
Charging Reactants: The reactor is cooled to room temperature. A solution of furfural in a suitable solvent (e.g., an alcohol) and an aqueous solution of ammonia are added to the reactor.[6] A typical molar ratio of ammonia to furfural could be in the range of 10:1 to 30:1.
-
Reaction: The reactor is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by GC or TLC. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
-
Purification: The solvent and excess ammonia are removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield furfurylamine.
Section 2: Buchwald-Hartwig Amination for Aryl-Furan C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is applicable to the synthesis of furan-containing aryl amines.[9] This method is particularly valuable when reductive amination is not feasible, for example, in the coupling of a furan-containing amine with an aryl halide or vice-versa. Success hinges on the careful selection of the palladium source, phosphine ligand, base, and solvent.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Buchwald-Hartwig reaction, and what are their roles?
A1: A successful Buchwald-Hartwig amination requires four key components:
-
Palladium Precatalyst: A source of palladium(0), which is the active catalytic species. Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.[11][12]
-
Phosphine Ligand: This component is crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the reaction's scope and efficiency.[9] Sterically hindered and electron-rich ligands like XPhos or t-BuXPhos are often effective.[10]
-
Base: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13] Common bases include strong alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases like cesium carbonate (Cs₂CO₃).[10][13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[10]
Q2: My Buchwald-Hartwig coupling of a 2-bromofuran with a primary amine is not working. What should I troubleshoot first?
A2: When a Buchwald-Hartwig reaction fails, a systematic approach to troubleshooting is essential.
-
The Ligand: This is often the most critical variable. The electronic and steric properties of the furan substrate may require a specific ligand. First-generation ligands like P(o-tolyl)₃ may not be effective for primary amines.[9] Consider screening a panel of more advanced, sterically hindered ligands (e.g., from the Buchwald or Hartwig ligand families).[11] Bidentate ligands like BINAP or DDPF were an early breakthrough for coupling primary amines.[9]
-
The Base: The strength of the base can be critical. If you are using a weak base like K₃PO₄, it might not be strong enough. Try a stronger base like NaOtBu or LHMDS.[12][13] Conversely, if your substrate has base-sensitive functional groups, a strong base might be causing decomposition, and a weaker one like Cs₂CO₃ should be tested.[13]
-
Catalyst System Integrity: Ensure your palladium source and ligand are not degraded. Use fresh reagents and strictly anhydrous and anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst.
Q3: Can I use 2-chlorofurans in Buchwald-Hartwig aminations?
A3: Generally, the reactivity of aryl halides in Buchwald-Hartwig amination follows the order I > Br > Cl.[12] While early catalyst systems were often ineffective for aryl chlorides, modern, highly active catalyst systems with specialized ligands (e.g., Josiphos or Buchwald's biarylphosphine ligands) have been developed that can effectively couple aryl chlorides.[9] Success with a 2-chlorofuran will likely require one of these advanced catalyst systems.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Here is a decision-making workflow for troubleshooting a failing Buchwald-Hartwig reaction involving a furan substrate.
Caption: Protecting group strategy for selective reactions on HMF.
Purification and Stability
Q: My final furan-containing amine product seems to be degrading during purification. What are the best practices for purification?
A: Furan derivatives can be sensitive to both acid and heat. [14][15]* Thermal Instability: Avoid prolonged heating during solvent evaporation or distillation. Use high-vacuum distillation at the lowest possible temperature.
-
Acid Sensitivity: Furan rings can polymerize or open under strong acidic conditions. [14]During work-up, use mild basic or neutral washes (e.g., saturated sodium bicarbonate solution) to remove any acidic residues. For chromatography, consider using a silica gel that has been neutralized with triethylamine.
-
Adsorption Methods: For some furan derivatives produced from biomass, purification using activated carbon has been reported as a method to separate them from carbohydrate precursors at lower temperatures. [16] This technical guide is intended to provide a solid foundation for troubleshooting common issues in the synthesis of furan-containing amines. Given the diverse reactivity of furan and its derivatives, empirical optimization of reaction conditions for each specific substrate is paramount.
References
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 9, 2026, from [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Retrieved January 9, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved January 9, 2026, from [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 9, 2026, from [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved January 9, 2026, from [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). NIH. Retrieved January 9, 2026, from [Link]
-
Synthesis of Some 3-Furylamine Derivatives. (2002). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2025). ACS Applied Polymer Materials. Retrieved January 9, 2026, from [Link]
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Reductive Amination of Furfural and Hydrogenation of Furonitrile. (n.d.). AIChE Proceedings. Retrieved January 9, 2026, from [Link]
-
Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023). PubMed. Retrieved January 9, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Nucleophilic substitution in pyrrole, thiophene and furan. (n.d.). Química Organica.org. Retrieved January 9, 2026, from [Link]
-
Disconnecting with a sneaky furan? (2023). YouTube. Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2008). Organic Letters. Retrieved January 9, 2026, from [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). MDPI. Retrieved January 9, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021). European Patent Office.
-
A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. (2023). YouTube. Retrieved January 9, 2026, from [Link]
-
Activated Furans for Colorimetric Sensing. (n.d.). Encyclopedia.pub. Retrieved January 9, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Furan. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
-
A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (n.d.). Scirp.org. Retrieved January 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Furfural and Hydrogenation of Furonitrile | AIChE [proceedings.aiche.org]
- 4. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing the Synthesis of 2-Furan-2-yl-ethylamine
Welcome to the dedicated technical support center for the synthesis of 2-Furan-2-yl-ethylamine. This guide is structured for researchers, medicinal chemists, and process development professionals who are working with this important phenethylamine bioisostere.[1][2] As a key building block in drug discovery, particularly in neuroscience and for targeting receptors like GABA-B, efficient and clean synthesis is paramount.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound typically proceeds via two primary routes starting from commercially available furan precursors. The choice of route often depends on available equipment, scale, and safety considerations associated with the reagents.
-
Route A: Reduction of 2-Furylacetonitrile. This is arguably the most direct and common method. It involves the reduction of the nitrile functional group to a primary amine. The main challenge lies in selecting a reducing agent and conditions that are effective for the nitrile but do not compromise the furan ring.
-
Route B: Reductive Amination of a C2-Furan Carbonyl. This pathway involves reacting a two-carbon extended furan aldehyde or ketone (e.g., 2-furanacetaldehyde) with an ammonia source to form an imine in situ, which is then immediately reduced.[1] While versatile, this route can be complicated by the stability of the starting aldehyde and the control of the imine formation equilibrium.[3]
Below is a diagram illustrating these common synthetic workflows.
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Category 1: Low Reaction Yield & Conversion
Question 1: My LiAlH₄ reduction of 2-furylacetonitrile is resulting in a very low yield. What are the likely causes?
Answer: Low yields with Lithium aluminum hydride (LiAlH₄), a powerful and non-selective reducing agent, typically stem from three areas: reagent deactivation, suboptimal reaction conditions, or inefficient workup.[4][5]
-
Causality—Reagent Deactivation: LiAlH₄ reacts violently with protic sources, including atmospheric moisture and water.[5] Any moisture in your solvent, glassware, or on the starting material will quench the reagent, reducing the available hydrides for your reaction and generating hydrogen gas.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like diethyl ether or THF). Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh bottle of LiAlH₄ or titrate older stock to determine its active hydride content. Commercial LiAlH₄ often appears as a grey powder; a purely white solid may indicate significant decomposition to LiOH and Al(OH)₃ from moisture exposure.[5]
-
Temperature Control: The initial addition of LiAlH₄ can be exothermic. Maintain the reaction at 0°C during the addition of the substrate to prevent runaway reactions. After addition, allowing the reaction to slowly warm to room temperature and then gently refluxing can be necessary to drive the reaction to completion.[6]
-
Workup Procedure: A poorly executed workup is a common source of product loss. The Fieser workup method is highly recommended for quenching LiAlH₄ reactions to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir vigorously until a white, granular precipitate forms, then filter.
-
-
Question 2: My catalytic hydrogenation of 2-furylacetonitrile is slow and incomplete. How can I improve the conversion rate?
Answer: Slow or incomplete catalytic hydrogenation points to issues with catalyst activity, reaction parameters, or the presence of catalyst poisons.
-
Causality—Catalyst & Conditions: The efficiency of heterogeneous catalysis depends on the active sites of the catalyst being accessible to both the substrate and hydrogen. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critically interlinked.[7]
-
Troubleshooting Steps:
-
Catalyst Selection: Raney Nickel is a common and effective catalyst for nitrile reduction. However, other catalysts like Rhodium on carbon (Rh/C) can also be used. Ensure the catalyst is fresh and has been stored properly.
-
Solvent Choice: The reaction is often performed in an alcoholic solvent (like ethanol or methanol) saturated with ammonia. The ammonia helps to prevent the formation of secondary and tertiary amines by reacting with intermediate imines.
-
Increase Hydrogen Pressure: Standard atmospheric pressure may be insufficient. Using a Parr hydrogenator or a similar autoclave to increase the H₂ pressure (typically 50-100 psi) dramatically increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Check for Catalyst Poisons: Sulfur-containing compounds and other impurities in the starting material or solvent can poison the catalyst. If you suspect impurities, purify the 2-furylacetonitrile (e.g., by distillation) before the reaction.
-
Category 2: Side Product Formation
Question 3: During my catalytic hydrogenation, I'm forming a significant amount of 2-tetrahydrofuran-2-yl-ethylamine. How do I prevent this furan ring reduction?
Answer: The reduction of the furan ring is a common side reaction, especially under harsh hydrogenation conditions.[8] The aromaticity of furan is significantly lower than that of benzene, making it more susceptible to hydrogenation.
-
Causality—Reaction Selectivity: The goal is to find conditions that favor the reduction of the nitrile (a C≡N triple bond) over the reduction of the aromatic ring's C=C double bonds. This is a challenge of chemoselectivity.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Reduce the reaction temperature and pressure. Ring hydrogenation is often more favorable at higher temperatures and pressures. Start with milder conditions (e.g., 30-50°C, 50 psi H₂) and monitor the reaction progress by GC-MS to find the optimal balance.
-
Catalyst Choice: While powerful, catalysts like Rhodium can be aggressive toward aromatic systems. Raney Nickel often provides good selectivity for nitrile reduction. Palladium-based catalysts are generally less effective for nitrile reduction and more prone to ring saturation.
-
Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction immediately to prevent the product from undergoing further reduction.
-
Question 4: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. What is this and how can I avoid it?
Answer: Dark coloration and polymerization ("humin formation") are classic signs of furan ring degradation, which is almost always caused by exposure to acidic conditions.[8][9]
-
Causality—Furan Acid Sensitivity: The furan ring is notoriously unstable in the presence of strong acids. Protonation of the oxygen atom breaks the aromaticity and initiates a cascade of polymerization and ring-opening reactions.[8][10]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Never use strong protic acids (H₂SO₄, HCl) in any step if possible. If an acid is required, for example in a reductive amination to catalyze imine formation, use a milder Lewis acid.[11]
-
Purify Starting Materials: Ensure your starting materials are not contaminated with acidic impurities.
-
Control Workup pH: During aqueous workup, especially after a LiAlH₄ quench, the solution can become strongly basic. When performing an acid-base extraction to isolate the amine product, add the acid slowly and with cooling to avoid localized heat and potential degradation.
-
Category 3: Product Isolation & Purification
Question 5: I'm struggling to isolate a pure sample of this compound from the crude reaction mixture. What is the best purification strategy?
Answer: As a primary amine, this compound is a basic, relatively polar compound. A combination of extraction and distillation is the most effective purification method.
-
Causality—Physicochemical Properties: The amine's basicity allows for selective extraction, separating it from neutral or acidic byproducts. Its boiling point (reported around 60-62°C at 15 mmHg) allows for final purification by vacuum distillation.
-
Troubleshooting Steps:
-
Post-Workup Extraction: After the initial reaction workup (e.g., filtering off aluminum salts), dilute the organic phase with a suitable solvent (like diethyl ether or dichloromethane).
-
Acid-Base Extraction:
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 20-40% NaOH) until the pH is >12. This deprotonates the amine, causing it to separate as an oil.
-
Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane) to recover the free amine.
-
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent using a rotary evaporator.
-
Vacuum Distillation: The final step for achieving high purity is to distill the crude amine under reduced pressure. This removes non-volatile impurities and any remaining high-boiling solvents.
-
Caption: Troubleshooting flowchart for low yield in LiAlH₄ reductions.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for synthesis. Note: All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via LiAlH₄ Reduction of 2-Furylacetonitrile
Materials:
-
2-Furylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
15% (w/v) Sodium hydroxide solution
-
1M Hydrochloric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven and assemble while hot under a stream of nitrogen.
-
To the flask, add LiAlH₄ (1.2 eq) and anhydrous Et₂O to form a slurry (approx. 0.5 M concentration).
-
Cool the slurry to 0°C in an ice bath.
-
Dissolve 2-furylacetonitrile (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Gently heat the reaction to reflux (approx. 35°C for Et₂O) and maintain for 2-4 hours. Monitor reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask back down to 0°C.
-
Workup: Cautiously and slowly quench the reaction by sequentially adding:
-
'x' mL of water (where 'x' = grams of LiAlH₄ used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with Et₂O.
-
Proceed with acid-base extraction and vacuum distillation as described in FAQ Question 5 for purification.
Protocol 2: Synthesis via Catalytic Hydrogenation of 2-Furylacetonitrile
Materials:
-
2-Furylacetonitrile
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia gas or concentrated ammonium hydroxide solution
-
Hydrogen gas (H₂)
Procedure:
-
To a suitable high-pressure reactor (e.g., a Parr hydrogenator), carefully add Raney Nickel catalyst (approx. 5-10% by weight of the nitrile).
-
Wash the catalyst with anhydrous ethanol to remove the water.
-
Add a solution of 2-furylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Saturate the ethanolic solution with ammonia by bubbling ammonia gas through it for 15 minutes or by adding concentrated ammonium hydroxide (approx. 2-3 eq).
-
Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with H₂ to 50-100 psi.
-
Begin vigorous stirring and heat the reactor to 40-60°C.
-
Monitor the reaction by observing the pressure drop as H₂ is consumed. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Remove the solvent and excess ammonia from the filtrate under reduced pressure.
-
Purify the resulting crude amine by vacuum distillation.
Section 4: Data Summary for Optimization
The selection of a synthetic route involves trade-offs in safety, equipment, and selectivity. The tables below summarize key parameters to aid in this decision-making process.
Table 1: Comparison of Reducing Agents for 2-Furylacetonitrile Reduction
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (e.g., Raney Ni/H₂) |
| Reactivity | Very High | Moderate to High |
| Chemoselectivity | Low (reduces many functional groups)[12][13] | Moderate (can be tuned to spare the furan ring) |
| Safety Concerns | Highly reactive with water, pyrophoric solid | Flammable H₂ gas, pyrophoric catalyst (when dry) |
| Equipment | Standard lab glassware (anhydrous) | High-pressure reactor (autoclave/Parr shaker) |
| Workup | Chemical quench, filtration of salts | Filtration of catalyst |
| Typical Yield | 70-90% | 75-95% |
Table 2: Influence of Catalyst & Conditions on Hydrogenation Selectivity
| Catalyst | Typical H₂ Pressure | Typical Temperature | Selectivity for Amine vs. Ring Reduction | Comments |
| Raney Nickel | 50-150 psi | 40-80°C | Good to Excellent | Industry standard; requires ammonia to suppress side reactions. |
| Rhodium/Carbon | 50-500 psi | 25-60°C | Moderate to Poor | Highly active but often leads to ring saturation.[14] |
| Palladium/Carbon | 50-200 psi | 25-70°C | Poor | Generally not effective for nitrile reduction. More likely to reduce the furan ring. |
| Cobalt-based | 100-1000 psi | 80-120°C | Good | Can be effective but often requires higher temperatures and pressures. |
References
- BenchChem (2025). Troubleshooting common issues in furan ring synthesis. BenchChem.
- BenchChem (n.d.). This compound | CAS 1121-46-6. BenchChem.
- BenchChem (2025). Common side reactions in the synthesis of furans. BenchChem.
- StudySmarter (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
- Choudhary, A. (2008). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Organic Syntheses (n.d.). Furan. Organic Syntheses Procedure.
- NIH (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. National Institutes of Health.
- LookChem (n.d.). Cas 1121-46-6, this compound. LookChem.
- Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- ResearchGate (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.
- Wikipedia (n.d.). Lithium aluminium hydride. Wikipedia.
- Imperial College London (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London, Department of Chemistry.
- Guidechem (n.d.). This compound 1121-46-6 wiki. Guidechem.
- YouTube (2018). Lithium aluminum hydride reduction. YouTube.
- Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Methylamine Supplier (n.d.). This compound. Methylamine Supplier.
- Scribd (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd.
- BenchChem (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. BenchChem.
- MDPI (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI.
- ResearchGate (n.d.). Hydrogenation of furan derivatives. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions Involving Furan Rings
Welcome to the technical support center for chemists working with furan-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical transformations involving the furan ring. The furan moiety, while a valuable heterocyclic building block, is notorious for its sensitivity and propensity for side reactions. This guide, presented in a practical question-and-answer format, aims to elucidate the underlying causes of these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Failure & Low Yield
Question 1: My reaction is resulting in a low yield or complete consumption of my starting material without forming the desired product. What are the likely causes?
Answer: Low yields or reaction failures in furan chemistry often stem from the inherent instability of the furan ring, particularly its sensitivity to acidic conditions.[1] The furan ring possesses a lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), rendering it more susceptible to degradation.[1]
Troubleshooting Steps:
-
Assess Reaction pH: Furan rings are highly sensitive to acid. Protonation, especially at the α-carbon, can initiate ring-opening to form 1,4-dicarbonyl compounds or trigger polymerization.[1]
-
Solution: If acidic conditions are necessary, consider using milder acids or a buffered system.[1] For reactions that generate acidic byproducts, the addition of a non-nucleophilic base can be beneficial.
-
-
Evaluate Catalyst Choice: Strong Lewis acids, commonly used in reactions like Friedel-Crafts acylation, can be too harsh for the furan ring, leading to extensive decomposition and polymerization.
-
Solution: Opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids like phosphoric acid. In some cases, a catalyst may not be necessary with highly reactive reagents like trifluoroacetic anhydride.[2]
-
-
Control Reaction Temperature: Elevated temperatures can accelerate decomposition pathways.[3][4]
-
Ensure Anhydrous Conditions: Water can participate in ring-opening reactions, especially under acidic conditions.[6]
-
Solution: Use freshly distilled, anhydrous solvents and flame-dry glassware. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Question 2: My Diels-Alder reaction with a furan diene is giving a low yield of the adduct. How can I improve this?
Answer: The Diels-Alder reaction involving furan is often reversible, which can lead to low product yields.[7] The aromatic character of the furan ring means that it is less reactive as a diene compared to non-aromatic counterparts.[8]
Troubleshooting Steps:
-
Increase Dienophile Reactivity: The rate of the Diels-Alder reaction is highly dependent on the electrophilicity of the dienophile.
-
Solution: Employ dienophiles with strong electron-withdrawing groups.[7]
-
-
Utilize Catalysis: Lewis acids can accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy.[7]
-
Apply High Pressure: High pressure can favor the formation of the more compact Diels-Alder adduct, shifting the equilibrium towards the product.[7]
-
Solvent-Free Conditions: Running the reaction neat can increase the effective concentration of the reactants and drive the reaction forward.[7]
Category 2: Product Instability & Decomposition
Question 3: My reaction mixture is turning dark, and I'm isolating a tar-like substance. What is happening?
Answer: The formation of dark, polymeric materials is a very common issue in furan chemistry, particularly under acidic conditions.[6] Electron-releasing substituents on the furan ring can exacerbate this by increasing the ring's nucleophilicity and susceptibility to electrophilic attack, which can initiate polymerization.[1]
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for furan polymerization.
Question 4: My purified furan-containing product decomposes upon storage. How can I prevent this?
Answer: Many furan derivatives are sensitive to air, light, and residual acid, leading to degradation over time.[9][10] Oxidation and polymerization are common decomposition pathways.[11]
Storage and Handling Best Practices:
-
Inert Atmosphere: Store purified furans under an inert atmosphere (nitrogen or argon) to prevent oxidation.[10]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect against light-induced decomposition.[9][10]
-
Low Temperature: Store compounds at low temperatures (refrigerated or frozen) to slow down decomposition rates.[10]
-
Purity: Ensure the compound is free of any residual acid from purification. If silica gel chromatography was used, traces of acid can remain. Consider washing with a dilute bicarbonate solution during workup or using neutralized silica gel.[9]
-
Stabilizers: For furan itself and some simple derivatives, adding a radical inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization.[12]
Category 3: Unexpected Side Products & Purification Challenges
Question 5: I am observing significant amounts of a ring-opened 1,4-dicarbonyl compound in my reaction mixture. Why is this happening?
Answer: The furan ring is a cyclic enol ether derivative and is susceptible to hydrolysis under acidic conditions, which leads to the formation of a 1,4-dicarbonyl compound.[1] This is often a key degradation pathway.[1]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The most critical factor is the exclusion of water. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
-
pH Control: Avoid acidic conditions where possible. If an acid is required, use the mildest possible conditions and the shortest possible reaction time.[5]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO have been shown to have a stabilizing effect on furan derivatives compared to protic solvents like water or alcohols.[4][13][14]
Question 6: I am struggling to purify my furan derivative using silica gel chromatography and experiencing low recovery. What should I do?
Answer: Low recovery of furan compounds during silica gel chromatography is a frequent problem. The acidic nature of standard silica gel can cause on-column decomposition of sensitive furans.[9]
Purification Protocol Modifications:
| Method | Description | Best For |
| Neutralized Silica Gel | Pre-treat silica gel by washing with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in the eluent).[9] | Acid-sensitive furan derivatives. |
| Alternative Stationary Phases | Use less acidic stationary phases such as neutral alumina or Florisil®.[9] | Compounds that show significant degradation on silica. |
| Low-Temperature Chromatography | Perform chromatography at room temperature or in a cold room to minimize thermal degradation.[9] | Thermally labile furan compounds. |
| Recrystallization | If the compound is a solid, recrystallization can be an excellent, non-destructive purification method.[9] | Solid, thermally stable furan derivatives. |
| Distillation | For volatile liquid compounds, vacuum distillation can be an effective purification technique.[9] | Liquid, thermally stable furan derivatives. |
Experimental Protocol: Neutralization of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add triethylamine to the slurry to a final concentration of 0.1-1% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized silica gel slurry as you normally would.
-
Run the column using an eluent that also contains 0.1-1% triethylamine to maintain the neutrality of the stationary phase.
-
Monitor fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. A co-evaporation step with a suitable solvent may be necessary to completely remove residual triethylamine.
Category 4: Specific Reaction Classes
Question 7: My metal-catalyzed cross-coupling reaction with a furan-based halide is not working well. What are the common issues?
Answer: While powerful, metal-catalyzed cross-coupling reactions with furan substrates can be challenging. Issues can arise from catalyst deactivation, slow oxidative addition, or side reactions of the furan ring under the reaction conditions.
Key Considerations for Cross-Coupling with Furans:
-
Ligand Choice: The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. For Suzuki-Miyaura couplings, ligands like XantPhos have been shown to be effective for 2-bromobenzo[b]furans.[15]
-
Base Sensitivity: Some furan derivatives may be sensitive to the strong bases often used in cross-coupling reactions. Screening different bases (e.g., carbonates, phosphates, organic bases) can be beneficial.
-
Furan as a Ligand: The oxygen atom of the furan ring can coordinate to the metal center, potentially inhibiting catalysis. The use of bulky ligands can sometimes mitigate this effect.
-
Alternative Substrates: If using a furan boronic acid or ester, ensure its stability, as boronic acids can be unstable. Using more robust boronate esters (e.g., pinacol esters) is often a better strategy.
Question 8: I need to perform a reaction on a substituent of the furan ring, but the ring itself is reacting. What can I do?
Answer: When the reactivity of the furan ring interferes with a desired transformation elsewhere in the molecule, the use of a protecting group for the furan ring may be necessary. However, protecting the furan ring itself is not as straightforward as for other functional groups. A more common strategy is to temporarily reduce the aromaticity of the furan ring or to introduce electron-withdrawing groups to deactivate it.
Strategies for Selective Reactions:
-
Introduce an Electron-Withdrawing Group: The presence of an electron-withdrawing group (e.g., a carbonyl or carboxyl group) can significantly stabilize the furan ring towards acid-catalyzed degradation and reduce its nucleophilicity. This group can be removed or transformed at a later stage if necessary.
-
Diels-Alder Protection: The furan ring can be temporarily protected by reacting it with a dienophile in a Diels-Alder reaction. The resulting adduct is no longer aromatic and is more stable to certain reagents. The furan can often be regenerated by a retro-Diels-Alder reaction upon heating.[7]
Furan Deactivation/Protection Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wcu.edu [wcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Polymerization of Furan Compounds During Synthesis
Welcome to the Technical Support Center for furan compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who work with furan and its derivatives. Furan's inherent reactivity, while synthetically useful, also presents a significant challenge: a high propensity for polymerization, especially under acidic or thermal stress. This resource provides in-depth troubleshooting guides and preventative strategies to ensure the integrity of your synthesis and the purity of your final product.
Understanding Furan Polymerization
Furan's susceptibility to polymerization stems from its electron-rich aromatic ring, which is easily activated by electrophiles, particularly protons. This can lead to uncontrolled, acid-catalyzed polymerization, resulting in the formation of insoluble, often colored, polymeric materials.[1][2][3] This process not only consumes your desired product but also complicates purification.
Several factors can initiate or accelerate furan polymerization:
-
Acidic Conditions: The furan ring is notoriously sensitive to strong acids.[1] Protonation of the furan ring generates highly reactive electrophilic intermediates that readily attack other furan molecules, initiating a polymerization cascade.[3]
-
Elevated Temperatures: Thermal stress can promote the degradation of furan compounds, leading to the formation of radicals and other reactive species that can trigger polymerization.[4][5][6]
-
Presence of Peroxides: Furan can react with atmospheric oxygen to form explosive peroxides, which can also initiate radical polymerization.[7][8]
-
Impurities: Certain impurities, such as alkali metal ions, can catalyze the decomposition of furan derivatives at high temperatures, leading to unwanted side reactions and polymerization.[6]
Visualization of Acid-Catalyzed Polymerization
The following diagram illustrates a simplified pathway for the acid-catalyzed polymerization of furan.
Caption: Acid-catalyzed polymerization of furan.
Troubleshooting Guide: Common Polymerization Issues
This section addresses specific problems you might encounter during your synthesis in a question-and-answer format.
Q1: My reaction mixture turned dark and a solid precipitated out. What happened?
A1: This is a classic sign of furan polymerization. The dark, often insoluble, material is the furan polymer. This typically occurs when the reaction conditions are too harsh for your furan-containing compound.
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: If you are using a strong protic acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider switching to a milder catalyst.[9]
-
Lower the Reaction Temperature: High temperatures can accelerate polymerization.[6] Monitor your reaction closely and maintain the lowest effective temperature. For acid-sensitive steps, consider running the reaction at 0 °C or even lower.[1]
-
Check for Peroxides: If your furan starting material has been stored for a long time or improperly, it may have formed peroxides.[8] Test for peroxides before use and purify if necessary.
-
Ensure an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation and the formation of peroxides.[11]
Q2: My furan-containing product is decomposing during the acidic workup. How can I prevent this?
A2: The acidic conditions of a standard workup are often too harsh for the furan ring, leading to polymerization or ring-opening.[1]
Troubleshooting Steps:
-
pH Control: During the aqueous workup, carefully control the pH. Aim for a pH no lower than 4.[1] Use milder acids like acetic acid or buffered solutions instead of strong mineral acids.
-
Temperature Control: Perform the acidic workup at a low temperature (e.g., 0 °C) to minimize the rate of decomposition.[1]
-
Minimize Contact Time: Do not let your furan product sit in acidic conditions for an extended period. Proceed with extraction and subsequent steps promptly.
-
Alternative Workup: If possible, consider a non-acidic workup. Quenching the reaction with a mild base like a saturated sodium bicarbonate solution is often a good strategy.
Q3: I'm attempting a Friedel-Crafts alkylation on a furan ring, but I'm only getting polymer. What's the issue?
A3: Standard Friedel-Crafts alkylation conditions are generally too aggressive for the acid-sensitive furan ring, leading to polymerization instead of the desired alkylation.[1][3]
Recommended Protocol for Mild Alkylation of Furan:
| Step | Procedure | Rationale |
| 1. Catalyst Selection | Use a mild catalyst such as phosphoric acid or boron trifluoride.[1] | Stronger Lewis acids will induce rapid polymerization. |
| 2. Reactant | Employ an alkene as the alkylating agent.[3] | Alkyl halides with strong Lewis acids are too reactive. |
| 3. Reaction Setup | Dissolve the furan substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). | Anhydrous and inert conditions prevent side reactions. |
| 4. Temperature Control | Cool the reaction mixture to 0 °C. | Lowering the temperature helps control the reaction rate and minimize polymerization. |
| 5. Reagent Addition | Slowly add the mild Lewis acid catalyst, followed by the dropwise addition of the alkene. | Slow addition prevents localized heating and high concentrations of reactive species. |
| 6. Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | This helps determine the optimal reaction time and prevent over-reaction. |
| 7. Quenching | Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). | Neutralizes the acid catalyst and stops the reaction. |
| 8. Workup | Proceed with standard extraction and purification procedures. | Isolates the desired product. |
Preventative Measures: Best Practices for Handling Furan Compounds
Proactive measures are crucial for preventing polymerization.
Storage and Handling
-
Inhibitors: Many commercially available furan compounds are stabilized with an inhibitor like butylated hydroxytoluene (BHT).[12][13] Do not remove the inhibitor until just before use.
-
Inert Atmosphere: Store furan and its derivatives under an inert gas like nitrogen or argon to prevent peroxide formation.[11]
-
Cool and Dark: Store containers in a cool, dry, and well-ventilated area, away from light and heat sources.[11][14] Refrigeration is often recommended.[11]
-
Dating and Testing: Mark containers with the date they were received and opened.[11] Periodically test for the presence of peroxides, especially for older containers.[8]
Solvent Selection and Preparation
The choice of solvent can significantly impact the stability of furan compounds.
-
Aprotic Solvents: In general, aprotic solvents are preferred over protic solvents, especially water, which can participate in ring-opening reactions in the presence of an acid.[10][15]
-
Stabilizing Solvents: In some cases, alcohols like methanol can suppress polymerization by stabilizing reactive aldehyde intermediates as acetals.[10][15]
-
Solvent Purity: Use dry, deoxygenated solvents. Impurities in solvents can initiate polymerization.
Experimental Protocol: Solvent Degassing
-
Freeze-Pump-Thaw: Place the solvent in a flask with a sidearm connected to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, open the flask to the vacuum to remove dissolved gases.
-
Close the flask to the vacuum and allow the solvent to thaw.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
Use of Inhibitors
For reactions where radical pathways are a concern, the addition of a radical inhibitor can be beneficial.
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A common and effective phenolic inhibitor.[16] |
| Hydroquinone (HQ) | 50-200 ppm | Another widely used phenolic inhibitor. |
| Phenothiazine | 100-500 ppm | Effective at higher temperatures. |
Note: The optimal inhibitor and concentration may vary depending on the specific reaction.
Purification of Furan Compounds
If you suspect your starting material is impure or contains peroxides, purification is essential.
-
Distillation: Distillation under reduced pressure and in an inert atmosphere is a common method for purifying liquid furan compounds. Caution: Do not distill to dryness, as this can concentrate explosive peroxides.[8]
-
Column Chromatography: For solid furan derivatives, column chromatography can be an effective purification method. Ensure that the silica gel or alumina is neutral to avoid acid-catalyzed decomposition on the column.
Frequently Asked Questions (FAQs)
Q: Can I use microwave synthesis with furan compounds?
A: While microwave-assisted synthesis can be beneficial in reducing reaction times, it must be used with caution for furan compounds due to the rapid heating.[9] This can potentially lead to localized overheating and subsequent polymerization or decomposition. Careful temperature monitoring and control are essential.
Q: Are there any specific safety precautions I should take when working with furan?
A: Yes, furan is a volatile and flammable liquid and is classified as a possible human carcinogen.[4][17] Always handle furan in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Ensure that all equipment is properly grounded to prevent static discharge.[18]
Q: How do electron-withdrawing or electron-donating groups on the furan ring affect its stability?
A: Substituents on the furan ring can significantly influence its stability.
-
Electron-withdrawing groups (e.g., carbonyl, nitro) decrease the electron density of the ring, making it less susceptible to electrophilic attack and therefore more stable towards acid-catalyzed polymerization.[3]
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more reactive and prone to polymerization.[3]
Conclusion
The successful synthesis of furan-containing compounds hinges on a thorough understanding of their inherent reactivity and the implementation of strategies to mitigate unwanted polymerization. By carefully selecting reaction conditions, properly handling and storing reagents, and being prepared to troubleshoot common issues, researchers can significantly improve their synthetic outcomes. This guide provides a foundational framework for working with these valuable but challenging heterocyclic compounds. For further in-depth information, please consult the references provided below.
References
-
Western Carolina University. Standard Operating Procedure for the use of Furan. Available from: [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Available from: [Link]
-
Lee, K. G., & Lee, S. H. (2018). Furan in Thermally Processed Foods - A Review. Toxicological Research. Available from: [Link]
-
Van de Vijver, R., et al. (2014). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available from: [Link]
-
ResearchGate. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. Available from: [Link]
-
Vega, R., & Rieumont, J. (1996). Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. Polímeros. Available from: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Furan. Available from: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Available from: [Link]
-
Vega, R., & Rieumont, J. (1996). Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate. Polímeros: Ciência e Tecnologia. Available from: [Link]
-
Gandini, A. (1992). Furan chemistry and ionic polymerization. Mechanisms and structures. Die Makromolekulare Chemie. Macromolecular Symposia. Available from: [Link]
-
ResearchGate. (2025). The behaviour of furan derivatives in polymerization reactions. Available from: [Link]
-
Gudipati, M. I., et al. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A. Available from: [Link]
-
ResearchGate. (Date unknown). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Available from: [Link]
-
Vega, R., & Rieumont, J. (1996). Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. SciSpace. Available from: [Link]
-
Cole-Parmer. (Date unknown). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. Available from: [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. Available from: [Link]
-
Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available from: [Link]
-
Pharmaguideline. (Date unknown). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
Justia Patents. (2000). Compounds and methods for stabilization of furfural compositions. Available from: [Link]
-
Wudarczyk, J., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (Date unknown). Paal-Knorr Furan Synthesis. Available from: [Link]
-
Dellière, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available from: [Link]
-
ResearchGate. (2025). Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties. Available from: [Link]
-
Organic Chemistry. (2021). Feist-Bénary Furan Synthesis Mechanism. YouTube. Available from: [Link]
-
Choura, M., et al. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. SciSpace. Available from: [Link]
-
Organic Syntheses. (Date unknown). Furan. Available from: [Link]
-
van der Waal, J. C., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Eqipped. (Date unknown). Buy Furan (Stabilised) For Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (Date unknown). Furan. PubChem. Available from: [Link]
-
University of Rochester. (Date unknown). How To: Troubleshoot a Reaction. Department of Chemistry. Available from: [Link]
-
Ferreira, M. J., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. Available from: [Link]
-
Al-Naddaf, Q., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available from: [Link]
-
ResearchGate. (2025). Polymerization and curing kinetics of furan resins under conventional and microwave heating. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. duxburysystems.org [duxburysystems.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. wcu.edu [wcu.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. Furan, 99+%, stabilized | Fisher Scientific [fishersci.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 16. patents.justia.com [patents.justia.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemos.de [chemos.de]
Technical Support Center: Synthesis of 2-(2-Furyl)ethylamine - Byproduct Identification and Troubleshooting
Welcome to our dedicated technical support guide for researchers, chemists, and process development scientists engaged in the synthesis of 2-(2-furyl)ethylamine. This resource is designed to provide in-depth, experience-driven insights into the common challenges encountered during its synthesis, with a primary focus on the identification and mitigation of byproducts. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to proactively design more robust and efficient synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-(2-furyl)ethylamine, and what are their primary associated byproducts?
The synthesis of 2-(2-furyl)ethylamine is most commonly achieved via the reduction of 2-(2-nitrovinyl)furan. This precursor is readily synthesized from the condensation of 2-furaldehyde and nitromethane.[1][2] The choice of reducing agent for the conversion of 2-(2-nitrovinyl)furan to the target amine is a critical determinant of the byproduct profile. The two main approaches are:
-
Catalytic Hydrogenation: This method employs catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] It is often considered a "greener" and more scalable option.
-
Chemical Reduction: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) is also prevalent.[3][4] This method is highly effective but can be less selective and requires stringent anhydrous conditions.
The primary byproducts are often a result of incomplete reduction, side reactions involving the nitro group, or instability of the furan ring.
Q2: During the LiAlH₄ reduction of 2-(2-nitrovinyl)furan, I've observed a complex mixture of products. What are the likely byproducts?
The reduction of a nitroalkene with a powerful hydride donor like LiAlH₄ is a vigorous reaction that can lead to several byproducts if not carefully controlled.[4]
-
Incomplete Reduction Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete (due to insufficient LiAlH₄, low temperature, or short reaction time), you may isolate the corresponding oxime or N-(2-(furan-2-yl)ethyl)hydroxylamine .
-
Azo Compounds: A characteristic byproduct of the LiAlH₄ reduction of aromatic or conjugated nitro compounds is the formation of azo compounds through the condensation of the nitroso and hydroxylamine intermediates.[3][5] In this case, you might observe the formation of an azoxy or azo-furan dimer.
-
Over-reduction Products: While the furan ring is generally resistant to reduction by LiAlH₄, prolonged reaction times or excessive temperatures could potentially lead to saturation of the furan ring, yielding 2-(tetrahydrofuran-2-yl)ethylamine . However, ring-opening is a more commonly cited issue with furans under harsh conditions.[6]
Below is a diagram illustrating the potential reaction pathways leading to these byproducts.
Caption: Byproduct pathways in LiAlH₄ reduction.
Q3: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble material. What is causing this polymerization?
The formation of dark, insoluble polymeric material is a frequent issue in furan chemistry.[7][8] The furan ring is notoriously sensitive to acidic conditions, which can catalyze polymerization and condensation reactions to form what are often referred to as "humins" or resins.[6]
Even in the absence of a strong acid catalyst, localized acidity can arise from several sources:
-
Hydrolysis of Reagents: The workup of LiAlH₄ reactions involves quenching with water and often acidification. If not properly controlled, this can create a highly acidic environment that degrades the furan-containing product.
-
Acidic Supports: In catalytic hydrogenation, the support material (e.g., carbon) can have acidic sites.
-
Starting Material Quality: Impurities in the starting 2-furaldehyde used to make 2-(2-nitrovinyl)furan can include furoic acid, which can contribute to an acidic environment.
Troubleshooting Guides
Problem 1: Low Yield of 2-(2-furyl)ethylamine with Concurrent Polymer Formation
| Potential Cause | Troubleshooting & Optimization |
| Acidic Reaction or Workup Conditions | pH Control: During aqueous workup, especially after a LiAlH₄ reduction, use a Rochelle's salt (potassium sodium tartrate) solution to complex with aluminum salts and maintain a basic pH.[9] Avoid strong mineral acids for pH adjustment if possible; opt for a milder acid or a buffered solution. |
| Localized Overheating | Temperature Management: For LiAlH₄ reductions, add the reagent portion-wise to a cooled solution of the nitroalkene to maintain a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic.[4] |
| Impure Starting Materials | Purification of Precursors: Ensure that the 2-(2-nitrovinyl)furan is free of acidic impurities. It can be recrystallized before use. |
| Catalyst Choice in Hydrogenation | Milder Catalysts: If using catalytic hydrogenation, screen different catalysts and supports. A neutral or slightly basic support may be advantageous over a more acidic one. |
Problem 2: Identification of Unknown Peaks in GC-MS or NMR
When unexpected byproducts are observed, a systematic approach to their identification is crucial.
Experimental Protocol: Byproduct Characterization
-
Sample Preparation: Carefully isolate the byproduct through column chromatography or preparative TLC.
-
GC-MS Analysis:
-
Objective: To determine the molecular weight and fragmentation pattern of the byproduct.
-
Instrumentation: A standard GC-MS system with a non-polar column (e.g., HP-5MS) is suitable.
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Interpretation: Look for the molecular ion peak (M⁺). Compare the fragmentation pattern to known spectra of furan compounds and potential byproducts (e.g., loss of fragments corresponding to the ethylamine side chain, or the presence of fragments indicating dimerization).
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Objective: To elucidate the detailed structure of the byproduct.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Interpretation:
-
Loss of Furan Signals: A significant reduction or absence of the characteristic furan proton signals (typically between 6.0 and 7.5 ppm) may indicate ring opening or polymerization.
-
Appearance of New Aliphatic Signals: The emergence of new signals in the aliphatic region (1.0-4.0 ppm) could suggest saturation of the furan ring to tetrahydrofuran.
-
Complex Aromatic Signals: The appearance of multiple, complex signals in the aromatic region could be indicative of dimerization or polymerization.
-
-
Expected Analytical Signatures for Common Byproducts:
| Byproduct | Expected GC-MS (m/z) | Key ¹H NMR Features |
| Oxime Intermediate | M⁺ corresponding to C₆H₇NO₂ | Absence of ethyl protons, presence of a new singlet for the =N-OH proton. |
| Hydroxylamine | M⁺ corresponding to C₆H₉NO₂ | Signals for the -CH₂-CH₂-NHOH group. |
| Azo-furan Dimer | M⁺ corresponding to C₁₂H₁₂N₂O₂ | Complex aromatic signals, absence of amine protons. |
| Polymeric Material | Broad, unresolved peaks | Broad, poorly resolved signals in NMR; unlikely to elute from GC. |
Workflow for Optimizing the Synthesis
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis of 2-(2-furyl)ethylamine.
Caption: A systematic workflow for troubleshooting and optimization.
References
-
Gandini, A., & Belgacem, M. N. (2008). Furan Polymers and Resins. In Monomers, Polymers and Composites from Renewable Resources (pp. 243-263). Elsevier. [Link]
-
Gandini, A. (2010). Furans as offspring of sugars and polysaccharides and progenitors of a family of remarkable polymers: a review of recent progress. Polymer Chemistry, 1(4), 371-384. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Vilela, C., Silvestre, A. J., & Gandini, A. (2013). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials. Current Organic Synthesis, 10(6), 856-879. [Link]
-
Bloom Tech. (2024). Does lithium aluminum hydride reduce nitro groups?[Link]
-
Alabi, K. A., & Owolabi, B. J. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology, 6(1), 345-350. [Link]
-
Erowid. (2004). Reverse Addition of Lithium Aluminum Hydride to Nitroolefins. [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitrobenzene with LiAlH4 and NaBH4. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
ResearchGate. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. [Link]
-
ResearchGate. (2024). Catalytic Transfer Hydrogenation of Furfural in Isopropanol to produce 2-Methylfuran (2-MF). [Link]
-
ResearchGate. (2024). Transfer Hydrogenation of Furfural to 2-Methylfuran over a Cu-BTC-Derived Catalyst with Isopropanol as a Hydrogen Donor. [Link]
-
ResearchGate. (2024). The behaviour of furan derivatives in polymerization reactions. [Link]
-
ResearchGate. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. [Link]
-
Sciencemadness Discussion Board. (2012). Ethylamine Synthesis. [Link]
-
Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes. [Link]
-
YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. erowid.org [erowid.org]
Technical Support Center: Enhancing the Stability of 2-Furan-2-yl-ethylamine Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Furan-2-yl-ethylamine and encountering stability challenges. This document moves beyond standard protocols to provide in-depth, experience-driven insights into maintaining the integrity of your solutions. We will explore the underlying chemical principles of degradation and provide actionable, self-validating strategies to ensure the reliability and reproducibility of your experimental results.
Introduction: The Inherent Instability of this compound
This compound is a valuable building block in organic synthesis and pharmaceutical development.[1] However, its structure, which combines a reactive furan ring and a primary amine, presents significant stability challenges. The furan moiety is susceptible to acid-catalyzed degradation and oxidative cleavage, while the amine group can undergo oxidation.[2][3][4] Understanding these degradation pathways is the first step toward effective stabilization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
Answer: Color change is a primary indicator of degradation. This is often due to the oxidation of the furan ring and the amine group, leading to the formation of conjugated systems and polymeric byproducts. The furan ring is particularly prone to oxidative cleavage, which can result in the formation of dicarbonyl compounds and carboxylic acids.[4]
Troubleshooting Steps:
-
Atmosphere Control: The most critical first step is to minimize oxygen exposure. Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[5][6]
-
Solvent Purity: Ensure your solvent is free of peroxides and other oxidizing impurities. Use freshly distilled or high-purity, inhibitor-free solvents.
-
Antioxidant Addition: Consider the addition of a suitable antioxidant. Amine-based antioxidants can be particularly effective in protecting against oxidative degradation.[7][8][9]
FAQ 2: I'm observing a decrease in the concentration of my this compound solution over time, even when stored in the dark. What could be the cause?
Answer: A decrease in concentration, independent of color change, can point to several degradation mechanisms, including acid-catalyzed ring-opening of the furan moiety, especially if your solution is not buffered or if acidic contaminants are present.[2] The furan ring is notoriously sensitive to acidic conditions, which can lead to the formation of linear 1,4-dicarbonyl compounds.[2]
Troubleshooting Steps:
-
pH Control: The pH of your solution is a critical factor. Acidic conditions can accelerate the degradation of the furan ring.[2][10][11] Whenever possible, maintain a neutral to slightly basic pH. The use of a buffered system can help maintain a stable pH.
-
Storage Temperature: Elevated temperatures can accelerate degradation.[12][13] Store your solutions at a reduced temperature, such as in a refrigerator (2-8 °C), to slow down the rate of degradation.[5][13]
-
Container Material: Use inert container materials, such as amber glass, to prevent light exposure and potential leaching of contaminants from plastic containers. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[5][6][14]
FAQ 3: I am performing a reaction under acidic conditions and experiencing low yields. How can I protect the this compound?
Answer: Performing reactions with furan-containing compounds under acidic conditions is challenging due to the acid-lability of the furan ring.[2] Standard strong acids can lead to polymerization and ring-opening.[2]
Troubleshooting Steps:
-
Use Milder Acids: If possible, substitute strong acids with milder alternatives.
-
Protecting Groups: In multi-step syntheses, consider protecting the amine group. This can sometimes reduce the overall reactivity and susceptibility to side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize acid-catalyzed degradation.[2]
-
Buffer Systems: If the reaction allows, use a buffered system to maintain a less aggressive pH.[2]
In-Depth Technical Guides
Guide 1: Protocol for Preparing a Stabilized Stock Solution of this compound
This protocol provides a step-by-step method for preparing a more stable solution of this compound for general use.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., ethanol, isopropanol)
-
Antioxidant (e.g., a hindered phenolic or amine antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
Experimental Protocol:
-
Deoxygenate the Solvent: Sparge the chosen solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Antioxidant Solution (if applicable): If using an antioxidant, prepare a concentrated stock solution in the deoxygenated solvent.
-
Weighing and Dissolution: In a clean, dry amber glass vial, weigh the required amount of this compound.
-
Inert Atmosphere: Flush the vial containing the amine with the inert gas.
-
Solvent Addition: Add the deoxygenated solvent to the desired final concentration. If using an antioxidant, add the appropriate volume of the antioxidant stock solution.
-
Sealing and Storage: Immediately cap the vial tightly and seal with parafilm. Store the solution at a reduced temperature (2-8 °C) and protected from light.[5][6][13]
Guide 2: Understanding and Mitigating Degradation Pathways
To effectively stabilize this compound solutions, it's crucial to understand the primary degradation pathways.
1. Oxidative Degradation:
-
Mechanism: Both the furan ring and the ethylamine side chain are susceptible to oxidation. The furan ring can undergo oxidative cleavage, while the amine can be oxidized, leading to a variety of degradation products.[3][4] The presence of oxygen and light can accelerate this process.
-
Mitigation Strategy:
-
Inert Atmosphere: The most effective strategy is the exclusion of oxygen by working under an inert gas.[5][6]
-
Antioxidants: Amine antioxidants function by scavenging free radicals, thereby interrupting the oxidation chain reaction.[7][9] Phenolic antioxidants can also be used and may work synergistically with amine antioxidants.[15]
-
2. Acid-Catalyzed Degradation:
-
Mechanism: The furan ring is an electron-rich aromatic system and is highly susceptible to protonation under acidic conditions. This can lead to electrophilic attack and subsequent ring-opening to form 1,4-dicarbonyl compounds.[2]
-
Mitigation Strategy:
Data Presentation: Summary of Stabilization Strategies
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative degradation of the furan ring and amine group.[5][6] |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all degradation reactions.[5] |
| Light | Protect from light (Amber vials) | Prevents photolytic degradation.[5][6][14] |
| pH | Neutral to slightly basic | Prevents acid-catalyzed ring-opening of the furan moiety.[2][10][11] |
| Additives | Antioxidants (e.g., hindered phenols, amine antioxidants) | Scavenges free radicals to inhibit oxidative degradation.[7][9] |
Visualizing Degradation and Stabilization
Diagram 1: Key Degradation Pathways
Caption: Primary degradation routes for this compound.
Diagram 2: Mechanism of Antioxidant Stabilization
Caption: Antioxidants protect by neutralizing reactive free radicals.
References
-
Becalski, A., & Seaman, S. W. (2014). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 31(12), 2034–2040. [Link]
-
Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627–5638. [Link]
-
Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. [Link]
-
Limacher, A., Kerler, J., Conde-Petit, B., & Blank, I. (2008). Effects of pH and phosphate on furan formation in solutions of sugars, ascorbic acid, and linoleic acid. Journal of Agricultural and Food Chemistry, 56(10), 3639–3645. [Link]
-
Mariotti, M. S., Granby, K., Fromberg, A., & Jørgensen, K. (2016). Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. Food Chemistry, 211, 466–473. [Link]
-
Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 28(11), 1546–1553. [Link]
-
Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Furan formation during storage and reheating of sterilised vegetable purées. Food Chemistry, 128(2), 406–411. [Link]
-
Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Furan. [Link]
-
How does the pH value affect furan resin raw material? Yino Biologic Materials. [Link]
-
Weterings, J. J., van der Heijden, R. A., van der Marel, G. A., Overkleeft, H. S., & Bonger, K. M. (2018). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 16(43), 8250–8254. [Link]
-
Amine Antioxidant 445 & 5057 Supply. Linchemical. [Link]
-
Zhang, Y., & Zhang, G. (2015). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. Food Chemistry, 185, 240–246. [Link]
-
Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753. [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
This compound. Methylamine Supplier. [Link]
-
Aromatic Amines Antioxidants. Performance Additives. [Link]
-
Hilton, C. L. (1956). Color Reactions of Amine Antioxidants. Analytical Chemistry, 28(12), 1919–1923. [Link]
-
Polderman, A., Dillon, B. I., & Steele, A. B. (1955). Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers. Journal of Chemical & Engineering Data, 50(4), 1512-1517. [Link]
-
How do phenols work with a amine antioxidant additives? Lubrication Expert. [Link]
-
An, Y., & Zhang, G. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(3), 395–406. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
-
Cas 1121-46-6, this compound. LookChem. [Link]
-
Arias, S., Olivera, E. R., Arcos, M., Naharro, G., & Luengo, J. M. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(2), 433–451. [Link]
- Sayari, A., & Belmabkhout, Y. (2016). Stabilization of Amine-Containing CO2 Adsorbents and Related Systems and Methods.
-
Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]
-
Plamondon, L., & Bordeleau, J. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 92(6), 1233–1244. [Link]
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
METHACRYLIC ACID SAFE HANDLING MANUAL. [Link]
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wcu.edu [wcu.edu]
- 7. linchemical.com [linchemical.com]
- 8. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yinobio.net [yinobio.net]
- 12. Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemos.de [chemos.de]
- 15. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of Furan Derivatives
Welcome to the technical support center for the purification of furan derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the chromatographic separation of this important class of heterocyclic compounds. Furan rings, while common scaffolds in pharmaceuticals and natural products, are notoriously sensitive to the acidic conditions of standard silica gel chromatography, often leading to decomposition, low yields, and purification frustrations.
This resource moves beyond standard protocols to address the "why" behind the methods. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you face at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is standard silica gel often problematic for furan derivatives?
The primary issue with standard silica gel is its acidic nature.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. This acidity can be sufficient to protonate the oxygen atom of the furan ring, making the ring electron-deficient and susceptible to a cascade of decomposition or rearrangement pathways.[3][4] This is particularly true for furan derivatives bearing electron-donating groups, which further activate the ring towards acid-catalyzed reactions. The result is often observed as streaking on a TLC plate, the appearance of new, unwanted spots during the column run, or a significantly reduced yield of the desired product.
Q2: What is the first step I should take if I suspect my furan is degrading on the column?
Before committing to a large-scale column, you must validate the stability of your compound on the stationary phase. A simple two-dimensional (2D) TLC analysis is an invaluable diagnostic tool.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your crude reaction mixture onto the bottom-left corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Develop the plate again using the same eluent system.
-
Visualize the plate. If your compounds are stable, all spots will appear along a 45-degree diagonal line. Any spots that appear off this diagonal represent degradation products that formed while the compound was adsorbed on the silica.[3][5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of furan derivatives and provides actionable solutions.
Issue 1: My furan derivative is decomposing. The yield is low and I see new baseline impurities after the column.
This is the most common issue and directly relates to the acidity of the silica gel.
Root Cause: Acid-catalyzed degradation on the stationary phase.
Solutions:
-
Neutralize the Stationary Phase: The most direct solution is to deactivate the acidic silanol groups.[1] This is typically done by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[6][7][8]
-
Quick Method: Add 0.5-2% TEA to your pre-mixed mobile phase. This will neutralize the column in situ as you run it.
-
Pre-treatment Method: For highly sensitive compounds, pre-treating the silica is more effective. This involves flushing the packed column with a solvent system containing TEA (e.g., 5% TEA in hexane) before loading your compound.[8][9]
-
-
Switch to a Non-Acidic Stationary Phase: If neutralization is insufficient or if your compound is also base-sensitive, changing the stationary phase is the best course of action.
-
Neutral Alumina: A good first alternative, but be aware its surface activity can sometimes be high.[1]
-
Florisil®: A magnesium silicate-based adsorbent that is milder and more neutral than silica.[1]
-
Deactivated Silica: Commercially available or can be prepared by adding a controlled amount of water (e.g., up to 10% by weight) to the silica gel and allowing it to equilibrate.[10]
-
Decision Workflow: Combating Furan Decomposition
This diagram outlines the decision-making process when faced with compound instability.
Caption: Decision tree for troubleshooting furan decomposition.
Issue 2: My compounds are not separating well (co-elution).
Poor resolution arises from a lack of selectivity between your target compound and impurities.
Root Cause: Insufficient differential interaction with the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase: Selectivity is highly dependent on the mobile phase composition.[11][12]
-
Change Solvent System: If you are using a standard hexane/ethyl acetate system, try switching one component. For example, substituting ethyl acetate with dichloromethane or acetone can alter the separation profile.
-
Use a Gradient: For complex mixtures with components of varying polarities, a gradient elution is far more effective than an isocratic (single solvent) system.[8][13] A shallow gradient, where the polarity increases slowly, often provides the best resolution.[14][15]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the next step is to use a stationary phase that offers a different separation mechanism.[16][17]
-
Reverse-Phase (C18/C8): Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[18][19] This is an excellent choice for many furan derivatives, especially those that are more polar. In reverse-phase, the most polar compounds elute first.[1]
-
Bonded Phases (Diol, Amino, Cyano): These offer intermediate polarities and different selectivities compared to standard silica.[11][20] For instance, an amino phase can be useful for separating carbohydrates or nitrogen-containing heterocycles.[20]
-
Table 1: Stationary Phase Selection Guide for Furan Derivatives
| Stationary Phase | Polarity | Best For... | Key Considerations |
| Silica Gel | Highly Polar, Acidic | General purpose, non-acid sensitive compounds. | High risk of decomposition for many furans.[1] Must be neutralized for sensitive compounds.[8] |
| Neutral Alumina | Highly Polar, Neutral | Acid-sensitive compounds, amines. | Can sometimes be highly retentive. Test with TLC first.[1] |
| Florisil® | Moderately Polar, Neutral | Mild purification of acid-sensitive compounds. | Lower loading capacity than silica.[1] |
| C18 (Reverse-Phase) | Non-Polar | Polar to moderately non-polar furan derivatives. | Excellent for avoiding acid-catalyzed decomposition.[18][19] |
| Diol-Bonded Silica | Low Polarity | Lipids and other moderately polar compounds. | Offers alternative selectivity to silica.[11] |
| Cyclodextrin-Based | Chiral | Enantiomeric separation of chiral furans.[21] | Used in HPLC; requires specific mobile phases. |
Issue 3: My compound is streaking or showing severe peak tailing.
This indicates an undesirable, strong interaction between your compound and the stationary phase.
Root Cause:
-
Strong adsorption onto active sites (e.g., acidic silanols).
-
Column overloading.
-
Poor solubility in the mobile phase.
Solutions:
-
Add a Mobile Phase Modifier: As with decomposition, adding a small amount of a competitive agent can block the active sites causing the tailing.
-
Reduce Sample Load: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, for a standard flash column, the sample weight should be 1-5% of the silica gel weight.
-
Use the Dry Loading Technique: If your compound is not very soluble in the starting mobile phase, it will not load onto the column in a tight band, causing streaking.[5] Dry loading resolves this by pre-adsorbing the compound onto a small amount of silica.
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol) in a round-bottom flask.
-
Add silica gel to the flask (approximately 5-10 times the mass of your sample).
-
Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of your pre-packed and equilibrated column.
-
Gently add a protective layer of sand on top before beginning elution.
Advanced Optimization Protocols
Protocol: Step-by-Step Gradient Elution Development
A well-designed gradient can resolve complex mixtures in a single run.
-
TLC Scouting: Find a "strong" solvent system (Solvent B) that moves your desired compound to a high Rf (~0.8) and a "weak" solvent system (Solvent A) that keeps it at the baseline (Rf ~0.1). A common pairing is Hexane (A) and Ethyl Acetate (B).
-
Initial Scouting Gradient: Begin with a broad, linear gradient. A good starting point for a flash chromatography system is to run from 0% B to 100% B over 10-15 column volumes (CVs).[13][14]
-
Analyze the Result: Identify the percentage of Solvent B at which your target compound elutes.
-
Optimize the Gradient: Design a new gradient that is shallower around the elution point of your target compound. For example, if your compound eluted at 40% B, you could design a new gradient like this:
-
0-20% B over 2 CVs (to quickly elute non-polar impurities).
-
20-50% B over 10 CVs (the shallow separation gradient).
-
50-100% B over 2 CVs (to wash off highly polar impurities).[22]
-
Workflow: Mobile Phase & Gradient Optimization
Caption: Workflow for optimizing mobile phase selectivity.
References
- Chemistry For Everyone. (2025). How To Neutralize Silica Gel? YouTube.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one. Benchchem.
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2014).
- National Center for Biotechnology Information. (n.d.).
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Journal of the Chemical Society A. (n.d.). The sorption of furans on silica gels. RSC Publishing.
- SiliCycle. (2021).
- Reddit. (2022).
- Buchi.com. (n.d.).
- Chemistry For Everyone. (2025).
- ChemistryViews. (2012).
- MDPI. (2022).
- Phenomenex. (n.d.). Mobile Phase Selectivity.
- alwsci. (2024).
- LCGC International. (2017). The Secrets of Successful Gradient Elution.
- Biotage. (2023).
- Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
- Separation Science. (n.d.).
- University of Windsor. (n.d.).
- Veeprho. (2025).
- Organic Syntheses. (1999). Isomerization of β-alkynyl allylic alcohols to furans catalyzed by silver nitrate on silica gel: 2-pentyl-3-methyl-5-heptylfuran.
- ResearchGate. (2025).
- Chromatography Online. (n.d.).
- ResearchGate. (2022).
- MIT OpenCourseWare. (n.d.).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. The sorption of furans on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. aapco.org [aapco.org]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 18. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. veeprho.com [veeprho.com]
- 21. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Minimizing impurities in the synthesis of 2-furylethylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-furylethylamine. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your synthetic routes and minimize impurities effectively.
Section 1: Troubleshooting Common Impurities
The synthesis of 2-furylethylamine, a valuable building block in medicinal chemistry, can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.[1][2] This section addresses the most frequently encountered impurities and provides strategies to mitigate their formation.
FAQ 1: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. What are the causes and how can I suppress their formation?
Root Cause Analysis:
The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a common issue in the catalytic hydrogenation of nitriles, a primary method for synthesizing 2-furylethylamine.[3][4] This side reaction occurs when the initially formed primary amine product attacks the imine intermediate, which is generated during the reduction of the nitrile.[3][4]
Mitigation Strategies:
-
Addition of Ammonia or Ammonium Hydroxide: The presence of ammonia or ammonium hydroxide in the reaction mixture can effectively suppress the formation of secondary and tertiary amines.[5] These additives compete with the primary amine product for reaction with the imine intermediate, thereby favoring the formation of the desired primary amine.
-
Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. While palladium on carbon (Pd/C) and Raney Nickel are commonly used, their propensity to form side products can vary.[3][4][5] Experimenting with different catalysts or catalyst loadings may be necessary to optimize for primary amine formation.
-
Reaction Conditions: Factors such as temperature, hydrogen pressure, and solvent can influence the reaction pathway.[4] Milder conditions may favor the formation of the primary amine.
Experimental Protocol: Suppressing Secondary and Tertiary Amine Formation
-
Reaction Setup: In a suitable pressure reactor, combine 2-furanacetonitrile, a chosen solvent (e.g., ethanol), and the selected catalyst (e.g., 10% Pd/C).
-
Additive Introduction: Add a molar excess of ammonium hydroxide to the reaction mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Temperature Control: Maintain the reaction at a controlled temperature, monitoring the progress by a suitable analytical technique (e.g., GC-MS, HPLC).
-
Work-up: Upon completion, filter the catalyst and proceed with the standard work-up and purification procedures.
FAQ 2: My final product is contaminated with oligomeric or polymeric materials. What is the source of these impurities and how can I prevent them?
Root Cause Analysis:
Furan derivatives, including 2-furylethylamine, can be susceptible to acid-catalyzed polymerization, leading to the formation of dark, resinous materials often referred to as humins.[6] This is a significant challenge, particularly if acidic conditions are employed during synthesis or work-up.[6]
Mitigation Strategies:
-
pH Control: Meticulous control of the reaction and work-up pH is critical. Avoid strongly acidic conditions whenever possible. If an acidic work-up is necessary, it should be performed at low temperatures and for the shortest possible duration.
-
Solvent Choice: The choice of solvent can influence the stability of the furan ring. Protic solvents, in combination with trace acids, can promote polymerization.
-
Purification Method: Purification techniques such as extraction can be employed to remove oligomeric impurities.[7]
Workflow for Minimizing Polymerization
Caption: Workflow for minimizing polymerization.
FAQ 3: I am detecting partially reduced intermediates, such as hydroxylamines, in my product. How can I ensure complete reduction?
Root Cause Analysis:
Incomplete reduction of the nitrostyrene intermediate (if using a Henry reaction pathway) or the nitrile group can lead to the formation of hydroxylamine byproducts.[8] This is often a result of using a reducing agent that is not sufficiently potent or employing suboptimal reaction conditions.
Mitigation Strategies:
-
Choice of Reducing Agent: For the reduction of nitriles, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective and can drive the reaction to completion.[5][9] For nitrostyrenes, various reducing agents can be employed, and their effectiveness should be evaluated.[8]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to ensure complete conversion. Monitoring the reaction progress is crucial.
-
Stoichiometry of Reducing Agent: Using a stoichiometric excess of the reducing agent can help to ensure all starting material is consumed.
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | Elevated H₂ pressure, various solvents | Economical, scalable | Can produce secondary/tertiary amines |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, high yielding | Highly reactive, requires careful handling |
| Borane (BH₃-THF or BH₃-SMe₂) | THF, often with heating | Good selectivity for primary amines | BH₃-THF has stability issues, BH₃-SMe₂ has an unpleasant odor |
Section 2: Optimizing Synthesis Routes
While several synthetic routes to 2-furylethylamine exist, each presents its own set of challenges regarding impurity formation. This section explores common synthetic pathways and provides guidance on their optimization.
Route 1: Reduction of 2-Furanacetonitrile
This is a direct and common method for the synthesis of 2-furylethylamine. The primary challenge, as discussed, is the formation of secondary and tertiary amine impurities.
Optimization Workflow
Caption: Optimization workflow for the reduction of 2-furanacetonitrile.
Route 2: The Henry Reaction Pathway
The Henry reaction, or nitroaldol reaction, provides an alternative route starting from furfural and a nitroalkane.[10][11] This multi-step synthesis introduces different potential impurities.
Step 1: Henry Reaction (Furfural + Nitroalkane)
-
Potential Impurity: Unreacted starting materials and byproducts from side reactions.
-
Optimization: Careful control of base catalyst and temperature is necessary to favor the desired β-nitro alcohol product and minimize side reactions.[10]
Step 2: Reduction of the Nitro Group
-
Potential Impurity: Partially reduced hydroxylamine intermediates.[8]
-
Optimization: As discussed previously, the choice of a sufficiently powerful reducing agent and optimized reaction conditions are key to achieving complete reduction to the amine.
Section 3: Analytical Methods for Impurity Profiling
Effective impurity profiling is essential for process optimization and ensuring the quality of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.[12][13][14]
Commonly Used Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry.[15]
Table 2: Guide to Analytical Technique Selection
| Impurity Type | Primary Analytical Technique | Confirmatory Technique |
| Secondary/Tertiary Amines | GC-MS, LC-MS | NMR |
| Oligomeric/Polymeric Materials | Size Exclusion Chromatography (SEC), NMR | MALDI-TOF MS |
| Partially Reduced Intermediates | LC-MS, HPLC | NMR |
| Residual Solvents | Headspace GC | - |
| Inorganic Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[13] | - |
References
- Nitrile Reduction. (n.d.). Wordpress.
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry.
- Catalytic Reduction of Nitriles. (n.d.). Thieme.
- Nitrile reduction. (n.d.). Wikipedia.
- Reduction of nitriles to primary amines. (n.d.). Chemguide.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.
- SYNTHESIS AND PROPERTIES OF FURAN-CONTAINING OLIGOMERS. (2024). Scientific Journal of Samarkand State University.
- Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729.
- Guy, M., Freeman, S., & Brandt, S. (2008). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Central European Journal of Chemistry, 6(4), 586-595.
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2007). Eurasian Journal of Analytical Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. SYNTHESIS AND PROPERTIES OF FURAN-CONTAINING OLIGOMERS [7universum.com]
- 8. The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines | Semantic Scholar [semanticscholar.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Henry Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. rroij.com [rroij.com]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Furan-2-yl-ethylamine Reactivity Through Strategic Solvent Selection
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Furan-2-yl-ethylamine. This document provides in-depth, field-proven insights into one of the most critical, yet often underestimated, parameters in your reaction setup: the choice of solvent. The unique bifunctional nature of this molecule—a nucleophilic primary amine attached to a pseudo-aromatic, acid-sensitive furan ring—presents distinct challenges and opportunities.[1] Understanding how solvents mediate the delicate balance between these two reactive centers is paramount to achieving high yields, selectivity, and reproducibility.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is the first step in rational solvent selection.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [2][3] |
| Molecular Weight | 111.14 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | ~162-184 °C at 760 mmHg | [3][4] |
| pKa | ~9.59 (Predicted) | [2][3] |
| Topological Polar Surface Area | 39.2 Ų | [2][5] |
| Solubility | Soluble in water and common organic solvents | [1][4] |
Core Principles: Solvent-Reactivity Interactions
The reactivity of this compound is a tale of two functionalities. The solvent you choose acts as the director of this chemical play, dictating which actor takes center stage.
-
Furan Ring Stability: The furan ring possesses a pseudo-aromatic character, making it electron-rich but highly susceptible to degradation, polymerization, and ring-opening, particularly under acidic conditions.[1][6]
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents, capable of hydrogen bond donation, can be problematic. In the presence of acid catalysts, they can exacerbate furan ring opening and subsequent polymerization.[1][7][8] Water, for instance, can participate directly in hydrolysis pathways, while alcohols may stabilize certain reactive intermediates but can also lead to undesired acetal formation with carbonyl-containing side products.[1][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for reactions where furan ring integrity is paramount. They possess significant dipole moments that can stabilize polar intermediates without donating protons, thereby suppressing acid-catalyzed degradation pathways.[1] DMF, in particular, has been noted for its ability to promote the stability of furanic compounds.[1]
-
-
Ethylamine Side-Chain Nucleophilicity: The primary amine is a potent nucleophile, central to common reactions like N-alkylation, acylation, and reductive amination.
-
Protic Solvents: By forming hydrogen bonds with the lone pair of electrons on the nitrogen atom, protic solvents create a "solvent cage" around the amine. This solvation shell sterically hinders the amine and reduces its nucleophilicity, which can dramatically slow down desired Sₙ2-type reactions.[10][11]
-
Polar Aprotic Solvents: These solvents are ideal for maximizing the amine's reactivity. They solvate the cation of a salt but do not strongly interact with the amine nucleophile, leaving it "naked" and highly reactive.[10][11][12] This is why solvents like acetonitrile and DMF are frequently employed in N-alkylation reactions.[12]
-
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing both the cause and the solution rooted in solvent science.
Category 1: Low Yields & Reaction Failure
Q1: My reaction is producing a low yield of the desired product along with a significant amount of dark, insoluble polymeric material. What is the likely cause?
A1: This is a classic sign of furan ring degradation. The furan moiety is notoriously sensitive to acid.[6][13] Even trace amounts of acid, whether from a catalyst, an impurity in a reagent, or auto-oxidation of a solvent like THF, can initiate a cascade of polymerization and ring-opening reactions.[1]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately change your solvent to a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are known to stabilize furan derivatives.[1]
-
Use a Non-Protic Acid Source: If an acid catalyst is required, consider using a Lewis acid (e.g., ZnCl₂) instead of a Brønsted acid (e.g., H₂SO₄), as the latter can be more aggressive in promoting ring-opening.[13]
-
Control the Temperature: Prolonged heating can accelerate decomposition.[13] Monitor your reaction closely (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times.
-
Purify Reagents: Ensure your starting materials and solvents are free from acidic impurities.
Q2: I'm attempting a reductive amination with a furan-based aldehyde, but the reaction is sluggish and the yield is poor. How does solvent choice impact this reaction?
A2: Reductive amination is a multi-step process involving imine formation followed by reduction.[14] The solvent plays a critical role in both steps.
-
Imine Formation: This step is an equilibrium reaction that produces water. Using a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction forward. However, the high temperatures required can risk furan degradation.
-
Reduction: The choice of solvent must be compatible with your reducing agent.
Troubleshooting Steps:
-
Methanol as a Starting Point: Methanol is often an excellent solvent for reductive aminations.[15] It facilitates imine formation and is compatible with common reducing agents like sodium borohydride. For catalytic hydrogenations, it can also be effective.[14]
-
Avoid Aggressive Solvents: While solvents like dichloromethane are sometimes used, be aware of potential side reactions between amines and halogenated solvents, which can be exothermic and hazardous.[16][17]
-
Consider a Two-Step Process: If a one-pot reaction is failing, consider isolating the imine intermediate first under anhydrous conditions, then changing the solvent for the reduction step.
Category 2: Poor Selectivity & Side Product Formation
Q3: I am trying to perform an N-alkylation on the ethylamine side chain, but my product analysis suggests multiple products. How can I improve selectivity for N-alkylation?
A3: This is a common challenge stemming from two main issues: overalkylation (N,N-dialkylation) and competing C-alkylation on the furan ring. The mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to a second alkylation.[18]
Troubleshooting Steps:
-
Solvent is Key for Nucleophilicity: Use a polar aprotic solvent like acetonitrile or DMF.[12] This enhances the amine's nucleophilicity, potentially allowing the reaction to proceed at a lower temperature where side reactions are less favorable. Protic solvents will suppress the desired reaction.[11][12]
-
Control Stoichiometry: Use an excess of the this compound relative to your alkylating agent (e.g., a 2:1 or 3:1 molar ratio) to statistically favor mono-alkylation.[18]
-
Base and Temperature: Use a non-nucleophilic base (e.g., K₂CO₃) and the lowest effective temperature. Stronger bases and higher temperatures can promote undesired elimination or ring reactions.[19]
Q4: In my Friedel-Crafts acylation attempt on a derivative of this compound, I'm getting a complex mixture instead of the expected C5-acylated product. What's going wrong?
A4: The free amine group is a major incompatibility with Friedel-Crafts conditions. The Lewis acid catalyst (e.g., AlCl₃) will complex strongly with the basic amine, deactivating it and likely the entire molecule towards electrophilic substitution.[20] This complexation is often irreversible and can lead to decomposition.
Troubleshooting Steps:
-
Protect the Amine: Before attempting the Friedel-Crafts acylation, you must protect the amine group. A common strategy is to convert it to an amide (e.g., using acetyl chloride). The resulting amide is an ortho-, para-director (directing to the C5 position of the furan) and is compatible with the reaction conditions. The protecting group can be removed later.
-
Solvent Choice for Acylation: Non-polar solvents like dichloromethane or carbon disulfide are traditional choices for Friedel-Crafts acylations, as they do not complex with the Lewis acid.[21] Using polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction.[21]
Category 3: Physical & Safety Issues
Q5: My reagents are not fully dissolving, likely impacting the reaction rate. What is the best approach?
A5: Poor solubility is a common barrier to achieving optimal reaction kinetics.[1] Troubleshooting Steps:
-
Apply the "Like Dissolves Like" Principle: Match the polarity of your solvent to your reactants.
-
Use a Co-solvent: If a single solvent system fails, a binary mixture can be effective. For example, adding a small amount of a polar solvent like DMF to a less polar one like toluene can aid solubility without drastically changing the reaction environment.[1]
-
Gentle Heating: Increasing the temperature often improves solubility.[1] However, given the thermal sensitivity of the furan ring, this must be done cautiously. Use the minimum temperature required to achieve dissolution and monitor for any color change that might indicate decomposition.
Q6: My N-acylation reaction is highly exothermic and difficult to control. Can solvent choice help manage the thermal hazard?
A6: Yes, while not a substitute for proper engineering controls, solvent choice is a component of thermal management. A rapid release of heat can lead to a dangerous runaway reaction.[22][23]
Troubleshooting Steps:
-
Select a Solvent with a Higher Boiling Point: A solvent with a higher boiling point (e.g., toluene vs. THF) provides a larger operating window before the solvent begins to boil, which can dangerously increase vessel pressure.
-
Consider Thermal Conductivity: Solvents with better thermal conductivity can help dissipate heat from the reaction mixture to the cooling jacket more efficiently.
-
Primary Control Measures: Remember that the most effective methods for controlling exotherms are procedural:
Visualized Workflows and Data
To assist in your experimental design, the following diagrams and data tables summarize the core principles discussed.
Solvent Selection Workflow for this compound Reactions
This decision tree provides a logical pathway for selecting an appropriate solvent based on your reaction type.
Caption: A decision tree to guide solvent selection for reactions involving this compound.
Solvent-Molecule Interactions Diagram
This diagram illustrates the fundamental difference in how protic and aprotic solvents interact with the amine nucleophile.
Caption: Protic vs. Aprotic solvent interactions with the primary amine of this compound.
References
- Technical Support Center: Solvent Effects on Furan Stability and Reactivity. (2025). Benchchem.
- This compound 1121-46-6 wiki. (n.d.). Guidechem.
- Troubleshooting common issues in furan ring synthesis. (2025). Benchchem.
- Cas 1121-46-6, this compound. (n.d.). LookChem.
- Troubleshooting guide for reactions with 2-Bromo-1-furan-2-yl-ethanone. (2025). Benchchem.
- Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. (2025). PubMed.
- Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. (2025).
- FA Polymerization Disruption by Protic Polar Solvents. (n.d.). MDPI.
- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
- This compound. (n.d.). Methylamine Supplier.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
- 2-(Furan-2-yl)ethan-1-amine. (n.d.). PubChem.
- Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering.
- Specific solvent issues with Reductive Amination/Alkyl
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- optimization of reaction conditions for N-alkylation of 2-nitroaniline. (2025). Benchchem.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- Activity of metals for the reductive amination of FUR in various... (n.d.).
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Phenethylamines. (2025). Benchchem.
- A remarkable solvent effect on reductive amination of ketones. (n.d.).
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. (2019).
- Furan. (n.d.). Britannica.
- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine. (n.d.). Sigma-Aldrich.
- Technical Support Center: Managing Exothermic Reactions Involving 4-Amino-2-chloronicotinonitrile. (2025). Benchchem.
- Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
- Optimization of reaction conditions for N-alkyl
- Friedel-Crafts Acyl
- EAS Reactions (3)
- Controlling exothermic reactions with AVA Lab Control Software. (2023). YouTube.
- Friedel–Crafts Acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 5. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. search.library.albany.edu [search.library.albany.edu]
- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 17. aidic.it [aidic.it]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Friedel-Crafts Acylation [organic-chemistry.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 24. youtube.com [youtube.com]
Work-up procedures to avoid decomposition of furan compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the unique challenges of working with furan-containing molecules. The furan ring, a critical pharmacophore and synthetic intermediate, is notoriously sensitive to various laboratory conditions, often leading to unexpected decomposition, polymerization, or ring-opening.[1][2] This guide provides in-depth, experience-driven answers to common issues encountered during the work-up of reactions involving furan compounds. Our goal is to equip you with the knowledge to anticipate these challenges and implement robust strategies to preserve the integrity of your molecules.
Troubleshooting Unstable Furan Compounds During Work-up
This section addresses specific problems you might encounter during the isolation and purification of your furan-containing products.
Question 1: My furan-containing product is decomposing during acidic work-up. How can I prevent this?
Answer:
This is the most common issue faced by chemists working with furans. The furan ring is highly susceptible to acid-catalyzed degradation, which can manifest as polymerization (formation of "tars") or ring-opening to form 1,4-dicarbonyl compounds.[3][4] This reactivity is exacerbated by electron-releasing groups on the furan ring, which further activate it towards electrophilic attack.[2]
Causality: The underlying mechanism involves the protonation of the furan oxygen or, more commonly, a ring carbon (typically the C2 position), which breaks the aromaticity and generates a highly reactive electrophilic intermediate.[5] This intermediate can then be attacked by water or other nucleophiles, leading to ring cleavage, or it can react with other furan molecules, initiating polymerization.[2][3]
Mitigation Strategies:
-
Strict pH Control: This is the most critical parameter. During aqueous extractions, the pH of the aqueous phase should be carefully controlled and ideally kept neutral or slightly basic. If an acidic wash is necessary (e.g., to remove basic impurities), use very mild acids like dilute acetic acid or a buffered solution (e.g., ammonium chloride). Whenever possible, avoid strong mineral acids like HCl and H₂SO₄ entirely. A target pH of 4 or higher is often recommended.[4][6]
-
Use of Mild Quenching Agents: Instead of a strong acid quench, consider using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer like a phosphate buffer to neutralize the reaction mixture before extraction.
-
Temperature Management: Perform all work-up procedures at low temperatures (0 °C to room temperature). Furan degradation is significantly accelerated at higher temperatures.[1][7]
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to have a stabilizing effect on furan derivatives.[1][3] If your reaction is run in such a solvent, you may be able to minimize aqueous contact during work-up by directly proceeding to chromatography or by using a non-aqueous work-up.
Question 2: I'm observing significant product loss and the formation of dark, insoluble materials during solvent removal. What's happening and how can I stop it?
Answer:
This is a classic sign of furan polymerization. As mentioned, trace amounts of acid can initiate a chain reaction where furan molecules react with each other to form oligomers and polymers, which are often dark and insoluble.[2][3] This can happen even if the initial work-up seemed successful, as residual acid can become concentrated as the solvent is removed.
Causality: The concentration of even catalytic amounts of acid during solvent evaporation via rotary evaporation significantly accelerates the polymerization process. Heat from the water bath further exacerbates this issue.
Mitigation Strategies:
-
Thorough Neutralization: Before concentrating your organic extracts, ensure that all traces of acid have been removed. This can be achieved by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash to remove excess water.
-
Drying Agent Considerations: Use a neutral or slightly basic drying agent like anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Avoid acidic drying agents.
-
Low-Temperature Concentration: Remove the solvent at the lowest possible temperature. Use a high-vacuum pump and a room temperature or cool water bath for your rotary evaporator.
-
Azeotropic Removal of Traces of Acid: If you suspect trace acid is still present, you can add a small amount of a non-polar solvent like toluene and co-evaporate it. This can sometimes help to azeotropically remove residual volatile acids.
-
In-situ Quenching: In some cases, adding a small amount of a non-nucleophilic, sterically hindered base like proton sponge to the organic extract before concentration can scavenge any remaining protons without interfering with the desired product.
Question 3: My furan compound seems to be degrading upon exposure to air and light. Is this possible?
Answer:
Yes, certain furan derivatives are susceptible to oxidation, especially in the presence of light. This is a different degradation pathway from the acid-catalyzed decomposition.
Causality: Furan can react with singlet oxygen, which can be generated by photosensitizers in the presence of light and air, to form an endoperoxide intermediate. This intermediate is unstable and can rearrange or react further to yield ring-opened products, often 1,4-dicarbonyl compounds.[8] This process is known as photo-oxidation.[9]
Mitigation Strategies:
-
Work in an Inert Atmosphere: When handling particularly sensitive furan compounds, perform work-up and purification steps under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can minimize oxidation.
-
Protect from Light: Wrap reaction flasks, separatory funnels, and collection flasks in aluminum foil to protect the compound from light.
-
Add Antioxidants: In some instances, particularly during storage, the addition of a radical scavenger or antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for substituted furans?
A1: The stability of the furan ring is highly dependent on its substituents.
-
Electron-withdrawing groups (e.g., esters, ketones, nitriles) at the 2- or 5-position generally increase the stability of the furan ring towards acidic conditions.[2] They do this by decreasing the electron density of the ring, making it less susceptible to protonation.
-
Electron-releasing groups (e.g., alkyl, alkoxy, amino groups) tend to decrease the stability of the furan ring, making it more prone to acid-catalyzed decomposition.[2]
-
Steric hindrance around the furan ring can sometimes provide kinetic stability by physically blocking the approach of protons or other reagents.
Q2: Are there any "furan-safe" work-up protocols I can use as a starting point?
A2: Yes, a good starting point for a "furan-safe" work-up is to assume the compound is sensitive and take precautions.
Protocol: General Mild Work-up for Furan Compounds
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid catalysts. Monitor for gas evolution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any residual acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to facilitate phase separation and remove bulk water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (≤ 30 °C).
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: Can I use protecting groups to stabilize the furan ring itself?
A3: Protecting the furan ring directly is not a common strategy. The aromaticity of the furan provides a degree of stability, and any reaction to "protect" it would involve breaking this aromaticity. Instead, the focus is on protecting reactive functional groups attached to the furan ring that might not be compatible with subsequent reaction conditions.[10][11] For example, a hydroxyl group on a furan ring might be protected as a silyl ether.[10] In some retrosynthetic analyses, a furan can be used as a masked 1,4-dicarbonyl synthon, which is revealed later in the synthesis via oxidation.[12]
Visualizing the Furan Decomposition Challenge
The following diagrams illustrate the primary degradation pathways and the decision-making process for a stable work-up.
Caption: Decision workflow for a furan-safe work-up procedure.
Data Summary: Key Parameters for Furan Stability
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strong Acids (pH < 4) | Neutral to slightly basic (pH 7-8) | Prevents protonation of the furan ring, which is the initiating step for polymerization and ring-opening. [4][6] |
| Temperature | Elevated Temperatures (>30-40 °C) | 0 °C to Room Temperature | Reduces the rate of all decomposition reactions. [1][7][13] |
| Atmosphere | Air (Oxygen) | Inert (Nitrogen or Argon) | Prevents photo-oxidation via singlet oxygen, especially for electron-rich furans. |
| Light | Direct Light Exposure | Protection from light (e.g., foil) | Minimizes the generation of singlet oxygen, which can lead to oxidative cleavage of the furan ring. [9] |
| Solvents | Protic Solvents (e.g., water, alcohols) during acid catalysis | Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | Protic solvents can participate in ring-opening pathways, while polar aprotic solvents can stabilize furan derivatives. [1][3] |
References
-
Van de Walle, T., De Meulenaer, B., & Van der Eycken, J. (2015). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 32(10), 1629-1637. Retrieved from [Link]
-
Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3097-3107. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Van de Walle, T., De Meulenaer, B., & Van der Eycken, J. (2015). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Request PDF. Retrieved from [Link]
-
Yino. (2023). How does the pH value affect furan resin raw material? Retrieved from [Link]
-
Fan, X., Huang, G., & Sokorai, K. (2008). Effects of pH and phosphate on furan formation in solutions of sugars, ascorbic acid, and linoleic acid. Request PDF. Retrieved from [Link]
-
ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Retrieved from [Link]
-
Manna, D., & Manna, A. K. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrolysis of Furan: Ab Initio Quantum Chemical and Kinetic Modeling Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and kinetic modeling studies of furan pyrolysis: Fuel decomposition and aromatic ring formation. Retrieved from [Link]
-
MDPI. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
Bobrowski, A., & Grabowska, B. (2012). The impact of temperature on furan resin and binder structure. Metalurgija, 51(4), 485-488. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Lee, K., & Li, W. (2007). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Tetrahedron Letters, 48(43), 7686-7689. Retrieved from [Link]
-
Biblio. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
-
ACS Publications. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved from [Link]
-
YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Retrieved from [Link]
-
NIH. (n.d.). Furan in Thermally Processed Foods - A Review. Retrieved from [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Retrieved from [Link]
-
StudySmarter. (n.d.). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
-
PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
NIH. (2022). Gallic Acid Mitigates 5-Hydroxymethylfurfural Formation while Enhancing or Preserving Browning and Antioxidant Activity Development in Glucose/Arginine and Sucrose/Arginine Maillard Model Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I isolated and quantify the furan(one) compounds in a food with high oil content? Retrieved from [Link]
-
ResearchGate. (n.d.). Furan formation as a function of pressure, temperature and time conditions in spinach purée. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The impact of temperature on furan resin and binders structure Artur Bobrowski, Beata Grabowska. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
A Comparative Bioassay Guide: 2-Furan-2-yl-ethylamine vs. Phenethylamine
Executive Summary
Phenethylamine (PEA) is an endogenous trace amine and the foundational scaffold for a vast array of neurologically active compounds.[1][2][3] Its biological activity, primarily mediated by the Trace Amine-Associated Receptor 1 (TAAR1), is of significant interest in neuroscience and pharmacology.[2] This guide presents a comparative framework for evaluating 2-Furan-2-yl-ethylamine (2-FEA), a heterocyclic bioisostere of PEA, in which the phenyl ring is replaced by a furan ring. While direct biological data for 2-FEA is limited in public literature, this document outlines the essential bioassays and predictive rationale required to characterize its pharmacological profile against the well-established properties of PEA.[4] We will detail the experimental protocols for assessing receptor binding affinity, functional agonism at TAAR1, and neurotransmitter transporter interactions, providing a robust methodology for researchers in drug discovery and development.
Introduction: The Rationale of Bioisosteric Replacement
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and therapeutic agents.[1][5][6] Its primary mechanism of action involves the modulation of monoamine systems through several key proteins:
-
Trace Amine-Associated Receptor 1 (TAAR1): PEA is a potent agonist of TAAR1, a G-protein coupled receptor (GPCR) that regulates dopamine, norepinephrine, and serotonin neurotransmission.[2]
-
Monoamine Transporters (DAT, NET, SERT): PEA and its analogs can interact with these transporters to inhibit reuptake or induce neurotransmitter release (efflux).[7]
-
Vesicular Monoamine Transporter 2 (VMAT2): PEA can inhibit VMAT2, disrupting the storage of monoamines in synaptic vesicles.[2]
Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is substituted with another that retains similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. The substitution of PEA's phenyl ring with a furan ring to create 2-FEA is a classic example.[4][8] The furan ring mimics the aromaticity and general size of the phenyl ring but introduces different electronic properties and the potential for hydrogen bonding via its oxygen atom, which can significantly alter its interaction with biological targets.[8][9]
This guide provides the experimental blueprint to answer a critical question: How does this bioisosteric modification from a phenyl to a furan ring alter the pharmacological activity of the ethylamine scaffold at key monoaminergic targets?
Structural and Physicochemical Comparison
A molecule's biological activity is intrinsically linked to its structure and resulting physicochemical properties.
| Property | Phenethylamine (PEA) | This compound (2-FEA) | Significance for Bioassays |
| Structure | Phenyl ring linked to an ethylamine chain | Furan ring linked to an ethylamine chain | The core difference. The furan ring is an electron-rich heterocycle, which may alter π-π stacking and cation-π interactions at the receptor binding site compared to the phenyl ring. |
| Molecular Weight | 121.18 g/mol [10] | 111.14 g/mol [11] | Minor difference, unlikely to significantly impact diffusion or molarity calculations in assays. |
| logP (Octanol/Water) | 1.41[10] | 0.9[11] | 2-FEA is predicted to be more hydrophilic than PEA. This may influence membrane permeability and interactions with hydrophobic pockets in binding sites. |
| pKa (Strongest Basic) | 9.79[10] | (Predicted ~9.5-10.0) | The basicity of the primary amine is critical for forming the salt bridge with a conserved aspartate residue in many monoamine targets. This is expected to be similar for both compounds. |
| Polar Surface Area | 26.02 Ų[10] | 39.2 Ų[11] | The higher polar surface area of 2-FEA, due to the furan oxygen, may enhance interactions with polar residues in a binding pocket but could slightly reduce passive diffusion across cell membranes. |
Key Bioassays for Pharmacological Characterization
To comprehensively compare 2-FEA and PEA, a tiered approach involving binding, functional, and uptake assays is required. The following sections detail the rationale and protocols for these essential experiments.
Assay I: Receptor Binding Affinity at Monoamine Targets
Causality Behind Experimental Choice: The first step is to determine if the compounds physically interact with the target proteins and with what affinity. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," e.g., PEA or 2-FEA) for a receptor or transporter. It measures the concentration of the competitor required to displace 50% of a specific, high-affinity radiolabeled ligand.
Experimental Protocol: Radioligand Displacement Assay
-
Target Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human transporter or receptor of interest (e.g., hDAT, hNET, hSERT, or hTAAR1).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT), and a range of concentrations of the competitor compound (PEA or 2-FEA, typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal inhibition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.[12][13][14][15] The Ki value is a true measure of affinity and can be compared across different experiments.[12][14]
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) via competitive radioligand displacement.
Assay II: Functional Activity at TAAR1
Causality Behind Experimental Choice: A binding assay confirms interaction but does not reveal its functional consequence (e.g., agonist, antagonist, or inverse agonist). Since PEA is a known TAAR1 agonist and this receptor is coupled to the Gs alpha-subunit, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[16][17] Therefore, a cAMP accumulation assay is the definitive method to measure the functional potency (EC50) and efficacy (Emax) of PEA and 2-FEA at TAAR1.[18][19][20]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into 96- or 384-well plates and culture overnight.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
Compound Stimulation: Add varying concentrations of the test compounds (PEA or 2-FEA) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and detect the accumulated cAMP levels. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a competitive immunoassay principle.[21] In this setup, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of intracellular cAMP.[18][21]
-
Data Analysis:
-
Convert the raw detection signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response, or efficacy).
-
Signaling Pathway: TAAR1 Activation
Caption: TAAR1 agonist binding initiates a Gs-protein cascade leading to cAMP production.
Assay III: Neurotransmitter Uptake/Release
Causality Behind Experimental Choice: Beyond receptor activation, many phenethylamines function as neurotransmitter releasers. An in vitro uptake assay using synaptosomes (resealed presynaptic nerve terminals) or cells expressing monoamine transporters is a direct way to measure a compound's ability to inhibit neurotransmitter reuptake or cause transporter-mediated efflux.
Experimental Protocol: [³H]MPP+ Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Assay Initiation: Incubate the cells in a buffer containing a fixed concentration of a radiolabeled transporter substrate, such as [³H]MPP+ (a substrate for all three transporters) or [³H]dopamine (for DAT), along with varying concentrations of the test compound (PEA or 2-FEA).
-
Incubation: Allow uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value for uptake inhibition.
Predicted Outcomes and Data Interpretation
While experimental data for 2-FEA is not publicly available, we can formulate hypotheses based on established structure-activity relationships (SAR).
Hypotheses:
-
TAAR1 Affinity & Potency: The furan oxygen in 2-FEA could act as a hydrogen bond acceptor, potentially increasing affinity and/or potency at TAAR1 if a corresponding hydrogen bond donor residue exists in the binding pocket. Conversely, altered electronics and sterics could decrease the fit, reducing activity.
-
Transporter Selectivity: The phenyl ring is a key recognition element for monoamine transporters. The replacement with a furan ring will likely alter the affinity and selectivity profile. For instance, the change in hydrophobicity and electronic distribution might favor interaction with one transporter (e.g., SERT) over another (e.g., DAT) compared to PEA.
-
Efficacy: It is possible that 2-FEA may act as a partial agonist at TAAR1, where it binds and activates the receptor but with lower maximal efficacy (Emax) than the full agonist PEA.[22]
Data Summary Table (Hypothetical Data)
This table should be populated with experimental results. The values for PEA are representative of those found in the literature, while the values for 2-FEA are hypothetical placeholders for experimental determination.
| Compound | Target | Binding Affinity Ki (nM) | Functional Potency EC50 (nM) | Uptake Inhibition IC50 (nM) |
| Phenethylamine (PEA) | hTAAR1 | 100 - 500 | 8,800[17] | - |
| hDAT | >10,000 | - | ~5,000 | |
| hNET | ~5,000 | - | ~3,000 | |
| hSERT | >10,000 | - | >10,000 | |
| This compound | hTAAR1 | To be determined | To be determined | - |
| hDAT | To be determined | - | To be determined | |
| hNET | To be determined | - | To be determined | |
| hSERT | To be determined | - | To be determined |
Conclusion and Future Directions
This guide provides a comprehensive, logical framework for the head-to-head bioassay comparison of this compound and phenethylamine. By systematically evaluating binding affinity, functional agonism, and transporter interactions, researchers can build a complete pharmacological profile of this novel bioisostere. The resulting data will elucidate the specific structure-activity relationship consequences of replacing the phenyl ring with a furan moiety.
Future studies should extend these in vitro findings to more complex systems, including metabolic stability assays in liver microsomes and in vivo behavioral assays in rodent models to assess potential stimulant, antidepressant, or other psychoactive properties.[23][24][25] This systematic approach is fundamental to the rational design of new chemical entities in neuroscience drug discovery.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.
- Enzyme Inhibitor Terms and Calcul
- Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1.
- Phenethylamine. Wikipedia.
- cAMP Accumulation Assay.
- A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Semantic Scholar.
- cAMP assays in GPCR drug discovery. PubMed.
- Ki, IC50, & the Cheng-Prusoff equ
- Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calcul
- Determination of KB or Ki from IC50.
- Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
- Substituted phenethylamine. Wikipedia.
- This compound|CAS 1121-46-6. Benchchem.
- (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience.
- (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
- 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863. PubChem.
- Standard procedures for monoamine transporter and receptor-binding assays.
- In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed Central.
- Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor. PubMed Central.
- Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. PubMed Central.
- 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
- Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed.
- 2-Furan-2-yl-2-morpholin-4-yl-ethylamine. Sigma-Aldrich.
- (PDF) Reinforcing effects of phenethylamine analogs found in dietary supplements.
- Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed Central.
- Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic C
- Furan: A Promising Scaffold for Biological Activity.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.
- Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.
- Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic c
- Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
- Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
- Showing Compound 2-Phenylethylamine (FDB010580). FooDB.
- Identification and characterization of a novel monoamine transporter in the human brain.
- 2-Phenylethylamine. American Chemical Society.
- Phenethylamine 2-Phenylethylamine. Sigma-Aldrich.
- 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. PubChem.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijabbr.com [ijabbr.com]
- 10. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 11. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors | Semantic Scholar [semanticscholar.org]
- 20. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reinforcing effects of phenethylamine analogs found in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-(2-Furyl)ethylamine Versus Bioisosteres in Drug Design
Introduction: Beyond the Phenyl Ring
In the landscape of medicinal chemistry, the ethylamine scaffold is a cornerstone for designing ligands targeting the central nervous system (CNS). While phenethylamine is the archetypal structure, replacing the phenyl ring with five-membered heterocycles like furan offers a path to modulate physicochemical properties, explore new intellectual property space, and fine-tune biological activity.[1] 2-(2-Furyl)ethylamine serves as an intriguing starting point, but the furan ring itself carries inherent liabilities, primarily related to metabolic instability.[2]
This guide provides an in-depth comparison of 2-(2-Furyl)ethylamine with its principal bioisosteres: the thiophene, pyrrole, and phenyl analogues. Bioisosterism, the strategy of exchanging functional groups with others of similar physicochemical properties, is a powerful tool for lead optimization.[3] We will dissect the causal relationships between subtle structural changes and their profound impact on pharmacology and pharmacokinetics, supported by established experimental protocols for head-to-head evaluation.
Section 1: The Physicochemical Landscape of Bioisosteric Rings
The choice of an aromatic ring is a critical decision in drug design, dictating everything from receptor interactions to metabolic fate. Furan, thiophene, pyrrole, and benzene, while all aromatic, possess distinct electronic and steric personalities that arise from the nature of their constituent atoms.[4][5]
The order of aromaticity, a measure of thermodynamic stability, is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[6][7][8] This trend is inversely correlated with the electronegativity of the heteroatom; the highly electronegative oxygen in furan holds its lone pair electrons more tightly, reducing their delocalization and thus weakening its aromatic character.[4][9] This makes the furan ring more susceptible to reactions that can lead to dearomatization, such as metabolic ring cleavage.[2][10]
In contrast, pyrrole introduces a hydrogen bond donor (HBD) via its N-H group, a feature absent in the other rings, which can fundamentally alter binding modes at biological targets.[11] Thiophene, with sulfur being less electronegative than oxygen, strikes a balance, closely mimicking the properties of a phenyl ring while offering a distinct electronic signature.[12]
| Property | Furan | Thiophene | Pyrrole | Benzene |
| Aromaticity Order | Lowest (4th)[6][9] | 2nd[6][9] | 3rd[6][9] | Highest (1st)[6][9] |
| Heteroatom | Oxygen | Sulfur | Nitrogen | None |
| Electronegativity | High (3.44)[4] | Low (2.58)[4] | Medium (3.04)[4] | N/A |
| H-Bonding | Acceptor | Weak Acceptor | Donor (N-H) | None |
| Dipole Moment (D) | ~0.7 D | ~0.5 D | ~1.8 D | 0 D |
| Key Feature | Electron-rich, prone to oxidation[2] | "Classical" bioisostere of benzene[12] | H-bond donor capability[11] | Stable, hydrophobic standard |
Section 2: A Head-to-Head Comparison of Ethylamine Bioisosteres
The ethylamine sidechain provides the crucial basic nitrogen common to most monoamine neurotransmitters, which typically forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket. The choice of the aromatic ring, however, modulates the compound's overall profile.
The Parent Scaffold: 2-(2-Furyl)ethylamine
This analogue serves as our baseline. Its primary and most significant liability in a drug development context is the metabolic instability of the furan ring. Cytochrome P450 (CYP) enzymes can oxidize the furan, leading to the formation of a highly reactive and potentially toxic cis-2-butene-1,4-dial (BDA) intermediate.[2][13] This electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, triggering toxicity.[2][14][15] This metabolic pathway often makes furan-containing drug candidates less desirable unless the ring is sterically shielded or metabolism is otherwise blocked.
Case Study 1: The Thiophene Analogue - 2-(2-Thienyl)ethylamine
-
Causality of Choice: Thiophene is a classical bioisostere of furan and benzene.[12] Its size and electronic properties are similar enough that it is often readily accepted by the same biological targets, making it a conservative and logical first replacement to mitigate furan's metabolic risks.
-
Impact on Pharmacology: The bioisosteric replacement of a furan or benzene ring with thiophene is often well-tolerated by receptors, frequently resulting in retained or even slightly improved binding affinity.[12][16] The sulfur atom can engage in different non-covalent interactions compared to oxygen, but these are typically not disruptive.
-
ADME Profile: Thiophene is also a substrate for CYP-mediated metabolism, but its primary route of bioactivation often involves the formation of thiophene S-oxides or thiophene epoxides.[17][18][19][20] While these are also reactive metabolites, the overall rate and pathway can be significantly different from furan ring cleavage. The choice between furan and thiophene thus becomes a question of which metabolic liability is more manageable for a given chemical series and therapeutic context. In many cases, thiophene offers a more stable alternative.[21]
Case Study 2: The Pyrrole Analogue - 2-(2-Pyrrolyl)ethylamine
-
Causality of Choice: Swapping furan for pyrrole is a non-classical replacement that fundamentally alters the compound's interaction profile. It replaces a hydrogen bond acceptor (the furan oxygen) with a strong hydrogen bond donor (the pyrrole N-H).[22] This is a higher-risk, higher-reward strategy.
-
Impact on Pharmacology: The introduction of an N-H donor can be transformative. If the target receptor has a corresponding hydrogen bond acceptor (e.g., a carbonyl backbone or acidic side chain) in the right position, this new interaction can dramatically increase binding affinity and selectivity. Conversely, if no such partner exists, the N-H can introduce an unfavorable desolvation penalty or steric clash, reducing activity. The pharmacological activity of 2-(2-pyrrolyl)ethylamine itself has been described, for instance, as having effects on gastric acid secretion.[22]
-
ADME Profile: Pyrrole rings are also targets for oxidative metabolism, typically occurring on the carbons adjacent to the nitrogen atom, which can lead to the formation of pyrrolidinones.[23] The pyrrole N-H is generally stable but can be a site for N-glucuronidation in some contexts. The overall metabolic profile is distinct from both furan and thiophene.[23][24][25]
Case Study 3: The Phenyl Analogue - Phenethylamine
-
Causality of Choice: Phenethylamine is the endogenous trace amine and the parent compound for a vast class of CNS stimulants and therapeutics.[26][27][28] It serves as the gold standard for comparison, representing the properties of a stable, six-membered carbocyclic ring.
-
Impact on Pharmacology: Phenethylamine is a potent releasing agent of norepinephrine and dopamine and an agonist of the trace amine-associated receptor 1 (TAAR1).[26] Its pharmacology is extensively studied and provides a robust functional benchmark.[29][30] Comparing its activity to the heterocyclic analogues helps to understand the specific contribution of the heteroatoms to the overall pharmacological profile.
-
ADME Profile: The metabolic pathways of phenethylamine are well-characterized. The ethylamine side chain is rapidly metabolized by monoamine oxidase (MAO), and the phenyl ring is a substrate for aromatic hydroxylation by CYP enzymes (e.g., CYP2D6).[26] While still subject to extensive metabolism, these pathways are generally considered more predictable and less likely to produce the highly reactive, ring-opened species associated with furan metabolism.[31]
Section 3: Experimental Design for a Validated Comparison
To objectively compare these bioisosteres, a standardized, side-by-side experimental evaluation is essential. The following workflow and protocols provide a self-validating system for generating reliable comparative data.
General Workflow for Bioisostere Evaluation
The following diagram illustrates a typical workflow in a lead optimization campaign where bioisosteric replacement is being explored.
Caption: Workflow for designing and evaluating bioisosteres.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compounds for a specific target, for example, the human serotonin 5-HT₂ₐ receptor.[32][33]
-
Objective: To quantify the ability of each ethylamine analogue to displace a known high-affinity radioligand from the receptor, thereby determining its binding affinity.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (~80 Ci/mmol).
-
Non-specific Agent: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[34]
-
Test Compounds: 2-(2-Furyl)ethylamine, 2-(2-Thienyl)ethylamine, 2-(2-Pyrrolyl)ethylamine, and Phenethylamine, dissolved in DMSO and serially diluted in assay buffer.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a scintillation counter.
-
-
Procedure:
-
Prepare reaction vials/wells in triplicate for total binding (radioligand only), non-specific binding (radioligand + mianserin), and competitor binding (radioligand + varying concentrations of test compound).
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM mianserin (for non-specific), or 50 µL of the appropriate test compound dilution.
-
Add 50 µL of [³H]-Ketanserin (at a final concentration near its Kₑ, e.g., 1-2 nM) to all wells.
-
Initiate the binding reaction by adding 150 µL of the receptor membrane preparation (50-100 µg protein/well) to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[35]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[35]
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This protocol measures the rate at which the test compounds are metabolized by liver enzymes, providing a direct comparison of their metabolic liabilities.[36][37][38][39]
-
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLᵢₙₜ) of each ethylamine analogue in the presence of human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.[37]
-
Test Compounds (1 µM final concentration).
-
Quenching Solution: Ice-cold acetonitrile containing an appropriate internal standard (e.g., tolbutamide).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a master mix of HLM (0.5 mg/mL final concentration) in phosphate buffer. Aliquot into microcentrifuge tubes.
-
Add the test compound to each tube and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a tube containing the ice-cold quenching solution.[38] This stops the reaction and precipitates the proteins.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point, relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (T½) using the equation: T½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / T½) / (mg microsomal protein/mL) .
-
Section 4: Data Summary and Strategic Outlook
The selection of a bioisostere is not a search for a "perfect" replacement, but a strategic, multi-parameter optimization to achieve the best balance of potency, selectivity, and drug-like properties.
Expected Outcome Summary
| Bioisostere | Physicochemical Impact | Expected Pharmacological Impact | Expected ADME Impact |
| Furan | Baseline. Electron-rich, least aromatic. | Baseline activity. | High Risk: Prone to metabolic ring-opening to form reactive aldehydes.[2][13] |
| Thiophene | Conservative change. More aromatic and less polarized than furan. | High likelihood of retaining or slightly modifying activity.[12] | Medium Risk: More stable than furan, but can form reactive S-oxides.[17][18] |
| Pyrrole | Major change. Introduces H-bond donor, more polar. | High uncertainty. Potential for significant gain or loss of affinity. | Medium Risk: Susceptible to oxidation on the pyrrole ring carbons.[23] |
| Phenyl | Classic benchmark. Larger, more hydrophobic, very stable. | Provides a well-understood pharmacological baseline (e.g., MAO substrate, TAAR1 agonist).[26] | Low-Medium Risk: Predictable aromatic hydroxylation. Rapidly metabolized by MAO.[26] |
Strategic Interpretation
The decision-making process for choosing a bioisostere is context-dependent. A drug designer must weigh the potential benefits against the risks.
Caption: Hypothetical binding modes of ethylamine bioisosteres.
As illustrated, all analogues share the critical ionic bond via the ethylamine nitrogen. The furan and thiophene rings likely engage in similar hydrophobic or π-stacking interactions. The pyrrole ring, however, offers the unique possibility of forming an additional, directional hydrogen bond, which can be a powerful tool for enhancing affinity and selectivity if a suitable acceptor group is present in the receptor.
-
When to stay with Furan: If metabolic stability is found to be acceptable for the specific substitution pattern and intended dose, or if it provides unparalleled potency that cannot be replicated.
-
When to switch to Thiophene: As a primary strategy to de-risk the known metabolic liabilities of furan while minimizing the chances of drastically altering the pharmacological profile.
-
When to switch to Pyrrole: When seeking a significant improvement in potency and a novel binding interaction is hypothesized to be possible. This is a bold move that requires careful structural biology or SAR data to support it.
-
When to use Phenyl as a benchmark: To understand the baseline pharmacology and metabolism of the corresponding carbocyclic analogue, which can provide valuable context for the effects of introducing heteroatoms.
Conclusion
The journey from a lead compound like 2-(2-Furyl)ethylamine to a viable drug candidate is one of continuous refinement and optimization. The bioisosteric replacement of the furan ring with thiophene, pyrrole, or even the parent phenyl ring is not merely an academic exercise but a critical, data-driven strategy. Each replacement offers a unique trade-off between pharmacological potential and pharmacokinetic risk. Thiophene presents a conservative step to improve metabolic stability, while pyrrole offers a chance for a breakthrough in potency at the cost of predictability. By employing rigorous, parallel experimental evaluations as outlined in this guide, drug development professionals can make informed, rational decisions, ultimately increasing the probability of success in their discovery campaigns.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1304–1314. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. Retrieved from [Link]
-
Mansoura University. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Valia, K., & Dansette, P. M. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1461–1473. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolylethylamine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(6), 1545-1579. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Strecker, T. E., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126759. Retrieved from [Link]
-
ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
Valia, K., & Dansette, P. M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1461-1473. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Retrieved from [Link]
-
Kumar, A., & Shaik, S. (2012). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Theory and Computation, 8(11), 4545–4557. Retrieved from [Link]
-
Lu, J., & Peterson, L. A. (2009). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 22(10), 1729–1737. Retrieved from [Link]
-
Lu, J., & Peterson, L. A. (2009). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology, 22(10), 1729–1737. Retrieved from [Link]
-
Quora. (2018). What is order of aromaticity of pyrrole, thiophene, furan and benzene?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Retrieved from [Link]
-
Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica, 15(7), 567-577. Retrieved from [Link]
-
Squeo, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112364. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 28(22), 7545. Retrieved from [Link]
-
Western Michigan University ScholarWorks. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
SlideShare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(S), S58-S66. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
-
Wiese, M., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[23]annulene-scaffold. Bioorganic & Medicinal Chemistry, 23(15), 4509–4516. Retrieved from [Link]
-
Cignarella, G., et al. (1989). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 44(1), 59-71. Retrieved from [Link]
-
Kim, J. Y., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 448–456. Retrieved from [Link]
-
Vallejo, A., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. RSC Medicinal Chemistry, 15(9), 2415-2432. Retrieved from [Link]
-
Libyan International Medical University. (n.d.). PYRROLE, THIOPHENE AND FURAN. Retrieved from [Link]
-
Borda, E. S., et al. (1977). Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria. Naunyn-Schmiedeberg's Archives of Pharmacology, 296(3), 259-265. Retrieved from [Link]
-
D'Andrea, G., et al. (2013). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Neuroscience Letters, 534, 137-141. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
-
MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(11), 2551. Retrieved from [Link]
-
Chen, G., Ensor, C. R., & Bohner, B. (1969). The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). Journal of Pharmacology and Experimental Therapeutics, 168(1), 171-179. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-(2-Pyrrolyl)Ethylamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 29709-35-1 | Product Name: 2-(1H-Pyrrol-1-yl)ethanamine. Retrieved from [Link]
-
MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2024(1), M1842. Retrieved from [Link]
Sources
- 1. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. repository.limu.edu.ly [repository.limu.edu.ly]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Pyrrolylethylamine - Wikipedia [en.wikipedia.org]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Phenethylamine - Wikipedia [en.wikipedia.org]
- 27. acs.org [acs.org]
- 28. mdpi.com [mdpi.com]
- 29. Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 35. giffordbioscience.com [giffordbioscience.com]
- 36. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 37. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 38. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 39. creative-bioarray.com [creative-bioarray.com]
The Strategic Advantage of the Furan Moiety: A Comparative Guide to 2-Furan-2-yl-ethylamine in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the selection of molecular scaffolds is a critical decision that dictates the future success of a drug candidate. While traditional carbocyclic amines, particularly 2-phenylethylamine, have long served as a foundational scaffold, the strategic incorporation of heterocyclic bioisosteres offers a powerful approach to overcoming common developmental hurdles. This guide provides an in-depth comparison between 2-Furan-2-yl-ethylamine and its traditional counterpart, 2-phenylethylamine. We will explore the nuanced advantages conferred by the furan ring, including modulated physicochemical properties, altered metabolic profiles, and unique pharmacodynamic interactions. Through objective analysis and supporting experimental frameworks, this document will demonstrate why this compound is not merely an alternative, but often a superior choice for modern drug discovery campaigns.
Introduction: Beyond the Benzene Ring
The principle of bioisosterism—the substitution of one chemical group with another that retains similar biological activity—is a cornerstone of lead optimization. The phenyl ring is the most ubiquitous scaffold in marketed drugs; however, its indiscriminate use can contribute to poor physicochemical properties, such as low solubility and high metabolic turnover, hindering the development of effective therapeutics.
This has led researchers to explore heterocyclic replacements. Among the most successful is the replacement of a phenyl ring with a furan ring.[1] 2-Phenylethylamine is a classic "traditional amine" found in numerous natural products and synthetic drugs, serving as a critical pharmacophore for interacting with a wide range of biological targets.[2] Its structural analog, this compound, replaces the benzene ring with a five-membered furan heterocycle. This seemingly subtle change introduces an oxygen heteroatom that fundamentally alters the molecule's properties, offering distinct advantages in drug design.
Part 1: A Tale of Two Rings: Physicochemical and Electronic Properties
The primary differences between the furan and phenyl rings stem from the presence of the oxygen atom in the furan scaffold. This heteroatom creates a dipole and serves as a hydrogen bond acceptor, properties absent in the nonpolar benzene ring. These features directly influence solubility, lipophilicity, and electronic distribution.
Causality Behind the Choice:
In drug discovery, balancing lipophilicity and solubility is paramount. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity (high LogP) often correlates with poor absorption, increased metabolic liability, and off-target toxicity. The furan ring provides a valuable tool for "lipophilicity engineering." The replacement of a phenyl group with a furan can reduce the LogP, often improving the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Data Presentation: Head-to-Head Comparison
| Property | This compound | 2-Phenylethylamine | Rationale for Significance |
| Molecular Formula | C₆H₉NO[3] | C₈H₁₁N[4] | Furan analog has a lower molecular weight. |
| Molecular Weight | 111.14 g/mol [3] | 121.18 g/mol [4] | Lower weight is favorable for ligand efficiency metrics. |
| Predicted LogP | 0.9 - 1.13[3][5] | 1.4[4] | Lower LogP suggests improved aqueous solubility. |
| Predicted pKa (Basic) | ~9.59[5][6] | ~9.83[4] | Similar basicity, ensuring amine protonation at physiological pH. |
| Polar Surface Area | 39.2 Ų[3][5] | 26.0 Ų[7] | Higher PSA indicates greater potential for polar interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen)[5] | 1 (Nitrogen)[7] | Extra H-bond acceptor offers new binding opportunities. |
Part 2: Navigating Metabolism: The Pharmacokinetic Advantage
Aromatic rings are frequent targets for cytochrome P450 (CYP) enzymes, often leading to rapid metabolism and clearance. The electron-rich phenyl ring is particularly susceptible to oxidation, which can be a major liability.
Expertise in Action:
While the furan ring can also be metabolized, its pathways are distinct from those of benzene.[1][8] Furan oxidation can lead to the formation of reactive intermediates like epoxides or enediones, a critical consideration for toxicologists.[8] However, this susceptibility can be predicted and mitigated through structural modifications at other positions.[9] Importantly, the furan ring is often less prone to the typical aromatic hydroxylation that plagues many phenyl-containing compounds, potentially leading to improved metabolic stability and a longer half-life in vivo.[10]
Mandatory Visualization: Comparative Metabolic Pathways
Below is a conceptual diagram illustrating the common metabolic fates of the phenyl and furan rings. The phenyl ring typically undergoes hydroxylation, whereas the furan ring can be oxidized to a reactive, ring-opened dialdehyde.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. acs.org [acs.org]
- 3. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Furan vs. Phenyl Analogs in Advanced Materials
A comparative guide for researchers navigating the structural and functional trade-offs between furan- and phenyl-based building blocks in the design of next-generation organic electronics.
Introduction: The Aromatic Building Blocks of Modern Electronics
In the landscape of materials science, particularly in the realm of organic semiconductors, the choice of the core aromatic building block is a critical design parameter that dictates the ultimate performance of a device. Among the most fundamental and ubiquitous units are the five-membered furan ring and the six-membered phenyl ring. While both offer a conjugated π-electron system essential for charge transport and light interaction, their subtle yet profound structural and electronic differences lead to vastly different material properties.
This guide provides an in-depth comparative analysis of furan and phenyl analogs, moving beyond simple definitions to explore the causal relationships between their intrinsic characteristics and their performance in key applications. We will dissect why one might be chosen over the other and provide the experimental framework to validate these choices, empowering researchers to make more informed decisions in material design.
Part 1: Fundamental Physicochemical & Electronic Divergence
The core of the comparison lies in the fundamental differences in aromaticity, electronic structure, and molecular geometry between the furan heterocycle and the phenyl carbocycle.
Aromaticity and Electronic Landscape
Aromaticity, a measure of cyclic delocalized π-electron stabilization, is significantly different between the two rings. Benzene, the parent phenyl compound, is the archetypal aromatic molecule with a resonance stabilization energy of approximately 36 kcal/mol.[1] In contrast, furan's resonance energy is much lower, at around 16 kcal/mol.[1]
This disparity stems from two primary factors:
-
Electronegativity: The oxygen atom in furan is highly electronegative. While one of its lone pairs participates in the 6π aromatic system, the oxygen nucleus holds these electrons more tightly, leading to less effective delocalization compared to the all-carbon system in benzene.[2][3]
-
Orbital Overlap: The orbital energy match between the oxygen p-orbital and the carbon p-orbitals in furan is poorer than the ideal C(p)-C(p) overlap in benzene, which weakens the resonance stabilization.[2]
This weaker aromaticity in furan-based systems has direct consequences: it often leads to a more localized electronic structure, a reduced bandgap, and red-shifted absorption spectra compared to phenyl analogs.[4] However, it also renders the furan ring more susceptible to reactions that can disrupt its aromaticity, such as oxidation or Diels-Alder cycloadditions, posing a stability challenge.[4][5]
Caption: Key electronic and stability differences between phenyl and furan rings.
Molecular Geometry and Solid-State Packing
The geometry of the building block directly influences how molecules pack in the solid state, which is critical for charge transport.
-
Steric Hindrance and Planarity: The oxygen atom in furan has a smaller atomic size and covalent radius than a sulfur atom (in its thiophene analogue) or a carbon-hydrogen group.[6][7] This often results in reduced steric hindrance, allowing for more planar molecular backbones when incorporated into polymers or oligomers.[6][8] Enhanced planarity is highly desirable as it promotes stronger intermolecular π-π stacking, creating efficient pathways for charge carriers to hop between molecules.
-
Intermolecular Interactions: While phenyl rings often lead to herringbone packing arrangements, furan-containing molecules can also adopt favorable π-stacked structures.[9][10] The specific interactions and resulting morphology are highly dependent on the substituents and overall molecular design. The incorporation of furan can lead to shorter π-π stacking distances, which is beneficial for charge transport.[6]
| Property | Phenyl Analog | Furan Analog | Implication in Materials Science |
| Aromaticity | High (~36 kcal/mol) | Low (~16 kcal/mol)[1] | Furan's lower aromaticity leads to narrower bandgaps but also lower chemical stability.[2][4] |
| Key Atom | Carbon | Oxygen | Oxygen's high electronegativity polarizes the π-system in furan.[2] |
| Planarity | Can be sterically hindered | Often more planar due to smaller oxygen atom | Enhanced planarity in furan systems can improve π-π stacking and charge mobility.[6] |
| Solubility | Variable | Generally good solubility | Furan-containing polymers often exhibit better solubility than their thiophene counterparts.[11][12] |
| Stability | Very high | Susceptible to oxidation & cycloaddition | Phenyl rings provide superior operational stability; furan requires stabilization strategies.[4][5] |
Part 2: Performance in Key Material Applications
The fundamental differences outlined above manifest in distinct performance characteristics when these analogs are used as active components in electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, charge carrier mobility (μ) is the paramount performance metric. The choice between furan and phenyl units can significantly influence this parameter.
-
Furan-based OFETs: Furan-containing semiconductors have demonstrated both high p-type (hole) and n-type (electron) mobilities.[9] Impressively, mobilities as high as 7.7 cm²/V⁻¹s⁻¹ have been reported for certain quinoidal oligofurans.[9] The enhanced planarity and potential for close π-π stacking afforded by the furan unit are key contributors to this high performance.[9][13] Studies have shown that in some donor-acceptor systems, furan can yield charge transport properties comparable to its more widely studied thiophene analogue.[13]
-
Phenyl-based OFETs: Phenyl rings are foundational to many high-performance semiconductors, such as pentacene and its derivatives.[10] While individual phenyl rings can lead to large torsional angles and disrupt conjugation, rigid, fused phenyl systems (acenes) are known for their excellent, well-ordered crystalline packing and high charge mobilities.[10] The introduction of phenyl groups to other cores can also enhance mobility.[10]
| Representative Material Type | Predominant Carrier Type | Reported Mobility (μ) (cm²/V⁻¹s⁻¹) | Key Structural Feature |
| Quinoidal Oligofuran | p-type and n-type | Up to 7.7[9] | Highly planar furan-based core |
| Furan-Substituted Benzothiadiazole | p-type | ~0.0122[13] | Donor-Acceptor architecture |
| Pentacene (Fused Phenyl) | p-type | Up to 3.0 (thin-film)[10] | Fused, rigid aromatic system |
| Bisthienyl Anthracene (Phenyl core) | p-type | ~0.50[10] | Phenyl core with solubilizing groups |
Organic Photovoltaics (OPVs)
In OPVs, the goal is to maximize light absorption and the efficiency of converting photons to electrical current.
-
Furan-based OPVs: Incorporating furan units into the conjugated backbone of donor polymers or non-fullerene acceptors (NFAs) typically enhances backbone planarity, reduces the optical bandgap, and red-shifts the absorption spectrum, allowing the device to harvest more solar photons.[4] This has led to high power conversion efficiencies (PCEs), with some furan-based NFAs achieving PCEs over 14%.[4] However, the inherent instability of the furan ring is a major drawback, as photodegradation can occur via pathways like Diels-Alder cycloaddition with singlet oxygen.[4] Recent strategies, such as benzannulation (fusing a benzene ring to the furan), have successfully mitigated this instability, leading to highly stable and efficient furan-containing acceptors with PCEs exceeding 20%.[5]
-
Phenyl-based OPVs: Phenyl rings are ubiquitous in OPV materials, often used as linking units or as part of the core structure. Their primary advantage is their exceptional chemical and photochemical stability. However, their larger intrinsic bandgap compared to furan or thiophene means they are often used in conjunction with more electron-rich or electron-deficient units to tune the material's absorption profile to match the solar spectrum.
Organic Light-Emitting Diodes (OLEDs)
For OLEDs, high photoluminescent quantum efficiency (PLQY) is crucial. Here, furan often shows a distinct advantage.
-
Furan-based OLEDs: Furan-based materials, especially furan/phenylene co-oligomers, are known for their very bright luminescence and high PLQY, both in solution and in the solid state.[9][14] Some studies directly comparing furan and thiophene analogs have concluded that furan is superior in terms of fluorescence.[15][16] The rigid and planar nature of furan-containing systems can reduce non-radiative decay pathways, boosting light emission.[6][17]
-
Phenyl-based OLEDs: Polyphenylene-based polymers were among the first materials used for blue OLEDs. While robust and stable, they often suffer from broader emission spectra and lower efficiencies compared to more complex systems. Phenyl units are now more commonly used as building blocks within larger, more sophisticated emitter molecules to provide stability and tune electronic properties. A comparison of polyphenylene-co-furan (PPF) and polyphenylene-co-thiophene (PPT) showed that the PPF material had a higher quantum efficiency.[18]
Part 3: Experimental Validation Protocols
To experimentally quantify the differences discussed above, a series of standardized characterization techniques are employed. Below are protocols for two fundamental experiments.
Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a new material. These values are critical for predicting charge injection barriers and the open-circuit voltage in an OPV device.
Methodology:
-
Preparation: Dissolve a small quantity (~1-2 mg) of the furan or phenyl analog in a suitable anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Calibration: Record the CV of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard.
-
Measurement: Scan the potential anodically to measure the oxidation potential (E_ox) and cathodically to measure the reduction potential (E_red) of the sample.
-
Calculation:
-
Determine the onset potential for the first oxidation (E_ox^onset) and reduction (E_red^onset) from the voltammogram.
-
Calculate the HOMO level using the empirical formula: HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺)^1/2 + 4.8] eV. (Note: The value 4.8 eV is often cited, but it's best to use a value calibrated for your specific reference electrode setup, often closer to 5.1 eV for Fc/Fc⁺).
-
Calculate the LUMO level: LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺)^1/2 + 4.8] eV.
-
The electrochemical bandgap is E_g = LUMO - HOMO.
-
Caption: Workflow for determining HOMO/LUMO energy levels via Cyclic Voltammetry.
Protocol 2: OFET Fabrication and Mobility Measurement
Objective: To fabricate a bottom-gate, bottom-contact (BGBC) OFET and measure the charge carrier mobility of the semiconductor layer.
Methodology:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown SiO₂ dielectric layer (~300 nm). Clean the substrate sequentially by sonicating in acetone, then isopropanol, and finally drying with N₂ gas.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) via vapor or solution deposition to improve the ordering of the semiconductor film.
-
Source-Drain Electrode Deposition: Pattern the source and drain electrodes (typically Gold, ~50 nm) onto the substrate using photolithography or shadow masking. The channel length (L) and width (W) are defined in this step.
-
Semiconductor Deposition: Deposit a thin film (~40-60 nm) of the furan or phenyl analog onto the substrate via spin-coating, drop-casting, or thermal evaporation.
-
Annealing: Anneal the device at an optimized temperature to improve film crystallinity and morphology. This step is material-dependent and crucial for performance.
-
Characterization: Place the device in a probe station (under vacuum or in an inert atmosphere). Use a semiconductor parameter analyzer to measure the transfer characteristics (Drain Current I_D vs. Gate Voltage V_G at a constant Drain Voltage V_D) and output characteristics (I_D vs. V_D at various V_G).
-
Mobility Calculation: Calculate the saturation regime mobility (μ_sat) using the following equation, where C_i is the capacitance per unit area of the dielectric: I_D = (W / 2L) * μ_sat * C_i * (V_G - V_T)²
-
Mobility is extracted from the slope of the (√I_D) vs. V_G plot.*
-
Conclusion and Future Outlook
The choice between furan and phenyl analogs is a nuanced decision governed by a trade-off between performance and stability.
-
Furan analogs offer a compelling route to materials with enhanced planarity, higher charge mobilities, and superior luminescence.[6][9][15] Their smaller bandgaps make them excellent candidates for harvesting solar energy in OPVs.[4] The primary challenge remains their intrinsic instability, though innovative molecular design strategies like benzannulation are proving highly effective at overcoming this limitation.[5] The ability to derive furan from renewable biomass resources also presents a significant advantage for sustainable electronics.[17][19]
-
Phenyl analogs remain the benchmark for chemical and operational stability. Their robust aromaticity provides a solid foundation for materials intended for long-term applications. While they may not always provide the highest performance in terms of mobility or the most red-shifted absorption, their reliability is unparalleled.
The future of organic electronics will likely involve a synergistic use of both building blocks. By strategically placing furan units within a polymer backbone to enhance planarity and electronic properties, while using stable phenyl units to anchor the structure and prevent degradation, researchers can design hybrid materials that capture the best of both worlds: high performance married with long-term stability.
References
-
Design of Furan‐Based Acceptors for Organic Photovoltaics | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Why is Furan less aromatic than benzene? (2025). Filo. Retrieved from [Link]
-
Synthesis of novel furan-based conjugated polymer for organic flexible electronics. (n.d.). IEEE Xplore. Retrieved from [Link]
-
Guo, H., Jiang, D., Gu, Y., et al. (2024). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry. Retrieved from [Link]
-
Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C-H arylation of oligofurans. (2024). Beijing Institute of Technology. Retrieved from [Link]
-
Heterocycles Part 1: Furan, Thiophene, and Pyrrole. (2021). YouTube. Retrieved from [Link]
-
Furan semiconductors and their application in organic field-effect transistors. (2021). ResearchGate. Retrieved from [Link]
-
Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. (2024). Energy & Environmental Science (RSC Publishing). Retrieved from [Link]
-
Saadeh, H., Goodson, T., & Yu, L. (1998). Synthesis of a Polyphenylene-co-furan and Polyphenylene-co-thiophene and Comparison of Their Electroluminescent Properties. Macromolecules. Retrieved from [Link]
-
π‐Conjugated Furan‐Based Polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly-Emissive Solution-Grown Furan/Phenylene Co-Oligomer Single Crystals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (2021). PubMed. Retrieved from [Link]
-
The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. (2024). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
-
Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? (2017). Quora. Retrieved from [Link]
-
Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. (2017). ResearchGate. Retrieved from [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]
-
Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Furan-containing conjugated polymers for organic solar cells | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The advantages of furan for organic semiconductor materials. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of stable fused furan-based molecule for organic electronics. (2022). DR-NTU. Retrieved from [Link]
-
Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. (2024). Journal of Materials Chemistry C. Retrieved from [Link]
-
Organic semiconductors for organic field-effect transistors. (2007). PMC - NIH. Retrieved from [Link]
-
Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (2020). Frontiers. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Why is Furan less aromatic than benzene? | Filo [askfilo.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20% - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Furan-2-yl-ethylamine
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds like 2-Furan-2-yl-ethylamine, a versatile building block in medicinal chemistry, establishing robust and reliable analytical methods is paramount to ensuring the quality, safety, and efficacy of potential drug candidates. This guide provides an in-depth comparison of three principal analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a practical framework for method selection and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Criticality of Method Validation
The validation process encompasses a systematic evaluation of several key parameters, including specificity, linearity, accuracy, precision, and robustness.[7][8] The choice of analytical technique is a critical first step, dictated by the physicochemical properties of this compound and the specific requirements of the analysis.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method for this compound hinges on a variety of factors, including the analyte's volatility, polarity, and thermal stability, as well as the desired sensitivity and specificity of the assay.
Physicochemical Properties of this compound
| Property | Value | Implication for Analysis |
| Molecular Formula | C6H9NO[9][10] | Guides mass spectrometry analysis. |
| Molecular Weight | 111.14 g/mol [10] | Relevant for mass spectrometry and molar concentration calculations. |
| Boiling Point | 162.5°C at 760mmHg[10] | Suggests suitability for GC analysis, with appropriate temperature programming. |
| Polarity | Polar (due to amine and furan oxygen) | Favors reversed-phase HPLC. Derivatization may be needed for GC. |
| pKa | 9.59 ± 0.10 (Predicted)[9] | Important for pH selection in HPLC mobile phases to ensure consistent ionization state. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds, offering versatility and high resolution. For a polar compound like this compound, reversed-phase HPLC with UV detection is a logical starting point.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, effectively retaining moderately polar compounds like our analyte.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The amine group in this compound necessitates pH control. An acidic modifier, such as formic or phosphoric acid, is added to the mobile phase to protonate the amine, ensuring a single ionic species and preventing peak tailing due to interactions with residual silanols on the stationary phase.[11][12]
-
Detection: The furan ring contains a chromophore, making UV detection a suitable and straightforward choice.
Experimental Protocol: HPLC-UV Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Validation Parameters for HPLC-UV
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The peak for this compound is well-resolved from impurities and degradation products. | Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation). Peak purity analysis using a DAD. |
| Linearity | R² ≥ 0.995 | Prepare a series of at least five concentrations of the reference standard and plot peak area versus concentration. |
| Accuracy | 98.0% - 102.0% recovery | Spike a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Determined from the linearity curve or by serial dilution of a standard solution. |
| Robustness | No significant impact on results. | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, GC-MS is another powerful technique for the analysis of this compound. The mass spectrometer provides an additional layer of specificity, making it excellent for impurity identification.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine in this compound can cause peak tailing and interaction with the stationary phase in GC. While direct injection is possible, derivatization (e.g., acylation or silylation) is often employed to improve peak shape and thermal stability.
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a broad range of compounds.
-
Ionization: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation of impurities.
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.
Validation Parameters for GC-MS
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Unique retention time and mass spectrum for the analyte, distinct from other components. | Analyze spiked samples and blanks. Confirm peak identity by comparing mass spectra with a reference standard. |
| Linearity | R² ≥ 0.995 | Construct a calibration curve using a reference standard. |
| Accuracy | 95.0% - 105.0% recovery | Analyze samples of known concentration. |
| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 5.0%) | Multiple injections of the same sample. Analysis across different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | Determined by serial dilution. |
| Robustness | Consistent performance with minor variations. | Vary parameters like inlet temperature and oven ramp rate. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound. It relies on a certified internal standard.
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and protons that resonate in a clear region of the spectrum is chosen.
-
Solvent: A deuterated solvent (e.g., DMSO-d6, CDCl3) that completely dissolves both the analyte and the internal standard is used.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all relevant protons, which is essential for accurate quantification.
Experimental Protocol: qNMR for Absolute Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being integrated.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
-
Validation Parameters for qNMR
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Analyte and internal standard signals are well-resolved and free from interfering signals. | Visual inspection of the spectrum. |
| Linearity | R² ≥ 0.999 | Prepare samples with varying analyte-to-internal standard ratios. |
| Accuracy | 99.0% - 101.0% recovery | Analyze a certified reference material of the analyte, if available. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 1.0%) | Prepare and analyze multiple samples. |
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Purity, stability, quantification | Impurity identification, quantification of volatile impurities | Absolute quantification, purity assignment of reference standards |
| Sample Type | Non-volatile, polar compounds | Volatile, thermally stable compounds | Soluble compounds |
| Specificity | Good (based on retention time and UV spectrum) | Very High (retention time and mass fragmentation pattern) | High (unique chemical shifts) |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Lower (µg-mg range) |
| Quantification | Relative (requires a specific reference standard) | Relative (requires a specific reference standard) | Absolute (requires a certified internal standard of a different compound) |
| Throughput | High | Medium | Low |
| Destructive | Yes | Yes | No |
Visualizing the Workflow
General Analytical Method Validation Workflow
Caption: A generalized workflow for the validation of an analytical method.
Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
HPLC-UV stands out as the most practical and robust method for routine quality control, including purity assessment and stability testing, due to its high throughput and reliability for quantifying the principal component.
-
GC-MS is an invaluable orthogonal technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may not be detected by HPLC. Its high sensitivity makes it ideal for trace-level analysis.
-
qNMR serves as the gold standard for assigning the purity of a reference standard. While not a high-throughput technique, its ability to provide absolute quantification without a specific analyte reference standard is unparalleled.
Ultimately, the choice of method should be guided by the specific analytical objective and the stage of drug development. A well-characterized compound will often have validated methods from at least two of these techniques to provide a complete and reliable analytical profile. This rigorous approach ensures data integrity and builds a solid foundation for successful drug development.
References
- Understanding ICH Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- ICH Guidance Q14 / Q2(R2)
- This compound 1121-46-6 wiki. Guidechem.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (2019).
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021).
- Analytical method validation: A brief review. (2022).
- 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.
- Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.
- Analysis of Furans and Alkylfurans in Food Samples (Part 1)
- GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Fisher Scientific.
- Application Note: Preparative HPLC Purification of N-(furan-2-ylmethyl)-3-iodoaniline. (2025). Benchchem.
- Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.
- This compound - Safety D
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI.
- A Comparative Guide to Purity Assessment of 2-Ethenylfuran: GC-MS, HPLC-UV, and qNMR Analysis. (2025). Benchchem.
Sources
- 1. youtube.com [youtube.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Reactivity of 2-Furan-2-yl-ethylamine Derivatives in Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to toxicological screening and drug development. Among these, 2-furan-2-yl-ethylamine derivatives, which are structural analogs of phenethylamines, represent a class of compounds with psychoactive properties.[1][2] Their structural similarity to established drugs of abuse and endogenous compounds necessitates a thorough understanding of their cross-reactivity in common analytical methods to avoid false-positive or false-negative results. This guide provides an in-depth comparison of the cross-reactivity profiles of these derivatives, supported by experimental data and detailed methodologies.
The Significance of the Furan Bioisostere
The this compound scaffold serves as a bioisostere of the 2-phenethylamine structure, a core component of many psychoactive compounds.[2] This substitution of a phenyl ring with a furan ring is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as potency, selectivity, and bioavailability, while potentially maintaining its interaction with biological targets.[2] However, this structural mimicry is also the root cause of analytical cross-reactivity.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are workhorses in initial drug screening due to their high throughput and sensitivity.[3][4][5] These assays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar, non-target compounds. The degree of cross-reactivity is influenced not only by the antibody's specificity but also by the assay conditions.[6]
A notable example is the cross-reactivity observed with fentanyl analogs. While some analogs like para-chlorofentanyl and acryl fentanyl show high cross-reactivity, others may not be detected, leading to false negatives.[7][8] This highlights the importance of characterizing the cross-reactivity of each new derivative.
Key Structural Features Influencing Cross-Reactivity
The likelihood of a this compound derivative cross-reacting in an immunoassay designed for another phenethylamine or related compound depends on several factors:
-
The Ethylamine Side Chain: Modifications to the length, branching, and substitutions on the ethylamine chain can significantly impact antibody recognition.[2]
-
Substituents on the Furan Ring: The position and nature of substituents on the furan ring alter the molecule's electronic and steric properties, thereby affecting its fit within the antibody's binding site.[2]
-
Metabolic Alterations: The in-vivo metabolism of these compounds can lead to the formation of metabolites that may have a higher or lower affinity for the assay's antibody than the parent drug. The furan ring, in particular, can be metabolized to reactive intermediates.[9][10][11][12] For instance, furanyl fentanyl is metabolized into several compounds, including a dihydrodiol metabolite.[13]
Comparative Cross-Reactivity Data
While specific cross-reactivity data for a wide range of this compound derivatives is not extensively published in a consolidated form, we can infer potential cross-reactivity based on studies of structurally related compounds. The following table summarizes known cross-reactivity data for compounds with structural similarities to furan-ethylamine derivatives, providing a predictive framework for researchers.
| Compound Class | Target Assay | Known Cross-Reactants | % Cross-Reactivity | Reference |
| Fentanyl Analogs | Fentanyl Immunoassay | Furanyl Fentanyl | 103% | [7] |
| Fentanyl Analogs | Fentanyl Immunoassay | para-fluorofuranylfentanyl | Significant | [3][4][5] |
| Novel Benzodiazepines | Benzodiazepine Immunoassay | Flualprazolam | 173% | [7] |
| Novel Hallucinogens | PCP Immunoassay | Hydroxy-PCP | 151.7% | [7] |
| Novel Stimulants | Amphetamine Immunoassay | 4-Fluoroamphetamine | 3,354% | [4][8] |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of analytical methods, it is crucial to perform in-house cross-reactivity studies. Below are detailed protocols for two key analytical techniques.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol allows for the determination of the concentration of a derivative that causes 50% inhibition of the assay signal (IC50), which is then compared to the IC50 of the target analyte.
Methodology:
-
Coating: Coat a 96-well microtiter plate with the appropriate antigen-protein conjugate and incubate overnight.
-
Washing: Wash the plate to remove any unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Competitive Reaction: Add a fixed amount of the primary antibody and varying concentrations of the test compound (this compound derivative) or the standard. Incubate to allow competition for antibody binding sites.
-
Washing: Wash the plate to remove unbound antibodies and compounds.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash away the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100.
Protocol 2: GC-MS for Confirmatory Analysis and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of compounds. Cross-reactivity in GC-MS can manifest as co-elution or similar fragmentation patterns.
Methodology:
-
Sample Preparation: Extract the this compound derivative from the sample matrix (e.g., urine, blood) using liquid-liquid or solid-phase extraction.
-
Derivatization (Optional but often necessary): To improve volatility and thermal stability, derivatize the analyte using an appropriate agent, such as pentafluorobenzoyl chloride.[14]
-
Injection: Inject the prepared sample into the GC-MS system.
-
Chromatographic Separation: Separate the components of the sample on a suitable GC column (e.g., a porous layer open tubular column).[15]
-
Mass Spectrometric Detection: As the compounds elute from the column, they are ionized and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: Compare the retention time and mass spectrum of the analyte to a certified reference standard for positive identification.
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz are provided.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for GC-MS Analysis.
Conclusion
The potential for cross-reactivity of this compound derivatives in analytical testing is a critical consideration for researchers and drug development professionals. A thorough understanding of the structural features that drive cross-reactivity, coupled with rigorous in-house validation using methods like competitive ELISA and GC-MS, is essential for accurate and reliable results. As new derivatives continue to emerge, a proactive approach to characterizing their analytical behavior will be paramount in both clinical and forensic settings.
References
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. Available at: [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF - ResearchGate. Available at: [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Available at: [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. | Semantic Scholar. Available at: [Link]
-
Substituted phenethylamine - Wikipedia. Available at: [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood - The Center for Forensic Science Research & Education. Available at: [Link]
-
Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC - NIH. Available at: [Link]
-
Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links | Chemical Research in Toxicology. Available at: [Link]
-
Proposed metabolic pathways of furan in humans, showing urinary... - ResearchGate. Available at: [Link]
-
Identification of Unique Metabolites of the Designer Opioid Furanyl Fentanyl - PubMed. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]
-
Methods for the determination of furan in food - JRC Publications Repository. Available at: [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed. Available at: [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. cfsre.org [cfsre.org]
- 8. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 9. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Unique Metabolites of the Designer Opioid Furanyl Fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Senior Application Scientist's Guide to the Synthesis of 2-Furan-2-yl-ethylamine and its Derivatives: A Performance Benchmark
Introduction: In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for versatile, sustainably-sourced building blocks is paramount. Furan derivatives, particularly amines derived from furfural, have emerged as critical intermediates. Furfural, readily available from the dehydration of C5 sugars in lignocellulosic biomass, represents a renewable feedstock, making its derivatives highly attractive from a green chemistry perspective.[1][2] Among these, 2-Furan-2-yl-ethylamine and its precursor, furfurylamine, are foundational components in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably histamine H2-receptor antagonists like ranitidine.[3][4][5]
This guide provides an in-depth comparative analysis of the primary synthetic strategies for producing furan-based amines. We will move beyond mere procedural listings to dissect the causality behind methodological choices, benchmark performance with experimental data, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes.
I. Primary Synthetic Strategy: Catalytic Reductive Amination
The one-pot catalytic reductive amination of furfural is the most direct, atom-economical, and industrially favored route to producing furfurylamine, the immediate precursor to many this compound derivatives.[6] This process hinges on the in-situ formation of a furfurylimine intermediate, which is subsequently hydrogenated to the target primary amine.
The overall transformation follows a well-understood mechanism. First, furfural reacts with an amine source, typically ammonia, to form a Schiff base (imine). This intermediate is then catalytically reduced with hydrogen. The efficiency of this second step is crucial, as it dictates the selectivity towards the desired primary amine over potential side-products.[7][8]
The choice of catalyst is the single most critical parameter influencing the performance of this reaction. It directly impacts yield, selectivity, and the required reaction conditions (temperature and pressure).
Benchmarking Catalyst Performance
The central challenge in this synthesis is to selectively hydrogenate the C=N bond of the imine intermediate without reducing the furan ring or promoting side reactions. The catalyst's activity and selectivity are therefore the primary benchmarks for comparison. Below, we compare several leading catalytic systems based on published experimental data.
| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Time (h) | Yield / Selectivity (%) | Key Advantages & Causality |
| Rhodium (Precious Metal) | Al₂O₃ | 80 | 2.0 | 2 | ~92% Selectivity | High activity at lower temperatures. Rhodium's electronic properties favor C=N bond hydrogenation with moderate furan ring interaction.[7] |
| Palladium (Precious Metal) | NPs | RT | - | - | 97% Yield | Excellent activity even at room temperature, but catalyst cost and potential for leaching are significant drawbacks for large-scale production.[9] |
| Raney Nickel (Base Metal) | - | 130 | 2.0 | 3 | 96.3% Selectivity | Widely used industrially due to low cost and high activity. Requires higher temperatures, but provides excellent selectivity when conditions are optimized.[9] |
| Raney Cobalt (Base Metal) | - | 100 | 4.0 | 1 | 98.9% Yield | Superior performance attributed to high efficiency in Schiff base hydrogenolysis while having low activity for furan ring hydrogenation.[8] |
| Nickel Phyllosilicate | Si-T | 90 | 3.0 | 5 | 94.2% Yield | Achieves an optimal balance between Ni⁰ (for H₂ dissociation) and Ni²⁺ (for imine activation), enhancing selectivity and preventing side-product formation.[10] |
| Graphene-Coated Cobalt | Graphene | 120 | 4.0 | 5 | >99% Yield | The graphene shell activates the cobalt nanoparticles, leading to exceptional activity and selectivity. Catalyst is magnetically recoverable, boosting sustainability.[11][12] |
Field Insights & Causality:
-
Precious vs. Non-Precious Metals: While noble metals like Rhodium and Palladium exhibit high catalytic activity at milder conditions, their cost is a major barrier to industrial-scale production.[9] This has driven extensive research into abundant, first-row transition metals like Nickel and Cobalt.[6][11] These non-precious catalysts, particularly Raney Ni and Co, have proven to be highly effective and are often preferred for commercial synthesis due to their cost-performance ratio.[8][9]
-
The Role of Ammonia Concentration: The molar ratio of ammonia to furfural is a critical parameter. An excess of ammonia shifts the initial equilibrium towards imine formation and can effectively suppress the formation of secondary amines, a common side-product, thereby increasing selectivity for the desired primary amine.[10]
-
Solvent Effects: The choice of solvent can significantly influence catalyst performance and product distribution. For instance, in studies with Raney Ni, 1,4-dioxane was found to yield the highest selectivity compared to various polar and non-polar solvents, highlighting the importance of empirical process optimization.[9]
II. Alternative & Bio-Catalytic Synthetic Routes
While catalytic reductive amination is the dominant method, other strategies exist for specific applications or for accessing different structural analogs.
-
Multi-Step Chemical Synthesis: For complex or highly substituted furan ethylamines, multi-step routes starting from furan precursors are employed. These can involve Friedel-Crafts alkylation to introduce the ethylamine side chain or the reduction of intermediates like 2-(2-nitrovinyl)furan.[13][14] These methods offer greater synthetic flexibility but are generally lower yielding and less atom-economical than the one-pot reductive amination.
-
Bio-catalysis - The Green Frontier: A promising alternative involves a hybrid chemo-enzymatic process. Lignocellulosic biomass is first chemically converted to furfural using solid acid catalysts. Subsequently, the furfural is biologically aminated to furfurylamine using transaminase biocatalysts.[15] This approach offers the advantages of mild reaction conditions, high selectivity, and reduced environmental impact, though scalability can be a challenge.[15]
III. Experimental Protocol: Reductive Amination of Furfural using Raney Ni
This protocol is a representative example for the synthesis of furfurylamine, demonstrating a self-validating system based on established methodologies.[9]
Materials:
-
Furfural (freshly distilled)
-
Raney Nickel (activated, as a slurry)
-
Ammonia (aqueous solution or anhydrous)
-
1,4-Dioxane (solvent)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Workflow Diagram:
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge furfural, 1,4-dioxane as the solvent, and the activated Raney Ni catalyst. The molar ratio of furfural to ammonia should be optimized, with a 1:2 ratio being a good starting point to ensure high selectivity.[9]
-
Sealing and Purging: Seal the reactor. Purge the system first with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Ammonia Introduction: Introduce the specified amount of ammonia into the reactor.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 2.0 MPa) and begin heating to the reaction temperature (e.g., 130°C) with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure for the specified reaction time (e.g., 3 hours). The reaction progress can be monitored by observing hydrogen uptake.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the heterogeneous Raney Ni catalyst. The catalyst can potentially be recycled after appropriate washing and reactivation.
-
Product Analysis and Purification: Analyze an aliquot of the crude product using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of furfural and the selectivity towards furfurylamine. The final product can be purified by distillation under reduced pressure.
IV. Conclusion and Future Outlook
For the synthesis of this compound and its foundational precursor furfurylamine, catalytic reductive amination of biomass-derived furfural stands as the most efficient and scalable methodology. While precious metal catalysts offer high activity, the superior cost-performance and excellent yields achieved with non-precious metal catalysts, such as Raney Cobalt (98.9% yield) and Raney Nickel (96.3% selectivity), make them the preferred choice for industrial applications.[8][9] The performance of these systems is critically dependent on the optimization of reaction parameters, including catalyst choice, solvent, and the ammonia-to-substrate ratio.
The future of furan amine synthesis is trending towards even more sustainable practices. The development of novel, highly active, and recyclable catalysts from earth-abundant metals, like the graphene-coated cobalt system, and the maturation of bio-catalytic routes, will further enhance the standing of these molecules as key, green intermediates in the pharmaceutical and chemical industries.[12][15]
References
-
Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing). Available at: [Link]
-
Kislitsyn, Y., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (NIH). Available at: [Link]
-
Prat, M., et al. (1989). Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists. Arzneimittelforschung. Available at: [Link]
-
Buschauer, A., et al. (1993). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Xin, C., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Saini, K., & Saravanamurugan, S. (2024). Reductive Amination of Furfural to Furfurylamine. Catalytic Transformations of Sustainable and Versatile Furanic Chemicals, CRC Press. Available at: [Link]
-
Leurs, R., et al. (2011). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available at: [Link]
-
Takeda, M., et al. (1984). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Leurs, R., et al. (2011). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. ResearchGate. Available at: [Link]
-
Saini, K., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem. Available at: [Link]
-
Liu, J., et al. (2021). Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv. Available at: [Link]
-
Aouf, C., et al. (2012). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. European Journal of Scientific Research. Available at: [Link]
-
Liu, J., et al. (2021). Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Wang, X., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Du, Z., et al. (2019). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. ChemCatChem. Available at: [Link]
- Google Patents. (2007). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
-
Husain, A., et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Molecules. Available at: [Link]
-
Gong, H., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Google Patents. (1991). CA2025374A1 - Process for the preparation of 2-(2-furyl)ethanol amine.
- Google Patents. (1991). EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.
-
Mascal, M., & Dutta, S. (2016). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. New Drug Approvals. Available at: [Link]
-
European Patent Office. (1987). EP0219225 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
- Google Patents. (1993). KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine.
- Google Patents. (2011). CN102010388A - Preparation method of ranitidine.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. sctunisie.org [sctunisie.org]
- 3. Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 5. Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Patent 0219225 [data.epo.org]
- 6. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt | Semantic Scholar [semanticscholar.org]
- 9. sandermanpub.net [sandermanpub.net]
- 10. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Furylethylamine: A Guide for Researchers
For chemists engaged in the synthesis of novel chemical entities, particularly in the realms of pharmaceuticals and agrochemicals, the selection of an optimal synthetic route is a critical decision that influences yield, purity, cost, and scalability. 2-Furylethylamine, a valuable building block, is no exception. Its synthesis can be approached from several distinct pathways, each with its own set of advantages and challenges. This guide provides a comprehensive, head-to-head comparison of four prominent synthetic routes to 2-furylethylamine, offering in-depth analysis and supporting experimental data to inform your synthetic strategy.
Introduction to 2-Furylethylamine
2-Furylethylamine is a primary amine featuring a furan ring connected to an ethylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the furan ring's ability to act as a bioisostere for other aromatic systems and its participation in various biological interactions. The primary amine group provides a key handle for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
This guide will dissect the following four synthetic strategies:
-
Reductive Amination of 2-Furanacetaldehyde
-
Reduction of 2-(2-Nitrovinyl)furan
-
The Gabriel Synthesis from 2-(2-Bromoethyl)furan
-
Catalytic Hydrogenation of 2-Furanacetonitrile
Each route will be evaluated based on key performance indicators, including overall yield, reaction conditions, availability and synthesis of starting materials, and potential for scale-up.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between various factors. The following table provides a high-level comparison of the four discussed pathways to 2-furylethylamine.
| Parameter | Route 1: Reductive Amination | Route 2: Nitroalkene Reduction | Route 3: Gabriel Synthesis | Route 4: Nitrile Hydrogenation |
| Starting Material | 2-Furanacetaldehyde | 2-(2-Nitrovinyl)furan | 2-(2-Bromoethyl)furan | 2-Furanacetonitrile |
| Key Transformation | Imine formation and reduction | Nitro group reduction | N-Alkylation and hydrolysis | Nitrile reduction |
| Typical Reagents | NH₃, H₂, Catalyst (e.g., Raney Ni, Pd/C) or NaBH₃CN | LiAlH₄ or H₂, Catalyst (e.g., Pd/C) | Potassium phthalimide, Hydrazine | H₂, Catalyst (e.g., Raney Ni, Rh/Al₂O₃) |
| Overall Yield | Good to Excellent | Good | Good | Excellent |
| Reaction Conditions | Mild to moderate pressure and temperature | Can require strong reducing agents | Can require high temperatures | High pressure and temperature |
| Scalability | Generally good | Good, with safety considerations for LiAlH₄ | Moderate, workup can be tedious | Excellent for industrial scale |
| Key Advantages | Convergent, often a one-pot procedure | Readily available starting material from furfural | High purity of primary amine | High yields and atom economy |
| Key Disadvantages | Aldehyde stability can be an issue | Energetic nature of nitro compounds | Multi-step, potential for side reactions | Requires high-pressure hydrogenation equipment |
Route 1: Reductive Amination of 2-Furanacetaldehyde
This route represents a highly convergent and efficient method for the synthesis of 2-furylethylamine. The core of this strategy is the reaction of 2-furanacetaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Causality of Experimental Choices
The choice of reducing agent is critical in reductive amination. Catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) is often preferred for its high efficiency and the production of water as the only byproduct, making it an environmentally benign option.[1] The use of sodium cyanoborohydride (NaBH₃CN) offers a milder, non-pressurized alternative suitable for smaller-scale laboratory synthesis. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate imine formation and the subsequent reduction.
Experimental Protocol: Synthesis of 2-Furanacetaldehyde
The starting aldehyde can be prepared from the readily available furfural.
Caption: Synthesis of 2-Furanacetaldehyde.
-
Step 1: Synthesis of 1-(Furan-2-yl)ethanol. To a solution of furfural in anhydrous THF at 0 °C, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 1-(furan-2-yl)ethanol.[2]
-
Step 2: Oxidation to 2-Furanacetaldehyde. The prepared alcohol is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) is added portion-wise. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield 2-furanacetaldehyde.[3][4]
Experimental Protocol: Reductive Amination
Caption: Synthesis of 2-(2-Nitrovinyl)furan.
Furfural and nitromethane are mixed, and isobutylamine is added as a catalyst. The reaction is stirred at room temperature. The product, 2-(2-nitrovinyl)furan, precipitates as a yellow solid and can be collected by filtration and recrystallized from ethanol to high purity. [5][6][7]
Experimental Protocol: Reduction to 2-Furylethylamine
Caption: Reduction of 2-(2-Nitrovinyl)furan.
A solution of 2-(2-nitrovinyl)furan in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C. The reaction mixture is then refluxed until the starting material is consumed. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude 2-furylethylamine is purified by vacuum distillation.
Route 3: The Gabriel Synthesis from 2-(2-Bromoethyl)furan
A classic and reliable method for the synthesis of primary amines, the Gabriel synthesis avoids the over-alkylation often encountered with direct amination of alkyl halides. [8][9][10]This route involves the N-alkylation of potassium phthalimide with 2-(2-bromoethyl)furan, followed by the liberation of the primary amine.
Causality of Experimental Choices
The use of potassium phthalimide as a protected source of ammonia is the cornerstone of this method. [11]The phthalimide anion is a soft nucleophile that efficiently displaces the bromide from 2-(2-bromoethyl)furan. The subsequent cleavage of the N-alkylphthalimide is typically achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis and avoids potential degradation of the furan ring. [12]
Experimental Protocol: Synthesis of 2-(2-Bromoethyl)furan
The starting material, 2-(2-bromoethyl)furan, can be synthesized from 2-ethylfuran via bromination. [13]
Experimental Protocol: Gabriel Synthesis
Caption: Gabriel Synthesis of 2-Furylethylamine.
-
Step 1: N-Alkylation. A mixture of 2-(2-bromoethyl)furan and potassium phthalimide in dimethylformamide (DMF) is heated. [14][15]The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated N-(2-(furan-2-yl)ethyl)phthalimide is collected by filtration.
-
Step 2: Hydrazinolysis. The N-alkylated phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed until a clear solution is obtained, followed by the formation of a precipitate (phthalhydrazide). The solid is filtered off, and the filtrate is concentrated. The residue is taken up in an appropriate solvent and washed to remove any remaining impurities, then dried and concentrated to yield 2-furylethylamine. The product is typically purified by distillation.
Route 4: Catalytic Hydrogenation of 2-Furanacetonitrile
This route is particularly attractive for large-scale industrial production due to its high efficiency and atom economy. It involves the reduction of the nitrile group of 2-furanacetonitrile to the corresponding primary amine.
Causality of Experimental Choices
Catalytic hydrogenation is the method of choice for the reduction of nitriles on an industrial scale. Catalysts such as Raney Nickel, Rhodium on alumina, or Palladium on carbon are highly effective. The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure to ensure complete conversion. The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Synthesis of 2-Furanacetonitrile
The synthesis of 2-furanacetonitrile can be achieved from furfural.
Caption: Synthesis of 2-Furanacetonitrile.
A common method is a variation of the Strecker synthesis. Furfural is reacted with sodium cyanide and ammonium chloride to form α-amino-2-furanacetonitrile. [16]Subsequent treatment, for instance by heating, can lead to the desired 2-furanacetonitrile, although other multi-step routes from furan-2-carboxylic acid derivatives are also reported. [17]
Experimental Protocol: Catalytic Hydrogenation
Caption: Catalytic Hydrogenation of 2-Furanacetonitrile.
2-Furanacetonitrile is dissolved in ethanol saturated with ammonia. The ammonia is present to suppress the formation of secondary and tertiary amine byproducts. A Raney Nickel catalyst is added, and the mixture is hydrogenated in a high-pressure reactor under hydrogen gas. Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting 2-furylethylamine is purified by vacuum distillation.
Conclusion
The synthesis of 2-furylethylamine can be accomplished through several viable routes, each with its own set of operational considerations.
-
Reductive amination offers a direct and often high-yielding pathway, particularly suitable for laboratory-scale synthesis.
-
The reduction of 2-(2-nitrovinyl)furan is a solid choice when starting from the readily available furfural, although it involves handling a potent reducing agent.
-
The Gabriel synthesis is a classic and reliable method for obtaining a high-purity primary amine, though it is more step-intensive.
-
Finally, the catalytic hydrogenation of 2-furanacetonitrile stands out as the most industrially scalable and atom-economical route, albeit requiring specialized high-pressure equipment.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure. This guide provides the foundational knowledge and experimental insights to make an informed decision for the successful synthesis of 2-furylethylamine.
References
- BenchChem. 2-(2-Bromoethyl)furan | 123217-93-6. Accessed January 9, 2026.
- Google Patents. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)
- PrepChem.com. Synthesis of 2-furanoylacetonitrile. Accessed January 9, 2026.
- European Patent Office. METHOD OF OBTAINING 2-(2-NITROVINYL)-FURAN AND THE USE THEREOF AS A COCCIDIOSTATIC - EP 1439172 A1. Accessed January 9, 2026.
- ResearchGate. Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Accessed January 9, 2026.
- ChemicalBook. α-amino-2-furan acetonitrile synthesis. Accessed January 9, 2026.
- LookChem. Cas 932-29-6,2-Furanacetonitrile, a-hydroxy. Accessed January 9, 2026.
- Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry.
- LookChem. Cas 123217-93-6,Furan, 2-(2-bromoethyl)-. Accessed January 9, 2026.
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. Accessed January 9, 2026.
- Thermo Fisher Scientific - ES. Gabriel Synthesis. Accessed January 9, 2026.
- Chemistry Notes.
- ChemicalBook. 2-FUROYLACETONITRILE | 31909-58-7. Accessed January 9, 2026.
- Chemistry LibreTexts. Gabriel Synthesis. Accessed January 9, 2026.
- MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Accessed January 9, 2026.
- BenchChem. 2-(Bromomethyl)furan | 4437-18-7. Accessed January 9, 2026.
- Organic Chemistry Portal. Furan synthesis. Accessed January 9, 2026.
- ChemicalBook. 2-(2-BroMoethyl)furan | 123217-93-6. Accessed January 9, 2026.
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
- Cheméo. 2-(2-Nitrovinyl)furan. Accessed January 9, 2026.
- NIST WebBook. 2-(2-Nitrovinyl)furan. Accessed January 9, 2026.
- PubChem. 2-Furanacetaldehyde | C6H6O2 | CID 10953450. Accessed January 9, 2026.
- PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Accessed January 9, 2026.
- Green Chemistry (RSC Publishing). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Accessed January 9, 2026.
- ResearchGate.
- ResearchGate. Methods of synthesis of furan-2(5H)-ones | Request PDF. Accessed January 9, 2026.
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Accessed January 9, 2026.
- NIH. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Accessed January 9, 2026.
- ChemicalBook. 2-Furanacetaldehyde | 15022-16-9. Accessed January 9, 2026.
- Sanderman Publishing House.
- BenchChem. Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine. Accessed January 9, 2026.
- Green Chemistry (RSC Publishing).
- MDPI. Recent Advances in Catalytic Hydrogenation of Furfural. Accessed January 9, 2026.
- BenchChem. comparison of different synthetic routes to 1,2,4-oxadiazoles. Accessed January 9, 2026.
- BenchChem. A Comparative Analysis of Synthetic Routes to (R)-2-Phenylpropanal. Accessed January 9, 2026.
- BenchChem. Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methyl-1H-indol-5-amine. Accessed January 9, 2026.
- BenchChem. A Comparative Guide to the Synthetic Routes of Substituted 2-(Furan-2-yl)benzothiazoles. Accessed January 9, 2026.
- ResearchGate.
- MDPI.
- ResearchGate. Electrocatalytic Reduction of Furfural for Selective Preparation of 2-Methylfuran over a Trace Ni Assisted Cu Catalyst | Request PDF. Accessed January 9, 2026.
- BenchChem. Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide. Accessed January 9, 2026.
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Furanacetaldehyde | C6H6O2 | CID 10953450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Furanacetaldehyde | 15022-16-9 [m.chemicalbook.com]
- 5. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. 2-(2-BroMoethyl)furan | 123217-93-6 [chemicalbook.com]
- 16. α-amino-2-furan acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 2-Furan-2-yl-ethylamine and its Analogs
Introduction: The Promise of the Furan-ethylamine Scaffold
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can optimize potency, selectivity, and pharmacokinetic properties is relentless. 2-Furan-2-yl-ethylamine has emerged as a significant chemical building block, often serving as a bioisosteric replacement for the well-known 2-phenethylamine scaffold. This strategic substitution of a phenyl ring with a furan ring alters the molecule's electronic distribution, lipophilicity, and metabolic profile, opening new avenues for drug design.[1] Derivatives of this scaffold have garnered particular interest in neuroscience, with research pointing towards modulation of targets such as monoamine oxidase (MAO) and the γ-aminobutyric acid type B (GABA-B) receptor, both critical for synaptic transmission in the central nervous system.[1]
However, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound (e.g., potency, dissolution rate) and a relevant in vivo response (e.g., plasma concentration, pharmacological effect).[2][3] Establishing a strong IVIVC is not merely an academic exercise; it is a cornerstone of modern drug development that can significantly reduce the reliance on extensive clinical testing, streamline formulation optimization, and provide a surrogate for bioequivalence studies, ultimately saving considerable time and resources.[2][4][5]
This guide provides a comprehensive framework for researchers aiming to establish a meaningful IVIVC for this compound or its novel derivatives. We will dissect the necessary in vitro and in vivo experiments, explain the rationale behind methodological choices, and illustrate how to bridge the data to create a predictive correlation.
Part 1: In Vitro Characterization - Quantifying Target Engagement
The first step in establishing an IVIVC is to precisely measure the compound's activity at its biological target(s) under controlled laboratory conditions. Based on existing literature for related structures, we will focus on two plausible targets: Monoamine Oxidase A (MAO-A) and the GABA-B receptor.
Hypothesized Target 1: Monoamine Oxidase (MAO) Inhibition
MAOs are enzymes crucial for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine). Inhibiting MAO can increase the concentration of these neurotransmitters, a mechanism central to many antidepressant medications.
This commercially available, luminescence-based assay is a robust method for measuring the activity of MAO enzymes. It uses a luminogenic MAO substrate that, when acted upon by MAO, is converted into luciferin, which is then quantified by the luciferase enzyme. Inhibition of MAO results in a decreased luminescent signal.
Methodology:
-
Reagent Preparation: Prepare MAO-A enzyme, luciferin detection reagent, and the MAO substrate according to the manufacturer's protocol. Dilute this compound and a comparator compound (e.g., Phenelzine) to a range of concentrations (e.g., 1 nM to 100 µM) in the appropriate assay buffer.
-
Enzyme Reaction: In a 96-well white opaque plate, add 12.5 µL of the test compound dilutions. To this, add 12.5 µL of MAO-A enzyme solution and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the MAO substrate. Allow the reaction to proceed for 60 minutes at room temperature.
-
Signal Detection: Stop the reaction and generate the luminescent signal by adding 50 µL of the Luciferin Detection Reagent. Incubate for 20 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality & Self-Validation: This protocol includes positive (a known inhibitor like Phenelzine) and negative (vehicle) controls. The dose-response curve validates the inhibitory activity; a flat curve would indicate no activity. The signal-to-background ratio should be high, ensuring the results are not artifacts.
Hypothesized Target 2: GABA-B Receptor Binding
The GABA-B receptor is a G-protein coupled receptor that mediates inhibitory neurotransmission. Modulators of this receptor have therapeutic potential for conditions like muscle spasticity and addiction.
This classic assay measures the ability of a test compound to displace a known radioactive ligand from its receptor, thereby quantifying the test compound's binding affinity (Ki).
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing the human GABA-B receptor.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard comparator (e.g., Baclofen) in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-CGP54626), and the test compound dilutions.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Scintillation Counting: Wash the filters multiple times with ice-cold buffer to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail.
-
Data Acquisition: Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC₅₀ from the dose-response curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Causality & Self-Validation: The inclusion of a known ligand (Baclofen) validates the assay's performance. Non-specific binding controls are critical to ensure the measured signal is from specific receptor interactions. The saturation kinetics of the radioligand should be well-characterized to ensure the assay is run under appropriate conditions.
In Vitro Data Summary
The quantitative outputs from these assays can be summarized for clear comparison. The following table presents a hypothetical dataset for illustrative purposes.
| Compound | Target | Assay Type | In Vitro Endpoint (IC₅₀/Ki) |
| This compound | MAO-A | Luminescence Assay | 750 nM (IC₅₀) |
| Phenelzine (Comparator) | MAO-A | Luminescence Assay | 95 nM (IC₅₀) |
| This compound | GABA-B | Radioligand Binding | 2.5 µM (Ki) |
| Baclofen (Comparator) | GABA-B | Radioligand Binding | 0.2 µM (Ki) |
Part 2: In Vivo Assessment - From Plasma Concentration to Efficacy
After characterizing in vitro activity, the next crucial step is to understand how the compound behaves in a living system. This involves two parallel streams of investigation: pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The primary goal here is to understand the relationship between the administered dose and the resulting concentration of the drug in the plasma over time.
Methodology:
-
Animal Acclimatization: Use male Sprague-Dawley rats (n=3-4 per time point), acclimatized for at least one week.
-
Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Dosing: Fast the animals overnight. Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at specified time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve).
Causality & Self-Validation: The LC-MS/MS method must be validated for linearity, accuracy, and precision using a standard curve and quality control samples. The inclusion of a pre-dose (t=0) sample confirms no baseline presence of the compound.
Pharmacodynamic (PD) / Efficacy Studies
PD studies measure the physiological or behavioral effect of the compound. The choice of model should directly relate to the compound's hypothesized mechanism of action. For an MAO inhibitor, a model sensitive to antidepressant-like effects is appropriate.
The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile.
Methodology:
-
Animal Acclimatization: Use male C57BL/6 mice, acclimatized and handled for one week.
-
Dosing: Administer this compound or vehicle orally at a specific time (e.g., 60 minutes) before the test. The dose should be informed by the PK study to coincide with relevant plasma concentrations.
-
Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
-
Behavioral Recording: Record the session (typically 6 minutes) with a video camera.
-
Data Analysis: Score the last 4 minutes of the test for time spent immobile. An observer blinded to the treatment conditions should perform the scoring. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.
Causality & Self-Validation: A vehicle-treated group is essential to establish a baseline immobility time. Including a positive control (e.g., a known antidepressant like imipramine) validates the model's sensitivity. Blinded scoring is critical to prevent observer bias.
In Vivo Data Summary
The data from PK and PD studies provide a comprehensive picture of the compound's in vivo profile.
Table 2: Hypothetical In Vivo Data for this compound
| Study Type | Parameter | Value |
|---|---|---|
| Pharmacokinetics | Dose | 10 mg/kg (p.o.) |
| Cₘₐₓ | 1.2 µM | |
| Tₘₐₓ | 1.0 hour | |
| AUC₀₋₂₄ | 4.8 µM*hr | |
| Pharmacodynamics | Model | Mouse Forced Swim Test |
| | Effect (at 10 mg/kg) | 45% decrease in immobility time |
Part 3: Forging the Link - The IVIVC Framework
With robust in vitro and in vivo datasets, the final step is to correlate them. The goal is to determine if the in vitro potency translates into the observed in vivo effect at the measured plasma concentrations.
The FDA defines several levels of IVIVC. A Level A correlation , the most rigorous, represents a point-to-point relationship between the in vitro data and the in vivo data.[2][3][4] For mechanistic IVIVC, this often involves correlating the in vitro potency (IC₅₀) with the in vivo plasma concentration required to produce a pharmacological effect.
Bridging the Data:
-
Concentration-Potency Comparison: From our hypothetical data, the in vitro IC₅₀ for MAO-A inhibition was 750 nM (0.75 µM).
-
In Vivo Exposure: The PK study showed that a 10 mg/kg dose achieved a peak plasma concentration (Cₘₐₓ) of 1.2 µM.
-
Correlation Analysis: The Cₘₐₓ (1.2 µM) is above the in vitro IC₅₀ (0.75 µM), suggesting that the dose administered was sufficient to achieve plasma concentrations capable of engaging the MAO-A target. This provides a plausible mechanistic link for the observed antidepressant-like effect in the Forced Swim Test.
A more advanced analysis would involve developing a pharmacokinetic/pharmacodynamic (PK/PD) model, which mathematically relates the time course of plasma concentration to the time course of the pharmacological effect. This model can then be used to predict the efficacy of different dosing regimens.
Visualizing the Workflows
To better illustrate the relationships between these experimental stages, we can use diagrams.
Caption: High-level workflow for establishing an IVIVC.
Caption: Step-by-step workflow for the MAO-Glo™ Assay.
Caption: Simplified signaling pathway for MAO inhibition.
Conclusion
Establishing an in vitro-in vivo correlation is a pivotal, data-driven process in drug discovery. For a promising scaffold like this compound, this correlation provides the essential evidence needed to justify its advancement. By systematically quantifying target engagement in vitro, characterizing the pharmacokinetic and pharmacodynamic profiles in vivo, and then mathematically linking these datasets, researchers can build a predictive model of a compound's behavior. This guide offers a foundational template for these investigations, emphasizing robust, self-validating protocols that generate the high-quality, reproducible data necessary for making confident decisions in the complex journey of drug development.
References
-
Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available at: [Link][2]
-
Huan, M., et al. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. Available at: [Link][3]
-
Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link][4]
-
Slideshare. IN VITRO - IN VIVO CORRELATION. Available at: [Link][6]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IN VITRO - IN VIVO CORRELATION | PPTX [slideshare.net]
A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Furylethylamines: A Bioisosteric Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bioisosteric Replacement in Phenethylamine Scaffolds
The 2-phenylethylamine (PEA) framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds.[1][2] The exploration of its structural activity relationship (SAR) has been a long-standing endeavor in the quest for novel therapeutics. A key strategy in modern drug design is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, with the aim of enhancing potency, selectivity, metabolic stability, or reducing toxicity.[3] This guide provides an in-depth comparison of 2-furylethylamines with their parent phenethylamine analogs, exploring the nuanced effects of replacing the phenyl ring with a furan moiety. We will delve into the comparative SAR, supported by available experimental data, and provide detailed protocols for synthesis and biological evaluation.
Comparative Structural Activity Relationship: Phenyl vs. Furan
The substitution of a phenyl ring with a furan ring introduces significant changes in the electronic and conformational properties of the molecule, which in turn can profoundly impact its interaction with biological targets.
Impact on Receptor Binding Affinity
While comprehensive SAR studies on a homologous series of 2-furylethylamines are limited, we can draw valuable insights from comparative data with their phenethylamine counterparts and related heterocyclic analogs. Generally, the replacement of the phenyl ring with a furan ring can either increase or decrease receptor affinity depending on the specific receptor subtype and the substitution pattern on the ring.
For instance, in the context of serotonin receptors, which are common targets for phenethylamines, the electronic properties of the aromatic ring are crucial for binding. The furan ring, being more electron-rich than the phenyl ring, can alter the electrostatic interactions with the receptor binding pocket.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenylethylamine and Heterocyclic Analogs
| Compound | 5-HT2A | 5-HT2C | Dopamine D2 | Reference(s) |
| 2-Phenylethylamine | Low Affinity | Low Affinity | Moderate Affinity | [4] |
| 2-(Furan-2-yl)ethylamine | Data not available | Data not available | Data not available | |
| 2,5-Dimethoxy-PEA | High Affinity | High Affinity | Low Affinity | [4] |
| 2C-T-2 (2,5-Dimethoxy-4-ethylthio-PEA) | 1-54 nM | 40-350 nM | >4000 nM | |
| N-propyl-N-phenylethyl-2-(3-hydroxyphenyl)ethylamine | - | - | High Affinity | [5] |
Influence of Ring Substitution
In phenethylamines, substitutions on the phenyl ring have a well-documented impact on activity. For example, methoxy groups, particularly at the 2 and 5 positions, generally enhance affinity for serotonin receptors.[4] It is hypothesized that similar substitutions on the furan ring would also modulate activity, although the optimal positions and types of substituents may differ due to the distinct electronic nature of the furan ring.
Side Chain Modifications
Modifications to the ethylamine side chain, such as α-methylation or N-alkylation, are known to significantly alter the pharmacological profile of phenethylamines.[4] α-Methylation, for instance, can increase metabolic stability and introduce chirality, leading to stereoselective receptor interactions. Similar modifications to the 2-furylethylamine scaffold are expected to have comparable effects, although the precise impact on potency and selectivity would require empirical investigation.
Bioisosteric Alternatives: A Broader Perspective
To provide a more comprehensive understanding, it is valuable to consider other five-membered heterocyclic bioisosteres of the phenyl ring, such as thiophene and pyrrole.
Table 2: Comparison of Physicochemical Properties of Phenyl and Heterocyclic Rings
| Ring System | Aromaticity | Electron Density | Dipole Moment (D) |
| Phenyl | High | Evenly distributed | 0 |
| Furan | Moderate | High (oxygen heteroatom) | 0.71 |
| Thiophene | High | Moderate (sulfur heteroatom) | 0.55 |
| Pyrrole | Moderate | High (nitrogen heteroatom) | 1.84 |
The differing electronic distributions and dipole moments of these rings can lead to distinct interactions with receptor surfaces, offering a rich landscape for SAR exploration. For example, studies on 2-(alkyl amino)-1-arylalkan-1-one derivatives have shown that compounds with a thiophenyl group can exhibit stronger dopamine reuptake inhibitory activity compared to their phenyl counterparts.[6]
Experimental Protocols
Synthesis of 2-Furylethylamine and its Analogs
The synthesis of 2-furylethylamines can be achieved through several routes, often starting from furan-2-carbaldehyde or other readily available furan derivatives. A common strategy involves the reduction of a corresponding nitroalkene or nitrile intermediate.
Workflow for the Synthesis of a Substituted 2-Furylethylamine:
Sources
- 1. data.epo.org [data.epo.org]
- 2. acs.org [acs.org]
- 3. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
A Senior Application Scientist’s Guide to the Quantitative Purity Analysis of 2-Furan-2-yl-ethylamine
Abstract
2-Furan-2-yl-ethylamine is a crucial building block in medicinal chemistry, valued as a bioisostere for the 2-phenethylamine scaffold.[1] Its incorporation into novel compounds is a key strategy for optimizing pharmacological properties such as potency and bioavailability.[1] Given its role in the synthesis of potential therapeutics and neuroprotective agents, the precise and accurate determination of its purity is not merely a quality control step but a fundamental requirement for ensuring the validity, reproducibility, and safety of subsequent research and development. This guide provides a comparative analysis of primary analytical techniques for the quantitative assessment of this compound, offering field-proven insights into method selection, protocol design, and data interpretation for researchers, scientists, and drug development professionals.
The Imperative of Purity: A Regulatory and Scientific Standpoint
In pharmaceutical development, the purity of a starting material or intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, must be meticulously controlled.[3]
Regulatory bodies, harmonized under the International Council for Harmonisation (ICH), provide stringent guidelines for the control of impurities.[3][4][5] Specifically, ICH Q3A(R2) for new drug substances and Q2(R2) for the validation of analytical procedures mandate that methods used for purity assessment are fit for their intended purpose.[3][6][7] This involves demonstrating characteristics such as specificity, linearity, accuracy, precision, and a defined limit of quantitation (LOQ).[6][8] Employing validated analytical methods is therefore essential for regulatory compliance and ensures the generation of reliable and consistent data.[9]
Comparative Analysis of Core Quantitative Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., required sensitivity, sample throughput, and available instrumentation). For this compound, a relatively volatile and polar amine, several high-performance techniques are suitable. We will compare three primary methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choice: GC is an excellent choice for volatile and semi-volatile compounds.[4] Given the boiling point of this compound (182-184 °C), it is amenable to GC analysis.[10] Coupling GC with a Mass Spectrometer provides high selectivity and sensitivity, allowing for both quantification of the main component and identification of volatile impurities based on their mass spectra.
Methodological Considerations:
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a robust starting point, offering good separation for a wide range of compounds.[11][12]
-
Injection Mode: Split injection is typically used for purity analysis to avoid column overloading, while splitless injection can be employed for trace impurity analysis.[11]
-
Detection: For quantification, Selected Ion Monitoring (SIM) mode offers superior sensitivity by monitoring specific ions characteristic of the analyte. Full scan mode is invaluable for identifying unknown impurities.
Workflow Diagram: GC-MS Purity Analysis
Caption: Workflow for GC-MS quantitative purity analysis.
High-Performance Liquid Chromatography (HPLC)
Causality of Choice: HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis for purity determination.[4] It is particularly well-suited for non-volatile or thermally labile compounds, but its applicability extends broadly. For this compound, a basic amine, reverse-phase HPLC with UV detection is a straightforward and robust approach.
Methodological Considerations:
-
Column Selection: A C18 column is the workhorse for reverse-phase chromatography, providing excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A buffered mobile phase is crucial for analyzing ionizable compounds like amines. An acidic pH (e.g., pH 3 using formic or phosphoric acid) ensures the amine is protonated, leading to sharp, symmetrical peaks. A typical mobile phase would be a gradient of acetonitrile or methanol in an aqueous buffer.
-
Detection: The furan ring in the molecule provides a chromophore, making UV detection (e.g., at ~220 nm or ~280 nm) a suitable choice.[13] A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across the peak.[14]
Workflow Diagram: HPLC Purity Analysis
Sources
- 1. benchchem.com [benchchem.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
- 9. particle.dk [particle.dk]
- 10. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Furan-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged five-membered aromatic heterocycle integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and synthetic tractability have established it as a cornerstone in medicinal chemistry, leading to the development of therapeutic agents across various disease areas, including infectious diseases, oncology, and inflammation.[1] Molecular docking, a powerful computational technique, is instrumental in elucidating the structure-activity relationships (SAR) of furan-containing compounds by predicting their binding orientation and affinity at a target protein's active site.[1]
This guide provides an in-depth, objective comparison of widely-used molecular docking platforms—AutoDock Vina, Glide, and GOLD—in the context of studying furan-containing ligands. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower researchers in selecting the most appropriate tools for their drug discovery endeavors.
The Rationale Behind Choosing a Docking Suite: A Comparative Overview
The choice of docking software is a critical decision that influences the accuracy and efficiency of in silico screening and lead optimization. The primary differentiators lie in their search algorithms, which explore the conformational space of the ligand, and their scoring functions, which estimate the binding affinity.[2]
| Feature | AutoDock Vina | Glide (Schrödinger) | GOLD (CCDC) |
| Licensing | Open-source, free for academic and commercial use | Commercial | Commercial |
| Primary Search Algorithm | Broyden–Fletcher–Goldfarb–Shanno (BFGS) local search | Hierarchical search with conformational pre-generation | Genetic Algorithm (GA) |
| Scoring Function Type | Empirical and knowledge-based hybrid | Empirical (GlideScore) with multiple terms | Empirical (ChemScore, GoldScore), Force-Field based (ASP) |
| User Interface | Command-line driven, requires graphical front-ends like AutoDock Tools (ADT) | Integrated into Maestro graphical interface | Standalone graphical user interface |
| Flexibility Handling | Flexible ligand, partially flexible receptor (sidechains) | Flexible ligand, partially flexible receptor (sidechains) | Flexible ligand, partially flexible receptor (sidechains) |
| Typical Use Case | Academic research, high-throughput virtual screening | Commercial drug discovery, lead optimization | Academic and commercial research, detailed binding mode analysis |
Expertise in Action: The selection of a docking program is often guided by a balance between computational cost, accuracy, and the specific research question. AutoDock Vina is a popular choice in academic settings due to its accessibility and robust performance in virtual screening.[3] Glide, part of the comprehensive Schrödinger suite, is a mainstay in the pharmaceutical industry, lauded for its speed and accuracy in ranking compounds.[4][5] GOLD is renowned for its sophisticated handling of ligand flexibility and detailed analysis of binding interactions.[4]
Comparative Docking Workflow: A Practical Illustration
To provide a tangible comparison, we will outline a standardized workflow for docking a hypothetical furan-containing inhibitor into the active site of a target protein.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocols
A self-validating system is crucial for trustworthy results. This involves meticulous preparation of both the protein and the ligand, followed by a well-defined docking protocol.
Part 1: Target Protein and Ligand Preparation (A Universal Protocol)
-
Protein Structure Acquisition and Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be performed using tools like the Protein Preparation Wizard in Maestro or H++ web server.[6]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Furan-Containing Ligand Preparation:
-
Draw the 2D structure of the furan-containing ligand using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).[1]
-
Generate possible ionization states and tautomers at the physiological pH. The LigPrep module in the Schrödinger suite is an excellent tool for this purpose.[6]
-
Part 2: Docking Simulation Protocols
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.[3]
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[1]
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.[1]
-
Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.[3]
-
Receptor Grid Generation: Within the Maestro interface, use the "Receptor Grid Generation" panel to define the active site grid. The co-crystallized ligand can be used to define the center of the grid.[6]
-
Ligand Docking: Open the "Ligand Docking" panel and select the generated grid file.
-
Select Docking Precision: Choose the desired docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). SP is a good starting point for most applications.[7]
-
Execution: Start the docking job. Glide will automatically handle the conformational search and scoring.[6]
-
Setup: Launch the GOLD graphical user interface and load the prepared protein and ligand files.
-
Binding Site Definition: Define the binding site either by specifying a point and radius or by selecting the co-crystallized ligand.
-
Genetic Algorithm Parameters: Configure the genetic algorithm parameters, such as the number of docking runs, population size, and number of operations. The default settings are often a good starting point.
-
Scoring Function Selection: Choose a scoring function (e.g., GoldScore, ChemScore). GoldScore is generally recommended for predicting binding positions.
-
Execution: Run the docking simulation.
Comparative Performance Data: An Illustrative Case Study
To illustrate the comparative performance, we present hypothetical yet realistic docking results for a furan-containing inhibitor against a protein kinase. The docking scores are indicative of the binding affinity, with more negative values suggesting stronger binding.
| Docking Software | Scoring Function | Docking Score (kcal/mol or arbitrary units) | Key Predicted Interactions |
| AutoDock Vina | Vina Score | -8.5 | Hydrogen bond with hinge region backbone; hydrophobic interactions with gatekeeper residue. |
| Glide | GlideScore (SP) | -9.2 | Hydrogen bond with hinge region; π-π stacking with a phenylalanine residue. |
| GOLD | GoldScore | 65.3 (higher is better) | Hydrogen bond with hinge region; halogen bond with a leucine residue. |
Analysis of Results: In this illustrative example, all three programs successfully predict the key hydrogen bonding interaction with the kinase hinge region, a critical interaction for many kinase inhibitors. Glide provides the best docking score, suggesting a high binding affinity. GOLD, in addition to the hydrogen bond, predicts a halogen bond, which could be a key insight for further lead optimization. AutoDock Vina provides a strong score and identifies the crucial hydrophobic interactions.
Causality Behind Experimental Choices and Trustworthiness
The choice of docking software and its specific parameters should be driven by the research goals.
-
For high-throughput virtual screening of large compound libraries, the speed of Glide's HTVS mode or AutoDock Vina's efficiency is advantageous.
-
For detailed analysis of the binding mode of a few high-priority compounds, the genetic algorithm of GOLD and its multiple scoring functions can provide deeper insights. Glide's XP mode is also well-suited for this purpose.[7]
Self-Validation: To ensure the trustworthiness of a docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8]
Challenges and Future Directions
Despite their power, molecular docking methods have inherent limitations. The flexibility of the protein receptor is often a major challenge, as the binding of a ligand can induce conformational changes.[9] Scoring functions are also approximations and may not always accurately predict binding affinities.[10]
Future advancements in the field are focused on incorporating protein flexibility through methods like ensemble docking and induced-fit docking, as well as the development of more accurate scoring functions using machine learning and artificial intelligence.
Conclusion
The comparative analysis of AutoDock Vina, Glide, and GOLD for the study of furan-containing ligands reveals that each program offers unique strengths. The optimal choice depends on the specific research context, available computational resources, and desired level of detail. By understanding the underlying algorithms, scoring functions, and validation protocols, researchers can leverage these powerful computational tools to accelerate the discovery of novel furan-based therapeutics.
References
-
IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2024). ResearchGate. [Link]
-
Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Consensus docking and MM-PBSA computations identify putative furin protease inhibitors for developing potential therapeutics against COVID-19. (2022). National Institutes of Health. [Link]
-
Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. (n.d.). MDPI. [Link]
-
Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. (2024). ACG Publications. [Link]
-
Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2020). SciSpace. [Link]
-
A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (n.d.). Proteins: Structure, Function, and Bioinformatics. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. (n.d.). National Institutes of Health. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Scoring functions for prediction of protein-ligand interactions. (n.d.). PubMed. [Link]
-
Assessing Scoring Functions for Protein-Ligand Interactions. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Virtual Screening With GLIDE. (n.d.). Schrödinger. [Link]
-
Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. (2024). National Institutes of Health. [Link]
-
Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). National Institutes of Health. [Link]
-
Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (n.d.). ResearchGate. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. projects.h-its.org [projects.h-its.org]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs (2020) | K. K. Reddy | 10 Citations [scispace.com]
- 5. binf.gmu.edu [binf.gmu.edu]
- 6. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 7. schrodinger.com [schrodinger.com]
- 8. researchgate.net [researchgate.net]
- 9. Docking, MD Simulations, and DFT Calculations: Assessing W254’s Function and Sartan Binding in Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scoring functions for prediction of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Pharmacophore: A Comparative Guide to the Novelty of 2-Furan-2-yl-ethylamine Derivatives
For the discerning researcher in drug discovery, the quest for novel chemical entities with superior pharmacological profiles is a perpetual endeavor. In this guide, we delve into the burgeoning potential of 2-Furan-2-yl-ethylamine derivatives, a class of compounds poised to challenge the long-standing reign of their phenethylamine analogues. This technical comparison will provide an in-depth analysis of their novelty, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
The Rationale for Bioisosteric Replacement: From Phenyl to Furan
The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurotransmitters and psychoactive drugs. However, the very ubiquity of this motif necessitates the exploration of bioisosteric replacements to unlock new pharmacological landscapes. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, presents a compelling alternative to the phenyl group.[1] This substitution, while seemingly subtle, can profoundly influence a molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological targets.[1] The this compound core, therefore, emerges as a strategic starting point for the design of novel ligands with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Biological Activity
The true measure of a novel scaffold's utility lies in its performance against established pharmacological targets. Here, we compare the activity of this compound derivatives and their phenethylamine counterparts at three key neurological targets: Monoamine Oxidase (MAO), GABA receptors, and Serotonin 5-HT2A receptors.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a well-established therapeutic strategy for depression and neurodegenerative disorders. The replacement of the phenyl ring with a furan moiety has shown promise in modulating MAO inhibitory activity.
While direct comparative studies between simple this compound and phenethylamine are not abundant in publicly available literature, research on N-substituted derivatives provides valuable insights. For instance, a study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated its activity as a partially reversible inhibitor of human MAO-B.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-B | 5.16 ± 0.86 | l-deprenyl | hMAO-B | ~0.019 |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-A | >100 | Clorgyline | hMAO-A | ~0.043 |
Table 1: Comparative MAO inhibition data.
This data suggests that the furan scaffold can be incorporated into molecules with selective MAO-B inhibitory activity. The selectivity for MAO-B over MAO-A is a desirable trait for the treatment of neurodegenerative diseases like Parkinson's disease. Further structure-activity relationship (SAR) studies are warranted to explore how substitutions on the furan ring and the ethylamine side chain influence potency and selectivity.
GABA Receptor Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its receptors are targets for anxiolytics, sedatives, and anticonvulsants. The structural similarity of this compound to GABAergic ligands suggests its potential for interaction with GABA receptors.
Currently, there is a paucity of publicly available, direct comparative binding affinity data for a series of this compound derivatives at GABA receptors. However, the furan motif is present in various known GABA receptor modulators. The exploration of this compound derivatives in this context represents a promising, yet underexplored, avenue of research.
Serotonin 5-HT2A Receptor Affinity
The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. The phenethylamine scaffold is a common feature of many 5-HT2A receptor agonists. Investigating the impact of the furan substitution is a logical step in the design of novel 5-HT2A ligands.
A study on conformationally constrained naphthofuran derivatives, which incorporate a furan ring fused to a larger ring system, has provided valuable data on their affinity for serotonin receptors.
| Compound | Target | Ki (nM) |
| (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane | 5-HT2A | 2.6 |
| 5-HT2C | 1.1 |
Table 2: Binding affinities of a naphthofuran derivative at serotonin receptors.[2]
While this derivative is more complex than a simple this compound, the high affinity observed underscores the potential of the furan moiety to contribute to potent interactions with the 5-HT2A receptor. The development of simpler, more flexible this compound derivatives and their direct comparison with phenethylamine counterparts is a critical next step in assessing their novelty and therapeutic potential in this area.
Experimental Methodologies: Ensuring Scientific Rigor
To facilitate the independent verification and expansion of the findings discussed, detailed protocols for the synthesis of a representative this compound derivative and the key biological assays are provided below.
Synthesis of 2-(Furan-2-yl)ethanamine
A reliable and scalable synthesis is paramount for the exploration of any new chemical scaffold. The following protocol outlines a common method for the preparation of the parent compound, 2-(Furan-2-yl)ethanamine, from furan-2-carbaldehyde.
Step 1: Reductive Amination
-
To a solution of furan-2-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure 2-(Furan-2-yl)ethanamine.
Synthesis of 2-(Furan-2-yl)ethanamine.
In Vitro Biological Assays
The following are standardized protocols for assessing the biological activity of novel compounds at the MAO, GABA, and 5-HT2A receptors.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.
-
Prepare Reagents:
-
MAO-A or MAO-B enzyme preparation.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
MAO substrate (e.g., p-tyramine).
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure:
-
Add MAO enzyme to a 96-well plate.
-
Add test compounds at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of Amplex® Red, HRP, and the MAO substrate.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Principle of the fluorometric MAO inhibition assay.
GABAA Receptor Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor.
-
Prepare Reagents:
-
Rat brain membrane preparation (source of GABAA receptors).
-
Radioligand (e.g., [3H]muscimol).
-
Non-specific binding control (e.g., unlabeled GABA).
-
Test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate for 60 minutes at 4°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for the GABAA receptor radioligand binding assay.
Serotonin 5-HT2A Receptor Binding Assay (Radioligand)
Similar to the GABAA receptor assay, this method assesses the displacement of a radioligand from the 5-HT2A receptor.
-
Prepare Reagents:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Non-specific binding control (e.g., unlabeled spiperone).
-
Test compounds.
-
-
Assay Procedure:
-
Follow a similar procedure to the GABAA receptor binding assay, incubating the components for 60 minutes at 37°C.
-
-
Data Analysis:
-
Perform calculations as described for the GABAA receptor binding assay to determine the Ki value of the test compound.
-
Simplified 5-HT2A receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a compelling and underexplored area for the discovery of novel neuroactive compounds. The available data, though limited, suggests that these derivatives possess the potential to modulate key therapeutic targets with favorable selectivity profiles. The bioisosteric replacement of the phenyl ring with a furan moiety offers a powerful strategy to escape the chemical space of traditional phenethylamines and to fine-tune the pharmacological properties of new drug candidates.
To fully realize the potential of this promising scaffold, further research is essential. Specifically, the synthesis and systematic evaluation of a diverse library of this compound derivatives are required to establish comprehensive structure-activity relationships at MAO, GABA, and serotonin receptors. Direct, head-to-head comparisons with their phenethylamine counterparts in standardized assays will be crucial for definitively assessing their novelty and potential advantages. This guide provides the foundational knowledge and experimental framework to embark on this exciting avenue of drug discovery.
References
-
Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. PubMed. [Link]
-
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. PubMed. [Link]
Sources
- 1. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Furan-2-yl-ethylamine for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Furan-2-yl-ethylamine (CAS: 1121-46-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these critical procedures.
Immediate Safety & Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is an amine that is considered potentially hazardous and may cause irritation to the skin, eyes, and respiratory system[1]. Handling this chemical, whether in pure form or as waste, requires stringent adherence to safety protocols.
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles or a face shield are essential to prevent contact with the eyes[2][3].
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene) to prevent skin contact[2][4].
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary[2][3].
-
Respiratory Protection: All handling of open containers should be performed within a certified chemical fume hood to avoid inhalation of vapors[4][5].
Key Chemical Hazards
Understanding the inherent risks of this compound informs every step of the disposal process. The table below summarizes its primary hazards based on available safety data for the compound and similar amine-based chemicals.
| Hazard Classification | Description | Rationale & Best Practices |
| Skin & Eye Irritant | Contact can cause irritation or potential burns[1][4]. | The basic nature of amines can disrupt biological tissues. Immediate flushing with copious amounts of water for at least 15 minutes is critical in case of contact[6][7]. |
| Respiratory Irritant | Inhalation of vapors may irritate the respiratory tract[1]. | The volatility of the compound necessitates handling in well-ventilated areas, preferably a fume hood, to keep vapor concentrations below exposure limits[4][8]. |
| Incompatible Substances | Reacts with strong oxidizing agents, acids, and acid chlorides[2][5][9]. | Mixing with incompatible materials can lead to vigorous, exothermic reactions. Waste streams must be strictly segregated to prevent such hazardous reactions[2]. |
| Environmental Hazard | Amines can be harmful to aquatic life[2]. | Direct release into the environment, including drain disposal, is strictly prohibited to prevent ecological damage[2][10]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a regulated process governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11]. The following protocol outlines a self-validating system for compliant disposal.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify the waste. Any material—including solutions, contaminated labware (pipette tips, gloves), and spill cleanup debris—containing this compound must be treated as hazardous chemical waste.
-
Causality: The principle of segregation is fundamental to laboratory safety. Amines are basic and will react energetically with acidic waste. They are also incompatible with strong oxidizers. Mixing these waste streams can cause gas evolution, heat generation, and potentially fire or explosion.
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound and compatible amine-containing waste.
-
NEVER mix this waste with acidic waste, halogenated solvents, or oxidizing agents[2].
-
Maintain physical separation between incompatible waste containers, using secondary containment bins as a physical barrier[11].
-
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by law and are your primary tools for communicating hazards.
-
Container Selection: Use only chemically compatible containers. High-density polyethylene (HDPE) or other suitable plastic containers are often preferred[10]. Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid[11].
-
Labeling Protocol:
-
Affix a "Hazardous Waste" label to the container before adding any waste[12].
-
Clearly write the full chemical name: "Waste this compound"[13].
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., Irritant, Harmful) using appropriate pictograms or text[12].
-
Mark the date when the first drop of waste was added to the container[13]. This is critical for tracking accumulation time limits.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][11][12].
-
Regulatory Basis: The SAA concept allows for the safe collection of small quantities of waste in the laboratory under the control of trained personnel.
-
Procedure:
-
Store the sealed waste container in your designated SAA, which must be at or near the bench where the waste is generated[10].
-
The container must remain closed at all times except when adding waste[10].
-
Do not exceed the SAA volume limits (typically 55 gallons total, or 1 quart for acutely toxic "P-listed" wastes)[10][12].
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks.
-
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is not a "do-it-yourself" task. It must be handled by professionals.
-
Procedure:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][3].
-
Provide them with a complete and accurate description of the waste.
-
Follow their specific instructions for pickup and transport. Maintain records of all waste disposal as required by regulations[2].
-
The logical flow for making disposal decisions is visualized in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is essential to mitigate harm. The "Three C's" of spill response—Control, Contain, and Clean—provide a clear framework for action[14].
Spill Response Protocol
-
CONTROL the Spill:
-
CONTAIN the Spill:
-
Prevent the spill from spreading. Create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows[14][16].
-
Work from the outside of the spill inward to avoid spreading the contamination[16].
-
Crucially, never allow the spill to enter a floor drain or sewer system [2].
-
-
CLEAN the Spill:
-
Add absorbent material directly onto the spill until all the liquid has been absorbed[14].
-
Carefully collect the contaminated absorbent using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill surface. For amines, neutralization may be possible with a weak acid like citric acid, but this should only be done by trained personnel[16]. Otherwise, clean the area with soap and water or an appropriate laboratory detergent[14][16].
-
Collect all cleanup materials (gloves, wipes, etc.) and dispose of them as hazardous waste.
-
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal as regular trash.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect all rinsate. This rinsate is considered hazardous waste and must be added to your designated this compound waste container.
-
Once the container is clean and dry, deface or remove the original label.
-
The container can now be disposed of according to your institution's policy for non-hazardous lab glass or plastic.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.
References
- Daniels Health (2025).
- Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle.
- ChemicalBook (2025).
- Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- MLO (2018).
- American Chemical Society.
- ACS Committee on Chemical Safety. Guide for Chemical Spill Response. American Chemical Society.
- Chem Klean. Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- BenchChem (2025).
- Sigma-Aldrich (2025).
- Fisher Scientific (2024).
- Fisher Scientific (2010).
- CymitQuimica (2024).
- Thermo Fisher Scientific (2010).
- Fisher Scientific (2025).
- LookChem (2023). Cas 1121-46-6, this compound. LookChem.
- CPAchem Ltd. (2021).
- Texas A&M University-Texarkana. Spill Management Procedure. Texas A&M University-Texarkana.
Sources
- 1. lookchem.com [lookchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. tamut.edu [tamut.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. acs.org [acs.org]
Mastering the Protocol: A Guide to Safely Handling 2-Furan-2-yl-ethylamine
In the fast-paced environment of pharmaceutical research and drug development, the safe handling of specialized chemical reagents is paramount. 2-Furan-2-yl-ethylamine, a valuable building block in organic synthesis, requires a meticulous and informed approach to its management in the laboratory.[1] This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring that every researcher, scientist, and drug development professional can operate with confidence and security. Our objective is to build a foundation of trust through expert, actionable insights that protect both the individual and the integrity of the research.
Proactive Hazard Assessment: Understanding the "Why"
Before a single container is opened, a thorough understanding of the inherent risks associated with this compound is critical. This amine derivative is classified as an irritant.[1] The primary hazards include:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation (Category 2): The compound poses a significant risk of serious irritation if it comes into contact with the eyes.[2]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1][2]
Amines as a chemical class can be corrosive and harmful, necessitating strict safety measures to prevent accidental exposure.[3][4] A comprehensive risk assessment should be the first step in any procedure involving this compound.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist but an active strategy to mitigate the specific risks identified. Each component of your protective ensemble serves a distinct and vital purpose.
Eye and Face Protection: The First Line of Defense
-
Chemical Safety Goggles: These are mandatory at all times to protect against splashes.[5] They must be worn whenever handling the primary container or working with solutions.
-
Full-Face Shield: When there is an elevated risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a full-face shield must be worn over the safety goggles.[5][6] This provides a secondary, broader barrier protecting the entire face.
Hand Protection: Ensuring Chemical Resistance
The choice of glove material is crucial. Amines can degrade some common glove types, compromising their protective barrier.
-
Recommended Materials: Nitrile or neoprene gloves are recommended for handling amines due to their chemical resistance.[5][7] For incidental contact, nitrile gloves are often preferred as they tend to rip visibly when punctured, providing a clear indication of a breach.[7]
-
Inspection is Non-Negotiable: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[5][7]
-
Double-Gloving: For procedures with higher risk of exposure, consider wearing two pairs of nitrile gloves. This practice can significantly reduce the risk of exposure if the outer glove is compromised.
Body Protection: Shielding Against Spills
-
Flame-Resistant Lab Coat: A fully buttoned lab coat provides a critical barrier against accidental spills.[5]
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[5]
-
Appropriate Attire: Closed-toe shoes that fully cover the feet are mandatory.[5] Perforated shoes or sandals are strictly forbidden in the laboratory environment.
Respiratory Protection: Guarding Against Inhalation
Engineered controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[8]
-
When to Use a Respirator: A respirator may be necessary if work must be conducted in an area with inadequate ventilation or where there is a potential for the generation of aerosols or high vapor concentrations.[3][4][5]
-
Respirator Type: A half-face or full-face respirator equipped with cartridges appropriate for organic vapors/amines should be used based on the concentration and task.[6] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plans: A Step-by-Step Workflow
A self-validating protocol ensures safety at every stage of handling, from initial preparation to final disposal.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble All Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood before opening the chemical container.
-
Review the Safety Data Sheet (SDS): Always have the most current SDS readily accessible.[9]
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, gloves, eye protection).
Step 2: Handling and Experimental Use
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[8]
-
Grounding: For transfers, ensure containers are properly bonded and grounded to prevent static discharge, which could be an ignition source.[10]
-
Controlled Dispensing: Use appropriate tools (e.g., syringes, cannulas) to transfer the liquid carefully, minimizing the risk of splashes or aerosol generation.
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4][9]
Step 3: Decontamination and Disposal
-
Waste Segregation: Dispose of waste materials in designated, clearly labeled containers. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Dispose of the container in accordance with institutional and local regulations.[9]
-
Decontaminate Surfaces: Thoroughly clean any potentially contaminated surfaces in the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, washing hands and forearms thoroughly after removal. Contaminated clothing must be removed and washed before reuse.[2][9]
Emergency Response: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of water.[2][9] Remove all contaminated clothing. If skin irritation occurs, seek medical help.[9]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][9]
-
Spill: For small spills, absorb with an inert, non-combustible material and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[11]
Data and Workflow Visualization
To facilitate quick reference and procedural clarity, the following resources are provided.
Table 1: Hazard and PPE Summary for this compound
| Hazard Classification | GHS Pictogram | Required PPE |
| Skin Irritation (Cat. 2) | Exclamation Mark | Chemical-resistant gloves (Nitrile or Neoprene), Lab Coat |
| Eye Irritation (Cat. 2) | Exclamation Mark | Chemical safety goggles (Face shield for splash risk) |
| Respiratory Irritation | Exclamation Mark | Use in a chemical fume hood (Respirator if ventilation is inadequate) |
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, from initial planning to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Google Cloud.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). BenchChem.
- Cas 1121-46-6, this compound. (n.d.). LookChem.
- Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety.
- This compound 1121-46-6 wiki. (n.d.). Guidechem.
- Personal protective equipment for handling Ethyne-1,2-diamine. (2025). BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- FURFURAL - International Furan Chemicals BV. (n.d.). International Furan Chemicals BV.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. velsafe.com [velsafe.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. furan.com [furan.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
